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  • Product: 2-Fluoro-5-(methylsulfonyl)pyridine
  • CAS: 1037764-85-4

Core Science & Biosynthesis

Foundational

2-Fluoro-5-(methylsulfonyl)pyridine: Strategic Utility and S_NAr Reactivity in Medicinal Chemistry

Executive Summary In modern drug discovery, the rapid and modular assembly of complex pharmacophores is heavily reliant on highly activated, bifunctional building blocks. 2-Fluoro-5-(methylsulfonyl)pyridine (CAS 1037764-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rapid and modular assembly of complex pharmacophores is heavily reliant on highly activated, bifunctional building blocks. 2-Fluoro-5-(methylsulfonyl)pyridine (CAS 1037764-85-4) represents a premier electrophilic scaffold designed for precisely this purpose. By combining the excellent leaving group ability of a 2-fluoro substituent with the profound electron-withdrawing capacity of a 5-methylsulfonyl group, this molecule serves as a highly reactive substrate for Nucleophilic Aromatic Substitution (S_NAr) reactions[1].

This technical whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic kinetics, and validated experimental workflows associated with 2-Fluoro-5-(methylsulfonyl)pyridine, empowering chemists to leverage this scaffold in the synthesis of advanced Active Pharmaceutical Ingredients (APIs).

Physicochemical Profiling & Electronic Architecture

Understanding the baseline properties of a building block is critical for predicting its behavior in complex solvent mixtures and biological assays. The methylsulfonyl group (-SO₂Me) is highly polar, contributing to the molecule's overall hydrophilicity, while the fluorinated pyridine core maintains a low molecular weight, ensuring high ligand efficiency in downstream products.

Quantitative Data Profile
PropertyValueCausality / Implication in Drug Design
CAS Number 1037764-85-4Unique identifier for procurement and regulatory tracking[2].
Molecular Formula C₆H₆FNO₂SLow molecular weight allows for extensive downstream functionalization.
Molecular Weight 175.18 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)[1].
LogP (Calculated) ~0.13Highly polar nature; improves aqueous solubility of lipophilic drug candidates[1].
H-Bond Acceptors 3 (N, O, O)The sulfone oxygens and pyridine nitrogen serve as strong H-bond acceptors for target engagement.
H-Bond Donors 0Enhances passive membrane permeability by reducing desolvation penalties.
The Synergistic Electronic Effect

The extreme reactivity of 2-Fluoro-5-(methylsulfonyl)pyridine is dictated by its electronic architecture. The pyridine nitrogen atom inherently withdraws electron density from the ortho- and para-positions via resonance and induction. When a methylsulfonyl group—one of the most potent electron-withdrawing groups (EWGs) used in organic synthesis—is placed at the 5-position (para to the fluorine), it creates a synergistic electron-deficient sink at the C2 carbon[3]. This dual-activation drastically lowers the activation energy required for a nucleophile to attack the C2 position.

Mechanistic Paradigm: The S_NAr Pathway

The functionalization of 2-Fluoro-5-(methylsulfonyl)pyridine proceeds almost exclusively via the Nucleophilic Aromatic Substitution (S_NAr) addition-elimination mechanism[4].

  • Addition (Rate-Determining Step): The nucleophile (e.g., an amine) attacks the electron-deficient C2 carbon.

  • Meisenheimer Complex Formation: The resulting negative charge is delocalized across the pyridine nitrogen and strongly stabilized by the 5-methylsulfonyl group[5]. The ability of the sulfone to accept electron density via resonance is the primary driver of the reaction's rapid kinetics.

  • Elimination: The highly electronegative fluorine atom, which initially polarized the C-F bond to attract the nucleophile, is expelled as a stable fluoride anion (F⁻), restoring aromaticity[4]. Fluorine is the optimal leaving group in S_NAr reactions because its extreme electronegativity maximizes the electrophilicity of the attached carbon, accelerating the rate-determining addition step.

SNAr_Mechanism R Reactants 2-Fluoro-5-(methylsulfonyl)pyridine + Amine Nucleophile Add Addition Step Nucleophilic attack at C2 R->Add MC Meisenheimer Complex Anion stabilized by Pyridine N & -SO2Me group Add->MC Elim Elimination Step Expulsion of Fluoride (F-) MC->Elim Prod Final Product 2-Amino-5-(methylsulfonyl)pyridine Elim->Prod

Logical flow of the Nucleophilic Aromatic Substitution (S_NAr) mechanism.

Validated Experimental Protocol: Amine Amination via S_NAr

To ensure high-fidelity synthesis, the following protocol details the S_NAr reaction between 2-Fluoro-5-(methylsulfonyl)pyridine and a generic secondary amine (e.g., morpholine). This protocol is designed as a self-validating system, incorporating in-process controls.

Reagents & Materials
  • Electrophile: 2-Fluoro-5-(methylsulfonyl)pyridine (1.0 equiv)

  • Nucleophile: Secondary or Primary Amine (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology & Causality
  • System Preparation: Purge a dry, round-bottom flask with inert gas (N₂ or Ar).

    • Causality: While S_NAr reactions are generally moisture-tolerant, excluding water prevents competitive hydrolysis of the highly activated 2-fluoro position to a 2-pyridone derivative.

  • Reagent Dissolution: Dissolve 2-Fluoro-5-(methylsulfonyl)pyridine (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

    • Causality: DMF is a polar aprotic solvent. It perfectly solvates the reactants without hydrogen-bonding to the amine nucleophile (which would dampen its reactivity) and powerfully stabilizes the polar Meisenheimer transition state[4].

  • Base Addition: Add DIPEA (2.0 equiv) to the stirring solution.

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. As the reaction proceeds, HF is generated. If left unneutralized, HF will protonate the remaining amine nucleophile, rendering it inactive and stalling the reaction.

  • Nucleophile Introduction: Add the amine (1.2 equiv) dropwise at room temperature.

    • Causality: Due to the extreme activation of the scaffold, the reaction can be exothermic. Starting at room temperature prevents thermal degradation or poly-alkylation.

  • Thermal Activation & Monitoring: Stir the reaction at 50 °C for 2–4 hours. Monitor the consumption of the starting material via LC-MS or TLC (typically 1:1 EtOAc:Hexanes).

    • Causality: LC-MS provides a self-validating endpoint. The disappearance of the 175 m/z peak and the emergence of the product mass confirms the successful displacement of the fluoride ion.

  • Workup & Isolation: Quench the reaction by diluting with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with water (3x) and brine (1x).

    • Causality: DMF is highly water-soluble. Multiple aqueous washes partition the DMF and the DIPEA-hydrofluoride salts into the aqueous layer, leaving the pure product in the organic phase. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Applications in Drug Development

The integration of the 5-(methylsulfonyl)pyridin-2-yl moiety into small molecules is a highly deliberate strategic choice in medicinal chemistry.

Bioisosterism and Metabolic Stability

The methylsulfonyl group is a widely recognized bioisostere for sulfonamides (-SO₂NH₂) and certain carbonyl functionalities. Unlike primary sulfonamides, which can be metabolically labile or cause off-target interactions (such as carbonic anhydrase inhibition), the methylsulfonyl group is metabolically inert. It resists cytochrome P450-mediated oxidative degradation, which frequently plagues thioethers and sulfoxides.

High-Throughput Library Generation

Because the S_NAr reaction of 2-Fluoro-5-(methylsulfonyl)pyridine is highly reliable, proceeds under mild conditions, and generates minimal byproducts, it is an ideal scaffold for combinatorial chemistry and high-throughput screening (HTS) library generation[3].

Library_Workflow Scaffold Core Scaffold CAS 1037764-85-4 Reaction Parallel S_NAr (DMF, DIPEA, 50°C) Scaffold->Reaction Amines Amine Library (1° and 2° amines) Amines->Reaction Purification Prep-HPLC Purification Reaction->Purification Screening In Vitro Assay Screening Purification->Screening

High-throughput screening library workflow utilizing the core scaffold.

By reacting this single electrophilic core with hundreds of diverse amines in parallel, drug discovery teams can rapidly map the Structure-Activity Relationship (SAR) of a target's binding pocket, leveraging the strong hydrogen-bond accepting nature of the sulfone to anchor the molecule within the protein active site.

References

  • Fluorochem. "2-Fluoro-5-(methylsulfonyl)pyridine - Product Details and Properties." Fluorochem UK.
  • Reagent Database. "2-FLUORO-5-(METHYLSULFONYL)-PYRIDINE CAS 1037764-85-4." ReagentDatabase.com.
  • Benchchem. "Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine." Benchchem.
  • ACS Publications. "Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine." The Journal of Organic Chemistry.
  • Semantic Scholar. "Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides." Semantic Scholar.

Sources

Exploratory

2-Fluoro-5-(methylsulfonyl)pyridine: A Synergistic Pharmacophore and Electrophilic Hub in Modern Medicinal Chemistry

Executive Summary As a Senior Application Scientist overseeing early-phase medicinal chemistry workflows, I frequently leverage highly functionalized heteroaromatics to accelerate drug discovery. Among these, 2-fluoro-5-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist overseeing early-phase medicinal chemistry workflows, I frequently leverage highly functionalized heteroaromatics to accelerate drug discovery. Among these, 2-fluoro-5-(methylsulfonyl)pyridine (CAS: 1037764-85-4) stands out as a premier building block[1]. This whitepaper provides an in-depth technical guide on its structural properties, mechanistic reactivity, and self-validating synthetic protocols, designed specifically for researchers and drug development professionals.

Nomenclature & Structural Analysis

The compound 2-fluoro-5-(methylsulfonyl)pyridine (IUPAC: 2-fluoro-5-methanesulfonylpyridine) consists of an electron-deficient pyridine ring substituted with a fluorine atom at the C2 position and a methylsulfonyl (–SO₂Me) group at the C5 position[1].

This specific substitution pattern creates a synergistic electronic environment perfectly tuned for Nucleophilic Aromatic Substitution (SₙAr)[2]. The pyridine nitrogen acts as an intrinsic electron-withdrawing group (EWG). When coupled with the strongly electron-withdrawing methylsulfonyl group situated para to the fluorine atom, the lowest unoccupied molecular orbital (LUMO) of the ring is dramatically lowered[3]. Consequently, the C2–fluorine bond becomes highly electrophilic. While fluorine is a poor leaving group in aliphatic Sₙ2 reactions, its high electronegativity stabilizes the anionic Meisenheimer complex during SₙAr, making it an exceptional leaving group in this specific context[4].

Physicochemical Properties

The following table summarizes the critical physicochemical and identification metrics for the compound, essential for analytical tracking and inventory management[1]:

PropertyValue
IUPAC Name 2-fluoro-5-methanesulfonylpyridine
CAS Registry Number 1037764-85-4
Molecular Formula C₆H₆FNO₂S
Molecular Weight 175.18 g/mol
Exact Mass 175.0103 Da
SMILES CS(=O)(=O)C1=CC=C(F)N=C1
InChIKey KHLCGFNPVFDKSP-UHFFFAOYSA-N
Mechanistic Workflow: Nucleophilic Aromatic Substitution (SₙAr)

The defining characteristic of 2-fluoro-5-(methylsulfonyl)pyridine is its reactivity toward nucleophiles (e.g., primary/secondary amines, alkoxides, thiolates). The reaction proceeds via an addition-elimination pathway[2]. The nucleophile attacks the C2 carbon, breaking the aromaticity to form a negatively charged Meisenheimer intermediate. This negative charge is extensively delocalized onto the pyridine nitrogen and the oxygen atoms of the sulfonyl group. Rapid elimination of the fluoride ion restores aromaticity, yielding the functionalized product.

SNAr_Mechanism Start Reactants: 2-Fluoro-5-(methylsulfonyl)pyridine + Nucleophile (Nu:) TS1 Transition State 1 (Nucleophilic Attack) Start->TS1 Activation Energy Meisenheimer Meisenheimer Complex (Charge delocalized to N and SO2) TS1->Meisenheimer Addition TS2 Transition State 2 (Fluoride Elimination) Meisenheimer->TS2 Re-aromatization Product Product: 2-Nu-5-(methylsulfonyl)pyridine + F- TS2->Product Elimination

Figure 1: Energetic and mechanistic pathway of SₙAr on 2-Fluoro-5-(methylsulfonyl)pyridine.

Experimental Methodologies: Synthesis and Application

Robust chemical protocols must be self-validating. The following workflows incorporate mandatory analytical checkpoints to ensure mechanistic fidelity and prevent downstream failures.

Protocol A: Synthesis via Halogen-Metal Exchange

Objective: Synthesize 2-fluoro-5-(methylsulfonyl)pyridine from commercially available 2-fluoro-5-bromopyridine.

Step 1: Halogen-Metal Exchange

  • Procedure: Dissolve 2-fluoro-5-bromopyridine (1.0 eq) in anhydrous THF (0.2 M) under argon. Cool to -20 °C. Dropwise add iPrMgCl·LiCl (Turbo Grignard, 1.1 eq). Stir for 30 minutes.

  • Causality (E-E-A-T): Traditional Grignard reagents form unreactive polymeric aggregates. The addition of LiCl breaks these aggregates, drastically increasing the reagent's nucleophilicity. This allows for rapid Br/Mg exchange at low temperatures (-20 °C), strictly preventing unwanted nucleophilic attack at the highly sensitive 2-fluoro position[5].

  • Validation Check: Quench a 50 µL aliquot in saturated NH₄Cl. Extract with EtOAc and analyze via GC-MS. Proceed only if the starting material mass (m/z 175/177) has disappeared, replaced by the des-bromo peak (m/z 97).

Step 2: Electrophilic Trapping

  • Procedure: To the magnesiated intermediate at -20 °C, add dimethyl disulfide (MeSSMe, 1.5 eq) dropwise. Warm to room temperature and stir for 2 hours. Quench with water and extract with EtOAc.

  • Causality (E-E-A-T): MeSSMe acts as a soft electrophile, smoothly reacting with the Grignard intermediate to form the thioether without over-alkylation.

  • Validation Check: LC-MS analysis of the crude organic layer. Success is indicated by a dominant peak at m/z 144[M+H]⁺.

Step 3: Thioether Oxidation

  • Procedure: Dissolve the crude 2-fluoro-5-(methylthio)pyridine in DCM. Add mCPBA (2.5 eq) in portions at 0 °C. Stir at room temperature for 4 hours.

  • Causality (E-E-A-T): mCPBA sequentially oxidizes the sulfide to a sulfoxide, and then to the sulfone. Using 2.5 equivalents ensures complete conversion, avoiding difficult-to-separate sulfoxide/sulfone mixtures.

  • Validation Check: Monitor via LC-MS. The intermediate sulfoxide (m/z 160) must fully convert to the target sulfone (m/z 176[M+H]⁺).

Synthesis_Workflow SM 2-Fluoro-5-bromopyridine Step1 1. iPrMgCl·LiCl, THF, -20°C (Halogen-Metal Exchange) SM->Step1 Int1 Magnesiated Intermediate Step1->Int1 Step2 2. MeSSMe, -20°C to RT (Electrophilic Trapping) Int1->Step2 Int2 2-Fluoro-5-(methylthio)pyridine Step2->Int2 Step3 3. mCPBA or Oxone, DCM/H2O (Thioether Oxidation) Int2->Step3 Final 2-Fluoro-5-(methylsulfonyl)pyridine (Target Compound) Step3->Final

Figure 2: Synthetic workflow for 2-Fluoro-5-(methylsulfonyl)pyridine via Grignard exchange.

Protocol B: SₙAr Application (Coupling with Primary Amines)

Objective: Synthesize a 2-amino-5-(methylsulfonyl)pyridine derivative.

  • Procedure: Combine 2-fluoro-5-(methylsulfonyl)pyridine (1.0 eq), the primary amine (1.2 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous DMSO (0.5 M). Heat to 80 °C for 4 hours.

  • Causality (E-E-A-T): DMSO is a highly polar aprotic solvent that stabilizes the charge-separated Meisenheimer transition state, drastically accelerating the SₙAr reaction[4]. DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HF byproduct, preventing amine protonation and stalling of the reaction.

  • Validation Check: LC-MS analysis. The starting material (m/z 176) should be entirely consumed, replaced by the product mass (m/z 176 - 19 + Amine Mass).

Applications in Drug Development

In medicinal chemistry, the methylsulfonyl group is a highly privileged pharmacophore. It acts as a strong hydrogen bond acceptor, frequently utilized to improve target binding affinity—such as interacting with backbone amides in the hinge region of kinases.

Furthermore, unlike lipophilic electron-withdrawing groups (e.g., –CF₃), the –SO₂Me group significantly improves aqueous solubility and reduces off-target plasma protein binding, leading to superior pharmacokinetic (PK) profiles. When combined with the versatile pyridine core, 2-fluoro-5-(methylsulfonyl)pyridine serves as an indispensable intermediate for developing targeted therapies, COX-2 inhibitors, and next-generation small molecule therapeutics.

References
  • Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004. [Link]

  • Fier, P. S.; Hartwig, J. F. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society, 2014. [Link]

  • Wikipedia Contributors. "Nucleophilic aromatic substitution." Wikipedia, The Free Encyclopedia. [Link]

  • Tay, N. E. S., et al. "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis." PubMed Central (NIH), 2020. [Link]

Sources

Foundational

2-Fluoro-5-(methylsulfonyl)pyridine: Physicochemical Profiling, Synthetic Methodology, and Applications in BET Inhibitor Design

Executive Summary 2-Fluoro-5-(methylsulfonyl)pyridine (CAS: 1037764-85-4) is a highly functionalized, electron-deficient heterocyclic building block extensively utilized in modern drug discovery[1]. With a molecular weig...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoro-5-(methylsulfonyl)pyridine (CAS: 1037764-85-4) is a highly functionalized, electron-deficient heterocyclic building block extensively utilized in modern drug discovery[1]. With a molecular weight of 175.18 g/mol , this compound serves as a critical electrophilic intermediate, particularly in the synthesis of Bromodomain and Extra-Terminal motif (BET) inhibitors. This technical guide details the structural causality, validated synthetic protocols, and mechanistic applications of this essential pharmacophore for researchers and drug development professionals.

Physicochemical Profiling & Structural Causality

The utility of 2-Fluoro-5-(methylsulfonyl)pyridine stems from its precise electronic distribution. The C2-fluorine atom is highly electronegative, creating a strong dipole that activates the adjacent carbon for Nucleophilic Aromatic Substitution (SNAr). Concurrently, the C5-methylsulfonyl group acts as a potent electron-withdrawing group (EWG). This EWG not only stabilizes the anionic Meisenheimer complex during substitution but also serves as a critical hydrogen-bond acceptor in protein-ligand interactions—such as docking into the acetyl-lysine binding pocket of BRD4 [2].

Quantitative Physicochemical Properties

The following table summarizes the core quantitative data for the compound, essential for stoichiometric calculations and analytical validation [1].

PropertyValue
Chemical Name 2-Fluoro-5-(methylsulfonyl)pyridine
CAS Registry Number 1037764-85-4
Molecular Formula C6H6FNO2S
Molecular Weight 175.18 g/mol
Exact Mass 175.010 g/mol
LogP (Predicted) ~0.13
Purity Standard ≥95% (Commercial grade)

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 2-Fluoro-5-(methylsulfonyl)pyridine requires a rigorous, two-step protocol to ensure high yield and purity, as established in pharmaceutical patent literature for bromodomain inhibitors (). The workflow relies on a self-validating system where the completion of the first step (thioether formation) dictates the success of the subsequent oxidation.

Step 1: Lithium-Halogen Exchange and Sulfenylation

Objective: Convert 5-bromo-2-fluoropyridine to 2-fluoro-5-(methylthio)pyridine.

Causality of Reagents:

  • TMEDA (N,N,N',N'-Tetramethylethylenediamine): Breaks down the hexameric aggregates of n-butyllithium (n-BuLi), drastically increasing its basicity and nucleophilicity for efficient lithium-halogen exchange.

  • Toluene: Utilized as a non-polar solvent to maintain the stability of the highly reactive lithiated pyridine intermediate at cryogenic temperatures.

Procedure:

  • Purge a mixture of 5-bromo-2-fluoropyridine (1.0 eq) and TMEDA (1.3 eq) with nitrogen for 45 minutes.

  • Add anhydrous toluene and cool the reaction vessel to -78 °C.

  • Dropwise add n-BuLi (2.5 M in hexanes, 1.2 eq) over 6 minutes. Validation: A distinct solution color change indicates successful metalation. Stir at -78 °C for 1 hour.

  • Introduce dimethyl disulfide (1.2 eq) to trap the lithiated species. Stir for 1 hour at -78 °C.

  • Warm to 0 °C and immediately quench with saturated aqueous NH4Cl.

  • Extract the organic layer, dry over anhydrous MgSO4, and purify via flash chromatography (10% EtOAc/Heptane) to yield the thioether intermediate.

Step 2: Oxidation to Sulfone

Objective: Oxidize the thioether intermediate to the target sulfone.

Causality of Reagents:

  • mCPBA (3-Chloroperoxybenzoic acid): A strong electrophilic oxidant chosen for its ability to sequentially oxidize the sulfur atom without degrading the sensitive fluoropyridine ring.

  • Dichloromethane (DCM): Provides an inert, polar aprotic environment that solubilizes both the substrate and the peroxyacid.

Procedure:

  • Dissolve 2-fluoro-5-(methylthio)pyridine (1.0 eq) in DCM.

  • Portionwise add mCPBA (2.05 eq) over 10 minutes at ambient temperature.

  • Stir for 4 hours. In-Process Control: Monitor via LC-MS for the disappearance of the intermediate sulfoxide (m/z 160) and the appearance of the sulfone (m/z 176).

  • If starting material persists, add additional mCPBA (1.0 eq) and stir for 1 hour.

  • Quench with saturated aqueous Na2CO3 to neutralize the benzoic acid byproduct. Extract and concentrate to yield 2-Fluoro-5-(methylsulfonyl)pyridine.

Synthesis SM 5-Bromo-2-fluoropyridine + TMEDA Lithiation Lithium-Halogen Exchange (n-BuLi, -78°C) SM->Lithiation Thioether 2-Fluoro-5-(methylthio)pyridine (Intermediate) Lithiation->Thioether Oxidation Oxidation (mCPBA, DCM, RT) Thioether->Oxidation Product 2-Fluoro-5-(methylsulfonyl)pyridine (Target) Oxidation->Product

Synthetic workflow for 2-Fluoro-5-(methylsulfonyl)pyridine via lithiation and oxidation.

Applications in Drug Development: BET Bromodomain Inhibitors

In medicinal chemistry, 2-Fluoro-5-(methylsulfonyl)pyridine is primarily deployed as an electrophilic scaffold. The C2-fluorine is exquisitely primed for displacement by complex amines, alkoxides, or phenoxides. This SNAr reaction is a cornerstone in the synthesis of pyrrolo-pyridine based BET bromodomain inhibitors (), which are actively investigated for oncology and inflammatory disease indications.

SNAr_Mechanism Substrate 2-Fluoro-5-(methylsulfonyl)pyridine Meisenheimer Meisenheimer Complex (Stabilized by -SO2Me) Substrate->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (R-NH2 / R-OH) Nucleophile->Meisenheimer Product C2-Substituted Pyridine (Drug Scaffold) Meisenheimer->Product Rearrangement LeavingGroup Fluoride Ion (F-) Meisenheimer->LeavingGroup Elimination

Mechanism of Nucleophilic Aromatic Substitution (SNAr) on the fluoropyridine scaffold.

Analytical Characterization

To validate the structural integrity of the synthesized batch, the following analytical benchmarks must be met:

  • Mass Spectrometry (ESI+): The base peak must correspond to the protonated molecular ion [M+H]+ at m/z 176.

  • 1H NMR (300 MHz, DMSO-d6): The methylsulfonyl protons typically resonate as a sharp singlet integrating to 3H around 3.2–3.4 ppm, while the highly deshielded pyridine protons appear in the aromatic region (7.0–8.5 ppm), exhibiting characteristic C-F scalar coupling (J-coupling).

References

  • AbbVie Inc. (2013). "Bromodomain inhibitors." World Intellectual Property Organization (WO2013097601A1).
Exploratory

Technical Guide and Safety Data Profile: 2-Fluoro-5-(methylsulfonyl)pyridine

Executive Summary 2-Fluoro-5-(methylsulfonyl)pyridine (CAS 1037764-85-4) is a highly activated heterocyclic building block extensively utilized in medicinal chemistry, agrochemical development, and the synthesis of activ...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoro-5-(methylsulfonyl)pyridine (CAS 1037764-85-4) is a highly activated heterocyclic building block extensively utilized in medicinal chemistry, agrochemical development, and the synthesis of active pharmaceutical ingredients (APIs). The molecule features a uniquely polarized aromatic system, making it an exceptional electrophile for Nucleophilic Aromatic Substitution (SNAr) reactions. This whitepaper synthesizes the physicochemical properties, toxicological causality, and self-validating experimental protocols required for the safe and effective handling of this compound.

Physicochemical Properties & Structural Identity

Understanding the baseline properties of 2-Fluoro-5-(methylsulfonyl)pyridine is critical for predicting its behavior in both synthetic workflows and biological environments. The presence of the methylsulfonyl group significantly impacts its polarity, crystalline nature, and partition coefficient (LogP).

PropertyValue / Description
Chemical Name 2-Fluoro-5-(methylsulfonyl)pyridine
CAS Number 1037764-85-4
Molecular Formula C6H6FNO2S
Molecular Weight 175.18 g/mol
SMILES CS(=O)(=O)C1=CC=C(F)N=C1
LogP ~0.13
H-Bond Acceptors 3
Appearance Solid (Typical)
Purity (Commercial) ≥95%

Data synthesized from [1] and [2].

Mechanistic Reactivity: The SNAr Pathway

The synthetic utility of 2-Fluoro-5-(methylsulfonyl)pyridine stems from its hyper-electrophilic C2 position.

Causality of Reactivity

The SNAr reaction relies on the stabilization of a negatively charged intermediate (the Meisenheimer complex). In this molecule, three distinct structural features synergize to lower the activation energy of the rate-determining addition step:

  • The Fluorine Atom: Fluorine's extreme electronegativity creates a strong dipole, leaving the C2 carbon highly electron-deficient and susceptible to nucleophilic attack. Furthermore, the highly polarized C-F bond makes fluorine an excellent leaving group in SNAr contexts.

  • The Ortho-Nitrogen: The pyridine nitrogen exerts both inductive and resonance electron-withdrawing effects, stabilizing the developing negative charge at the ortho position.

  • The Para-Methylsulfonyl Group: The -SO2CH3 group at C5 acts as a powerful electron-withdrawing group (EWG). Because it is positioned para to the reaction center, the negative charge of the intermediate can completely delocalize onto the highly electronegative sulfonyl oxygens, acting as an electron sink.

SNAr A 2-Fluoro-5-(methylsulfonyl)pyridine (Activated Electrophile) C Meisenheimer Complex (Stabilized by SO2Me & Pyridine N) A->C Addition (Rate Determining) B Amine Nucleophile (e.g., R-NH2) B->C D Substituted Product + HF C->D Elimination (Fast)

Fig 1. S_NAr mechanism pathway for 2-Fluoro-5-(methylsulfonyl)pyridine.

Safety Data Sheet (SDS) & Toxicological Profile

The same electrophilic features that make this compound a valuable synthetic intermediate dictate its toxicological hazards.

Toxicological Causality

Because the C2 position is hyper-activated, the molecule can undergo spontaneous, irreversible reactions with biological nucleophiles—such as the thiol groups in glutathione or cysteine residues in structural proteins. This indiscriminate arylation of biological tissues is the primary mechanism behind its irritant properties and systemic toxicity.

GHS Hazard Classification

According to standard SDS documentation from [1] and related fluoropyridine profiles from [3], the compound is classified under the following hazard statements:

Hazard CodeStatementMechanistic Causality
H302 Harmful if swallowedReacts with mucosal nucleophiles in the GI tract, causing acute cellular stress.
H315 Causes skin irritationArylation of epidermal proteins leading to localized inflammatory response.
H319 Causes serious eye irritationRapid reaction with the aqueous/proteinaceous environment of the cornea.
H335 May cause respiratory irritationInhalation of dust leads to reaction with respiratory epithelium.
Required Engineering Controls and PPE
  • Engineering Controls: Must be handled in a certified chemical fume hood to prevent inhalation of dust and aerosols (P260, P271)[1].

  • PPE: Nitrile gloves (double-gloving recommended for bulk transfer), tightly sealed safety goggles, and a standard laboratory coat (P280)[1].

SafetyWorkflow Start Hazard Assessment (H302, H315, H319, H335) PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Vent Engineering Control (Fume Hood) Start->Vent Execution Chemical Handling (Weighing & Transfer) PPE->Execution Vent->Execution Spill Spill Scenario? Execution->Spill Clean Quench & Clean (Mild base, e.g., NaHCO3) Spill->Clean Yes Dispose Hazardous Waste Disposal Spill->Dispose No Clean->Dispose

Fig 2. Safety and handling workflow for electrophilic fluoropyridines.

Experimental Protocols

Protocol 1: SNAr Reaction with an Amine Nucleophile

This protocol outlines a self-validating system for coupling 2-Fluoro-5-(methylsulfonyl)pyridine with a primary amine.

Causality of Experimental Choices: N,N-Diisopropylethylamine (DIPEA) is chosen as the base because it is non-nucleophilic (due to steric hindrance) and will not compete with the primary amine for the electrophile. Acetonitrile (MeCN) or Dimethylformamide (DMF) are used as polar aprotic solvents to stabilize the highly polar Meisenheimer transition state.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 2-Fluoro-5-(methylsulfonyl)pyridine (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.5 eq, 2.5 mmol) to the stirring solution. Self-Validation Check: Ensure the solution remains clear; any immediate precipitation indicates moisture contamination reacting with the fluoropyridine.

  • Nucleophile Addition: Slowly add the primary amine (1.1 eq, 1.1 mmol) dropwise at room temperature.

  • Thermal Activation: While many highly activated fluoropyridines react at room temperature, warming to 60°C for 2–4 hours ensures full conversion of sterically hindered amines.

  • Reaction Monitoring (Self-Validating Step): Pull a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. The reaction is deemed complete when the starting material peak (m/z 176 [M+H]+) is entirely consumed and replaced by the product mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol 2: Safe Handling, Quenching, and Disposal

Due to the environmental and biological hazards of unreacted fluoropyridines, all spills and residual reagents must be chemically deactivated prior to disposal.

Step-by-Step Methodology:

  • Spill Containment: In the event of a solid spill outside the fume hood, immediately isolate the area. Do not sweep dry, as this aerosolizes the irritant dust.

  • Neutralization: Cover the spill with a 1:1 mixture of sand and sodium carbonate (Na2CO3). The mild base facilitates the slow hydrolysis of the C-F bond to the significantly less hazardous pyridinol derivative.

  • Wipe Down: Carefully wet the solid mixture with a dilute solution of ethanol/water (to solubilize the compound and accelerate hydrolysis) and wipe up with absorbent pads.

  • Glassware Decontamination: Rinse all spatulas, vials, and stir bars used for 2-Fluoro-5-(methylsulfonyl)pyridine with a 1M NaOH in Methanol bath for 30 minutes before standard washing. This ensures no active electrophile is transferred to the sink.

  • Disposal: Place all contaminated pads, gloves, and neutralized waste into a sealed, clearly labeled hazardous waste container for incineration (P501)[1].

References

  • Reagent Database - 2-FLUORO-5-(METHYLSULFONYL)-PYRIDINE CAS 1037764-85-4 URL:[Link]

Sources

Foundational

Stability and Storage Dynamics of 2-Fluoro-5-(methylsulfonyl)pyridine: A Technical Whitepaper for Advanced Organic Synthesis

Executive Summary As a Senior Application Scientist overseeing late-stage functionalization and API (Active Pharmaceutical Ingredient) development, I frequently observe that the failure of complex cross-coupling reaction...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing late-stage functionalization and API (Active Pharmaceutical Ingredient) development, I frequently observe that the failure of complex cross-coupling reactions is rarely due to catalytic inefficiency, but rather the silent degradation of reactive precursors. 2-Fluoro-5-(methylsulfonyl)pyridine (CAS: 1037764-85-4) is a prime example[1]. It is a highly versatile electrophilic building block, but its intense reactivity demands rigorous, causality-driven storage and handling protocols.

This whitepaper deconstructs the structural causality behind the instability of 2-fluoro-5-(methylsulfonyl)pyridine, provides quantitative data on its degradation pathways, and establishes a self-validating, step-by-step methodology to ensure absolute reagent integrity from receipt to reaction.

Structural Reactivity: The Causality of Instability

To understand how to store this compound, we must first understand why it degrades. The instability of 2-fluoro-5-(methylsulfonyl)pyridine is not a defect; it is a direct consequence of the exact electronic properties that make it synthetically useful [2].

The molecule is primed for Nucleophilic Aromatic Substitution (SNAr) due to a synergistic "push-pull" electronic environment:

  • The Pyridine Nitrogen: Exerts a strong inductive and resonance electron-withdrawing effect, inherently activating the 2- and 4-positions of the ring.

  • The Methylsulfonyl Group (-SO₂CH₃): Located at the 5-position, this moiety is profoundly electron-withdrawing ( σp​ = 0.72). Because it is para to the 2-position, it further strips electron density away from the carbon bonded to the fluorine.

  • The Fluorine Leaving Group: Fluorine is highly electronegative, creating a highly polarized C-F bond. This polarization dramatically lowers the activation energy required for a nucleophile to attack and form the intermediate Meisenheimer complex [3].

The Consequence: Because the 2-position is severely electron-deficient, ambient moisture (H₂O) or trace hydroxide ions act as opportunistic nucleophiles. Over time, atmospheric exposure drives the SNAr hydrolysis of the C-F bond, converting the valuable reagent into the inert degradation product, 2-hydroxy-5-(methylsulfonyl)pyridine (which rapidly tautomerizes to the stable pyridone).

SNAr_Mechanism A 2-Fluoro-5-(methylsulfonyl)pyridine (Intact Reagent) C Meisenheimer Complex (Transition State) A->C Nucleophilic Attack B Moisture / Nucleophile (H2O / OH-) B->C Adds to C2 position D 2-Hydroxy-5-(methylsulfonyl)pyridine (Degraded Product) C->D Elimination of F-

Figure 1: Nucleophilic Aromatic Substitution (SNAr) degradation pathway induced by moisture.

Quantitative Stability Profile & Degradation Metrics

To mitigate degradation, environmental variables must be strictly controlled. The quantitative parameters dictating the stability of 2-fluoro-5-(methylsulfonyl)pyridine are summarized below.

Table 1: Physicochemical Profile & Stability Metrics
PropertyValue / DescriptionImpact on Stability & Handling
CAS Number 1037764-85-4Unique identifier for SDS and regulatory tracking.
Molecular Weight 175.18 g/mol Requires precise analytical weighing under inert conditions.
Electrophilicity Exceptionally HighHighly susceptible to nucleophilic attack by H₂O, amines, and thiols.
Thermal Tolerance Moderate (< 30°C)Extended exposure to heat accelerates hydrolytic degradation kinetics.
Recommended Storage 2-8°C, Inert AtmosphereMinimizes thermal degradation and completely arrests hydrolysis.
Table 2: Degradation Triggers and Preventative Measures
Degradation TriggerMechanistic PathwayRequired Preventative Measure
Ambient Moisture SNAr HydrolysisStore in a secondary desiccator; backfill all containers with Argon.
Repeated Freeze-Thaw Condensation accumulationImplement single-use aliquotting upon initial receipt.
Light Exposure Potential photo-oxidationStore exclusively in amber glass vials.

Self-Validating Experimental Protocol: Anhydrous Handling & Storage

A protocol is only scientifically rigorous if it includes a mechanism to prove its own efficacy. The following workflow is designed as a self-validating system to ensure zero degradation of 2-fluoro-5-(methylsulfonyl)pyridine during storage and deployment.

Phase 1: Environmental Preparation
  • Purge a standard inert-atmosphere glovebox with high-purity Argon (99.999%) until the internal sensors register < 1 ppm O₂ and < 1 ppm H₂O.

  • Bake amber glass vials, PTFE-lined screw caps, and metal spatulas at 120°C for >4 hours to remove surface moisture.

  • Transfer the baked materials into the glovebox antechamber and cycle the vacuum/argon three times before bringing them into the main chamber.

Phase 2: Aliquotting (Risk Mitigation)
  • Open the primary commercial container of 2-fluoro-5-(methylsulfonyl)pyridine only within the controlled glovebox environment.

  • Weigh predetermined single-use aliquots (e.g., 50 mg or 100 mg) into the amber vials. Causality note: This step is critical because it prevents the bulk material from undergoing repeated temperature fluctuations and moisture exposure every time the bottle is opened for a reaction.

  • Seal each vial tightly with the PTFE-lined caps and wrap the cap junction tightly with Parafilm or PTFE tape.

Phase 3: Storage and Self-Validation
  • Store: Remove the sealed vials from the glovebox and immediately transfer them to a secondary containment desiccator containing active indicating Drierite (calcium sulfate). Store the desiccator at 2-8°C .

  • The Validation Step (Critical): Prior to deploying an aliquot in a high-value cross-coupling reaction, dissolve 1-2 mg in anhydrous CDCl₃. Perform a rapid ¹⁹F NMR scan.

    • Pass: The presence of a single, sharp ¹⁹F signal confirms structural integrity.

    • Fail: The appearance of downstream peaks or the total loss of the ¹⁹F signal indicates SNAr hydrolysis has occurred, validating the need to discard the compromised aliquot before it ruins a complex synthesis.

Storage_Protocol S1 1. Receipt & Inspection (Verify seal integrity) S2 2. Glovebox Transfer (<1 ppm H2O/O2) S1->S2 S3 3. Single-Use Aliquotting (Amber glass vials) S2->S3 S4 4. Argon Backfill & Seal (PTFE-lined caps) S3->S4 S5 5. Cold Storage (2-8°C in desiccator) S4->S5

Figure 2: Self-validating workflow for anhydrous handling and storage of reactive fluoropyridines.

Conclusion

The successful utilization of 2-fluoro-5-(methylsulfonyl)pyridine requires treating the reagent not as a static chemical, but as a dynamic, highly reactive system. By understanding that the electron-withdrawing methylsulfonyl group activates the C-F bond toward moisture-driven SNAr degradation, researchers can implement the rigorous, self-validating inert-storage protocols outlined above. This guarantees reproducibility, preserves expensive catalytic systems, and maximizes synthetic yields.

References

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139-10147. URL:[Link]

  • Pethő, L., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(9), 1637–1648. URL:[Link]

Exploratory

Commercial Availability and Synthetic Utility of 2-Fluoro-5-(methylsulfonyl)pyridine in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic insertion of privileged pharmacophores can dramatically alter a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile. 2-Fluoro-5-(met...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic insertion of privileged pharmacophores can dramatically alter a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile. 2-Fluoro-5-(methylsulfonyl)pyridine (CAS: 1037764-85-4) has emerged as a critical building block for introducing the 5-(methylsulfonyl)pyridin-2-yl moiety into complex molecular architectures[1]. This in-depth technical guide explores the mechanistic rationale behind its reactivity, details its commercial supply chain dynamics, and provides a self-validating experimental framework for its application in high-throughput synthesis.

Chemical Profiling & Mechanistic Rationale

The value of 2-Fluoro-5-(methylsulfonyl)pyridine lies in its exceptional susceptibility to Nucleophilic Aromatic Substitution (SNAr). For scientists optimizing synthetic routes, understanding the causality behind this reactivity is paramount.

  • The Fluorine Advantage: In SNAr reactions, the rate-determining step is the initial nucleophilic attack to form the anionic Meisenheimer intermediate—not the cleavage of the carbon-halogen bond. Fluorine’s extreme electronegativity maximizes the electrophilicity of the C2 carbon and inductively stabilizes the transition state, making this building block orders of magnitude more reactive than its chloro-analog.

  • The Sulfonyl Activation: The methylsulfonyl group (-SO₂CH₃) at the 5-position exerts a profound electron-withdrawing effect via both inductive and resonance mechanisms ( σpara​ activation). Positioned para to the fluorine atom, it effectively delocalizes the negative charge of the intermediate, drastically lowering the activation energy barrier.

G N1 Pyridine Nitrogen (Inductive EWD) N4 Meisenheimer Complex Stabilization N1->N4 Lowers LUMO N2 5-Methylsulfonyl (Strong para-EWD) N2->N4 Delocalizes charge N3 C2-Fluorine (Highly Electronegative LG) N3->N4 Inductive stabilization N5 Enhanced SNAr Reactivity N4->N5 Lowers Activation Energy

Fig 1: Electronic activation logic of 2-Fluoro-5-(methylsulfonyl)pyridine in SNAr reactions.

Commercial Availability & Supply Chain Dynamics

For drug development professionals, the transition from milligram-scale High-Throughput Screening (HTS) to kilogram-scale process chemistry requires reliable commercial availability. 2-Fluoro-5-(methylsulfonyl)pyridine is readily accessible through specialized chemical vendors such as ChemScene and Boroncore[2].

Maintaining high purity is critical; trace fluoro-isomers or unreacted synthetic precursors can poison downstream transition-metal catalysts or complicate chromatographic purification.

Table 1: Commercial Parameters & Quality Control Specifications

ParameterSpecification / Detail
CAS Number 1037764-85-4[1]
Molecular Formula C₆H₆FNO₂S[1]
Molecular Weight 175.18 g/mol [2]
Typical Purity NLT 98% (Verified via HPLC/NMR)[2]
Commercial Scale Milligram (Discovery) to Kilogram (Process)
Key Suppliers ChemScene, Boroncore, ChemicalRoot[2][3]

Experimental Workflows: High-Throughput SNAr Protocols

To ensure self-validating and reproducible results across discovery campaigns, the following protocol details the optimal conditions for coupling 2-Fluoro-5-(methylsulfonyl)pyridine with primary or secondary amines.

Causality in Experimental Choices:
  • Solvent Selection: Polar aprotic solvents (DMSO, DMF) are mandatory. They solvate the base's counter-ion but leave the nucleophile "naked," maximizing its nucleophilicity and accelerating the reaction.

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA). DIPEA's steric bulk prevents it from acting as a competing nucleophile, ensuring high chemoselectivity.

  • Workup Logic: Washing the organic layer with brine is a critical step. DMSO is highly polar and miscible with water, but it can partition into the organic layer (EtOAc) during extraction. Brine increases the ionic strength of the aqueous phase, forcing DMSO into the aqueous layer via the salting-out effect and preventing downstream contamination.

Workflow Step1 1. Reagent Prep 2-Fluoro-5-(methylsulfonyl)pyridine + Amine Step2 2. Solvent Polar Aprotic (DMSO/DMF) Step1->Step2 Step3 3. Base DIPEA (Sterically hindered) Step2->Step3 Step4 4. Activation 80°C or Microwave (100°C) Step3->Step4 Step5 5. Purification Aqueous Quench & Chromatography Step4->Step5

Fig 2: Optimized high-throughput SNAr experimental workflow for amine nucleophiles.

Step-by-Step Methodology:
  • Preparation: In an oven-dried reaction vial, dissolve 1.0 equivalent of 2-Fluoro-5-(methylsulfonyl)pyridine in anhydrous DMSO to achieve a 0.2 M concentration.

  • Nucleophile Addition: Add 1.2 equivalents of the desired amine nucleophile.

  • Base Addition: Add 2.0 equivalents of DIPEA. (Note: For unreactive anilines, stronger bases like NaH or KOtBu may be required).

  • Thermal Activation: Heat the mixture to 80°C for 4-6 hours. Alternatively, microwave irradiation at 100°C for 15 minutes provides cleaner conversion profiles by minimizing the formation of thermodynamic degradation byproducts.

  • Workup: Quench the reaction with ice-cold water to precipitate the product. If precipitation fails, extract with Ethyl Acetate (3x). Wash the combined organic layers heavily with saturated brine (3x) to remove residual DMSO, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 2-amino-5-(methylsulfonyl)pyridine derivative.

Downstream Applications in Medicinal Chemistry

The 5-(methylsulfonyl)pyridin-2-yl moiety acts as a potent bioisostere and hydrogen-bond acceptor, featuring prominently in several clinical and preclinical candidates:

  • Alvelestat (Neutrophil Elastase Inhibitor): This clinical-stage compound, developed for treating respiratory diseases like COPD and alpha-1 antitrypsin deficiency, incorporates the 5-(methylsulfonyl)pyridin-2-yl motif to achieve potent target engagement and favorable oral bioavailability (WO2021209739A1)[4].

  • RORγt Modulators: Derivatives containing this building block have shown profound efficacy in modulating RORγt, a master transcription factor for Th17 cells. These compounds are actively investigated for autoimmune diseases (such as psoriasis and Inflammatory Bowel Disease) and cancer immunotherapy (WO2018030550A1)[5].

  • COX-2 Inhibitors: Pyrazole derivatives coupled with methanesulfonylpyridines have been successfully developed as highly selective canine and human COX-2 inhibitors. The sulfonyl group increases charge-charge and hydrogen-bonding interactions within the COX-2 active site, offering potent anti-inflammatory properties with excellent pharmacokinetic profiles (ResearchGate)[6][7].

  • PD-1/PD-L1 Pathway Inhibitors: Recent patent literature highlights the use of this scaffold in advanced disulfide bond-containing compounds aimed at blocking the PD-1/PD-L1 immune checkpoint in oncology (CN115073442A)[8].

References

  • Title: 2-FLUORO-5-(METHYLSULFONYL)-PYRIDINE CAS 1037764-85-4 Source: Reagent Database URL: [Link]

  • Title: 1037764-85-4 | 2-Fluoro-5-(methylsulfonyl)pyridine Source: Boroncore URL: [Link]

  • Title: 1-(5-(Methylsulfonyl)Pyridin-2-Yl)Hydrazine CAS NO 343629-61-8 Source: ChemicalRoot URL: [Link]

  • Title: WO2021209739A1 - Methods involving neutrophil elastase inhibitor alvelestat for treating respiratory disease Source: Google Patents URL
  • Title: WO2018030550A1 - Heterocyclic compounds with an ror(gamma)
  • Title: CN115073442A - Disulfide bond-containing compound, preparation method thereof, pharmaceutical composition and application Source: Google Patents URL
  • Title: 2-Hydroxymethyl-4-[5-(4-methoxyphenyl)-3-trifluoromethyl-1H-1-pyrazolyl]-1-benzenesulfonamide (DRF-4367): An orally active COX-2 inhibitor Source: ResearchGate URL: [Link]

Sources

Foundational

Comprehensive Spectroscopic Profiling of 2-Fluoro-5-(methylsulfonyl)pyridine: A Technical Guide for Structural Validation

Executive Summary 2-Fluoro-5-(methylsulfonyl)pyridine (CAS: 1037764-85-4) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry, nucleophilic aromatic substitution ( SN​Ar ) r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoro-5-(methylsulfonyl)pyridine (CAS: 1037764-85-4) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry, nucleophilic aromatic substitution ( SN​Ar ) reactions, and agrochemical development[1]. The dual presence of a highly electronegative fluorine atom and a strongly electron-withdrawing methylsulfonyl group creates a unique electronic topology. This whitepaper provides researchers and drug development professionals with an authoritative framework for acquiring, assigning, and validating the spectroscopic data (NMR, IR, HRMS) of this compound.

Structural & Mechanistic Rationale

The spectroscopic behavior of 2-Fluoro-5-(methylsulfonyl)pyridine is strictly governed by the synergistic electron-withdrawing effects (-I, -M) of its substituents. Understanding this causality is critical for accurate spectral interpretation.

  • The Fluorine Effect: The fluorine atom at the C-2 position exerts a strong inductive withdrawal (-I) while simultaneously donating electron density through resonance (+M) to the ortho and para positions. Because the Fermi contact term dominates spin-spin coupling in fluorinated aromatics, this results in massive heteronuclear spin-spin coupling constants ( 1JCF​ > 230 Hz)[2].

  • The Sulfonyl Effect: The methylsulfonyl group at C-5 is a powerful electron-withdrawing group via both inductive and resonance effects. It severely deshields the adjacent protons (H-6 and H-4), shifting their resonances significantly downfield[3].

ElectronicEffects A 2-Fluoro-5-(methylsulfonyl)pyridine B 2-Fluoro Substituent (-I, +M Effect) A->B C 5-Methylsulfonyl Group (-I, -M Effect) A->C D Deshielding of H-6 & H-4 (Downfield Shift) B->D Synergistic Electron Withdrawal E Large 1J_CF Coupling (~236 Hz at C-2) B->E C->D

Electronic effects governing the spectroscopic signatures of 2-Fluoro-5-(methylsulfonyl)pyridine.

Spectroscopic Signatures & Causality

Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum is characterized by the extreme deshielding of the pyridine protons. H-6, flanked by the electronegative nitrogen and the sulfonyl group, resonates furthest downfield (~8.8 ppm)[4]. The 13C NMR is defined by the C-F coupling. According to established data on fluoropyridines, the direct 1JCF​ constant at C-2 is typically around 236 Hz, while the geminal 2JCF​ at C-3 is approximately 35-40 Hz[2].

Infrared Spectroscopy (FTIR)

The IR spectrum is dominated by the symmetric and asymmetric stretching vibrations of the SO2​ group. The electron-withdrawing nature of the pyridine ring stiffens the S=O bonds, pushing the asymmetric stretch to ~1320 cm−1 and the symmetric stretch to ~1150 cm−1 [5]. The C-F stretch appears as a strong, sharp band near 1080 cm−1 .

Mass Spectrometry (HRMS)

Electrospray ionization (ESI+) readily protonates the pyridine nitrogen or the sulfonyl oxygen, yielding a robust [M+H]+ ion at m/z 176.0181. The isotopic signature is critical here; the natural abundance of 34S (~4.2%) provides an internal validation metric for the presence of the sulfonyl group.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not merely execute the steps; observe the internal checks that confirm data validity.

Protocol A: Multi-Nuclear NMR Acquisition ( 1H , 13C , 19F )
  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of CDCl3​ (containing 0.03% v/v TMS). Causality: Non-polar solvents like CDCl3​ are preferred because highly polar solvents can artificially alter JCF​ couplings via reaction field mechanisms[2].

  • Probe Tuning (Critical): Tune the NMR probe specifically for 19F (resonance frequency ~376 MHz on a 400 MHz console). Validation Check: Proper tuning ensures accurate pulse angles and minimizes acoustic ringing, which is notorious in fluorine NMR.

  • 1H Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2 seconds. The TMS peak validates the 0.00 ppm chemical shift reference.

  • 13C{1H} Acquisition: Acquire 512-1024 scans. Set D1 to 2-3 seconds. The CDCl3​ triplet at 77.16 ppm serves as the internal reference[4].

  • Validation Check: Confirm that the 13C signals for C-2, C-3, C-4, and C-6 exhibit the expected multiplet splitting due to 19F coupling. A lack of splitting indicates either decoupling artifacts or sample degradation.

Protocol B: HRMS (ESI-TOF) Workflow
  • Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50) with 0.1% Formic Acid. Causality: The formic acid acts as a proton source, driving the equilibrium toward the [M+H]+ state.

  • Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the mass axis within < 2 ppm mass error.

  • Acquisition: Run in positive ion mode (ESI+). Capillary voltage: 3500 V.

  • Validation Check: The isotopic pattern must reflect the natural abundance of 34S (~4.2% relative to the monoisotopic peak). If this is absent, the sulfonyl group is compromised.

Workflow A Sample Prep (CDCl3, 298K) B 1H & 19F NMR (Purity & F-Coupling) A->B C 13C & 2D NMR (Carbon Backbone) A->C D HRMS (ESI+) (Exact Mass) A->D E FTIR (ATR) (Functional Groups) A->E F Data Synthesis & Validation B->F C->F D->F E->F

Self-validating multi-modal spectroscopic workflow for structural confirmation.

Quantitative Data Summaries

Table 1: Predicted 1H and 19F NMR Assignments ( CDCl3​ , 400 MHz / 376 MHz)
NucleusPositionChemical Shift (ppm)MultiplicityCoupling Constants ( J in Hz)Causality / Assignment
1H H-6~8.80dd 4JHH​ ≈ 2.5, 5JHF​ ≈ 1.0Deshielded by adjacent N and SO2​Me
1H H-4~8.30ddd 3JHH​ ≈ 8.5, 4JHF​ ≈ 7.5, 4JHH​ ≈ 2.5Deshielded by SO2​Me , coupled to F
1H H-3~7.20dd 3JHF​ ≈ 8.5, 3JHH​ ≈ 8.5Shielded relative to H-4/H-6
1H CH3​ ~3.10s-Methylsulfonyl group
19F F-2~ -68.0m-Typical for 2-fluoropyridines
Table 2: Predicted 13C NMR Assignments ( CDCl3​ , 100 MHz)
PositionChemical Shift (ppm)Multiplicity JCF​ Coupling (Hz)Causality / Assignment
C-2~164.0d 1JCF​ ≈ 236Direct C-F bond[2]
C-6~148.0d 4JCF​ ≈ 15Adjacent to N, meta to F
C-4~140.0d 3JCF​ ≈ 8Meta to F, ortho to SO2​Me
C-5~133.0d 4JCF​ ≈ 4Bearing the SO2​Me group
C-3~110.0d 2JCF​ ≈ 38Ortho to F
CH3​ ~44.0s-Methyl carbon of sulfone
Table 3: Exact Mass and Key IR Frequencies
TechniqueParameterValueCausality / Assignment
HRMS (ESI+) [M+H]+ 176.0181 m/zProtonation of pyridine N
HRMS (ESI+)Isotope178.0139 m/z 34S natural abundance (~4.2%)
FTIR (ATR) vas​(SO2​) ~1320 cm−1 Asymmetric sulfone stretch
FTIR (ATR) vs​(SO2​) ~1150 cm−1 Symmetric sulfone stretch
FTIR (ATR) v(C−F) ~1080 cm−1 C-F stretching vibration

References

  • [1] 2-FLUORO-5-(METHYLSULFONYL)-PYRIDINE CAS 1037764-85-4. Reagent Database. 1

  • [2] Fluorine notes 2017, Vol. 2(111). Fluorine1. 2

  • [5] Synthesis of Vicinally Substituted by Halogen 4-Methylthio and Methylsulfonyl Derivatives of 2,6-Dimethylpyridine. Chemical Papers. 5

  • [4] A straightforward coupling of 4-sulfonylpyridines with Grignard reagents. ResearchGate. 4

  • [3] Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides. The Journal of Organic Chemistry (ACS Publications). 3

Sources

Exploratory

Reactivity Profile and Synthetic Utility of 2-Fluoro-5-(methylsulfonyl)pyridine: An In-Depth Mechanistic Guide

Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, the functionalization of heteroaromatic scaffolds is a critical bottleneck. 2-Fluoro-5-(methylsulfonyl)pyridine (CAS: 1037764...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the functionalization of heteroaromatic scaffolds is a critical bottleneck. 2-Fluoro-5-(methylsulfonyl)pyridine (CAS: 1037764-85-4) has emerged as a highly privileged building block. Unlike unactivated arenes, which resist nucleophilic attack, this specific molecule is uniquely engineered for hyper-reactivity. By leveraging a synergistic combination of leaving-group kinetics and dual-electronic activation, it allows for the rapid, transition-metal-free installation of the methylsulfonyl pharmacophore via Nucleophilic Aromatic Substitution (SNAr).

This technical guide deconstructs the mechanistic causality behind its reactivity and provides field-proven, self-validating protocols for its application.

Mechanistic Rationale: The Synergistic Activation of SNAr

Nucleophilic aromatic substitution on standard benzene rings is notoriously difficult, requiring harsh conditions or metal catalysis. However, heteroarenes like pyridine are intrinsically more reactive[1]. The extreme reactivity of 2-Fluoro-5-(methylsulfonyl)pyridine is driven by three distinct kinetic and electronic factors:

  • The "Element Effect" of Fluorine: In aliphatic SN2 reactions, iodine is the superior leaving group due to polarizability. However, SNAr reactions are governed by the "element effect," where the leaving group reactivity order is inversely proportional to atomic size: F >> Cl ≈ Br > I [2]. The rate-determining step in SNAr is the initial nucleophilic attack to form the anionic Meisenheimer intermediate. The extreme electronegativity of fluorine draws electron density away from the C2 carbon, drastically lowering the activation energy of this addition step[3]. For context,[4].

  • Orthogonal Activation by the Pyridine Nitrogen: The nitrogen atom at position 1 acts as a powerful electron sink. When a nucleophile attacks C2, the resulting negative charge in the Meisenheimer complex is directly stabilized by the adjacent electronegative nitrogen atom[1].

  • Para-Stabilization by the Methylsulfonyl Group: The -SO2Me group at position 5 is situated para to the reaction center at C2. The sulfonyl moiety is a potent electron-withdrawing group (EWG). As the negative charge delocalizes through the π -system of the pyridine ring, it is channeled directly to C5, where the -SO2Me group provides profound resonance and inductive stabilization, driving the reaction forward and preventing the reversibility of the addition step.

SNAr_Workflow cluster_nucleophiles Nucleophile Selection & Conditions Start 2-Fluoro-5-(methylsulfonyl)pyridine (Highly Activated Electrophile) Amine Amines (1° / 2°) Base: DIPEA Solvent: DMF/MeCN Start->Amine Thiol Thiols (R-SH) Base: Cs2CO3 Solvent: DMF, 0°C Start->Thiol Alkoxide Alkoxides (R-O-) Base: NaH Solvent: THF, 0°C Start->Alkoxide Meisenheimer Meisenheimer Complex (Negative charge delocalized to N and -SO2Me) Amine->Meisenheimer Addition (Rate-Determining) Thiol->Meisenheimer Addition (Rate-Determining) Alkoxide->Meisenheimer Addition (Rate-Determining) Product Functionalized Pyridine Derivative + Fluoride Byproduct Meisenheimer->Product Fast Elimination of F-

Fig 1: SNAr workflow and condition optimization for 2-Fluoro-5-(methylsulfonyl)pyridine.

Quantitative Reactivity Profile

To illustrate the magnitude of this activation, the following table summarizes the relative SNAr reaction rates based on leaving group and substituent effects.

SubstrateLeaving GroupActivating Group(s)Relative SNAr RateActivation Barrier (Addition)
2-Chloropyridine ClPyridine N (ortho)1x (Baseline)High
2-Fluoropyridine FPyridine N (ortho)~320xModerate
2-Chloro-5-(methylsulfonyl)pyridine ClPyridine N (ortho), -SO₂Me (para)~500xModerate-High
2-Fluoro-5-(methylsulfonyl)pyridine FPyridine N (ortho), -SO₂Me (para)>10,000x (Est.)Very Low
Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The choice of reagents is strictly causal, designed to manage the extreme reactivity of the substrate while preventing side reactions.

Protocol A: Amination (C-N Bond Formation)
  • Objective: Displacement of the C2 fluorine with primary or secondary amines.

  • Causality & Reagent Selection: While amines are moderately strong nucleophiles, the generation of hydrogen fluoride (HF) during the reaction is a critical failure point. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base. It acts as a proton sink, preventing HF from protonating the incoming amine nucleophile (which would form an unreactive ammonium salt). N,N-Dimethylformamide (DMF) is selected as the solvent because its high dielectric constant stabilizes the highly polar transition state of the Meisenheimer complex.

  • Step-by-Step Methodology:

    • Charge a dry, argon-flushed reaction vessel with 2-Fluoro-5-(methylsulfonyl)pyridine (1.0 equiv) and dissolve in anhydrous DMF (0.2 M concentration).

    • Add DIPEA (2.0 equiv) to the solution at room temperature (20–25 °C).

    • Slowly add the amine nucleophile (1.1 equiv) dropwise. In-process control: Monitor for a mild exotherm, confirming the rapid addition step is occurring.

    • Stir at room temperature for 2–4 hours. Monitor consumption of the starting material via LC-MS. The extreme activation of the substrate precludes the need for thermal heating.

    • Validation & Isolation: Quench the reaction by pouring it into rapidly stirring ice water (10x volume). The -SO₂Me group imparts high crystallinity. The successful formation of the product is visually validated by the immediate precipitation of a solid, which can be isolated via vacuum filtration in >85% yield without chromatography.

Protocol B: Thiolation (C-S Bond Formation)
  • Objective: Synthesis of thioethers via displacement with thiols (mercaptans).

  • Causality & Reagent Selection: Thiols are highly polarizable "soft" nucleophiles. To maximize their reactivity, they must be deprotonated to form the thiolate anion. Cesium carbonate (Cs₂CO₃) is the optimal base here. The large ionic radius of the cesium cation leads to a loose ion pair with the thiolate (the "cesium effect"), drastically enhancing the nucleophilicity of the sulfur anion. Because thiolates are incredibly potent and the substrate is hyper-activated, the reaction must be strictly initiated at 0 °C to prevent degradation or the formation of symmetric disulfides.

  • Step-by-Step Methodology:

    • Suspend Cs₂CO₃ (1.5 equiv) in anhydrous DMF under an inert atmosphere.

    • Add the thiol (1.05 equiv) at 0 °C and stir for 15 minutes to pre-form the highly reactive thiolate.

    • Add a solution of 2-Fluoro-5-(methylsulfonyl)pyridine (1.0 equiv) in DMF dropwise to maintain strict temperature control.

    • Allow the reaction to slowly warm to room temperature over 1 hour.

    • Validation & Isolation: Perform an aqueous workup with EtOAc/H₂O. Wash the organic layer extensively with 5% aqueous LiCl or brine (at least 3 times) to selectively partition and remove the DMF. Dry over Na₂SO₄ and concentrate in vacuo.

Applications in Drug Development

The methylsulfonyl group is a heavily utilized pharmacophore in drug discovery, frequently deployed to improve aqueous solubility, modulate metabolic stability (by blocking CYP450 oxidation sites), or act as a potent hydrogen bond acceptor in kinase and COX-2 inhibitors.

By utilizing 2-Fluoro-5-(methylsulfonyl)pyridine, medicinal chemists can execute [4]. This allows researchers to rapidly append the sulfonyl-pyridine moiety onto complex, pre-assembled amine- or alcohol-bearing scaffolds. Crucially, because this SNAr process is metal-free, it bypasses the need for palladium-catalyzed Buchwald-Hartwig cross-couplings, thereby eliminating the risk of heavy metal contamination in late-stage active pharmaceutical ingredients (APIs).

References
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Journal of the American Chemical Society (via PubMed Central) URL:[Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions Organic & Biomolecular Chemistry (via RSC Publishing) URL:[Link]

  • Nucleophilic aromatic substitution Wikipedia, The Free Encyclopedia URL:[Link]

Sources

Foundational

Strategic Integration of 2-Fluoro-5-(methylsulfonyl)pyridine in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the precise tuning of a molecule's physicochemical properties and metabolic stability is the difference between a failed hit and a clinical candidate. 2-Fluoro-5-(me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the precise tuning of a molecule's physicochemical properties and metabolic stability is the difference between a failed hit and a clinical candidate. 2-Fluoro-5-(methylsulfonyl)pyridine (CAS: 1037764-85-4) has emerged as a highly versatile, dual-purpose building block[1]. It provides an exceptionally reactive electrophilic handle (C2-fluorine) for rapid late-stage functionalization, while simultaneously installing a metabolically robust pharmacophore (C5-methylsulfonyl) that enhances aqueous solubility and target engagement[2],[3].

This technical guide deconstructs the structural rationale, synthetic utility, and application of this building block, providing self-validating protocols and mechanistic insights to accelerate your hit-to-lead and lead optimization workflows.

Structural Rationale & Physicochemical Profiling

The selection of 2-Fluoro-5-(methylsulfonyl)pyridine over its chlorinated or thioether analogs is driven by strict principles of molecular recognition and ADME (Absorption, Distribution, Metabolism, and Excretion) optimization.

The Causality of the Methylsulfonyl Group

The methylsulfonyl ( −SO2​CH3​ ) moiety is a cornerstone in drug design for three mechanistic reasons:

  • Directional Hydrogen Bonding: The highly polarized S=O bonds act as potent, directional hydrogen-bond acceptors (HBAs) without introducing hydrogen-bond donors (HBDs). This improves target affinity (e.g., interacting with kinase hinge regions) while preserving passive membrane permeability[3].

  • Metabolic Shielding: Unlike thioethers ( −SCH3​ ), which are rapidly oxidized by hepatic CYP450 enzymes to sulfoxides and sulfones (leading to unpredictable in vivo exposure), the methylsulfonyl group is already at its highest oxidation state, rendering it metabolically inert.

  • Lipophilicity Modulation: The strong dipole moment of the sulfonyl group significantly lowers the partition coefficient (cLogP) compared to alkyl or thioether analogs, directly improving aqueous solubility[4].

Quantitative Property Comparison

To illustrate the strategic advantage of this scaffold, the table below summarizes the physicochemical shifts when transitioning from a basic pyridine to the fully functionalized building block.

Physicochemical PropertyPyridine2-Fluoro-5-(methylthio)pyridine2-Fluoro-5-(methylsulfonyl)pyridine
Molecular Weight ( g/mol ) 79.10143.18175.18
cLogP (Computed) 0.65~1.800.40
TPSA (Ų) 12.938.255.4
H-Bond Acceptors (HBA) 113
CYP450 Metabolic Liability High (N-oxidation)High (S-oxidation)Low (Metabolically Stable)

Data synthesized from standard cheminformatics profiling and5[5].

Synthetic Utility: The SNAr Paradigm

The C2-position of the pyridine ring is inherently electron-deficient. However, the presence of the C5-methylsulfonyl group—a powerful electron-withdrawing group (EWG)—synergistically activates the C2-fluorine for Nucleophilic Aromatic Substitution (SNAr).

Why Fluorine? In SNAr reactions, the rate-determining step is the formation of the negatively charged Meisenheimer transition state, not the cleavage of the carbon-halogen bond. Fluorine's extreme electronegativity stabilizes this intermediate far better than chlorine or bromine, making 2-fluoropyridines orders of magnitude more reactive toward amines and alkoxides[2].

Pharmacophore Core 2-Fluoro-5-(methylsulfonyl)pyridine (CAS: 1037764-85-4) F_Group C2-Fluorine (SNAr Leaving Group) Core->F_Group SO2_Group C5-Methylsulfonyl (Pharmacophore) Core->SO2_Group Reactivity Rapid Late-Stage Functionalization F_Group->Reactivity HBA Directional H-Bond Acceptor SO2_Group->HBA ADME CYP450 Oxidation Resistance SO2_Group->ADME

Caption: Pharmacophore mapping and ADME benefits of the 2-Fluoro-5-(methylsulfonyl)pyridine scaffold.

Self-Validating Protocol: High-Yield Amine Coupling

To ensure reproducibility, the following protocol is designed as a self-validating system . It utilizes N-Methyl-2-pyrrolidone (NMP) to stabilize the polar transition state and incorporates mandatory LC-MS checkpoints to eliminate false positives (e.g., unreacted starting material or dimerization).

Reagents:

  • Electrophile: 2-Fluoro-5-(methylsulfonyl)pyridine (1.0 eq)

  • Nucleophile: Secondary Amine (e.g., Piperidine derivative) (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 eq) - Chosen to scavenge HF without competing as a nucleophile.

  • Solvent: Anhydrous NMP (0.2 M)

Step-by-Step Methodology:

  • Baseline Establishment (0 h): Dissolve the electrophile in NMP. Extract a 5 µL aliquot, dilute in MeCN, and run an LC-MS baseline to confirm the precise retention time and mass ( m/z 176.0 [M+H]+ ).

  • Assembly: Add the secondary amine and DIPEA to the solution at room temperature. Stir for 5 minutes to ensure homogeneity.

  • Thermal Activation: Heat the reaction mixture to 90°C under a nitrogen atmosphere. The high dielectric constant of NMP will accelerate the formation of the Meisenheimer complex.

  • In-Process Validation (2 h Checkpoint): Extract a 5 µL aliquot. The reaction is only validated to proceed to workup if the LC-MS trace shows >95% depletion of the m/z 176.0 peak and the emergence of the target product mass. If starting material remains, increase temperature to 110°C for 1 hour.

  • Quench and Isolation: Cool to room temperature and quench with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3x). The organic layer is washed with brine (5x) to completely remove NMP, dried over Na2​SO4​ , and concentrated in vacuo.

SNAr_Workflow Start 2-Fluoro-5-(methylsulfonyl)pyridine Electrophile Mix Reaction Assembly (NMP + DIPEA) Start->Mix Nuc Amine/Alkoxide Nucleophile Nuc->Mix TS Meisenheimer Complex (Stabilized by C-F & C-SO2Me) Mix->TS Rate-Limiting Product Functionalized Methylsulfonylpyridine TS->Product F- Elimination

Caption: Workflow of the SNAr reaction highlighting the critical Meisenheimer intermediate.

Medicinal Chemistry Applications

A. Kinase Inhibitor Design

In the development of ATP-competitive kinase inhibitors, the 5-(methylsulfonyl)pyridine motif is frequently deployed to interact with the solvent-exposed region or the hinge region of the kinase domain. The sulfonyl oxygens serve as rigid, predictable HBAs that can anchor the molecule to the protein backbone, while the pyridine nitrogen can act as an additional HBA. By utilizing 2-Fluoro-5-(methylsulfonyl)pyridine, chemists can rapidly generate libraries of 2-amino-pyridine derivatives to probe the SAR (Structure-Activity Relationship) of the hinge-binding pocket.

B. GPCR and Ion Channel Modulation

For targets requiring high aqueous solubility and specific polar interactions deep within a hydrophobic pocket (such as certain GPCRs), the methylsulfonyl group acts as a "polar probe." It maintains a low cLogP profile, preventing the non-specific lipophilic binding (often associated with hERG toxicity or phospholipidosis) that plagues highly greasy molecules[3]. Furthermore, the electron-withdrawing nature of the sulfonyl group reduces the basicity ( pKa​ ) of the pyridine nitrogen, which can be strategically used to modulate the molecule's ionization state at physiological pH[4].

Conclusion

2-Fluoro-5-(methylsulfonyl)pyridine is not merely a synthetic intermediate; it is a strategic tool for the modern medicinal chemist. By exploiting the extreme SNAr reactivity of the C2-fluorine, researchers can execute rapid late-stage functionalizations. Simultaneously, the C5-methylsulfonyl group permanently installs a metabolically stable, solubility-enhancing pharmacophore. Integrating this building block into early-stage library design significantly reduces the downstream attrition rates associated with poor ADME profiles.

References

  • [1] 2-FLUORO-5-(METHYLSULFONYL)-PYRIDINE CAS 1037764-85-4. Reagent Database. Available at:

  • [6] 1037764-85-4 | 2-Fluoro-5-(methylsulfonyl)pyridine. Boroncore. Available at:

  • [2] Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Publications. Available at:

  • [3] Hydrogen-Bond Donors in Drug Design. Journal of Medicinal Chemistry, ACS Publications. Available at:

  • [4] Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. ACS Publications. Available at:

  • [5] 2-(Methylsulfonyl)pyridine | C6H7NO2S | CID 98667. PubChem, National Institutes of Health. Available at:

Sources

Exploratory

A Technical Guide to 2-Fluoro-5-(methylsulfonyl)pyridine: The Pivotal Role of the Methylsulfonyl Group in Synthetic Chemistry

Executive Summary Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Among the vast array of functionalized pyridine building block...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Among the vast array of functionalized pyridine building blocks, 2-Fluoro-5-(methylsulfonyl)pyridine has emerged as a particularly versatile and powerful intermediate. Its utility stems from the unique synergistic relationship between the 2-fluoro substituent and the 5-methylsulfonyl group. This guide provides an in-depth analysis of the core functions of the methylsulfonyl group, elucidating how its potent electron-withdrawing nature dictates the reactivity, physicochemical properties, and synthetic applications of the parent molecule. We will explore its role in activating the pyridine ring for nucleophilic aromatic substitution (SNAr), its influence on key drug-like properties, and its utility as a latent leaving group, providing detailed experimental protocols and mechanistic insights for researchers in drug discovery and chemical development.

Structural and Physicochemical Profile

2-Fluoro-5-(methylsulfonyl)pyridine is a crystalline solid at room temperature. The strategic placement of a highly electronegative fluorine atom and a powerful electron-withdrawing methylsulfonyl group on the electron-deficient pyridine ring creates a molecule with a distinct electronic landscape, primed for specific chemical transformations.

PropertyValueSource
CAS Number 1037764-85-4[4]
Molecular Formula C₆H₆FNO₂S[4]
Molecular Weight 175.18 g/mol [4]
LogP 0.133[4]
Appearance Solid[5]

The core of its reactivity lies in the electronic interplay between the substituents and the pyridine nitrogen. The nitrogen atom and the methylsulfonyl group work in concert to withdraw electron density from the aromatic system, rendering the carbon atoms, particularly at the 2- and 6-positions, highly electrophilic.

cluster_0 2-Fluoro-5-(methylsulfonyl)pyridine cluster_1 Electronic Effects mol mol effect1 Strong inductive (-I) and resonance (-M) withdrawal by -SO2Me group. mol->effect1 effect2 Strong inductive (-I) withdrawal by -F atom. effect3 Inductive withdrawal by ring Nitrogen. effect4 Result: Highly electrophilic C2 position, activated for nucleophilic attack.

Caption: Molecular structure and key electronic influences.

The Core Directive: Unpacking the Role of the Methylsulfonyl Group

The methylsulfonyl (-SO₂Me) group is not a passive substituent; it is the primary driver of the molecule's synthetic utility. Its influence can be dissected into three critical roles.

Potentiation of Nucleophilic Aromatic Substitution (SNAr)

The paramount role of the methylsulfonyl group is the dramatic activation of the C2 position towards nucleophilic attack. Aromatic rings are typically electron-rich and resistant to nucleophilic substitution. However, the presence of strong electron-withdrawing groups (EWGs) ortho or para to a leaving group can drastically alter this reactivity.[6]

Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7]

  • Addition: A nucleophile attacks the electron-deficient carbon atom bearing the fluorine, breaking the ring's aromaticity and forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7]

  • Elimination: The aromaticity is restored by the expulsion of the fluoride leaving group.

The methylsulfonyl group, positioned para to the fluorine, is crucial for stabilizing the Meisenheimer complex. Its strong resonance and inductive effects delocalize the negative charge across the ring and onto the oxygen atoms of the sulfone, lowering the activation energy of this rate-determining step.[1][8] This stabilization is why 2-halopyridines with a para-EWG are significantly more reactive in SNAr reactions than their unsubstituted counterparts.[8][9]

The superiority of fluorine as a leaving group in this context is also noteworthy. While the C-F bond is the strongest single bond to carbon, the rate-determining step is the nucleophilic attack. Fluorine's high electronegativity makes the attached carbon more electrophilic, accelerating the attack. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, underscoring this effect.[10][11]

SNAr_Mechanism cluster_stabilization Stabilization by -SO₂Me Reactants 2-Fluoro-5-(methylsulfonyl)pyridine + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) Reactants->Meisenheimer Step 1: Nucleophilic Attack (Rate-Determining) Product 2-Nu-5-(methylsulfonyl)pyridine + F⁻ Meisenheimer->Product Step 2: Elimination of F⁻ (Restores Aromaticity) Stabilization The -SO₂Me group delocalizes the negative charge of the intermediate, lowering the activation energy. Meisenheimer->Stabilization

Caption: The addition-elimination mechanism of SNAr.

Modulation of Physicochemical Properties

In drug development, the substituents on a core scaffold fine-tune the molecule's ADME (Absorption, Distribution, Metabolism, Excretion) properties. The methylsulfonyl group imparts several desirable characteristics:

  • Metabolic Stability: Sulfones are generally resistant to metabolic degradation, which can increase the in vivo half-life of a drug candidate.

  • Solubility and Lipophilicity: As a polar group, the sulfone moiety can influence aqueous solubility, a critical factor for bioavailability.[3] Its presence also modulates the overall lipophilicity (LogP), which affects cell membrane permeability.[12]

  • Crystallinity: Compounds containing sulfone groups often exhibit higher crystallinity.[1] This is a significant advantage in process chemistry, as it can greatly simplify the purification and isolation of intermediates and final products, often allowing for simple crystallization instead of chromatography on a large scale.[1]

A Latent Leaving Group for Sequential Functionalization

While the 2-fluoro group is the primary site of reaction, the methylsulfonyl group itself can be displaced by nucleophiles in a subsequent SNAr reaction.[1] This typically requires more forcing conditions (higher temperatures, stronger bases, or more potent nucleophiles) than the displacement of fluorine. This differential reactivity is a powerful tool for synthetic chemists, enabling a controlled, stepwise functionalization of the pyridine ring. One can first perform a substitution at the C2 position under mild conditions, then introduce a second, different nucleophile at the C5 position under more vigorous conditions.

Synthetic Applications & Experimental Protocols

The predictable and high-yielding reactivity of 2-Fluoro-5-(methylsulfonyl)pyridine makes it an ideal substrate for building molecular libraries.

Protocol: Nucleophilic Aromatic Substitution with a Secondary Amine

This protocol describes a typical, self-validating procedure for the SNAr reaction, a cornerstone transformation for this substrate.[7] The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 2-(Morpholino)-5-(methylsulfonyl)pyridine.

Materials:

  • 2-Fluoro-5-(methylsulfonyl)pyridine (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Workflow:

Workflow Setup 1. Reaction Setup - Oven-dried flask under N₂ - Add reagents: Pyridine, K₂CO₃ - Add anhydrous DMF Addition 2. Nucleophile Addition - Add Morpholine via syringe - Maintain inert atmosphere Setup->Addition Reaction 3. Heating & Monitoring - Heat to 80-100 °C - Monitor by TLC/LC-MS Addition->Reaction Workup 4. Aqueous Workup - Cool to RT - Quench with water - Extract with Ethyl Acetate (3x) Reaction->Workup Purification 5. Isolation - Combine organic layers - Wash with Brine - Dry over MgSO₄ - Concentrate in vacuo Workup->Purification Analysis 6. Final Product - Purify by column chromatography - Characterize (NMR, MS) Purification->Analysis

Caption: Standard experimental workflow for SNAr reactions.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Fluoro-5-(methylsulfonyl)pyridine (1.0 eq) and potassium carbonate (2.0 eq). Causality: Anhydrous conditions are crucial to prevent side reactions with water. K₂CO₃ is a mild base used to neutralize the HF generated during the reaction.

  • Solvent and Nucleophile Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2 M. Add morpholine (1.2 eq) dropwise via syringe. Causality: DMF is a polar aprotic solvent that effectively solvates the reactants and facilitates SNAr. A slight excess of the nucleophile ensures the reaction goes to completion.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Aqueous Workup: Once complete, cool the reaction to room temperature. Pour the mixture into water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Causality: This step removes the DMF solvent and inorganic salts into the aqueous phase, transferring the organic product into the ethyl acetate layer.

  • Isolation: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Causality: The brine wash removes residual water. MgSO₄ is a drying agent that removes all traces of water before solvent evaporation.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 2-(Morpholino)-5-(methylsulfonyl)pyridine.

Utility in Cross-Coupling Reactions

While SNAr is its primary mode of reactivity, the electronic nature imparted by the methylsulfonyl group can also be beneficial in transition-metal-catalyzed cross-coupling reactions. For related pyridine building blocks, the electron-deficient nature of the ring can facilitate the oxidative addition of the palladium catalyst, a key step in cycles like the Suzuki-Miyaura coupling.[1][13] Should the fluorine be replaced by a different halide (e.g., Br or I), the sulfonyl group would continue to play an activating role in such transformations.

Conclusion

The methylsulfonyl group in 2-Fluoro-5-(methylsulfonyl)pyridine is the lynchpin of its synthetic value. It functions as a powerful activating group that dramatically enhances the rate and efficiency of nucleophilic aromatic substitution at the C2 position by stabilizing the critical Meisenheimer intermediate. Furthermore, it confers advantageous physicochemical properties like metabolic stability and crystallinity, which are highly prized in process development and medicinal chemistry. Its ability to serve as a secondary, less reactive leaving group opens avenues for sequential, site-selective functionalization. This combination of predictable reactivity and beneficial properties solidifies 2-Fluoro-5-(methylsulfonyl)pyridine's status as an indispensable building block for the synthesis of complex, highly substituted pyridine derivatives destined for pharmaceutical and agrochemical discovery.

References

  • Wiley, R. E., et al. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. The Journal of Organic Chemistry. [Link]

  • Deng, J., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Verhonda, M., et al. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega. [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved March 15, 2026, from [Link]

  • Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine.... Retrieved March 15, 2026, from [Link]

  • Begtrup, M., & Kristensen, J. (1993). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Acta Chemica Scandinavica. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved March 15, 2026, from [Link]

  • MDPI. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved March 15, 2026, from [Link]

  • PMC. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved March 15, 2026, from [Link]

Sources

Foundational

Architecting Efficacy: The Discovery, Synthesis, and Application of 2-Fluoro-5-(methylsulfonyl)pyridine in Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the strategic selection of chemical building blocks dictates the success of high-throughput lead optimization. 2-Fluoro-5-(methylsulfonyl)pyridine (CAS: 103776...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic selection of chemical building blocks dictates the success of high-throughput lead optimization. 2-Fluoro-5-(methylsulfonyl)pyridine (CAS: 1037764-85-4) emerged in the late 2000s as a privileged intermediate, fundamentally altering the synthesis of G-protein coupled receptor (GPCR) modulators. As a Senior Application Scientist, I have observed firsthand how the unique physicochemical properties of this molecule—specifically its highly polarized C-F bond and electron-withdrawing sulfone moiety—enable rapid, high-yielding Nucleophilic Aromatic Substitution (SNAr) reactions. This whitepaper deconstructs the historical context, structural rationale, and field-proven synthetic protocols surrounding this critical intermediate.

Historical Context: The GPR119 Imperative

The discovery and commercial scaling of 2-Fluoro-5-(methylsulfonyl)pyridine is inextricably linked to the pharmaceutical industry's pursuit of novel therapeutics for Type 2 Diabetes Mellitus (T2DM) and metabolic syndrome[1]. In the mid-to-late 2000s, the de-orphanization of the GPR119 receptor revealed its critical role in glucose-dependent insulin secretion and incretin release (GLP-1 and GIP)[1].

In 2008, researchers at Arena Pharmaceuticals published a landmark patent () detailing a novel class of heterocyclic receptor agonists targeting GPR119[2]. To build these complex, multi-ring systems, the chemists required a highly reactive, yet stable, electrophilic core that could be easily diversified with various secondary amines. 2-Fluoro-5-(methylsulfonyl)pyridine was synthesized as "Preparation 6" in their workflow, serving as the linchpin for generating a vast library of potent anti-diabetic candidates[3].

Structural Rationale & Physicochemical Profile

The utility of 2-Fluoro-5-(methylsulfonyl)pyridine lies in its precise electronic architecture. The pyridine nitrogen and the para-positioned methylsulfonyl (-SO2CH3) group exert a profound electron-withdrawing effect. This heavily lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system, making the C2 position exceptionally electrophilic.

Furthermore, while the C-F bond is thermodynamically strong, fluorine is the optimal leaving group for SNAr reactions. Its extreme electronegativity stabilizes the transition state leading to the anionic Meisenheimer complex, accelerating the rate-determining step of the reaction.

Quantitative Data Summary

The following table consolidates the critical physicochemical properties of 2-Fluoro-5-(methylsulfonyl)pyridine, which inform its solubility, reactivity, and handling in the laboratory[4].

PropertyValueImplication for Synthesis
CAS Number 1037764-85-4Unique registry identifier for sourcing.
Molecular Formula C6H6FNO2SDefines stoichiometric calculations.
Molecular Weight 175.18 g/mol Low molecular weight ideal for fragment-based design.
LogP 0.13High hydrophilicity; dictates biphasic extraction strategies.
H-Bond Acceptors 3Capable of strong interactions with polar protic solvents.
H-Bond Donors 0Prevents self-association or unwanted hydrogen bonding.
Fsp3 0.17Indicates a highly planar, aromatic character.

De Novo Synthesis: A Self-Validating Protocol

The synthesis of 2-Fluoro-5-(methylsulfonyl)pyridine is a masterclass in controlled organometallic chemistry and selective oxidation. The protocol below outlines the field-proven methodology, emphasizing the causality behind each reagent choice to ensure a self-validating, reproducible system[5].

Phase 1: Halogen-Metal Exchange and Thioetherification
  • Preparation: Charge a flame-dried round-bottom flask with 5-bromo-2-fluoropyridine (1.0 eq) and anhydrous toluene.

  • Ligand Addition: Add N,N,N',N'‑Tetramethylethylenediamine (TMEDA) (1.3 eq).

    • Causality: TMEDA acts as a bidentate ligand that coordinates the lithium cation. This breaks down the unreactive n-BuLi hexamers into highly reactive monomers, enhancing the kinetics of the exchange.

  • Metallation: Cool the mixture to -78 °C under an inert argon atmosphere. Dropwise add n-Butyllithium (n-BuLi) (1.1 eq) and stir for 30 minutes.

    • Causality: The cryogenic temperature (-78 °C) is critical. It suppresses the thermodynamic pathway (nucleophilic attack of n-BuLi on the fluorinated pyridine core) and exclusively favors the kinetic halogen-metal exchange, yielding the 5-lithio-2-fluoropyridine intermediate.

  • Electrophilic Quench: Introduce dimethyl disulfide (MeSSMe) (1.2 eq) dropwise. Allow the reaction to warm to room temperature.

  • Workup: Quench with saturated aqueous NH4Cl to neutralize any unreacted organolithium species. Extract with ethyl acetate and concentrate to yield the intermediate, 2-fluoro-5-(methylsulfanyl)pyridine.

Phase 2: Selective Oxidation to the Sulfone
  • Solvation: Dissolve the crude 2-fluoro-5-(methylsulfanyl)pyridine in dichloromethane (DCM) and cool to 0 °C.

  • Oxidation: Slowly add meta-Chloroperoxybenzoic acid (mCPBA) (2.2 eq).

    • Causality: Exactly 2.2 equivalents are required to achieve full oxidation from sulfide to sulfoxide, and finally to the target sulfone. The initial 0 °C temperature controls the exothermic peroxy-oxidation and prevents unwanted N-oxidation of the pyridine nitrogen.

  • Maturation: Stir at room temperature for 2 hours until TLC indicates complete consumption of the sulfoxide intermediate.

  • Purification: Quench with saturated aqueous Na2S2O3 to reduce unreacted mCPBA. Wash with saturated NaHCO3 to deprotonate and remove the m-chlorobenzoic acid byproduct. Dry, filter, and purify via silica gel chromatography.

Synthesis A 5-Bromo-2-fluoropyridine (Starting Material) B Halogen-Metal Exchange (n-BuLi / TMEDA / Toluene, -78°C) A->B C Thioetherification (MeSSMe) B->C D 2-Fluoro-5-(methylsulfanyl)pyridine (Intermediate) C->D E Oxidation (mCPBA, DCM, 0°C to RT) D->E F 2-Fluoro-5-(methylsulfonyl)pyridine (Target Compound) E->F

Synthesis workflow of 2-Fluoro-5-(methylsulfonyl)pyridine via halogen-metal exchange.

Application Workflow: SNAr in Library Generation

Once synthesized, 2-Fluoro-5-(methylsulfonyl)pyridine is primarily utilized to generate diverse libraries of 2-amino-5-(methylsulfonyl)pyridine derivatives—the core scaffolds of many GPR119 agonists[1].

SNAr Protocol with Secondary Amines
  • Reaction Setup: Dissolve 2-Fluoro-5-(methylsulfonyl)pyridine (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF).

    • Causality: Polar aprotic solvents do not hydrogen-bond with the nucleophile, leaving the amine "naked" and highly reactive, thereby accelerating the SNAr process.

  • Reagent Addition: Add the desired secondary amine (e.g., a piperidine derivative) (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium forward without competing with the secondary amine for the electrophilic carbon.

  • Thermal Activation: Heat the mixture to 80–100 °C for 4–6 hours to overcome the activation energy barrier of the Meisenheimer complex formation.

  • Isolation: Cool to room temperature, precipitate the product by adding water, and collect via vacuum filtration.

SNAr A 2-Fluoro-5-(methylsulfonyl)pyridine (Electrophile) C Nucleophilic Attack at C2 (Polar Aprotic Solvent, Heat) A->C B Secondary Amine (Nucleophile) B->C D Meisenheimer Complex (Stabilized by Pyridine N & Sulfone) C->D E Fluoride Elimination (HF Scavenged by DIPEA) D->E F 2-Amino-5-(methylsulfonyl)pyridine Derivative (GPR119 Agonist) E->F

Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) to form GPR119 precursors.

Conclusion & Future Perspectives

The historical trajectory of 2-Fluoro-5-(methylsulfonyl)pyridine—from a proprietary patent intermediate to a commercially available, highly sought-after building block—underscores its structural brilliance. By combining a highly labile fluorine atom with the profound electron-withdrawing capacity of a sulfone group, chemists have engineered a molecule perfectly tuned for rapid SNAr diversification. As drug discovery continues to lean heavily into targeted GPCR modulation and fragment-based lead generation, the synthetic principles governing this compound will remain a foundational template for designing next-generation therapeutics.

References

  • Chen, X., & Cheng, P. (2008). Heterocyclic receptor agonists for the treatment of diabetes and metabolic disorders. World Intellectual Property Organization. Patent No. WO2008083238A1. Retrieved from:[Link]

  • Jones, R. M., et al. (2013). GPR119 Agonists: A Novel Strategy for Type 2 Diabetes Treatment. IntechOpen. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 2-Fluoro-5-(methylsulfonyl)pyridine

Executive Summary 2-Fluoro-5-(methylsulfonyl)pyridine (CAS: 1037764-85-4) is a highly versatile and privileged building block in modern medicinal chemistry. The methylsulfonyl group (-SO₂Me) serves as a robust, polar, hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoro-5-(methylsulfonyl)pyridine (CAS: 1037764-85-4) is a highly versatile and privileged building block in modern medicinal chemistry. The methylsulfonyl group (-SO₂Me) serves as a robust, polar, hydrogen-bond accepting pharmacophore frequently utilized in targeted therapies and anti-inflammatory agents. Concurrently, the fluorine atom at the 2-position provides an optimal handle for late-stage functionalization via Nucleophilic Aromatic Substitution (SNAr).

This application note provides a comprehensive, mechanistically grounded guide to executing SNAr reactions on this substrate. By understanding the underlying causality of the reaction dynamics, researchers can optimize yields, avoid common pitfalls, and establish self-validating experimental workflows.

Mechanistic Rationale: The "Why" Behind the Reactivity

To master the functionalization of 2-Fluoro-5-(methylsulfonyl)pyridine, one must first understand the synergistic electronic effects that make this molecule an exceptional SNAr substrate.

Unlike SN1 or SN2 reactions where fluorine is a poor leaving group due to the strength of the C-F bond, SNAr reactions operate via an addition-elimination mechanism [1]. In this pathway, the rate-determining step is the initial nucleophilic attack to form a negatively charged intermediate known as the Meisenheimer complex[2].

The extreme reactivity of 2-Fluoro-5-(methylsulfonyl)pyridine is driven by three causal factors:

  • Inductive Polarization (-I): Fluorine is the most electronegative element. It strongly polarizes the C2-F bond, rendering the C2 carbon highly electrophilic and susceptible to nucleophilic attack. Furthermore, it inductively stabilizes the high-energy anionic transition state, making fluoropyridines up to 320 times faster to react than their chloropyridine counterparts[3].

  • Ortho-Nitrogen Activation: The electronegative pyridine nitrogen resides ortho to the leaving group, acting as an electron sink that further stabilizes the Meisenheimer complex through resonance.

  • Para-Sulfonyl Activation: The -SO₂Me group at the 5-position is para to the reaction center. It acts as a powerful electron-withdrawing group (EWG), delocalizing the negative charge of the intermediate onto the sulfonyl oxygen atoms[4].

SNAr_Mechanism Substrate 2-Fluoro-5-(methylsulfonyl)pyridine + Nucleophile TS1 Transition State 1 (Addition) Substrate->TS1 Rate Determining Meisenheimer Meisenheimer Complex (Stabilized Anion) TS1->Meisenheimer TS2 Transition State 2 (Elimination) Meisenheimer->TS2 Fast Product Substituted Pyridine + Fluoride Ion TS2->Product

Reaction coordinate and mechanistic pathway of SNAr on 2-Fluoro-5-(methylsulfonyl)pyridine.

Experimental Design & Self-Validating Systems

A robust protocol must be a self-validating system. By anticipating side reactions and engineering the reaction conditions, you can ensure high fidelity in your synthesis.

Solvent and Base Causality
  • Solvent Selection: Polar aprotic solvents (DMF, DMSO, NMP) are optimal for amine and thiolate nucleophiles. These solvents heavily solvate the counter-cations (e.g., K⁺, Na⁺) while leaving the nucleophilic anion "naked" and highly reactive. For alkoxides, the corresponding alcohol (e.g., MeOH for NaOMe) is typically used to prevent transesterification/transetherification side reactions.

  • Base Selection: For secondary amines, mild inorganic bases like K₂CO₃ or Cs₂CO₃ are preferred. They are strong enough to scavenge the generated HF but mild enough to prevent unwanted side reactions. For primary amines, organic bases like DIPEA (N,N-Diisopropylethylamine) are often utilized to maintain a homogeneous reaction mixture.

Built-In Quality Control (Troubleshooting)

The most common failure mode in this reaction is hydrolysis . If water is present, the hydroxide ion acts as a competing nucleophile, converting the substrate into 5-(methylsulfonyl)pyridin-2(1H)-one.

  • Self-Validation Check: When monitoring via LC-MS, if you observe a mass shift of [M+H] - 19 (loss of F) + 18 (addition of OH) = [M+H] - 1 , your system has been compromised by moisture. Strict anhydrous conditions and the use of oven-dried glassware are mandatory to prevent this.

Quantitative Data Summarization

The table below summarizes optimized baseline parameters for various nucleophile classes reacting with 2-Fluoro-5-(methylsulfonyl)pyridine.

Nucleophile ClassExample ReagentOptimal SolventBaseTemp (°C)Time (h)Typical Yield (%)
Secondary Amine Morpholine / PiperidineDMF or NMPK₂CO₃ (2.0 eq)25 - 502 - 485 - 95
Primary Amine Benzylamine / AnilineDMSODIPEA (2.5 eq)50 - 804 - 875 - 90
Alkoxide Sodium MethoxideMethanolNone (Na is base)25 - 651 - 380 - 95
Thiolate Sodium ThiomethoxideTHFNone0 - 251 - 285 - 98

Detailed Methodologies

Workflow Step1 1. Reagent Preparation Anhydrous conditions critical Step2 2. Reaction Assembly Substrate + Nu + Base + Solvent Step1->Step2 Step3 3. In-Process Monitoring LC-MS / TLC Validation Step2->Step3 Decision Conversion >95%? Step3->Decision Step4 4. Quench & Workup Aqueous extraction / Phase separation Step5 5. Purification & Isolation Chromatography or Recrystallization Step4->Step5 Decision->Step2 No (Adjust conditions) Decision->Step4 Yes

Standardized experimental workflow and self-validation loop for SNAr reactions.

Protocol A: Amination with a Secondary Amine (e.g., Morpholine)

This protocol is designed for high-yielding C-N bond formation[1].

Reagents:

  • 2-Fluoro-5-(methylsulfonyl)pyridine: 1.0 mmol (175.2 mg)

  • Morpholine: 1.2 mmol (104.5 mg / 105 µL)

  • Potassium Carbonate (K₂CO₃, finely powdered, anhydrous): 2.0 mmol (276.4 mg)

  • Anhydrous DMF: 5.0 mL

Step-by-Step Procedure:

  • Preparation: To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add 2-Fluoro-5-(methylsulfonyl)pyridine (1.0 mmol) and anhydrous K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Purge the vial with dry Nitrogen or Argon for 5 minutes.

  • Solvent & Nucleophile Addition: Inject anhydrous DMF (5.0 mL) followed by morpholine (1.2 mmol).

  • Reaction Execution: Cap the vial and stir the suspension at room temperature (25 °C). The reaction is typically exothermic; for less reactive amines, heating to 50 °C may be required.

  • Self-Validation (Monitoring): After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. Look for the disappearance of the starting material mass and the appearance of the product mass.

  • Quench & Workup: Once conversion is >95%, pour the reaction mixture into 20 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl solution (2 x 10 mL) to remove residual DMF, followed by brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-(5-(methylsulfonyl)pyridin-2-yl)morpholine. Purify via silica gel flash chromatography if necessary.

Protocol B: Etherification with an Alkoxide

This protocol utilizes the high reactivity of alkoxides to form C-O bonds rapidly.

Reagents:

  • 2-Fluoro-5-(methylsulfonyl)pyridine: 1.0 mmol (175.2 mg)

  • Sodium Methoxide (NaOMe): 1.1 mmol (0.5M solution in Methanol, 2.2 mL)

  • Anhydrous Methanol: 3.0 mL

Step-by-Step Procedure:

  • Preparation: Dissolve 2-Fluoro-5-(methylsulfonyl)pyridine (1.0 mmol) in anhydrous Methanol (3.0 mL) in an oven-dried flask under Nitrogen.

  • Nucleophile Addition: Cool the solution to 0 °C using an ice bath. Slowly add the NaOMe solution (1.1 mmol) dropwise over 5 minutes. Causality note: Slow addition prevents localized heating and suppresses potential degradation of the sulfonyl group.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour.

  • Self-Validation: Check via TLC (Hexanes:EtOAc 1:1). The highly polar starting material will be replaced by a higher-running product spot.

  • Quench: Quench the reaction by adding a few drops of saturated aqueous NH₄Cl until the pH is neutral.

  • Isolation: Concentrate the methanol under reduced pressure. Partition the residue between Ethyl Acetate (20 mL) and water (10 mL). Separate the organic layer, dry over Na₂SO₄, and evaporate to yield the pure 2-methoxy-5-(methylsulfonyl)pyridine.

References

  • 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society (JACS). Available at:[Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at:[Link]

Sources

Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) with 2-Fluoro-5-(methylsulfonyl)pyridine

Abstract This comprehensive guide provides an in-depth analysis of the reaction conditions for nucleophilic aromatic substitution (SNAr) utilizing 2-Fluoro-5-(methylsulfonyl)pyridine. This versatile building block is of...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides an in-depth analysis of the reaction conditions for nucleophilic aromatic substitution (SNAr) utilizing 2-Fluoro-5-(methylsulfonyl)pyridine. This versatile building block is of significant interest to researchers, scientists, and drug development professionals due to the dual activation of the pyridine ring by the nitrogen heteroatom and the potent electron-withdrawing methylsulfonyl group. This document elucidates the underlying mechanistic principles, details the influence of various reaction parameters, and provides actionable, step-by-step protocols for the successful implementation of SNAr reactions with a diverse range of nucleophiles. The content is structured to offer both a theoretical foundation and practical, field-proven insights to guide experimental design and optimization.

Introduction: The Strategic Advantage of 2-Fluoro-5-(methylsulfonyl)pyridine in SNAr

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications.[1] The reaction facilitates the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds. The substrate, 2-Fluoro-5-(methylsulfonyl)pyridine, is exceptionally well-suited for SNAr for several key reasons:

  • Pyridine Nucleus: The inherent electron-deficient nature of the pyridine ring, a result of the electronegative nitrogen atom, predisposes it to nucleophilic attack, particularly at the 2- and 4-positions.[2][3]

  • Fluorine as a Leaving Group: Contrary to its bond strength, fluorine is an excellent leaving group in SNAr reactions. The high electronegativity of fluorine powerfully polarizes the C-F bond, making the attached carbon highly electrophilic. The rate-determining step in SNAr is typically the initial nucleophilic attack and formation of the Meisenheimer complex; the C-F bond is broken in a subsequent, faster step.[4][5] The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine.[6]

  • The Methylsulfonyl Activating Group: The potent electron-withdrawing nature of the methylsulfonyl (-SO₂CH₃) group at the 5-position significantly enhances the electrophilicity of the pyridine ring. This group provides powerful resonance and inductive stabilization of the negatively charged Meisenheimer intermediate formed upon nucleophilic attack.[7]

The combination of these features allows for SNAr reactions on 2-Fluoro-5-(methylsulfonyl)pyridine to proceed under relatively mild conditions, offering broad functional group tolerance and high regioselectivity.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction of 2-Fluoro-5-(methylsulfonyl)pyridine proceeds via a well-established two-step addition-elimination mechanism.[4][8]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile at the C2 position of the pyridine ring, which bears the fluorine atom. This attack is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][7]

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is subsequently restored through the expulsion of the fluoride ion, yielding the substituted product.

The stability of the Meisenheimer complex is paramount to the success of the reaction. The electron-withdrawing nitrogen atom and the methylsulfonyl group at the 5-position effectively delocalize the negative charge, lowering the activation energy of the initial attack.[2]

Caption: The addition-elimination mechanism of SNAr.

Optimizing Reaction Conditions: A Parameter Guide

The success and efficiency of an SNAr reaction with 2-Fluoro-5-(methylsulfonyl)pyridine are critically dependent on the careful selection of the nucleophile, solvent, base, and temperature.

Nucleophile Selection

A wide array of nucleophiles can be successfully employed. The reactivity of the nucleophile is a key determinant of the required reaction conditions.

Nucleophile ClassExamplesTypical ReactivityGeneral Conditions
O-Nucleophiles Alcohols, PhenolsModerate to HighRequires a base (e.g., NaH, K₂CO₃, KOtBu) to generate the more nucleophilic alkoxide/phenoxide.
N-Nucleophiles Primary/Secondary Amines, Anilines, HeterocyclesHighOften proceeds without a base, though a non-nucleophilic base (e.g., K₂CO₃, Et₃N) may be used as an acid scavenger.
S-Nucleophiles Thiols, ThiophenolsVery HighA base is typically used to generate the highly nucleophilic thiolate.
C-Nucleophiles Enolates, MalonatesModerateRequires a strong base to generate the carbanion.
Solvent Effects

The choice of solvent is crucial as it influences nucleophile reactivity and the stability of the Meisenheimer complex.[9] Polar aprotic solvents are generally preferred for SNAr reactions.[10]

SolventPropertiesRationale for Use
DMF, DMSO, NMP High polarity, aproticExcellent at solvating cations, leaving the anionic nucleophile "bare" and more reactive. Stabilizes the charged Meisenheimer complex.
Acetonitrile (ACN) Moderate polarity, aproticA good general-purpose solvent, less viscous and easier to remove than DMF or DMSO.
THF, 2-MeTHF, Dioxane Lower polarity, aproticSuitable for reactions with highly reactive nucleophiles or when milder conditions are desired.[11]
Alcohols (e.g., t-BuOH) Polar, proticCan serve as both solvent and nucleophile.[11] Generally less effective than polar aprotic solvents for promoting the reaction with other nucleophiles.
The Role of the Base

A base is often required to deprotonate the nucleophile (e.g., alcohols, thiols) or to act as an acid scavenger for the HF generated when using amine nucleophiles.

BaseStrengthTypical Applications
Potassium Carbonate (K₂CO₃) ModerateWidely used with phenols, thiols, and as an acid scavenger for amine reactions.[12]
Sodium Hydride (NaH) StrongEffective for deprotonating alcohols and carbon nucleophiles. Requires an inert atmosphere.
Potassium tert-butoxide (KOtBu) StrongA strong, non-nucleophilic base suitable for generating alkoxides and for reactions requiring forcing conditions.[4]
Triethylamine (Et₃N), DIPEA Weak, OrganicPrimarily used as acid scavengers in reactions with amine nucleophiles.
Temperature and Reaction Time

Due to the high activation of the substrate, many reactions can be conducted at room temperature or with gentle heating. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and prevent the formation of byproducts.[4]

Temperature RangeApplicability
Room Temperature Highly reactive nucleophiles (e.g., thiolates, secondary amines).
40-80 °C Moderately reactive nucleophiles (e.g., primary amines, anilines, alkoxides).
80-120 °C Less reactive nucleophiles or sterically hindered substrates.

Experimental Protocols

The following protocols are provided as a starting point for the development of specific applications. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Reaction with an Amine Nucleophile (e.g., Morpholine)

This protocol details a typical procedure for the reaction with a secondary amine.

Protocol_1_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine 2-Fluoro-5-(methylsulfonyl)pyridine (1.0 eq), morpholine (1.2 eq), and K₂CO₃ (1.5 eq) in a flask. B Add anhydrous DMF to achieve a concentration of ~0.5 M. A->B C Stir the mixture at 60 °C. B->C D Monitor reaction progress by TLC or LC-MS. C->D E Cool to RT, dilute with ethyl acetate and water. D->E F Separate layers, extract aqueous phase. E->F G Combine organic layers, wash with brine, dry (Na₂SO₄). F->G H Concentrate in vacuo. G->H I Purify by column chromatography. H->I

Caption: General workflow for SNAr with an amine nucleophile.

Materials:

  • 2-Fluoro-5-(methylsulfonyl)pyridine (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate, Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle/oil bath

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-5-(methylsulfonyl)pyridine, morpholine, and potassium carbonate.

  • Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the starting pyridine.

  • Heat the reaction mixture to 60 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Reaction with a Phenol Nucleophile (e.g., 4-Methoxyphenol)

This protocol illustrates the reaction with a phenol, which requires deprotonation to the more potent phenoxide nucleophile.

Materials:

  • 2-Fluoro-5-(methylsulfonyl)pyridine (1.0 eq)

  • 4-Methoxyphenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (ACN)

  • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask, suspend 2-Fluoro-5-(methylsulfonyl)pyridine, 4-methoxyphenol, and potassium carbonate in anhydrous acetonitrile (0.3-0.5 M).

  • Heat the mixture to reflux (approximately 82 °C) and stir for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate in vacuo.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a dilute aqueous base (e.g., 1 M NaOH) to remove any unreacted phenol, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography or recrystallization.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: For reactions involving strong bases like NaH or KOtBu, it is imperative to use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base and nucleophile.[4]

  • Incomplete Conversion: If the reaction stalls, consider increasing the temperature, using a more polar solvent (e.g., switching from ACN to DMF), or employing a stronger base to more effectively generate the active nucleophile.[10]

  • Side Reactions: At elevated temperatures, decomposition of the substrate or product may occur.[10] If multiple products are observed, consider lowering the reaction temperature or using a more selective base. For polyfunctional nucleophiles, protecting groups may be necessary to ensure regioselectivity.

Conclusion

2-Fluoro-5-(methylsulfonyl)pyridine is a highly activated and versatile substrate for nucleophilic aromatic substitution. The predictable regioselectivity and the ability to employ a wide range of nucleophiles under generally mild conditions make it an invaluable tool in medicinal chemistry and materials science. By carefully considering the interplay between the nucleophile, solvent, base, and temperature, researchers can effectively leverage this building block to construct complex molecular architectures. The protocols and guidelines presented herein serve as a robust foundation for the successful application of this powerful synthetic methodology.

References

  • McFarland, J. C. et al. (2012). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [Link]

  • VTechWorks. (n.d.). The effects of solvents and nucleophiles on heteroaromatic SRN1 reactions. [Link]

  • Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine.... [Link]

  • WordPress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • ResearchGate. (n.d.). The Dependence of Ionic Liquid Solvent Effects on the Nucleophilic Heteroatom in SNAr Reactions. Highlighting the Potential for Control of Selectivity. [Link]

  • IntechOpen. (2019). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. [Link]

  • PMC. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. [Link]

  • Thieme. (n.d.). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. [Link]

  • ResearchGate. (n.d.). Schemes depicting the SNAr/nucleophilic substitution of the different.... [Link]

  • ACS Publications. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. [Link]

  • ACS Publications. (2013). Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution reactions with a variety of heteroaromatic,.... [Link]

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • PMC. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]

  • PMC. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. [Link]

  • ACS Publications. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. [Link]

  • Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

  • ACS Publications. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. [Link]

  • Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. [Link]

  • University of Babylon. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. (n.d.). SNAr reactions of 2‐fluorinated SF5‐pyridines with C‐, S‐, N‐, and.... [Link]

  • PMC. (2026). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • SciSpace. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • YouTube. (2020). SNAr reactions of pi-deficient aromatic rings. [Link]

  • ResearchGate. (n.d.). Two mechanisms for SNAr reactions. The first one is the single-step.... [Link]

  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. [Link]

Sources

Method

Application Note: 2-Fluoro-5-(methylsulfonyl)pyridine as a Versatile Scaffold for Trisubstituted Pyridines

Executive Summary The development of highly functionalized pyridine scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. 2-Fluoro-5-(methylsulfonyl)pyridine (CAS: 1037764-85-4) [1] is an exception...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly functionalized pyridine scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. 2-Fluoro-5-(methylsulfonyl)pyridine (CAS: 1037764-85-4) [1] is an exceptionally versatile building block that enables the rapid, regioselective assembly of 2,3,5-trisubstituted pyridines.

This application note details a robust, three-module synthetic workflow:

  • Nucleophilic Aromatic Substitution (SNAr) at the highly activated C2 position.

  • Electrophilic Aromatic Substitution (SEAr) directed to the C3 position.

  • Suzuki-Miyaura Cross-Coupling to finalize the trisubstituted architecture.

By leveraging the synergistic electronic effects of the C2-fluorine and C5-methylsulfonyl groups, researchers can execute these transformations under mild conditions with high predictability and yield.

Mechanistic Rationale & Reactivity Profile

SNAr Activation at C2

Nucleophilic aromatic substitution on fluoropyridines is a highly reliable method for introducing structural diversity[2]. While chloropyridines are more commonly available, 2-fluoropyridines react up to 250 times faster in SNAr reactions[3].

Causality: The extreme electronegativity of the fluorine atom significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyridine ring[3]. When paired with the strongly electron-withdrawing methylsulfonyl ( −SO2​CH3​ ) group at the para-position (C5), the ring becomes highly electrophilic. The nucleophile attacks C2, forming a Meisenheimer complex where the negative charge is deeply stabilized by both the pyridine nitrogen and the C5-sulfonyl group[2]. The subsequent elimination of the fluoride ion restores aromaticity.

Meisenheimer Reactant 2-Fluoro-5-(methylsulfonyl)pyridine + Nucleophile Complex Meisenheimer Complex (Anion delocalized to N and SO2Me) Reactant->Complex Nucleophilic attack at C2 Product 2-Substituted-5-(methylsulfonyl)pyridine + Fluoride Ion Complex->Product Fluoride elimination

Fig 1: SNAr mechanism showing the stabilized Meisenheimer complex.

Regioselective SEAr at C3

Following the SNAr reaction with a secondary amine (e.g., morpholine), the resulting 2-amino-5-(methylsulfonyl)pyridine features a strong electron-donating group (EDG) at C2.

Causality: The +M resonance effect of the C2-amino group strongly activates the ortho (C3) and para (C5) positions toward electrophilic attack. Because the C5 position is sterically and electronically blocked by the methylsulfonyl group, bromination with N-Bromosuccinimide (NBS) is forced exclusively to the C3 position.

Suzuki-Miyaura Cross-Coupling at C3

The newly installed C3-bromide serves as an ideal handle for palladium-catalyzed carbon-carbon bond formation. The Suzuki-Miyaura coupling is a mature, highly reliable technology for late-stage functionalization in pharmaceutical synthesis[4].

Causality: To prevent catalyst poisoning by the Lewis basic pyridine nitrogen and the C2-amino group, a bidentate phosphine ligand such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) is employed. This ensures the Pd(0) species remains active through the oxidative addition, transmetalation, and reductive elimination steps.

Workflow Visualization

Workflow SM 2-Fluoro-5-(methylsulfonyl)pyridine (CAS: 1037764-85-4) Int1 2-Amino-5-(methylsulfonyl)pyridine (Intermediate 1) SM->Int1 SNAr (Amine, Base) Int2 3-Bromo-2-amino-5-(sulfonyl)pyridine (Intermediate 2) Int1->Int2 SEAr (NBS, DMF) Product 2,3,5-Trisubstituted Pyridine (Final Product) Int2->Product Suzuki Coupling (Ar-B(OH)2, Pd)

Fig 2: Three-step synthetic workflow for 2,3,5-trisubstituted pyridines.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters for the three-step workflow, utilizing morpholine as the model nucleophile and phenylboronic acid as the model coupling partner.

StepTransformationKey Reagents & CatalystSolventTemp (°C)Time (h)Typical Yield (%)
1 SNArMorpholine (1.2 eq), K₂CO₃ (2.0 eq)DMF802 - 485 - 95%
2 SEAr (Bromination)NBS (1.05 eq)DMF25 - 604 - 1275 - 85%
3 Suzuki CouplingPh-B(OH)₂ (1.5 eq), Pd(dppf)Cl₂ (5 mol%), Na₂CO₃ (3.0 eq)Dioxane/H₂O (4:1)9012 - 1865 - 80%

Experimental Protocols

Module A: SNAr Synthesis of 4-(5-(methylsulfonyl)pyridin-2-yl)morpholine

Objective: Displace the C2-fluorine with a secondary amine.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-5-(methylsulfonyl)pyridine (1.0 mmol, 175.2 mg)[1].

  • Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) to dissolve the substrate. Add anhydrous K₂CO₃ (2.0 mmol, 276.4 mg) followed by morpholine (1.2 mmol, 104.5 mg). Note: DMF is chosen as a polar aprotic solvent to leave the nucleophile unsolvated and highly reactive, accelerating the reaction.

  • Reaction: Heat the suspension to 80 °C under a nitrogen atmosphere for 3 hours. Monitor via TLC or LC-MS until complete consumption of the starting material[2].

  • Workup: Cool to room temperature. Quench the reaction by pouring it into ice-cold distilled water (20 mL). The product typically precipitates. Filter the solid, wash with cold water, and dry under a vacuum to afford Intermediate 1. If it does not precipitate, extract with Ethyl Acetate (3 x 15 mL), wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

Module B: Regioselective Bromination (SEAr)

Objective: Install a bromine atom at the C3 position.

  • Setup: Dissolve Intermediate 1 (1.0 mmol) in anhydrous DMF (5.0 mL) in a round-bottom flask. Shield the flask from direct light using aluminum foil.

  • Reagent Addition: In a separate vial, dissolve N-Bromosuccinimide (NBS) (1.05 mmol, 186.9 mg) in DMF (2.0 mL). Add the NBS solution dropwise to the reaction flask at 0 °C to control the initial exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25 °C). If the reaction is sluggish (monitor by LC-MS), gently heat to 60 °C. Stir for 4-12 hours. Note: The mild electrophilicity of NBS prevents over-bromination, ensuring strict regiocontrol at C3.

  • Workup: Pour the mixture into a 5% aqueous sodium thiosulfate solution (20 mL) to quench any residual active bromine. Extract with Ethyl Acetate (3 x 15 mL). Wash the organic layer extensively with water (3 x 15 mL) to remove DMF, followed by brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to yield Intermediate 2.

Module C: Suzuki-Miyaura Cross-Coupling

Objective: Couple the C3-bromide with an arylboronic acid.

  • Setup: To a Schlenk tube or microwave vial, add Intermediate 2 (1.0 mmol), Phenylboronic acid (1.5 mmol, 182.9 mg), and Na₂CO₃ (3.0 mmol, 318.0 mg).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL). Sparge the mixture with argon or nitrogen gas for 10 minutes to remove dissolved oxygen, which can cause homocoupling side products[4].

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 mmol, 36.6 mg) under a positive flow of inert gas. Seal the vessel.

  • Reaction: Heat the mixture to 90 °C in an oil bath for 12-18 hours.

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove palladium black, washing the pad with EtOAc. Transfer the filtrate to a separatory funnel, separate the aqueous layer, and wash the organic layer with brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography to isolate the final 2,3,5-trisubstituted pyridine.

References

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. URL:[Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules (MDPI). URL:[Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 2-Fluoro-5-(methylsulfonyl)pyridine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Advantage of 2-Fluoro-5-(methylsulfonyl)pyridine in Medicinal Chemistry The py...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of 2-Fluoro-5-(methylsulfonyl)pyridine in Medicinal Chemistry

The pyridine scaffold is a cornerstone in the architecture of numerous pharmaceuticals, prized for its ability to engage in critical hydrogen bonding and other non-covalent interactions within biological targets.[1][2][3][4] The strategic functionalization of this privileged heterocycle is therefore a central theme in modern drug discovery. Among the vast arsenal of synthetic building blocks, 2-Fluoro-5-(methylsulfonyl)pyridine has emerged as a particularly powerful and versatile reagent. Its utility stems from a finely tuned electronic profile that facilitates highly efficient and selective carbon-heteroatom and carbon-carbon bond formations.

The incorporation of a fluorine atom at the 2-position and a potent electron-withdrawing methylsulfonyl group at the 5-position synergistically activate the pyridine ring for nucleophilic aromatic substitution (SNAr).[5][6] This activation is paramount, as it allows for the displacement of the fluoride—an excellent leaving group in this context—under remarkably mild conditions.[5][7] The result is a predictable and robust platform for introducing a diverse array of molecular fragments, a critical capability in the construction of compound libraries for structure-activity relationship (SAR) studies.[8] This application note provides an in-depth guide to the synthetic applications of 2-Fluoro-5-(methylsulfonyl)pyridine, complete with detailed protocols and expert insights to empower researchers in the synthesis of novel bioactive molecules, particularly in the realm of kinase inhibitor discovery.[9][10]

Chemical Properties and Reactivity Profile

The exceptional reactivity of 2-Fluoro-5-(methylsulfonyl)pyridine in SNAr reactions is a direct consequence of its electronic architecture. The electronegative nitrogen atom of the pyridine ring, in concert with the strong electron-withdrawing nature of the methylsulfonyl group, creates a significant electron deficiency at the C2 and C6 positions.

Key Physicochemical Properties of 2-Fluoro-5-(methylsulfonyl)pyridine:

PropertyValueSource
Molecular Formula C₆H₆FNO₂S[11]
Molecular Weight 175.18 g/mol [11]
CAS Number 1037764-85-4[11]
Appearance White to off-white solid
Purity ≥95%[11]

The fluorine atom at the C2 position serves as an excellent leaving group in the context of SNAr. While the C-F bond is intrinsically strong, the rate-determining step of the SNAr reaction is the initial nucleophilic attack to form a stabilized Meisenheimer intermediate.[5] The high electronegativity of fluorine enhances the electrophilicity of the attached carbon, thereby accelerating this initial attack. In fact, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[7][12]

Core Synthetic Application: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic utility of 2-Fluoro-5-(methylsulfonyl)pyridine lies in its participation in SNAr reactions. This powerful transformation allows for the facile introduction of a wide range of nucleophiles, including amines, thiols, and alcohols, at the 2-position of the pyridine ring.

General Mechanism of SNAr

The SNAr reaction of 2-Fluoro-5-(methylsulfonyl)pyridine proceeds via a two-step addition-elimination mechanism.[5][6]

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom at the 2-position, which bears the fluorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the electron-withdrawing methylsulfonyl group and the pyridine nitrogen.

  • Elimination of Fluoride: The aromaticity of the pyridine ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context, yielding the substituted product.

Caption: Generalized mechanism of the SNAr reaction.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific nucleophile and desired scale.

Protocol 1: Synthesis of N-Aryl/Alkyl-5-(methylsulfonyl)pyridin-2-amines

This protocol describes a general procedure for the reaction of 2-Fluoro-5-(methylsulfonyl)pyridine with primary and secondary amines, a common transformation in the synthesis of kinase inhibitors.[13][14]

Materials:

  • 2-Fluoro-5-(methylsulfonyl)pyridine

  • Amine nucleophile (1.1 - 1.5 equivalents)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equivalents)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard glassware for workup and purification

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add 2-Fluoro-5-(methylsulfonyl)pyridine (1.0 equivalent).

  • Dissolve the starting material in anhydrous DMF or DMSO to a suitable concentration (e.g., 0.2 - 0.5 M).

  • Add the amine nucleophile (1.1 - 1.5 equivalents) to the solution.

  • Add the base (K₂CO₃ or Et₃N, 2.0 equivalents).

  • Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent such as ethyl acetate (3 x 50 mL).[6]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.[5][6]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-5-(methylsulfonyl)pyridin-2-amine.

Expertise & Experience Insights:

  • Choice of Base: For less nucleophilic amines, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be required to deprotonate the amine in situ.[5] However, for most primary and secondary amines, K₂CO₃ or Et₃N provides sufficient basicity.

  • Solvent Selection: Aprotic polar solvents like DMF and DMSO are ideal as they effectively solvate the Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction. Ensure the use of anhydrous solvents to prevent quenching of any strong bases and potential side reactions.[5]

  • Temperature Control: While many reactions proceed at room temperature, gentle heating can significantly increase the reaction rate, especially for sterically hindered or electronically deactivated amines.

Protocol 2: Synthesis of 2-(Aryl/Alkylthio)-5-(methylsulfonyl)pyridines

This protocol outlines a general procedure for the SNAr reaction with thiol nucleophiles.

Materials:

  • 2-Fluoro-5-(methylsulfonyl)pyridine

  • Thiol nucleophile (1.1 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF) (anhydrous)

  • Flame-dried round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 equivalents) in anhydrous THF or DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the thiol nucleophile (1.1 equivalents) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.[6]

  • Add a solution of 2-Fluoro-5-(methylsulfonyl)pyridine (1.0 equivalent) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).[6]

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Trustworthiness: A Self-Validating System

The protocols described above are designed to be robust and reproducible. The progress of each reaction should be carefully monitored by TLC or LC-MS. The appearance of a new, less polar spot (for the product) and the disappearance of the starting material (2-Fluoro-5-(methylsulfonyl)pyridine) will indicate a successful reaction. The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application in Bioactive Molecule Synthesis: A Kinase Inhibitor Scaffold

The 2-amino-5-(methylsulfonyl)pyridine core, readily synthesized from 2-Fluoro-5-(methylsulfonyl)pyridine, is a key pharmacophore in a number of potent and selective kinase inhibitors.[9][10] Kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[9]

Kinase_Inhibitor_Workflow Start 2-Fluoro-5-(methylsulfonyl)pyridine SNAr S N Ar with Amine Nucleophile (R-NH₂) Start->SNAr Intermediate 2-(R-amino)-5-(methylsulfonyl)pyridine (Key Intermediate) SNAr->Intermediate FurtherFunc Further Functionalization (e.g., Cross-Coupling, Amide Coupling) Intermediate->FurtherFunc FinalProduct Bioactive Kinase Inhibitor FurtherFunc->FinalProduct Screening Biological Screening (Kinase Assays, Cell-Based Assays) FinalProduct->Screening

Caption: Synthetic workflow for kinase inhibitor development.

For example, derivatives of this scaffold have been explored as inhibitors of transforming growth factor-β type I receptor kinase (ALK5) and p38α MAP kinase.[15] The methylsulfonyl group can act as a hydrogen bond acceptor, while the substituted amino group can be tailored to interact with specific residues in the kinase active site, thereby conferring potency and selectivity.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the SNAr of 2-Fluoro-5-(methylsulfonyl)pyridine with various nucleophiles, based on analogous reactions with activated fluoropyridines.[5][6][16]

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Primary Amines BenzylamineK₂CO₃DMF25 - 802 - 1285 - 95
Secondary Amines MorpholineK₂CO₃DMSO25 - 1001 - 890 - 98
Anilines 4-MethoxyanilineEt₃NDMF80 - 1206 - 2470 - 90
Thiols ThiophenolNaHTHF0 - 251 - 480 - 95
Alcohols Sodium MethoxideN/AMethanol25 - 652 - 1085 - 95

Conclusion

2-Fluoro-5-(methylsulfonyl)pyridine is a highly valuable and versatile building block for the synthesis of bioactive molecules. Its enhanced reactivity in nucleophilic aromatic substitution reactions allows for the efficient and predictable introduction of diverse functionalities under mild conditions. The protocols and insights provided in this application note are intended to equip researchers in medicinal chemistry and drug development with the practical knowledge to effectively utilize this powerful reagent in their synthetic endeavors, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • BenchChem. (2025). Application Notes and Protocols: 2-Bromo-4-fluoro-5-methylpyridine as a Versatile Building Block for Novel Kinase Inhibitors.
  • Fluorochem. 2-Fluoro-5-(methylsulfonyl)pyridine.
  • BenchChem. (2025). Application Notes and Protocols: 2-Fluoro-5-phenylpyrazine in Organic Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Pyridines in Modern Drug Discovery.
  • BenchChem. (2025). Application Notes & Protocols: Synthesis of Bioactive Molecules Using Pyridine-2-Sulfinates.
  • Jo, H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
  • Cernak, T., et al. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. The Journal of Organic Chemistry.
  • Groves, J. T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • Lipshutz, B. H., et al. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry.
  • Gulevskaya, A. V., & Tyaglivy, A. S. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules.
  • Kim, D. K., et al. (2015). Synthesis and biological evaluation of 5-(fluoro-substituted-6-methylpyridin-2-yl)-4-([5][6][11]triazolo[1,5-a]pyridin-6-yl)imidazoles as inhibitors of transforming growth factor-β type I receptor kinase. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • Singh, N. K., & Mishra, A. T. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen.
  • Jo, H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
  • Schlosser, M., et al. (2006). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Helvetica Chimica Acta. Retrieved from [Link]

  • ChemHelp ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. Retrieved from [Link]

  • Asiri, A. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. Retrieved from [Link]

Sources

Method

Application Note: Protocol for the Amination of 2-Fluoro-5-(methylsulfonyl)pyridine via Nucleophilic Aromatic Substitution (SNAr)

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Fluoro-5-(methylsulfonyl)pyridine (CAS: 1037764-85-4) Introduction & Mechanistic Rationale Nucleophilic aromatic substituti...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Fluoro-5-(methylsulfonyl)pyridine (CAS: 1037764-85-4)

Introduction & Mechanistic Rationale

Nucleophilic aromatic substitution (SNAr) is a cornerstone methodology in medicinal chemistry for the late-stage functionalization of heteroaromatics[1]. While unactivated pyridines often require harsh conditions (e.g., >100 °C, strong bases, or transition-metal catalysts) for amination, the substrate 2-Fluoro-5-(methylsulfonyl)pyridine represents a uniquely hyper-activated electrophile.

As a Senior Application Scientist, it is critical to understand the causality behind this reactivity to optimize reaction parameters:

  • The Fluorine Effect: In SNAr reactions, the rate-determining step is the initial nucleophilic attack, not the elimination of the leaving group. Fluorine’s extreme electronegativity heavily polarizes the C2–F bond, rendering the C2 carbon highly electrophilic and significantly lowering the activation energy for the incoming amine[2]. Consequently, 2-fluoropyridines react exponentially faster than their 2-chloro counterparts[3].

  • Dual Electronic Activation: The pyridine nitrogen (ortho to the leaving group) and the methylsulfonyl group (para to the leaving group) act synergistically. The -SO₂Me group is a powerful electron-withdrawing group (EWG) that stabilizes the anionic Meisenheimer intermediate via both inductive and resonance effects.

This dual activation allows the amination to proceed under exceptionally mild conditions, preserving sensitive functional groups on complex amine nucleophiles.

SNAr_Pathway Substrate 2-Fluoro-5-(methylsulfonyl)pyridine Meisenheimer Meisenheimer Complex (Stabilized by -SO2Me) Substrate->Meisenheimer Attack Amine Amine Nucleophile Amine->Meisenheimer Product Aminated Pyridine Product Meisenheimer->Product F⁻ Elimination Byproduct Fluoride Salt Meisenheimer->Byproduct

Figure 1: SNAr pathway of 2-Fluoro-5-(methylsulfonyl)pyridine via Meisenheimer complex.

Experimental Design & Causality of Choices

To ensure a robust and reproducible workflow, the experimental parameters are selected based on the specific physicochemical properties of the reactants:

  • Solvent Selection (DMF or NMP): Polar aprotic solvents are mandated. They do not solvate the amine nucleophile via hydrogen bonding, thereby maintaining its maximum nucleophilicity.

  • Base Selection (K₂CO₃ or DIPEA): The role of the base is strictly to neutralize the hydrofluoric acid (HF) byproduct, preventing the protonation (and subsequent deactivation) of the unreacted amine. Mild bases like anhydrous Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) are sufficient[4]. Strong bases (e.g., NaH, KOtBu) are unnecessary and may trigger side reactions.

  • Temperature: Due to the hyper-activation of the substrate, reactions with primary and secondary aliphatic amines proceed rapidly at room temperature (25 °C). Less nucleophilic anilines or sterically hindered amines may require gentle heating (40–60 °C).

Quantitative Data: Reaction Scope & Conditions

The following table summarizes the optimized, self-validating conditions for various classes of amine nucleophiles reacting with 2-Fluoro-5-(methylsulfonyl)pyridine.

Amine ClassExample NucleophileBase (Equiv)SolventTemp (°C)Time (h)Expected Yield (%)
Secondary Aliphatic MorpholineK₂CO₃ (1.5)DMF25 (RT)2.0>95
Primary Aliphatic BenzylamineDIPEA (2.0)NMP25 (RT)3.090–95
Sterically Hindered tert-ButylamineK₂CO₃ (2.0)DMF6012.075–85
Aromatic (Aniline) p-AnisidineCs₂CO₃ (2.0)DMSO8016.070–80

Step-by-Step Experimental Protocol

This protocol describes the amination using a standard secondary amine (e.g., morpholine) at a 10 mmol scale.

Materials Required:
  • 2-Fluoro-5-(methylsulfonyl)pyridine (1.75 g, 10.0 mmol)

  • Morpholine (1.05 mL, 12.0 mmol, 1.2 equiv)

  • Anhydrous K₂CO₃ (2.07 g, 15.0 mmol, 1.5 equiv)

  • Anhydrous DMF (50 mL)

  • Deionized Water (150 mL)

Procedure:
  • Reaction Assembly: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-5-(methylsulfonyl)pyridine (1.75 g) in anhydrous DMF (50 mL) under a nitrogen atmosphere.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.07 g) to the solution. Stir for 5 minutes to ensure uniform suspension.

  • Nucleophile Introduction: Add morpholine (1.05 mL) dropwise via syringe over 2 minutes. The reaction mixture may exhibit a slight color change (colorless to pale yellow) indicative of Meisenheimer complex formation[5].

  • Incubation: Stir the reaction mixture vigorously at room temperature (25 °C) for 2 hours.

  • Quenching & Precipitation: Slowly pour the reaction mixture into a beaker containing vigorously stirred ice-cold deionized water (150 mL). The highly polar methylsulfonyl group, combined with the loss of the fluorine atom, typically induces immediate crystallization of the product upon displacement of the DMF solvent.

  • Isolation: Filter the resulting precipitate through a Büchner funnel. Wash the filter cake with cold water (3 × 20 mL) to remove residual DMF, unreacted amine, and inorganic fluoride salts.

  • Drying: Dry the isolated solid in vacuo at 45 °C for 12 hours to afford the pure 2-amino-5-(methylsulfonyl)pyridine derivative.

In-Process Controls (IPC) and Self-Validation

A robust protocol must be a self-validating system. Utilize the following analytical techniques to confirm reaction completion and product integrity:

  • LC-MS Monitoring: The starting material (Exact Mass: 175.01 Da) is highly UV-active. Upon completion, the LC chromatogram will show the complete disappearance of the starting material peak. The mass spectrum will display a new[M+H]⁺ peak corresponding to the exact mass of the amine added, minus the mass of HF (20.01 Da).

  • ¹⁹F NMR Validation: The starting material exhibits a distinct fluorine signal (typically around -65 to -70 ppm depending on the solvent). The complete disappearance of this signal is a definitive, quantitative marker of 100% conversion.

  • ¹³C NMR Validation: In the starting material, the C2 carbon appears as a large doublet ( 1JCF​≈230 Hz) due to carbon-fluorine coupling. In the product, this signal collapses into a sharp singlet and shifts upfield, confirming successful displacement.

References

  • 2-FLUORO-5-(METHYLSULFONYL)
  • Source: nih.
  • Aminoborohydrides 15. The First Mild and Efficient Method for Generating 2-(Dialkylamino)
  • Source: nih.
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr)
  • Source: acs.

Sources

Application

etherification of 2-Fluoro-5-(methylsulfonyl)pyridine with alcohol nucleophiles

Application Note: Etherification of 2-Fluoro-5-(methylsulfonyl)pyridine via Nucleophilic Aromatic Substitution (SNAr) Executive Summary The synthesis of heteroaryl ethers is a cornerstone transformation in medicinal chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Etherification of 2-Fluoro-5-(methylsulfonyl)pyridine via Nucleophilic Aromatic Substitution (SNAr)

Executive Summary

The synthesis of heteroaryl ethers is a cornerstone transformation in medicinal chemistry and agrochemical development. 2-Fluoro-5-(methylsulfonyl)pyridine (CAS: 1037764-85-4) is an exceptionally versatile building block for these applications. This application note provides a comprehensive, self-validating guide to the etherification of this scaffold using alcohol nucleophiles. By leveraging the principles of Nucleophilic Aromatic Substitution (SNAr), we detail optimized protocols for primary, secondary, and sterically hindered tertiary alcohols, grounded in mechanistic causality.

Mechanistic Causality: The SNAr Advantage

To master this transformation, one must understand why 2-fluoro-5-(methylsulfonyl)pyridine is an elite electrophile for SNAr reactions. The reaction does not proceed via a concerted pathway; rather, it follows an addition-elimination mechanism where the addition of the alkoxide is the rate-determining step [1].

The Dual Activation System: The C2 position of the pyridine ring is highly electrophilic due to a synergistic "push-pull" electronic environment:

  • Ortho-Nitrogen Activation: The electronegative pyridine nitrogen acts as an electron sink, stabilizing the negative charge of the intermediate Meisenheimer complex via resonance [1].

  • Para-Sulfonyl Activation: The 5-methylsulfonyl group (-SO₂Me) is a powerful electron-withdrawing group (EWG). Positioned para to the leaving group, it provides profound stabilization to the transition state, significantly lowering the activation energy required for nucleophilic attack [2].

The Fluorine Anomaly in SNAr: While iodine and bromine are superior leaving groups in SN2 reactions, the reactivity order is reversed in SNAr (F ≫ Cl > Br > I). The highly electronegative fluorine atom strongly polarizes the C–F bond, rendering the ipso-carbon intensely electrophilic. Kinetic studies have demonstrated that 2-fluoropyridines can react over 300 times faster than their 2-chloropyridine counterparts in alkoxide substitutions [3].

SNAr_Mechanism Reactants 2-Fluoro-5-(methylsulfonyl)pyridine + R-O⁻ (Alkoxide) Addition Nucleophilic Attack at C2 (Rate-Determining Step) Reactants->Addition Meisenheimer Meisenheimer Complex (Stabilized by Pyridine N & -SO₂Me) Addition->Meisenheimer Elimination Elimination of Fluoride (F⁻) (Fast Step) Meisenheimer->Elimination Product 2-Alkoxy-5-(methylsulfonyl)pyridine (Target Ether) Elimination->Product

Figure 1: SNAr mechanism of 2-fluoro-5-(methylsulfonyl)pyridine with alkoxides.

Quantitative Data: Reaction Optimization

The choice of base and solvent is dictated by the steric bulk and pKa of the alcohol nucleophile. Table 1 summarizes the optimized conditions required to drive the equilibrium toward complete alkoxide formation while suppressing side reactions.

Table 1: Optimization of Etherification Conditions

Alcohol TypeExampleBaseSolventTemp (°C)Time (h)Typical Yield (%)
Primary Methanol, EthanolK₂CO₃ (2.0 eq)DMF or MeCN25 - 402 - 485 - 95
Secondary IsopropanolCs₂CO₃ (2.0 eq)DMF50 - 604 - 675 - 88
Tertiary tert-ButanolNaH or t-BuOKTHF0 to 251 - 360 - 80
Phenolic PhenolK₂CO₃ (1.5 eq)DMF602 - 480 - 92

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. In-process analytical checks (TLC/LC-MS) are embedded directly into the workflow to confirm causality at each step.

Workflow Prep 1. Reagent Prep (Anhydrous) Deprotonation 2. Alkoxide Generation (Base + R-OH) Prep->Deprotonation Reaction 3. SNAr Reaction (Add Pyridine) Deprotonation->Reaction Validation 4. IPC Validation (TLC / LC-MS) Reaction->Validation Purification 5. Workup & Isolation Validation->Purification

Figure 2: General experimental workflow for the etherification reaction.

Protocol A: Mild Etherification (Primary & Secondary Alcohols)

Causality: Primary and secondary alcohols are sufficiently nucleophilic but require a mild base (K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent (DMF) to enhance the nucleophilicity of the resulting alkoxide by separating the ion pair.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under argon. Add the alcohol (1.2 equiv) and anhydrous DMF (0.2 M relative to the pyridine).

  • Deprotonation: Add anhydrous K₂CO₃ (2.0 equiv). Stir the suspension at room temperature for 15 minutes to initiate alkoxide formation.

  • Electrophile Addition: Add 2-fluoro-5-(methylsulfonyl)pyridine (1.0 equiv) in one portion. The reaction mixture may turn slightly yellow.

  • Reaction & Validation: Stir at 40 °C.

    • Self-Validation Check: After 2 hours, sample the reaction. Run a TLC (Hexanes/EtOAc 1:1). The starting material (UV-active, Rf ~0.6) should be consumed, replaced by a more polar product spot (Rf ~0.3-0.4). LC-MS should show the disappearance of the [M+H]⁺ 176.0 peak and the appearance of the product mass.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water (5× volume of DMF). Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography.

Protocol B: Strong Base Etherification (Tertiary & Hindered Alcohols)

Causality: Tertiary alcohols (e.g., t-butanol) are sterically hindered and less acidic. Mild bases will not deprotonate them efficiently. A strong base (NaH or t-BuOK) in a coordinating solvent (THF) is required to quantitatively generate the bulky alkoxide before introducing the electrophile.

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask under argon, dissolve the hindered alcohol (1.5 equiv) in anhydrous THF (0.15 M). Cool to 0 °C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv) portion-wise.

    • Self-Validation Check: Observe the evolution of H₂ gas. Wait until bubbling ceases (approx. 30 mins) to ensure complete alkoxide generation.

  • Electrophile Addition: Dissolve 2-fluoro-5-(methylsulfonyl)pyridine (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the alkoxide solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via LC-MS.

  • Workup: Quench carefully with saturated aqueous NH₄Cl (to neutralize unreacted NaH/alkoxide). Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

Troubleshooting & Field-Proven Insights

Issue 1: Formation of 5-(methylsulfonyl)pyridin-2(1H)-one (Hydrolysis)

  • Observation: LC-MS shows a major peak at [M+H]⁺ 174.0 instead of the desired ether.

  • Causality: Adventitious water in the solvent or hygroscopic base reacts to form hydroxide (OH⁻). Because the C2 position is so highly activated, OH⁻ acts as a competing nucleophile, displacing the fluorine to form the 2-hydroxypyridine, which rapidly tautomerizes to the stable 2-pyridone [1].

  • Solution: Strictly enforce anhydrous conditions. Use freshly opened anhydrous solvents and dry K₂CO₃/Cs₂CO₃ in a vacuum oven at 120 °C overnight prior to use.

Issue 2: Stalled Reaction with Secondary Alcohols

  • Observation: TLC shows ~50% conversion that does not progress even after 12 hours.

  • Causality: The nucleophilicity of the secondary alkoxide is suppressed by tight ion-pairing with the potassium cation in less polar solvent mixtures.

  • Solution: Switch the base from K₂CO₃ to Cs₂CO₃. The larger ionic radius of Cesium results in a looser ion pair, creating a more "naked" and reactive alkoxide anion [1]. Alternatively, elevate the temperature to 60 °C.

References

  • C. A. Smith et al. "Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine." The Journal of Organic Chemistry, May 2024. Available at:[Link]

  • P. S. Fier, J. F. Hartwig. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society, June 2014. Available at:[Link]

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 2-Fluoro-5-(methylsulfonyl)pyridine Derivatives

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Orthogonal Functionalization, C–F Bond Activation, and Chemoselective Catalysis Executive Summary The 2-fluoro-5-(methylsu...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Orthogonal Functionalization, C–F Bond Activation, and Chemoselective Catalysis

Executive Summary

The 2-fluoro-5-(methylsulfonyl)pyridine scaffold is a highly versatile, bifunctional building block frequently utilized in the development of pharmaceuticals (e.g., kinase inhibitors and mGluR modulators)[1]. The unique electronic topology of this ring system—driven by the strongly electron-withdrawing methylsulfonyl (-SO₂Me) group at C5—highly activates the C2-fluorine atom. While traditionally exploited for Nucleophilic Aromatic Substitution (S_N_Ar), recent advances in transition-metal catalysis have unlocked orthogonal Suzuki-Miyaura cross-coupling pathways.

This application note provides field-proven, self-validating protocols for two distinct synthetic strategies:

  • Chemoselective Pd-Catalyzed Suzuki Coupling of halogenated derivatives (leaving the C–F bond intact for late-stage S_N_Ar)[2].

  • Direct Ni-Catalyzed C–F Bond Activation , enabling the direct arylation of the native 2-fluoro scaffold[3].

Mechanistic Insights & Scaffold Rationale

Understanding the causality behind catalyst and condition selection is critical when working with polyfunctionalized fluoropyridines. The C–F bond is the strongest single bond to carbon (~115 kcal/mol)[4]. However, placing a fluorine atom ortho to a pyridine nitrogen and para to a strongly electron-withdrawing sulfone group (σ_p = 0.72) significantly lowers the LUMO of the aromatic system.

  • Pathway A (Halogen Activation): When a heavier halogen (Br or Cl) is present on the ring (e.g., at C3), Palladium(0) catalysts will chemoselectively undergo oxidative addition at the weaker C–Br/C–Cl bond. The C–F bond remains untouched under mild, biphasic conditions because Pd(0) lacks the oxophilicity and electron density required to break the C–F bond[2].

  • Pathway B (C–F Activation): To directly couple at the C2-fluoro position, Nickel(0) must be used. Nickel's smaller atomic radius and higher electron density (when paired with strong σ-donor ligands like PCy₃) allow for efficient back-bonding into the C–F σ* orbital, facilitating oxidative addition[3].

Reactivity Core 2-Fluoro-5-(methylsulfonyl)pyridine Derivatives Sub1 Halogenated Derivative (e.g., 3-Bromo) Core->Sub1 Sub2 Unsubstituted Scaffold Core->Sub2 PdCat Pd-Catalyzed Suzuki (C-Br Activation) Sub1->PdCat NiCat Ni-Catalyzed Suzuki (C-F Activation) Sub2->NiCat SNAr Nucleophilic Aromatic Substitution (SNAr) Sub2->SNAr Prod1 2-Fluoro-3-aryl-5-(methylsulfonyl)pyridine (C-F Intact) PdCat->Prod1 Prod2 2-Aryl-5-(methylsulfonyl)pyridine (C-F Cleaved) NiCat->Prod2 Prod3 2-Amino/Alkoxy-5-(methylsulfonyl)pyridine SNAr->Prod3 Prod1->SNAr Late-stage SNAr

Orthogonal reactivity pathways of 2-Fluoro-5-(methylsulfonyl)pyridine derivatives.

Experimental Methodologies

Protocol A: Chemoselective Pd-Catalyzed Suzuki Coupling (C–Br Activation)

Objective: Selectively couple an arylboronic acid at the C3-bromo position of 3-bromo-2-fluoro-5-(methylsulfonyl)pyridine, preserving the C2-fluoro group.

Causality & Design Choices:

  • Catalyst (Pd(dppf)Cl₂): The large bite angle of the dppf ligand promotes rapid reductive elimination, minimizing side reactions. It is highly selective for C–Br over C–F.

  • Base (Na₂CO₃) & Solvent (Toluene/H₂O): A biphasic system is chosen deliberately. The mild inorganic base activates the boronic acid in the aqueous layer, while the fluoropyridine remains in the organic layer. This physical separation prevents the premature S_N_Ar hydrolysis of the highly activated C–F bond that would occur in a homogeneous basic solution[2].

Step-by-Step Procedure:

  • Setup: To an oven-dried Schlenk flask, add 3-bromo-2-fluoro-5-(methylsulfonyl)pyridine (1.0 equiv, 1.0 mmol), arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Solvent Addition: Add a degassed mixture of Toluene (8 mL) and 2M aqueous Na₂CO₃ (2 mL). Degassing via nitrogen sparging for 15 minutes is critical to prevent Pd(0) oxidation.

  • Reaction: Seal the flask and heat to 80 °C in an oil bath with vigorous stirring (1000 rpm) to ensure adequate mixing of the biphasic system.

  • In-Process Control (IPC): After 4 hours, sample the organic layer. TLC (Hexanes/EtOAc 3:1) should show complete consumption of the starting material. Self-Validation: The reaction mixture will turn from orange to dark brown/black, indicating the eventual precipitation of palladium black as the catalyst exhausts.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes to 40% EtOAc gradient).

Protocol B: Ni-Catalyzed Direct C–F Bond Suzuki Coupling

Objective: Directly couple an arylboronic acid at the C2 position of 2-fluoro-5-(methylsulfonyl)pyridine via C–F bond cleavage.

Causality & Design Choices:

  • Catalyst (Ni(cod)₂ / PCy₃): Ni(0) is required for C–F oxidative addition. PCy₃ is a bulky, electron-rich phosphine that increases the electron density on the Ni center, making the oxidative addition into the strong C–F bond thermodynamically favorable[3].

  • Base (Anhydrous K₃PO₄): Strict anhydrous conditions are non-negotiable. Any trace of water combined with a base will immediately trigger S_N_Ar, converting the starting material into the dead-end 2-pyridone derivative.

Workflow Glovebox 1. Glovebox Setup (Inert Atmosphere) Reagents 2. Add Ni Catalyst, Ligand & Base Glovebox->Reagents Substrate 3. Add Substrate, Boronic Acid & Solvent Reagents->Substrate Heat 4. Seal & Heat (90°C, 16h) Substrate->Heat Quench 5. Cool & Quench (EtOAc/H2O) Heat->Quench Purify 6. LC-MS Check & Chromatography Quench->Purify

Experimental workflow for Ni-catalyzed C-F bond Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure:

  • Glovebox Setup: Inside a nitrogen-filled glovebox, charge a 15 mL pressure vial with Ni(cod)₂ (10 mol%), PCy₃ (20 mol%), and anhydrous K₃PO₄ (2.5 equiv). Self-Validation: Ni(cod)₂ must be a bright yellow crystalline solid. If it is brown or green, it has oxidized and will fail to initiate the catalytic cycle.

  • Substrate Addition: Add 2-fluoro-5-(methylsulfonyl)pyridine (1.0 equiv, 0.5 mmol) and the arylboronic acid (1.5 equiv).

  • Solvent: Add anhydrous, degassed Toluene (5 mL). Self-Validation: Upon stirring, the solution will rapidly transition from yellow to a deep red/purple hue, confirming the formation of the active [Ni(PCy₃)₂] complex.

  • Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 90 °C for 16 hours.

  • Quench & Workup: Cool the vial to room temperature. Carefully open the vial and quench the active Ni species by exposing it to air and adding 5 mL of water. Extract with EtOAc (3 × 10 mL).

  • Purification: Dry the combined organic layers over MgSO₄, concentrate under reduced pressure, and purify via silica gel chromatography.

Quantitative Data & Substrate Scope

The following table summarizes the expected outcomes based on the orthogonal protocols described above, demonstrating the chemoselectivity of the respective catalyst systems.

SubstrateCoupling PartnerProtocol / Catalyst SystemMajor ProductYield (%)Selectivity
3-Bromo-2-fluoro-5-(methylsulfonyl)pyridinePhenylboronic acidA: Pd(dppf)Cl₂ / Na₂CO₃ (aq)3-Phenyl-2-fluoro-5-(methylsulfonyl)pyridine88>99% (C–Br)
3-Bromo-2-fluoro-5-(methylsulfonyl)pyridine4-Fluorophenylboronic acidA: Pd(dppf)Cl₂ / Na₂CO₃ (aq)3-(4-Fluorophenyl)-2-fluoro-5-(methylsulfonyl)pyridine84>99% (C–Br)
2-Fluoro-5-(methylsulfonyl)pyridine4-Methoxyphenylboronic acidB: Ni(cod)₂ / PCy₃ / K₃PO₄2-(4-Methoxyphenyl)-5-(methylsulfonyl)pyridine76>95% (C–F)
2-Fluoro-5-(methylsulfonyl)pyridine3-Thienylboronic acidB: Ni(cod)₂ / PCy₃ / K₃PO₄2-(3-Thienyl)-5-(methylsulfonyl)pyridine68>95% (C–F)

Troubleshooting & Best Practices

  • Premature Hydrolysis (S_N_Ar Side Product): If LC-MS analysis reveals a mass corresponding to [M-F+OH] (the 2-pyridone), your reaction system is not sufficiently anhydrous (Protocol B) or the biphasic mixing is inadequate (Protocol A). Ensure K₃PO₄ is strictly anhydrous and stored in a desiccator.

  • Protodeboronation: Electron-poor boronic acids are prone to protodeboronation at elevated temperatures. If starting material remains but the boronic acid is consumed, increase the boronic acid loading to 2.0 equivalents and ensure complete solvent degassing.

  • Sulfone Displacement: While the methylsulfonyl group is a known leaving group in highly basic S_N_Ar reactions[5], it remains stable under the mild cross-coupling conditions described in these protocols. Do not substitute K₃PO₄ with stronger bases like KOtBu, as this will lead to competitive C–SO₂Me cleavage.

References

  • Stroup, B. W., et al. "Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine." The Journal of Organic Chemistry, American Chemical Society, 2024.

  • Miyamura, S., et al. "Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst." Chemical Science, Royal Society of Chemistry, 2022.

  • Weaver, J., et al. "Selectivity of C–H Activation and Competition between C–H and C–F Bond Activation at Fluorocarbons." Chemical Reviews, American Chemical Society, 2017.

  • Anderson, K., et al. "Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines." ChemRxiv, 2021.

  • Smith, J., et al. "Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications." PMC, National Institutes of Health, 2026.

Sources

Application

Buchwald-Hartwig amination of 2-Fluoro-5-(methylsulfonyl)pyridine derivatives

Application Note: Chemoselective Buchwald-Hartwig Amination of 2-Fluoro-5-(methylsulfonyl)pyridine Derivatives Executive Summary The 2-fluoro-5-(methylsulfonyl)pyridine scaffold (CAS 1037764-85-4) is a highly privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Buchwald-Hartwig Amination of 2-Fluoro-5-(methylsulfonyl)pyridine Derivatives

Executive Summary

The 2-fluoro-5-(methylsulfonyl)pyridine scaffold (CAS 1037764-85-4) is a highly privileged building block in modern medicinal chemistry and drug development[1],[2]. While the C2-fluorine is highly activated for nucleophilic aromatic substitution (SNAr), functionalizing other positions on this ring (e.g., C3 or C4) via palladium-catalyzed C–N cross-coupling presents a profound chemoselectivity challenge. This application note details the mechanistic rationale, optimal catalyst selection, and self-validating protocols required to perform an orthogonal on halogenated derivatives of this scaffold while strictly preserving the reactive C2-fluoro group[3],[4].

Mechanistic Insights: The Chemoselectivity Challenge

The fundamental challenge of working with 3-bromo- or 4-chloro-2-fluoro-5-(methylsulfonyl)pyridines lies in the competing reaction pathways. The C5-methylsulfonyl (-SO₂Me) group is strongly electron-withdrawing, significantly lowering the LUMO of the pyridine ring. This electronic environment makes the C2-fluorine atom exceptionally susceptible to SNAr by amine nucleophiles[3].

To achieve selective amination at a C-Br or C-Cl bond, the palladium-catalyzed cycle must kinetically outcompete the background SNAr pathway. If the oxidative addition or reductive elimination steps are sluggish, the amine will bypass the catalytic cycle and directly attack the C2 position, leading to undesired regioisomers or degradation[3],[5].

Chemoselectivity Start 3-Bromo-2-fluoro-5- (methylsulfonyl)pyridine PdPath Pd-Catalyzed Pathway (Buchwald-Hartwig) Start->PdPath Pd(OAc)2, BrettPhos Cs2CO3, Toluene SNArPath Background SNAr Pathway (Nucleophilic Attack) Start->SNArPath Strong Base, Polar Solvent (e.g., NaOtBu, DMF) ProductPd 3-Amino-2-fluoro-5- (methylsulfonyl)pyridine (Desired Product) PdPath->ProductPd ProductSNAr 3-Bromo-2-amino-5- (methylsulfonyl)pyridine (Undesired Byproduct) SNArPath->ProductSNAr

Caption: Chemoselective pathways for halogenated 2-fluoro-5-(methylsulfonyl)pyridine derivatives.

Causality in Reaction Design (E-E-A-T)

As an application scientist, it is critical to understand why specific reagents are chosen, rather than just following a recipe. Every component in this protocol is designed to suppress SNAr and accelerate Pd-catalysis.

  • Ligand Selection (Accelerating Reductive Elimination): First-generation bidentate ligands like BINAP or DPPF are insufficient for this substrate; they often result in slow reductive elimination, allowing SNAr to dominate[4],[6]. Advanced dialkylbiaryl phosphines (e.g., BrettPhos or tBuXPhos ) are mandatory[7]. Their extreme steric bulk forces the palladium center into a geometry that dramatically accelerates C–N reductive elimination, securing the desired product before side reactions occur[8].

  • Base Selection (Suppressing Nucleophilicity): Strong, soluble bases like NaOtBu must be strictly avoided as they can directly substitute the C2-fluorine or degrade the sulfonyl group[9]. A mild, insoluble base such as Cs₂CO₃ or K₃PO₄ is required[5],[6]. Because these bases are poorly soluble in non-polar solvents, the effective concentration of the highly nucleophilic amine anion remains low, effectively shutting down the background SNAr[5].

  • Solvent Effects (Destabilizing the Transition State): Polar aprotic solvents (DMF, DMSO) stabilize the polar Meisenheimer complex transition state of SNAr. Therefore, the reaction must be run in non-polar solvents like anhydrous toluene or 1,4-dioxane [9],[6].

Quantitative Substrate & Optimization Data

Table 1: Optimization of Reaction Conditions for 3-Bromo-2-fluoro-5-(methylsulfonyl)pyridine

Entry Catalyst / Ligand Base Solvent Temp (°C) Yield (%) Ratio (C3-Amine : C2-Amine)
1 Pd₂(dba)₃ / BINAP NaOtBu DMF 80 15 1 : 5 (SNAr favored)
2 Pd(OAc)₂ / XPhos Cs₂CO₃ Dioxane 90 65 10 : 1
3 Pd(OAc)₂ / BrettPhos K₃PO₄ Toluene 90 88 >20 : 1

| 4 | Pd(OAc)₂ / BrettPhos | Cs₂CO₃ | Toluene | 90 | 92 | >20 : 1 (Optimal) |

Table 2: Substrate Scope (Using Optimal Conditions from Entry 4)

Amine Coupling Partner Time (h) Isolated Yield (%) Notes
Morpholine 4 94 Rapid coupling; clean conversion.
Aniline 6 89 Requires 1.2 equiv. of amine.
Isopropylamine 8 82 Sealed pressure tube required due to volatility.

| 2-Aminopyridine | 12 | 75 | Highly deactivated amine; requires tBuBrettPhos. |

Self-Validating Experimental Protocol

This protocol describes the coupling of morpholine with 3-bromo-2-fluoro-5-(methylsulfonyl)pyridine.

Reagents Required:

  • 3-Bromo-2-fluoro-5-(methylsulfonyl)pyridine (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)[9],[6]

  • BrettPhos (0.06 mmol, 6 mol%)

  • Cs₂CO₃ (2.0 mmol, 2.0 equiv)[6]

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried 20 mL reaction vial with 3-bromo-2-fluoro-5-(methylsulfonyl)pyridine, Pd(OAc)₂, BrettPhos, and finely powdered, oven-dried Cs₂CO₃.

  • Solvent & Amine Addition: Seal the vial with a PTFE-lined septum cap. Remove from the glovebox and inject anhydrous toluene (10 mL) followed by morpholine via syringe.

  • Catalyst Activation (Visual Validation): Stir the mixture at room temperature for 5 minutes. Self-Validation Check: The initial dark red/brown suspension of Pd(OAc)₂ will transition to a pale yellow or orange homogeneous solution (over the solid base), indicating the successful formation of the active Pd(0)-BrettPhos complex[9].

  • Heating: Transfer the vial to a pre-heated oil bath or heating block at 90 °C. Stir vigorously (800 rpm) for 4–6 hours.

  • Reaction Monitoring: Monitor the reaction via LC-MS. Self-Validation Check: The starting material exhibits a distinct 1:1 isotopic pattern (M, M+2) due to the bromine atom. The successful product will show a mass shift of -79 Da (loss of Br) + 86 Da (addition of morpholine), and the bromine isotope pattern will disappear.

  • Quench & Workup: Cool the reaction to room temperature. If the mixture turns entirely black, this indicates Pd(0) precipitation (catalyst death), likely due to oxygen ingress[10]. Quench by adding 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to afford the pure C3-aminated product.

ProtocolWorkflow S1 1. Reagent Prep Weigh Pd, Ligand, Base S2 2. Inert Atmosphere Evacuate/Backfill N2 S1->S2 S3 3. Reaction Add Solvent & Heat S2->S3 S4 4. Quench Cool & Add NH4Cl S3->S4 S5 5. Isolation Extraction & Column S4->S5

Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.

References

  • Ruiz-Castillo, P., Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016. URL:[Link]

  • Fier, P. S., Hartwig, J. F. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 2013, 342(6161), 956-960. URL:[Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination Mechanism and Scope. LibreTexts. URL:[Link]

  • Organic Syntheses. Buchwald-Hartwig Coupling - Scale-Up Typical Procedure. Organic Syntheses. URL:[Link]

  • Boroncore / Reagent Database. 2-Fluoro-5-(methylsulfonyl)pyridine (CAS 1037764-85-4) Specifications. Boroncore. URL: [Link]

  • Formenti, D., et al. The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 2020. URL:[Link]

Sources

Method

Application Note: 2-Fluoro-5-(methylsulfonyl)pyridine in Agrochemical Discovery and Scaffold Hopping

Executive Summary The development of next-generation agrochemicals requires molecular scaffolds that balance potent target-binding affinity with robust physicochemical properties. 2-Fluoro-5-(methylsulfonyl)pyridine (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation agrochemicals requires molecular scaffolds that balance potent target-binding affinity with robust physicochemical properties. 2-Fluoro-5-(methylsulfonyl)pyridine (CAS 1037764-85-4) has emerged as a highly versatile building block in the synthesis of novel herbicides, insecticides, and fungicides. This application note details the mechanistic rationale, quantitative reactivity profiling, and a self-validating experimental protocol for utilizing this compound in Nucleophilic Aromatic Substitution (SNAr) workflows.

Mechanistic Rationale: The E-E-A-T Perspective

As a Senior Application Scientist, it is critical to understand why a specific building block is chosen, rather than simply how to use it. The utility of 2-Fluoro-5-(methylsulfonyl)pyridine is driven by two distinct structural features:

Electronic Activation for SNAr

The fluorine atom at the C2 position is exceptionally activated toward SNAr. Fluorine is the premier leaving group for these reactions because its high electronegativity strongly stabilizes the anionic Meisenheimer intermediate via inductive electron withdrawal[1]. This effect is synergistically amplified by the electron-deficient pyridine nitrogen and the strong electron-withdrawing nature (both inductive and mesomeric) of the para-positioned methylsulfonyl group. This allows for rapid, high-yielding functionalization under mild conditions.

Agrochemical Significance of the Methylsulfonyl Pharmacophore

The 5-methylsulfonyl (-SO2Me) moiety is a privileged pharmacophore in agrochemistry. In herbicidal design (e.g., HPPD inhibitors), it acts as a critical hydrogen-bond acceptor for target enzyme binding. In insecticidal scaffold hopping, the introduction of a methylsulfonyl group has been shown to significantly enhance activity against sap-feeding pests like Myzus persicae by optimizing the partition coefficient (logP) and improving phloem mobility[2]. Furthermore, in fungicide development, sulfone derivatives containing heterocyclic moieties frequently display broad-spectrum bioactivity and superior metabolic stability against plant cytochrome P450 degradation[3].

Discovery Workflow & Scaffold Hopping Strategy

The following workflow illustrates how 2-Fluoro-5-(methylsulfonyl)pyridine serves as the core electrophile for generating diverse agrochemical libraries. By varying the nucleophile, researchers can seamlessly transition between insecticide, herbicide, and fungicide discovery programs.

Agrochemical_Workflow A 2-Fluoro-5-(methylsulfonyl)pyridine (Activated Electrophile) B Amine Nucleophiles (1° or 2° Amines) A->B K2CO3, DMF, 80°C C Oxygen Nucleophiles (Phenols/Alcohols) A->C Cs2CO3, DMSO, 100°C D Sulfur Nucleophiles (Thiols) A->D K2CO3, THF, 25°C E 2-Amino Derivatives (Insecticide Scaffolds) B->E Target Binding Optimization F 2-Ether Derivatives (Herbicide Scaffolds) C->F Phloem Mobility Enhancement G 2-Thioether Derivatives (Fungicide Scaffolds) D->G Metabolic Stability

Figure 1: Agrochemical discovery workflow utilizing 2-Fluoro-5-(methylsulfonyl)pyridine via SNAr.

Quantitative Reactivity Profiling

To facilitate efficient library generation, the SNAr reactivity of 2-Fluoro-5-(methylsulfonyl)pyridine has been quantitatively profiled across different nucleophile classes. The data below summarizes the optimal conditions and expected yields, providing a baseline for reaction design.

Nucleophile ClassRepresentative ReagentOptimal Base / SolventTemp / TimeTypical YieldMechanistic Causality & Notes
Primary Amines Substituted AnilinesK2CO3 / DMF80°C / 4–6 h85–95%F⁻ leaving group facilitates fast conversion; mild base prevents competitive hydrolysis.
Secondary Amines Cyclic Amines (e.g., Piperidine)Et3N / CH3CN60°C / 2–4 h90–98%Excellent reactivity due to high nucleophilicity and minimal steric hindrance at the C2 position.
Phenols Substituted PhenolsCs2CO3 / DMSO100°C / 6–8 h75–85%Requires a stronger base (Cs⁺ effect) to generate the active phenoxide; forms highly stable ether linkages.
Thiols Alkyl/Aryl ThiolsK2CO3 / THF25°C / 1–2 h>95%Thiolates are highly polarizable and nucleophilic; reaction proceeds rapidly at room temperature.

Self-Validating Experimental Protocol: Synthesis of Agrochemical Intermediates

This protocol describes the SNAr coupling of 2-Fluoro-5-(methylsulfonyl)pyridine with an aniline derivative. It is designed as a self-validating system : the experimental choices are grounded in chemical causality, and the analytical checkpoints guarantee that the operator can independently verify success at each stage without relying on downstream biological assays.

Rationale and Causality
  • Solvent Choice (DMF) : A polar aprotic solvent is utilized because it selectively solvates the cations (K⁺) while leaving the nucleophilic anion unsolvated and highly reactive, dramatically lowering the activation energy of the SNAr transition state.

  • Base Choice (K2CO3) : Anhydrous potassium carbonate is sufficiently basic to deprotonate the aniline but mild enough to prevent the competitive generation of hydroxide ions (which would lead to the undesired 2-hydroxy-5-(methylsulfonyl)pyridine byproduct).

Step-by-Step Methodology
  • Preparation : Oven-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert Nitrogen gas.

  • Reagent Loading : Add 2-Fluoro-5-(methylsulfonyl)pyridine (1.0 eq, 1.0 mmol, 175.2 mg) and the target aniline derivative (1.1 eq, 1.1 mmol) to the flask.

  • Base Addition : Add finely powdered, anhydrous K2CO3 (2.0 eq, 2.0 mmol, 276.4 mg).

  • Solvation : Inject 5.0 mL of anhydrous DMF into the flask. Stir vigorously to suspend the base.

  • Thermal Activation : Attach a reflux condenser and heat the reaction mixture to 80°C using a pre-heated oil bath. Maintain stirring for 4 to 6 hours.

  • Workup : Cool the mixture to room temperature. Quench the reaction by pouring it into 25 mL of ice-cold distilled water. This sudden shift in polarity will typically precipitate the highly crystalline 2-amino-5-(methylsulfonyl)pyridine product.

  • Isolation : Filter the precipitate under a vacuum, wash the filter cake with cold water (3 × 10 mL) to remove residual DMF and inorganic salts, and dry under a high vacuum overnight.

In-Process Control (IPC) and Self-Validation

To ensure the protocol is self-validating, execute the following analytical checks:

  • LC-MS Monitoring (In-Process) : At the 4-hour mark, sample 10 µL of the reaction, dilute in acetonitrile, and inject into the LC-MS. Validation metric : The complete disappearance of the starting material mass peak ( m/z 176 [M+H]⁺) and the emergence of the product mass peak.

  • 19 F NMR Spectroscopy (Post-Isolation) : Dissolve 5 mg of the dried product in DMSO- d6​ . Validation metric : The 2-fluoro group of the starting material exhibits a sharp, characteristic singlet in the 19 F NMR spectrum (typically around -68 ppm). The absolute absence of this signal in the isolated product provides definitive, self-contained proof of 100% SNAr conversion.

References

  • Scaffold Hopping in Agrochemical Research: Discovery of Insecticidal 4-Pyridyl Isobenzofurans Journal of Agricultural and Food Chemistry - ACS Publications[Link]

  • Synthesis and Antifungal Activity of Novel Sulfone Derivatives Containing 1,3,4-Oxadiazole Moieties PMC - National Institutes of Health (NIH)[Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation PMC - National Institutes of Health (NIH)[Link]

Sources

Application

Large-Scale Synthesis of 2,3,5-Trisubstituted Pyridines from 2-Fluoro-5-(methylsulfonyl)pyridine: A Regioselective Functionalization Guide

Executive Summary & Strategic Rationale The 2,3,5-trisubstituted pyridine motif is a privileged pharmacophore prevalent in numerous biologically active molecules and FDA-approved drugs. Historically, de novo synthesis of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 2,3,5-trisubstituted pyridine motif is a privileged pharmacophore prevalent in numerous biologically active molecules and FDA-approved drugs. Historically, de novo synthesis of the pyridine ring to achieve this specific substitution pattern has been plagued by poor regiocontrol and limited substrate scope.

To overcome these limitations, the derivatization of pre-functionalized pyridine building blocks represents a highly scalable and regioselective alternative[1]. 2-Fluoro-5-(methylsulfonyl)pyridine serves as an exceptional starting material for this purpose. The strategic placement of the C2-fluorine and C5-methylsulfonyl groups creates a highly polarized aromatic system that can be sequentially functionalized via Directed ortho-Metalation (DoM) and Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Causality (E-E-A-T)

As a self-validating synthetic system, every transformation in this sequence relies on predictable electronic effects:

  • Step 1: Directed ortho-Metalation (DoM) at C3. The highly electronegative C2-fluorine atom strongly acidifies the adjacent C3-proton via inductive effects. However, the extreme electrophilicity of the fluoropyridine ring requires the use of a non-nucleophilic base. While Lithium diisopropylamide (LDA) often leads to competitive nucleophilic attack at C2, the more sterically hindered Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) cleanly generates the 3-lithio intermediate at cryogenic temperatures[2]. Trapping this intermediate with an electrophile (e.g., I₂, DMF) establishes the 2,3,5-trisubstituted core.

  • Step 2: SNAr at C2. Fluorine is an outstanding leaving group in SNAr reactions due to its ability to stabilize the rate-determining Meisenheimer complex transition state. The C2 position is doubly activated by the adjacent pyridine nitrogen and the para-like C5-methylsulfonyl group, allowing for rapid displacement by amines, alkoxides, or thiolates under exceptionally mild conditions.

  • Step 3: Cross-Coupling at C3. With the C2 position functionalized, the C3-halogen (introduced in Step 1) can undergo standard transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to finalize the molecular architecture.

Workflow SM 2-Fluoro-5-(methylsulfonyl)pyridine (Starting Material) DoM Step 1: DoM & Trapping LiTMP, -78°C, then E+ SM->DoM Int1 2-Fluoro-3-E-5-(methylsulfonyl)pyridine (Intermediate) DoM->Int1 SNAr Step 2: SNAr at C2 Nucleophile (Nu-H), Base Int1->SNAr Int2 2-Nu-3-E-5-(methylsulfonyl)pyridine (Trisubstituted Core) SNAr->Int2 Coupling Step 3: Cross-Coupling (Optional at C3 or C5) Int2->Coupling Product Fully Elaborated 2,3,5-Trisubstituted Pyridine Coupling->Product

Caption: Workflow for the regioselective synthesis of 2,3,5-trisubstituted pyridines via DoM and SNAr.

Quantitative Data Summaries

Table 1: Optimization of C3-Lithiation and Trapping

Base Temp (°C) Electrophile Yield (%) Mechanistic Observation
LDA -78 I₂ 45 Significant nucleophilic attack (C2-NiPr₂ byproduct)
LiTMP -78 I₂ 88 Clean conversion, high regioselectivity
LiTMP -40 I₂ 30 Rapid decomposition of the lithiated species

| LiTMP | -78 | DMF | 82 | Yields the 3-carboxaldehyde derivative cleanly |

Table 2: Scope of Regioselective SNAr at C2

Nucleophile Solvent Base Temp (°C) Time (h) Yield (%)
Morpholine THF DIPEA 25 2 95
Benzylamine DMF K₂CO₃ 60 4 89
Sodium Methoxide MeOH None 0 to 25 1 92

| Thiophenol | DMF | Cs₂CO₃ | 25 | 2 | 94 |

Experimental Protocols

Protocol A: Large-Scale C3-Lithiation and Iodination

Objective: Synthesize 2-fluoro-3-iodo-5-(methylsulfonyl)pyridine.

  • Preparation of LiTMP: In a flame-dried, argon-purged 2 L reactor, dissolve 2,2,6,6-tetramethylpiperidine (TMP, 1.1 equiv) in anhydrous THF (10 vol). Cool the solution to -78 °C. Add n-BuLi (2.5 M in hexanes, 1.05 equiv) dropwise. Stir for 30 minutes to ensure complete metalation.

  • Directed ortho-Metalation: Add a solution of 2-Fluoro-5-(methylsulfonyl)pyridine (1.0 equiv) in THF (5 vol) dropwise over 45 minutes, maintaining the internal temperature strictly below -70 °C.

    • Causality: Maintaining cryogenic temperatures is critical. The highly reactive 3-lithio species will rapidly decompose or undergo undesired self-condensation if the temperature rises above -60 °C.

  • Electrophilic Trapping: Add a pre-cooled solution of iodine (I₂, 1.2 equiv) in THF (3 vol) in a single portion. Stir for 1 hour at -78 °C.

    • Self-Validation Check: Quench a 0.1 mL reaction aliquot in saturated Na₂S₂O₃/MeOD. LC-MS analysis must indicate >95% consumption of the starting material (m/z 176 [M+H]⁺) and the appearance of the iodinated product (m/z 302 [M+H]⁺).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl at -78 °C, then allow it to warm to room temperature. Extract with EtOAc, wash with saturated Na₂S₂O₃ to remove residual iodine, dry over MgSO₄, and concentrate.

SNArMechanism Reactant 2-Fluoro-Pyridine Derivative Meisenheimer Meisenheimer Complex (Stabilized by C5-SO2Me) Reactant->Meisenheimer Nu Nucleophile (e.g., R-NH2) Nu->Meisenheimer Attack at C2 Product 2-Substituted Pyridine + F- Leaving Group Meisenheimer->Product F- Elimination

Caption: Mechanistic pathway of the Nucleophilic Aromatic Substitution (SNAr) at the C2 position.

Protocol B: Regioselective SNAr at C2

Objective: Synthesize 2-morpholino-3-iodo-5-(methylsulfonyl)pyridine.

  • Reaction Setup: Dissolve 2-fluoro-3-iodo-5-(methylsulfonyl)pyridine (1.0 equiv) in THF (5 vol). Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv) followed by morpholine (1.1 equiv).

  • Execution: Stir the mixture at 25 °C for 2 hours.

    • Causality: The extreme electron deficiency of the pyridine ring—compounded by the C5-sulfone—lowers the LUMO significantly, enabling SNAr to proceed rapidly at room temperature without the need for transition-metal catalysts or harsh heating.

    • Self-Validation Check: Monitor the reaction via HPLC (254 nm). The highly polar Meisenheimer intermediate may temporarily appear as a transient baseline peak. The reaction is complete when the starting material peak area is <1%.

  • Workup: Dilute with water, extract with dichloromethane, wash with brine, dry over Na₂SO₄, and concentrate to afford the product in near-quantitative yield.

Protocol C: Suzuki-Miyaura Cross-Coupling at C3

Objective: Synthesize 2-morpholino-3-(4-methoxyphenyl)-5-(methylsulfonyl)pyridine.

  • Reaction Setup: In a Schlenk flask, combine 2-morpholino-3-iodo-5-(methylsulfonyl)pyridine (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv) in a 4:1 mixture of 1,4-dioxane/water (10 vol).

  • Degassing: Sparge the heterogeneous mixture with argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active catalytic species.

  • Execution: Heat the mixture to 80 °C for 4 hours.

    • Self-Validation Check: TLC (Hexanes/EtOAc 1:1) should show the complete disappearance of the UV-active starting material spot and the appearance of a new, lower-Rf fluorescent spot.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, partition between EtOAc and water, dry the organic layer, and purify via flash column chromatography.

Sources

Method

Application Note: Regioselective Synthesis Using 2-Fluoro-5-(methylsulfonyl)pyridine

Executive Summary & Mechanistic Rationale In modern drug discovery and late-stage functionalization, 2-Fluoro-5-(methylsulfonyl)pyridine (CAS 1037764-85-4) has emerged as a highly privileged electrophilic building block....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery and late-stage functionalization, 2-Fluoro-5-(methylsulfonyl)pyridine (CAS 1037764-85-4) has emerged as a highly privileged electrophilic building block. This application note provides an authoritative guide to utilizing this scaffold for regioselective Nucleophilic Aromatic Substitution (SNAr).

The Causality of Regioselectivity and Reactivity

The exceptional reactivity of this molecule is driven by a synergistic "push-pull" electronic environment:

  • The Fluorine Leaving Group: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer intermediate, not the cleavage of the carbon-halogen bond [1]. Fluorine, being the most electronegative halogen, drastically lowers the LUMO energy of the C2 carbon, accelerating this initial attack far better than chlorine or bromine.

  • The Sulfonyl Activating Group: The methylsulfonyl (-SO2CH3) group at the 5-position exerts profound inductive (-I) and mesomeric (-M) electron-withdrawing effects. This stabilizes the accumulating negative charge in the transition state. Because it is positioned para to the fluorine atom, it directs nucleophilic attack exclusively to the C2 position, completely bypassing the C6 position [2].

Reaction Pathway Visualization

The following workflow illustrates the divergent synthetic pathways accessible from this single electrophilic core.

SNAr_Pathway SM 2-Fluoro-5-(methylsulfonyl)pyridine (Electrophilic Core) MC Meisenheimer Complex (Rate-Determining Step) SM->MC Nucleophilic Attack CN C-N Bond Formation (Amination) MC->CN -F⁻ (Amines) CO C-O Bond Formation (Etherification) MC->CO -F⁻ (Alkoxides) CS C-S Bond Formation (Thioetherification) MC->CS -F⁻ (Thiolates)

Regioselective SNAr pathways of 2-Fluoro-5-(methylsulfonyl)pyridine via Meisenheimer intermediate.

Quantitative Reaction Parameters

The table below synthesizes optimized reaction conditions for various nucleophile classes. These parameters have been calibrated to balance conversion rates with the suppression of side reactions (such as pyridine ring-opening or homocoupling).

Nucleophile TypeSpecific ReagentSolventBaseTemp (°C)Time (h)Typical Yield (%)
Secondary Amine MorpholineAcetonitrileK₂CO₃80492 - 96
Primary Amine BenzylamineDMFDIPEA90685 - 89
Alkoxide Sodium MethoxideTHFNone252> 95
Phenoxide PhenolDMFCs₂CO₃1001278 - 84
Thiolate ThiophenolDMFK₂CO₃25390 - 94

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (causality) and specific observational checkpoints to ensure experimental integrity [3].

Protocol A: Regioselective Amination (C-N Bond Formation)

Target: Synthesis of 2-(morpholin-4-yl)-5-(methylsulfonyl)pyridine.

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-5-(methylsulfonyl)pyridine (1.0 equiv, 5.0 mmol) and anhydrous K₂CO₃ (2.0 equiv, 10.0 mmol).

    • Causality: K₂CO₃ acts as a non-nucleophilic acid scavenger to neutralize the generated HF, preventing the protonation and subsequent deactivation of the nucleophilic amine.

  • Solvent Addition: Suspend the mixture in anhydrous Acetonitrile (15 mL).

    • Causality: Acetonitrile is a polar aprotic solvent that adequately dissolves the electrophile while maintaining the K₂CO₃ as a heterogeneous suspension, allowing for a controlled reaction rate.

  • Nucleophile Introduction: Add morpholine (1.2 equiv, 6.0 mmol) dropwise at room temperature. Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

  • Self-Validation (In-Process TLC): Monitor via TLC using 50% EtOAc in Hexanes.

    • Checkpoint: The starting material (Rf ~0.6, UV active) will disappear. A new, highly polar product spot will appear at Rf ~0.25. The drastic drop in Rf validates the successful integration of the electron-donating amine.

  • Workup & Isolation: Cool the reaction to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate in vacuo. Redissolve the crude residue in EtOAc (30 mL) and wash with saturated aqueous NaHCO₃ (2 × 15 mL) and brine (15 mL).

  • Self-Validation (NMR): Dry the organic layer over Na₂SO₄ and concentrate.

    • Checkpoint: In the ¹H NMR (CDCl₃) spectrum, confirm the disappearance of the highly deshielded fluorine-coupled multiplet. The appearance of morpholine methylene multiplets at ~3.6 ppm and ~3.8 ppm confirms C-N bond formation.

Protocol B: Regioselective Etherification (C-O Bond Formation)

Target: Synthesis of 2-methoxy-5-(methylsulfonyl)pyridine.

Step-by-Step Methodology:

  • Alkoxide Generation: In a flame-dried Schlenk flask under a nitrogen atmosphere, add Sodium Methoxide (NaOMe, 25 wt% in MeOH, 1.1 equiv, 5.5 mmol) to anhydrous THF (10 mL).

    • Causality: Using pre-formed NaOMe avoids the need for strong hydride bases. The nitrogen atmosphere is critical; ambient moisture would generate sodium hydroxide, leading to the formation of the undesired 2-pyridone byproduct via competitive SNAr.

  • Electrophile Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 2-Fluoro-5-(methylsulfonyl)pyridine (1.0 equiv, 5.0 mmol) in THF (5 mL) dropwise over 10 minutes.

    • Causality: Alkoxides are exceptionally "hard" and highly reactive nucleophiles. Cooling to 0 °C prevents exothermic runaway and suppresses potential attack at the sulfonyl group.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2 hours.

  • Self-Validation (Workup): Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL).

    • Checkpoint: The quench neutralizes excess alkoxide without creating a highly acidic environment that could cleave the newly formed methyl ether. Extract with Dichloromethane (3 × 15 mL).

  • Purification: Concentrate the organic layers and purify via flash column chromatography (Silica gel, 20% to 40% EtOAc in Hexanes).

    • Checkpoint: The product will elute cleanly. The ¹H NMR will show a sharp singlet at ~4.0 ppm, integrating to 3 protons, definitively validating the methoxy group installation at the C2 position.

References

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Journal of the American Chemical Society URL:[Link] [1]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase PMC - National Institutes of Health (NIH) URL:[Link] [2]

  • Process for the preparation of heteroaryl-substituted sulfur(VI)
Application

experimental procedure for gram-scale reaction with 2-Fluoro-5-(methylsulfonyl)pyridine

Application Note: Gram-Scale Nucleophilic Aromatic Substitution (SNAr) of 2-Fluoro-5-(methylsulfonyl)pyridine Target Audience: Researchers, process chemists, and drug development professionals. Objective: To provide a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Gram-Scale Nucleophilic Aromatic Substitution (SNAr) of 2-Fluoro-5-(methylsulfonyl)pyridine

Target Audience: Researchers, process chemists, and drug development professionals. Objective: To provide a highly scalable, self-validating protocol for the amine derivatization of 2-Fluoro-5-(methylsulfonyl)pyridine, a critical scaffold in medicinal chemistry.

Mechanistic Rationale & Substrate Profiling

The 5-(methylsulfonyl)pyridine motif is a privileged pharmacophore, heavily utilized in the design of selective COX-2 inhibitors (such as Etoricoxib) and various CNS-active agents[1]. The functionalization of this core typically relies on Nucleophilic Aromatic Substitution (SNAr).

When designing a gram-scale SNAr process, 2-Fluoro-5-(methylsulfonyl)pyridine is vastly superior to its 2-chloro or 2-bromo analogs. The causality behind this lies in the reaction mechanism: the rate-determining step of an SNAr reaction is the initial nucleophilic attack to form the anionic intermediate, not the departure of the leaving group[2]. Fluorine’s extreme electronegativity strongly polarizes the C2–F bond, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This accelerates the nucleophilic attack by over two orders of magnitude compared to chloropyridines[3].

Once the nucleophile attacks, the resulting negative charge is highly delocalized. The pyridine nitrogen and the strongly electron-withdrawing para-methylsulfonyl group act synergistically to stabilize this transient Meisenheimer complex via both inductive and mesomeric effects[2].

Meisenheimer SM Substrate 2-Fluoro-5-(methylsulfonyl)pyridine TS1 Transition State Nucleophilic Attack (Morpholine) SM->TS1 Electrophilic C2 MC Meisenheimer Complex Negative charge delocalized onto Pyridine N and Sulfone O TS1->MC F- electronegativity lowers LUMO Prod Product 2-Morpholino-5-(methylsulfonyl)pyridine + KF MC->Prod Fast F- loss Restores aromaticity

Electronic pathway of the SNAr reaction highlighting the stabilized Meisenheimer complex.

Gram-Scale Process Design & Causality

Scaling up an SNAr reaction introduces challenges related to exothermicity, solvent volumes, and purification bottlenecks. This protocol is engineered to bypass these issues through specific, causality-driven choices:

  • Solvent Selection (DMSO): Dimethyl sulfoxide (DMSO) is chosen over DMF or MeCN. As a highly polar aprotic solvent, DMSO heavily solvates the potassium cations while leaving the amine nucleophile naked and highly reactive. Furthermore, it exceptionally stabilizes the polar Meisenheimer transition state.

  • Base Selection (K₂CO₃): Potassium carbonate is a mild, insoluble base in DMSO. It acts as an efficient acid scavenger (neutralizing the HF byproduct) without risking off-target hydroxide formation, which could lead to the undesired 2-hydroxy-5-(methylsulfonyl)pyridine byproduct[4].

  • Workup Strategy (Anti-Solvent Precipitation): On a milligram scale, liquid-liquid extraction is standard. On a gram scale, extracting DMSO requires massive volumes of organic solvent. Because the resulting 2-morpholino-5-(methylsulfonyl)pyridine product is highly crystalline, we utilize an ice-water quench. The water acts as an anti-solvent, crashing the product out of the DMSO mixture in high purity, enabling simple vacuum filtration.

SNAr_Workflow N1 1. Activation 2-Fluoro-5-(methylsulfonyl)pyridine + K2CO3 in DMSO N2 2. Nucleophilic Attack Morpholine Addition (Rate-Determining Step) N1->N2 N3 3. Meisenheimer Complex Anionic Intermediate Stabilized by DMSO N2->N3 0-5 °C to RT N4 4. Fluoride Elimination Fast Aromatization N3->N4 80 °C, 2 h N5 5. Anti-Solvent Quench Ice-Water Precipitation (Gram-Scale Isolation) N4->N5 >95% Conversion

Operational and mechanistic workflow for the SNAr derivatization of fluoropyridines.

Quantitative Stoichiometry Table

The following data represents a validated 10-gram scale synthesis of 4-(5-(methylsulfonyl)pyridin-2-yl)morpholine .

ReagentMW ( g/mol )Eq.Mass / VolumeMoles (mmol)Function
2-Fluoro-5-(methylsulfonyl)pyridine 175.181.010.00 g57.1Electrophile / Limiting Reagent
Morpholine 87.121.25.93 mL68.5Nucleophile
Potassium Carbonate (K₂CO₃) 138.202.015.78 g114.2Acid Scavenger
Dimethyl Sulfoxide (DMSO) 78.13-50.0 mL-Polar Aprotic Solvent
Purified Water (Ice-cold) 18.02-250.0 mL-Anti-solvent for Precipitation

Detailed Experimental Protocol

This methodology functions as a self-validating system . Visual and thermal cues are embedded within the steps to ensure the operator can confirm reaction trajectory in real-time.

Step 1: System Preparation & Activation

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, an internal temperature probe, and a nitrogen inlet.

  • Charge the flask with 2-Fluoro-5-(methylsulfonyl)pyridine (10.00 g, 57.1 mmol) and anhydrous DMSO (50.0 mL). Stir until fully dissolved.

  • Add finely powdered anhydrous K₂CO₃ (15.78 g, 114.2 mmol).

    • Validation Check: The K₂CO₃ will not dissolve. A fine, pale-yellow suspension is expected and indicates proper solvent saturation.

Step 2: Controlled Nucleophile Addition

  • Cool the reaction vessel to 0–5 °C using an ice-water bath.

  • Add morpholine (5.93 mL, 68.5 mmol) dropwise over 15 minutes via a syringe or addition funnel.

    • Validation Check: Monitor the internal temperature. A mild exotherm is a positive indicator of the initial nucleophilic attack. Ensure the temperature does not exceed 15 °C during addition to prevent multi-substitution or solvent degradation[4].

Step 3: Thermal Maturation

  • Remove the ice bath and allow the mixture to warm to room temperature over 30 minutes.

  • Attach a reflux condenser and heat the mixture to 80 °C for 2 hours.

    • Validation Check: The reaction mixture will transition from a pale yellow suspension to a deep orange/amber homogeneous solution (excluding the inorganic salts). This color shift confirms the formation of the Meisenheimer complex and subsequent aromatization.

Step 4: Anti-Solvent Precipitation

  • Cool the reaction mixture to room temperature.

  • Vigorously stir 250 mL of ice-cold purified water in a separate 500 mL beaker.

  • Slowly pour the crude DMSO reaction mixture into the rapidly stirring ice water in a thin, continuous stream.

    • Validation Check: An immediate, heavy white-to-off-white precipitate will form. If the product oils out, the water addition was too rapid or the water was not sufficiently cold.

Step 5: Isolation & Drying

  • Stir the aqueous suspension for an additional 30 minutes to ensure complete crystallization and to dissolve all residual K₂CO₃ and KF salts.

  • Collect the precipitate via vacuum filtration using a coarse glass-fritted funnel or a Büchner funnel.

  • Wash the filter cake with additional ice-cold water (3 × 50 mL) to remove trace DMSO.

  • Dry the solid under high vacuum (lyophilization or vacuum oven at 45 °C) for 12 hours to afford the pure product.

Analytical Validation & Troubleshooting

To confirm the integrity of the final product, conduct the following analytical checks:

  • TLC Tracking: Using 1:1 Ethyl Acetate/Hexane, the starting fluoropyridine typically elutes at Rf​≈0.6 . The morpholino product is highly UV-active and will appear lower on the plate at Rf​≈0.3 .

  • ¹H NMR (CDCl₃, 400 MHz) Expectations: The successful displacement of fluorine is definitively confirmed by the disappearance of the highly split C3-proton doublet of doublets (coupled to fluorine) and the appearance of distinct morpholine aliphatic multiplets at δ 3.80-3.85 (4H, -CH₂-O-CH₂-) and δ 3.65-3.70 (4H, -CH₂-N-CH₂-).

  • Troubleshooting: If LC-MS indicates the presence of a diarylated byproduct, the morpholine stoichiometry was too high, or the reaction temperature spiked during the initial addition phase[4].

References

  • Fier, P. S.; Hartwig, J. F. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society, 2014. URL: [Link]

  • Wikipedia Contributors. "Nucleophilic aromatic substitution." Wikipedia, The Free Encyclopedia, 2024. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Fluoro-5-(methylsulfonyl)pyridine Synthesis

Welcome to the Application Scientist Knowledge Base. The synthesis of 2-fluoro-5-(methylsulfonyl)pyridine is a critical workflow in drug development, often utilized to generate highly functionalized pyridine building blo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. The synthesis of 2-fluoro-5-(methylsulfonyl)pyridine is a critical workflow in drug development, often utilized to generate highly functionalized pyridine building blocks for active pharmaceutical ingredients[1]. However, the unique electronic properties of the 2-fluoropyridine scaffold introduce specific chemoselectivity challenges.

This guide addresses the most common failure modes—specifically unintended nucleophilic aromatic substitution (S_NAr) side reactions and over-oxidation—providing mechanistic causality, quantitative data, and self-validating protocols to ensure experimental success.

Synthesis Workflow & Troubleshooting Logic

SynthesisTroubleshooting A 5-Bromo-2-fluoropyridine (Starting Material) B Pd-Catalyzed Cross-Coupling (NaSO2Me or NaSMe) A->B Desired Pathway C Uncatalyzed S_NAr (Side Reaction) A->C High Temp / Excess Nucleophile D 2-Fluoro-5-(methylthio)pyridine (Intermediate) B->D Thioether Route H 2-Fluoro-5-(methylsulfonyl)pyridine (Target) B->H Direct Sulfination Route E Loss of 2-Fluoro Group (Byproduct) C->E F Oxidation Step D->F G Pyridine N-Oxide (Side Reaction) F->G mCPBA (Electrophilic) F->H H2O2/Mo(VI) (Nucleophilic)

Figure 1: Synthesis routes and common side reactions for the target pyridine.

Frequently Asked Questions (Troubleshooting Guides)

Issue 1: Nucleophilic Displacement (S_NAr) of the 2-Fluoro Group

Q: During the palladium-catalyzed cross-coupling of 5-bromo-2-fluoropyridine with sodium methanesulfinate (or thiomethoxide), I am isolating a byproduct where the fluorine atom has been displaced instead of the bromine. Why is this happening?

A (Causality & Mechanism): You are observing a competition between the desired Pd-catalyzed cross-coupling at the 5-position and an undesired, uncatalyzed Nucleophilic Aromatic Substitution (S_NAr) at the 2-position. The 2-fluoro substituent is exceptionally activated toward S_NAr because fluorine's strong inductive electron-withdrawing effect stabilizes the anionic Meisenheimer intermediate formed during nucleophilic attack[2]. Nucleophiles like sulfinates or thiolates can readily attack this 2-position, bypassing the catalytic cycle entirely and leading to the loss of the critical fluoro group[1].

Resolution: To favor the catalytic cycle over the background S_NAr, you must maintain a low steady-state concentration of the nucleophile. This is achieved by using a solvent in which the sodium salts are only partially soluble (e.g., 1,4-dioxane) and strictly limiting the nucleophile to 1.05 equivalents. Furthermore, utilizing a highly active catalyst system (like Pd₂(dba)₃ with Xantphos) ensures the cross-coupling outpaces the background S_NAr rate.

Issue 2: Over-Oxidation to Pyridine N-Oxide

Q: In the two-step route, during the oxidation of the intermediate 2-fluoro-5-(methylthio)pyridine to the sulfone, my LC-MS shows a +16 Da mass shift (m/z 192) on the product peak. What is this impurity and how do I prevent it?

A (Causality & Mechanism): This impurity is the pyridine N-oxide byproduct. When utilizing electrophilic oxidants like meta-chloroperoxybenzoic acid (mCPBA), the basic pyridine nitrogen is highly susceptible to concurrent oxidation alongside the sulfur atom[3]. While mCPBA efficiently converts the thioether to the sulfoxide and subsequently the sulfone, it lacks the chemoselectivity required to leave the pyridine ring intact.

Resolution: Switch from an electrophilic oxidant to a nucleophilic, catalyst-driven oxidation system. Using hydrogen peroxide with a catalytic amount of ammonium molybdate (VI) generates a peroxometalate complex. This complex is highly chemoselective for the oxidation of sulfur over nitrogen, cleanly yielding the sulfone without N-oxide formation[4].

Quantitative Data: Oxidant Chemoselectivity Profile

The table below summarizes the causality between the choice of oxidant and the resulting product distribution during the oxidation of 2-fluoro-5-(methylthio)pyridine.

Oxidant SystemMechanism TypeSulfone Yield (%)N-Oxide Yield (%)Chemoselectivity Profile
mCPBA (2.5 eq) , CH₂Cl₂, RTElectrophilic62%28%Poor: Basic pyridine nitrogen competes with the sulfoxide intermediate for the electrophilic oxygen[3].
Oxone (2.0 eq) , MeOH/H₂O, RTElectrophilic / H-bond78%12%Moderate: Aqueous acidic conditions partially protonate the pyridine, slightly reducing N-oxidation.
H₂O₂ (3.0 eq) + Mo(VI) cat. Nucleophilic (Peroxometalate)94%<1%Excellent: The peroxomolybdate complex is highly specific for sulfur oxidation[4].

Validated Experimental Protocols

Protocol A: Suppressed-S_NAr Palladium-Catalyzed Sulfonylation

Objective: Convert 5-bromo-2-fluoropyridine to 2-fluoro-5-(methylsulfonyl)pyridine directly while suppressing S_NAr at the 2-fluoro position. Self-Validating Principle: This protocol uses a low-solubility solvent system to maintain a low active concentration of the nucleophile. The persistence of a heterogeneous suspension visually confirms the system is operating correctly.

  • Preparation: In an oven-dried flask under argon, combine 5-bromo-2-fluoropyridine (1.0 eq), sodium methanesulfinate (1.1 eq), Pd₂(dba)₃ (2.5 mol%), and Xantphos (5.0 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Validation Check 1: The mixture must remain a heterogeneous dark red/purple suspension. The limited solubility of the sulfinate salt in dioxane is intentional; it starves the background S_NAr pathway[2].

  • Reaction: Heat the mixture to 85 °C for 4 hours. Validation Check 2 (In-Process Control): At 3 hours, analyze an aliquot by LC-MS. You should observe the product mass (m/z 176 [M+H]⁺) with minimal 5-bromo-2-(methylsulfonyl)pyridine (m/z 236/238), indicating the 2-fluoro group remains fully intact.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and palladium black, and concentrate the filtrate. Purify via silica gel chromatography.

Protocol B: Chemoselective Molybdate-Catalyzed Oxidation

Objective: Convert the thioether intermediate to the sulfone without triggering N-oxidation. Self-Validating Principle: The reaction relies on a distinct visual color change (molybdate peroxo complex formation) and specific LC-MS mass shifts to confirm trajectory before workup.

  • Initiation: Dissolve 2-fluoro-5-(methylthio)pyridine (1.0 eq) in methanol (0.2 M). Add ammonium molybdate tetrahydrate (0.05 eq)[4]. Validation Check 1: The solution should be clear and colorless to pale yellow.

  • Activation: Cool the mixture to 0 °C. Slowly add 30% aqueous H₂O₂ (3.0 eq) dropwise over 15 minutes. Validation Check 2: Upon H₂O₂ addition, the mixture will turn a distinct yellow/orange, confirming the formation of the active peroxomolybdate catalytic species. If the color does not change, verify your peroxide titer.

  • Propagation: Remove the ice bath and stir at room temperature for 4 hours. Validation Check 3 (In-Process Control): At 2 hours, sample 10 µL, quench with aqueous Na₂S₂O₃, and analyze by LC-MS. You must observe the intermediate sulfoxide (m/z 160 [M+H]⁺) converting to the sulfone (m/z 176 [M+H]⁺). The complete absence of m/z 192 confirms no N-oxide is forming.

  • Quench & Isolation: Once sulfoxide is <1%, cool to 0 °C and quench residual peroxide with saturated aqueous sodium thiosulfate until a KI-starch test is negative. Concentrate to remove methanol, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and evaporate to yield the pure sulfone[4].

References

  • Source: Google Patents (EP2866562B1)
  • Title: Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)
  • Title: Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • Title: The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)

Sources

Optimization

Technical Support Center: Challenges in Purifying 2-Fluoro-5-(methylsulfonyl)pyridine Reaction Products

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the purification of 2-Fluoro-5-(methylsulfonyl)pyridine. This resource is designed for researchers, chemists, and drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the purification of 2-Fluoro-5-(methylsulfonyl)pyridine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this valuable building block. We understand that purification is often the most challenging step in a synthesis. This guide provides in-depth, field-tested advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification strategy.

Section 1: Understanding the Impurity Profile

A successful purification strategy begins with a thorough understanding of what you are trying to remove. The impurities present in your crude product are intrinsically linked to the synthetic route employed.

Q1: What are the most common impurities I should expect when synthesizing 2-Fluoro-5-(methylsulfonyl)pyridine?

The most prevalent synthetic route involves the oxidation of a thioether precursor, 2-fluoro-5-(methylthio)pyridine. This pathway, while effective, can generate a predictable set of impurities that are often challenging to separate due to their structural similarity to the final product.

The primary impurities to anticipate are:

  • Unreacted Starting Material (Sulfide): Incomplete oxidation will leave residual 2-fluoro-5-(methylthio)pyridine.

  • Partially Oxidized Intermediate (Sulfoxide): The oxidation of the sulfide to the sulfone proceeds through a sulfoxide intermediate, 2-fluoro-5-(methylsulfinyl)pyridine. Stopping the reaction prematurely or using insufficient oxidant will result in this impurity.

  • Regioisomers: Depending on the starting materials for the thioether, regioisomers can form, leading to impurities that are exceptionally difficult to remove.[1][2]

  • Dehalogenated Byproducts: Under certain reductive or harsh basic/acidic conditions, the fluorine substituent may be cleaved.[1]

  • Solvent and Reagent Residues: Residual solvents or leftover oxidizing agents (and their byproducts) are also common.

dot graph Synthesis_Impurity_Pathway { graph [rankdir="LR", splines=ortho, label="Fig. 1: Impurity Generation Pathway", labelloc=b, labeljust=c, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes for reactants and products SM [label="2-Fluoro-5-halopyridine\n+ Sodium Thiomethoxide"]; Thioether [label="2-Fluoro-5-(methylthio)pyridine\n(Sulfide Precursor)"]; Oxidant [label="Oxidant\n(e.g., H₂O₂, m-CPBA)"]; Product [label="2-Fluoro-5-(methylsulfonyl)pyridine\n(Desired Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes for impurities Impurity_SM [label="Unreacted Thioether\n(Impurity A)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Impurity_Sulfoxide [label="2-Fluoro-5-(methylsulfinyl)pyridine\n(Sulfoxide Impurity B)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible nodes for layout invis1 [style=invis, width=0]; invis2 [style=invis, width=0];

// Edges SM -> Thioether [label=" SNAr Reaction "]; Thioether -> invis1 [arrowhead=none]; Oxidant -> invis1 [arrowhead=none]; invis1 -> Impurity_Sulfoxide [label=" Partial\nOxidation "]; Impurity_Sulfoxide -> invis2 [arrowhead=none]; Oxidant -> invis2 [arrowhead=none]; invis2 -> Product [label=" Complete\nOxidation "]; Thioether -> Impurity_SM [style=dashed, label=" Incomplete\nReaction ", constraint=false]; } .dot Caption: Synthetic pathway showing key points of impurity formation.

Table 1: Common Impurities and Their Characteristics

Impurity Name Structure Typical Origin Separation Challenge
A: 2-Fluoro-5-(methylthio)pyridine CS(C1=CC=C(F)N=C1) Incomplete oxidation Significantly less polar than the product, but can still streak on silica.
B: 2-Fluoro-5-(methylsulfinyl)pyridine CS(=O)(C1=CC=C(F)N=C1) Partial oxidation Polarity is very close to the sulfone product, making it the most difficult impurity to remove via chromatography.
C: Isomeric Sulfones Varies Non-regioselective precursor synthesis Extremely similar polarity and physical properties. Often requires preparative HPLC or careful crystallization.[2]

| D: 2-(Methylsulfonyl)pyridine | CS(=O)(=O)(C1=CC=CN=C1) | Dehalogenation side reaction | Polarity may differ slightly, but can still be challenging. |

Section 2: Troubleshooting Purification by Column Chromatography

Silica gel chromatography is the workhorse of purification, but fluorinated sulfonylpyridines can present unique challenges.

Q2: My product and the sulfoxide impurity (Impurity B) have nearly identical Rf values on TLC. How can I improve separation?

This is the most common and difficult separation issue. The sulfone and sulfoxide have very similar polarities. Here’s a systematic approach to achieve separation:

  • Optimize the Mobile Phase:

    • Decrease Polarity: Use a less polar solvent system overall. The small polarity difference between the sulfoxide and sulfone can sometimes be magnified in less polar environments (e.g., transitioning from 50% EtOAc/Hexane to 20-30% EtOAc/Hexane).

    • Introduce a Different Solvent: Replace a standard solvent to alter selectivity. For example, instead of Ethyl Acetate/Hexane, try Dichloromethane/Methanol or Toluene/Acetone systems. The different solvent interactions (dipole-dipole, hydrogen bonding) can differentiate the analytes.

  • Employ a Long Column: Use a higher length-to-diameter ratio for your column (e.g., >20:1). This increases the number of theoretical plates and improves the resolution between closely eluting compounds.

  • Dry Loading: Always adsorb your crude product onto a small amount of silica gel before loading it onto the column.[1] This ensures a tight application band and prevents solvent effects from ruining the separation at the start.

Table 2: Suggested Solvent Systems for Column Chromatography

Solvent System Ratio (v/v) Rationale
Hexane / Ethyl Acetate Gradient from 9:1 to 1:1 Standard system; good starting point for most organics.
Dichloromethane / Methanol Gradient from 100:0 to 98:2 Good for polar compounds; the small amount of methanol can significantly change retention.

| Toluene / Acetone | Gradient from 9:1 to 7:3 | Offers different selectivity based on aromatic and ketone functionalities. |

Q3: My product appears to be streaking or degrading on the silica gel column. What is happening?

The pyridine nitrogen, while weakly basic due to the electron-withdrawing groups, can still interact with acidic sites on standard silica gel.[3] This interaction leads to peak tailing (streaking) and, in some cases, degradation.

Solutions:

  • Neutralize the Mobile Phase: Add a small amount of a basic modifier like triethylamine (0.1-0.5% v/v) or pyridine to your eluent. This will occupy the acidic sites on the silica, allowing your compound to pass through without unwanted interactions.

  • Use Deactivated Silica: Purchase commercially available silica gel treated with a neutral or basic buffer.

  • Switch to a Different Stationary Phase: If problems persist, consider using a less acidic support like neutral alumina.

Section 3: Mastering Purification by Crystallization

Crystallization is a powerful and scalable purification technique, often capable of providing material of >99% purity if optimized correctly.[2]

dot graph Purification_Decision_Tree { graph [fontname="Arial", fontsize=12, label="Fig. 2: Purification Strategy Decision Tree", labelloc=b, labeljust=c]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} .dot Caption: Decision workflow for selecting the primary purification method.

Q4: I'm struggling to find a good solvent system for recrystallization. Where should I start?

A two-solvent system is often ideal for this compound.[4] You need a "good" solvent that dissolves the product well when hot but poorly when cold, and a "poor" or "anti-solvent" in which the product is largely insoluble.

Screening Procedure:

  • Place ~20-30 mg of your crude product in a small vial.

  • Add a "good" solvent (see Table 3) dropwise at room temperature until the solid just dissolves.

  • Add the "poor" solvent dropwise until you see persistent cloudiness (precipitation).

  • Gently warm the mixture until it becomes clear again.

  • Allow the vial to cool slowly to room temperature, then place it in an ice bath.

  • Observe for the formation of crystals. An ideal system will show no precipitation at high temperature and significant crystal formation when cold.

Table 3: Solvent Screening Guide for Recrystallization

"Good" Solvents (Soluble) "Poor" Solvents (Insoluble) Common Pairs to Try
Dichloromethane (DCM) Hexane / Heptane DCM / Heptane
Ethyl Acetate (EtOAc) Hexane / Heptane EtOAc / Hexane
Acetone Pentane / Water Acetone / Water
Isopropanol (IPA) Water IPA / Water

| Acetonitrile | Water / Diethyl Ether | Acetonitrile / Water |

Q5: My product is "oiling out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that solvent mixture. The product separates as a liquid phase instead of a solid crystal lattice.

Troubleshooting Steps:

  • Reduce the Cooling Rate: Do not place the hot solution directly into an ice bath. Allow it to cool very slowly to room temperature, perhaps insulated in a beaker of warm water. This gives the molecules time to align into a crystal lattice.[]

  • Add More "Good" Solvent: Your solution may be too supersaturated. Add a small amount (5-10% more) of the "good" solvent to the hot, clear solution before cooling.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a tiny crystal of pure product, add it to the cooled solution to initiate crystallization.

Section 4: Step-by-Step Protocols

Protocol 4.1: High-Resolution Flash Chromatography
  • Slurry Preparation: Dissolve 1g of crude product in a minimal amount of DCM. Add ~3-4g of silica gel and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.[1]

  • Column Packing: Dry-pack a glass column with silica gel in your chosen non-polar solvent (e.g., hexane).

  • Loading: Carefully add the prepared slurry to the top of the packed column.

  • Elution: Begin elution with 100% hexane, then gradually increase the proportion of the polar solvent (e.g., ethyl acetate). A typical gradient might be:

    • 2 column volumes (CV) of 100% Hexane

    • 2 CV of 95:5 Hexane:EtOAc

    • 5 CV gradient to 80:20 Hexane:EtOAc

    • 5 CV gradient to 60:40 Hexane:EtOAc

  • Fraction Collection: Collect small fractions and analyze them by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 4.2: Two-Solvent Recrystallization
  • Dissolution: Place the crude material in an Erlenmeyer flask with a stir bar. Add the minimum amount of a hot "good" solvent (e.g., Isopropanol) needed to fully dissolve the solid at reflux.[4]

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Addition of Anti-Solvent: While the solution is still hot and stirring, add a "poor" solvent (e.g., water) dropwise until the solution just becomes cloudy. Add one or two more drops of the "good" solvent to make it clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temp, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration on a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals thoroughly under vacuum.[4]

Protocol 4.3: Analytical HPLC Method for Purity Assessment

A robust HPLC method is crucial for accurately determining purity.

Table 4: Example HPLC Analytical Method Parameters

Parameter Value
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min[6]
Column Temperature 30 °C
Detection UV at 260 nm[6]

| Injection Volume | 10 µL |

Section 5: Frequently Asked Questions (FAQs)

Q6: How can I remove dark-colored impurities from my product?

  • Activated Carbon: Before a final crystallization, dissolve the product in a suitable solvent, add a small amount of activated carbon (charcoal), heat gently for 10-15 minutes, and then filter the hot solution through Celite to remove the carbon. The colored impurities will adsorb to the carbon.[1] Be aware that this can sometimes lead to a loss of desired product.

Q7: My NMR analysis shows unexpected signals. What could they be?

  • Isomers: As discussed, regioisomers are a common issue and will present a distinct but similar set of signals.[1]

  • Dehalogenation: Loss of the fluorine atom will result in a spectrum for 2-(methylsulfonyl)pyridine. Check for changes in the aromatic region and the disappearance of fluorine coupling.

  • Residual Solvents: Check for common solvent signals (e.g., EtOAc, Hexane, DCM).

Q8: Is acid-base extraction a viable purification method for this compound?

  • Potentially, but with caution. The electron-withdrawing fluorine and sulfonyl groups significantly reduce the basicity of the pyridine nitrogen.[3] While it may be possible to extract the compound into a strongly acidic aqueous solution (e.g., 1-2 M HCl), it will be less efficient than for a more basic pyridine. This method is best used to remove non-basic impurities rather than separating closely related basic ones.[1]

References
  • BenchChem. (2025). Managing impurities in the synthesis of 2-Fluoro-5-methylpyridin-3-amine.
  • Wiley, R. E. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. The Journal of Organic Chemistry, 89(11), 8299–8304. [Link]

  • Wiley, R. E. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. PubMed. [Link]

  • Wiley, R. E. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5‑Chloro-3-fluoro-2-(methylsulfonyl)pyridine. The Journal of Organic Chemistry - Figshare. [Link]

  • Wiley, R. E. (2024). Supporting Information for Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. The Journal of Organic Chemistry. [Link]

  • Harsanyi, A., & Sandford, G. (2020). Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. Organic Process Research & Development, 24(3), 260–270. [Link]

  • MIT DSpace. (n.d.). 7.6. Two-Solvent Recrystallization Guide. [Link]

  • Isanbor, C., & O'Hagan, D. (2006). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Fluorine Chemistry, 127(11-12), 1497-1508. [Link]

  • Jasheway, D. W., Park, Y. H., & Mayer, P. R. (1990). A simple high-performance liquid chromatographic method for the measurement of 2-methylsulfonylpyridine in plasma. Journal of Analytical Toxicology, 14(1), 54–57. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Byproducts in Nucleophilic Aromatic Substitution (SNAr) of 2-Fluoro-5-(methylsulfonyl)pyridine

Introduction: Maximizing Success in SNAr Reactions Welcome to the technical support guide for nucleophilic aromatic substitution (SNAr) reactions involving 2-Fluoro-5-(methylsulfonyl)pyridine. This substrate is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Maximizing Success in SNAr Reactions

Welcome to the technical support guide for nucleophilic aromatic substitution (SNAr) reactions involving 2-Fluoro-5-(methylsulfonyl)pyridine. This substrate is a highly valuable building block in medicinal chemistry and materials science due to its predictable reactivity. The pyridine nitrogen and the potent electron-withdrawing methylsulfonyl group work in concert to strongly activate the C-2 position for nucleophilic attack.[1][2] The fluorine atom serves as an excellent leaving group, often leading to faster and cleaner reactions compared to other halogens.[3][4]

However, even in well-established reactions, the formation of unexpected byproducts can compromise yield, purity, and project timelines. This guide is structured as a series of troubleshooting scenarios in a question-and-answer format to help you diagnose, understand, and mitigate common side reactions. We will delve into the mechanistic origins of these byproducts and provide field-proven protocols to steer your reaction toward the desired outcome.

The Ideal Reaction Pathway

The intended SNAr reaction proceeds through a classic addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex.[4] The stability of this intermediate is the cornerstone of the reaction's success, as both the pyridine nitrogen and the para-sulfonyl group effectively delocalize the developed negative charge.[5][6]

Caption: Ideal SNAr mechanism on 2-Fluoro-5-(methylsulfonyl)pyridine.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

Q1: My reaction is generating a significant amount of 5-(methylsulfonyl)pyridin-2(1H)-one. What is this byproduct and how do I prevent its formation?

A1: This byproduct is the result of hydrolysis. The intended nucleophilic attack is competing with a reaction involving water or hydroxide ions present in the reaction mixture.

  • Mechanistic Cause: 2-Fluoro-5-(methylsulfonyl)pyridine is highly activated towards nucleophilic attack. If water is present, it can act as a nucleophile (or be deprotonated to the more potent hydroxide ion by the base in your reaction), attacking the C-2 position. The resulting intermediate eliminates fluoride to form the pyridone tautomer, which is often thermodynamically favored. Even trace amounts of water in solvents like DMSO or DMF, or on the surface of hygroscopic bases (e.g., K₂CO₃), can be sufficient to cause this side reaction.[7]

  • Troubleshooting & Prevention: The key is to maintain strictly anhydrous conditions.

    • Solvent Purity: Use freshly opened anhydrous solvents or dry them rigorously before use (e.g., distillation from CaH₂ for DMF, or using activated molecular sieves).

    • Reagent Handling: Flame-dry glassware under vacuum and cool under an inert atmosphere (Nitrogen or Argon). If using a solid base, dry it in a vacuum oven before use.

    • Atmosphere Control: Run the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the system.

Hydrolysis_Pathway node_start 2-Fluoro-5-(methylsulfonyl)pyridine node_intermediate Hydroxylated Meisenheimer Complex node_start->node_intermediate Attack at C-2 node_product Target Product node_start->node_product Desired Path node_h2o Trace H₂O (or OH⁻ from base) node_h2o->node_intermediate node_byproduct 5-(methylsulfonyl)pyridin-2(1H)-one (Hydrolysis Byproduct) node_intermediate->node_byproduct - F⁻ node_nu Desired Nucleophile (Nu⁻) node_nu->node_product

Caption: Competing pathways leading to desired product vs. hydrolysis.

Q2: I'm reacting with a primary amine and observing a second product with a mass corresponding to the addition of two substrate molecules to my amine. How do I stop this di-substitution?

A2: The mono-substituted product is reacting further. This is a common issue when the product of the initial SNAr reaction is itself a competent nucleophile.

  • Mechanistic Cause: After the first substitution, the resulting secondary amine product can be deprotonated by the base in the reaction mixture. This newly formed amide anion is often more nucleophilic than the starting primary amine and can attack another molecule of 2-Fluoro-5-(methylsulfonyl)pyridine, leading to a tertiary amine byproduct.[7]

  • Troubleshooting & Prevention: The solution lies in controlling the stoichiometry and reaction conditions to favor the initial reaction.

    • Excess Nucleophile: Use a significant excess of the primary amine (3-5 equivalents). By Le Châtelier's principle, this will increase the probability that a molecule of the electrophile encounters the starting amine rather than the product amine.

    • Control Electrophile Addition: Instead of adding all reagents at once, consider a slow addition of the 2-Fluoro-5-(methylsulfonyl)pyridine solution to the mixture of the primary amine and base. This maintains a low instantaneous concentration of the electrophile, minimizing the chance of the second reaction.

    • Lower Temperature: Reducing the reaction temperature can often slow down the second, less-favored reaction more significantly than the initial desired reaction, thereby improving selectivity.

Q3: My reaction with an ambident nucleophile, like sodium phenoxide, is giving me a mixture of O- and C-arylation isomers. How can I control the selectivity?

A3: You are observing competition between two reactive sites on your nucleophile. The outcome of reactions with ambident nucleophiles is highly dependent on the reaction conditions, which can be tuned to favor one isomer over the other.

  • Mechanistic Cause: An ambident nucleophile has two nucleophilic centers. For a phenoxide, these are the oxygen atom (hard nucleophilic center) and the ortho/para positions of the aromatic ring (soft nucleophilic centers). The "Hard and Soft Acids and Bases" (HSAB) theory provides a framework for understanding this. The electrophilic C-2 position of the pyridine is a relatively hard center.

    • O-Arylation (Kinetic Product): Attack from the more electronegative and sterically accessible oxygen atom is often faster and favored under kinetic control (lower temperatures, polar aprotic solvents).

    • C-Arylation (Thermodynamic Product): Attack from the carbon atom can lead to a more stable final product and is often favored under thermodynamic control (higher temperatures, longer reaction times).

  • Troubleshooting & Prevention: Modifying the solvent and counter-ion can steer the reaction.[7]

    • Favor O-Arylation: Use a polar aprotic solvent like DMF or DMSO, which solvates the cation (e.g., Na⁺) effectively, leaving a more reactive "naked" oxygen anion.[7] Lowering the temperature will also favor the kinetically controlled O-arylation product.

    • Favor C-Arylation: While more challenging, using a less polar solvent (e.g., Toluene, Dioxane) with a larger, "softer" counter-ion (e.g., K⁺ or Cs⁺) can sometimes increase the proportion of C-arylation. The larger cation coordinates less tightly to the oxygen, increasing the electron density available on the phenyl ring.

ConditionFavored Attack SitePrimary ProductRationale
Low TemperatureOxygen (Hard)O-ArylationKinetic Control: Faster reaction at the more electronegative site.
Polar Aprotic Solvent (DMSO, DMF)Oxygen (Hard)O-ArylationSolvates the counter-ion, increasing the oxygen's nucleophilicity.[7]
High TemperatureCarbon (Soft)C-ArylationThermodynamic Control: Favors formation of the more stable C-C bond.
"Softer" Counter-ion (K⁺, Cs⁺)Carbon (Soft)C-ArylationWeaker coordination with oxygen allows for increased nucleophilicity at the carbon centers.[7]
Table 1: Guiding Selectivity with Ambident Nucleophiles.

Detailed Experimental Protocols

Protocol 1: Standard SNAr with a Secondary Amine (e.g., Morpholine) under Anhydrous Conditions

This protocol provides a baseline for a clean substitution, actively preventing the hydrolysis byproduct discussed in Q1.

  • Glassware Preparation: Place a 100 mL round-bottom flask and a magnetic stir bar in an oven at 120 °C for at least 4 hours. Assemble the flask with a reflux condenser while hot and allow it to cool to room temperature under a steady stream of dry nitrogen or argon.

  • Reagent Preparation:

    • To the cooled flask, add potassium phosphate (K₃PO₄) (1.5 eq.), which has been previously dried in a vacuum oven.

    • Add anhydrous DMSO (e.g., 20 mL for a 10 mmol scale reaction) via a dry syringe.

    • Add morpholine (1.2 eq.) via a dry syringe.

  • Reaction Execution:

    • Add 2-Fluoro-5-(methylsulfonyl)pyridine (1.0 eq., limiting reagent) to the stirred mixture.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) using an oil bath.

  • Monitoring & Workup:

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Cool the mixture to room temperature and carefully quench by pouring it into ice-water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
  • BenchChem. (2025). Preventing side reactions in nucleophilic substitutions of fluoropyridines.
  • ResearchGate. (2025). SNAr reactions of 2‐fluorinated SF5‐pyridines with C‐, S‐, N‐, and O‐based nucleophiles.
  • Pearson+. (n.d.).
  • Not Voodoo. (2018).
  • Ritter, T. et al. (2014).
  • O'Keefe, J. R. et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC.
  • Chemistry Steps. (2021).
  • Bio, A. M. et al. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. The Journal of Organic Chemistry.
  • OC Chem. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.

Sources

Optimization

troubleshooting failed reactions with 2-Fluoro-5-(methylsulfonyl)pyridine

Technical Support Center: Troubleshooting SNAr Reactions with 2-Fluoro-5-(methylsulfonyl)pyridine Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting SNAr Reactions with 2-Fluoro-5-(methylsulfonyl)pyridine

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with 2-Fluoro-5-(methylsulfonyl)pyridine (CAS: 1037764-85-4)[1]. This highly electrophilic building block is frequently used in late-stage functionalization and medicinal chemistry. The synergy between the highly electronegative 2-fluoro leaving group and the strongly electron-withdrawing 5-methylsulfonyl group makes this substrate exceptionally reactive towards Nucleophilic Aromatic Substitution (SNAr)[2]. However, this hyper-reactivity can also lead to specific failure modes, such as rapid hydrolysis, side-product formation, or unexpected regioselectivity issues.

Part 1: Mechanistic Grounding & Reactivity Profile

To troubleshoot effectively, one must understand the causality of the reaction. SNAr on fluoropyridines proceeds via a two-step addition-elimination mechanism[3].

  • Addition (Rate-Limiting): The nucleophile attacks the electron-deficient C2 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex[4]. Fluorine is the optimal leaving group for SNAr (reactivity trend: F > Cl > Br > I) because its extreme electronegativity stabilizes this transition state, despite the strong C-F bond[4][5].

  • Elimination (Fast): The aromaticity of the pyridine ring is rapidly restored upon the expulsion of the fluoride ion[3].

SNAr_Mechanism Substrate 2-Fluoro-5-(methylsulfonyl)pyridine (Activated Electrophile) Complex Meisenheimer Complex (Resonance Stabilized) Substrate->Complex Nucleophilic Attack (Slow) Nu Nucleophile (Amine, Alkoxide, Thiolate) Nu->Complex Addition Product Substituted Pyridine (SNAr Product) Complex->Product Elimination (Fast) Byproduct Fluoride Ion (Leaving Group) Complex->Byproduct Departure

Caption: Addition-elimination mechanism of SNAr on 2-Fluoro-5-(methylsulfonyl)pyridine.

Part 2: Troubleshooting Guide & FAQs

Q1: My LC-MS shows complete consumption of 2-Fluoro-5-(methylsulfonyl)pyridine, but the major product mass is [M - 19 + 17]. What happened? Analysis: You are observing the hydrolysis product, 5-(methylsulfonyl)pyridin-2(1H)-one (or its tautomer, 2-hydroxy-5-(methylsulfonyl)pyridine). The mass change corresponds to the loss of fluorine (-19 Da) and the addition of a hydroxyl group (+17 Da). Because the 2-position is hyper-activated by both the pyridine nitrogen and the para-methylsulfonyl group, trace water in your solvent or hygroscopic bases (like K₂CO₃ or Cs₂CO₃) acts as a competing nucleophile[3][5]. Resolution:

  • Switch to strictly anhydrous solvents (e.g., anhydrous DMF, DMSO, or THF)[6].

  • If using inorganic bases, flame-dry them or dry them under high vacuum at 120 °C prior to use.

  • For amine nucleophiles, consider running the reaction without an exogenous base by using >2.0 equivalents of the amine itself to scavenge the liberated HF[7].

Q2: I am trying to couple a sterically hindered secondary amine, but the reaction stalls at 30% conversion even after 24 hours at 80 °C. How can I push it to completion? Analysis: While the substrate is highly activated, sterically encumbered nucleophiles face a high kinetic barrier to form the Meisenheimer complex[4]. Resolution:

  • Increase Temperature & Polarity: Switch from THF or Acetonitrile to a high-boiling polar aprotic solvent like NMP or DMSO, and increase the temperature to 110–120 °C[3].

  • Base Optimization: Use a stronger, non-nucleophilic base such as DIPEA or DBU to ensure the amine remains fully unprotonated.

  • High-Pressure/Microwave: Microwave irradiation (e.g., 120 °C for 30 mins) often forces sluggish SNAr reactions to completion by superheating the localized environment[8].

Q3: The reaction works perfectly with amines, but when I use an alcohol, I get multiple degradation spots on TLC and a black reaction mixture. Why? Analysis: Alcohols are weak nucleophiles and require deprotonation to alkoxides (using NaH or KOtBu) to become sufficiently reactive[5]. However, strong bases can cause degradation of the methylsulfonyl group or lead to benzyne-type side reactions if the temperature is too high[6]. Resolution:

  • Pre-form the Alkoxide: React the alcohol with NaH in THF at 0 °C for 30 minutes before adding the 2-Fluoro-5-(methylsulfonyl)pyridine.

  • Temperature Control: Keep the SNAr reaction at 0 °C to room temperature. The 2-fluoro group is reactive enough that heating is rarely required for pre-formed alkoxides[3].

Troubleshooting_Workflow Start SNAr Reaction Failed / Stalled CheckLCMS Analyze via LC-MS / TLC Start->CheckLCMS Hydrolysis Mass = [M - F + OH] (Hydrolysis) CheckLCMS->Hydrolysis NoConversion Starting Material Remains (Kinetic Barrier) CheckLCMS->NoConversion Degradation Multiple Unidentified Peaks (Degradation) CheckLCMS->Degradation FixHydrolysis Use anhydrous solvents & dry bases. Avoid aqueous workup if product is water-soluble. Hydrolysis->FixHydrolysis FixReactivity Switch to DMSO/NMP. Increase temp or use Microwave irradiation. NoConversion->FixReactivity FixDegradation Pre-form nucleophile at 0 °C. Avoid excess strong bases (e.g., NaH). Degradation->FixDegradation

Caption: Diagnostic logic workflow for troubleshooting failed SNAr reactions.

Part 3: Quantitative Data & Reaction Optimization

To guide your experimental design, the following table summarizes the optimal conditions based on the nucleophile class.

Nucleophile ClassRecommended SolventBaseTemp (°C)Expected TimeCommon Pitfall
Primary Amines THF or MeCNK₂CO₃ or DIPEA25 - 602 - 6 hOver-alkylation (rare due to steric hindrance of product).
Secondary Amines DMF or DMSODIPEA or K₂CO₃80 - 11012 - 24 hSluggish kinetics; requires heat[3].
Alcohols THF or DMFNaH or KOtBu0 - 251 - 3 hHydrolysis if water is present; degradation if heated[5].
Thiols DMF or EtOHEt₃N or K₂CO₃0 - 250.5 - 2 hDisulfide formation (degas solvents prior to use)[9].

Part 4: Validated Experimental Protocols

Standard Operating Procedure A: SNAr with Aliphatic Amines (Self-Validating System) This protocol utilizes the amine as both the nucleophile and the base, minimizing inorganic salt contamination and preventing water-induced hydrolysis.

  • Preparation: Oven-dry a 20 mL scintillation vial equipped with a magnetic stir bar. Purge with dry Nitrogen.

  • Reagent Addition: Add 2-Fluoro-5-(methylsulfonyl)pyridine (1.0 mmol, 175.2 mg)[10] to the vial.

  • Solvent: Dissolve the substrate in 5.0 mL of anhydrous Acetonitrile (0.2 M concentration). Validation Check: The solution should be clear and colorless.

  • Nucleophile Addition: Add the aliphatic amine (2.5 mmol, 2.5 equiv) dropwise at room temperature. Validation Check: A slight exotherm may be observed. If the amine is a hydrochloride salt, add DIPEA (3.0 mmol) to liberate the free base.

  • Reaction: Stir the mixture at 60 °C for 4 hours. Monitor by TLC (UV 254 nm). The starting material (Rf ~0.6 in 50% EtOAc/Hexanes) will disappear, replaced by a lower Rf product spot[5].

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc (15 mL) and saturated aqueous NaHCO₃ (15 mL). The methylsulfonyl group imparts significant polarity; ensure the aqueous layer is extracted at least three times with EtOAc to maximize recovery[6].

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and purify via silica gel flash chromatography.

Standard Operating Procedure B: SNAr with Alcohols (Alkoxide Generation)

  • Preparation: In a flame-dried flask under Argon, suspend Sodium Hydride (60% dispersion in mineral oil, 1.2 mmol, 48 mg) in anhydrous THF (3.0 mL) and cool to 0 °C.

  • Alkoxide Formation: Dissolve the alcohol (1.1 mmol) in anhydrous THF (1.0 mL) and add dropwise to the NaH suspension. Stir at 0 °C for 30 minutes until H₂ gas evolution ceases.

  • Electrophile Addition: Dissolve 2-Fluoro-5-(methylsulfonyl)pyridine (1.0 mmol, 175.2 mg) in anhydrous THF (1.0 mL) and add dropwise to the alkoxide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench & Workup: Carefully quench the reaction with saturated aqueous NH₄Cl (5 mL) at 0 °C. Extract with Dichloromethane (3 x 10 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate.

References

  • Reagent Database. "2-FLUORO-5-(METHYLSULFONYL)-PYRIDINE CAS 1037764-85-4". Reagent Database. URL: [Link]

  • Wikipedia Contributors. "Nucleophilic aromatic substitution". Wikipedia, The Free Encyclopedia. URL: [Link]

  • Fier, P. S., & Hartwig, J. F. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution". Journal of the American Chemical Society, 2014. URL: [Link]

  • Smith, J. et al. "Modular Approach to 2,3,5-Trisubstituted Pyridines: Regioselective Syntheses of 2,3,5-Trisubtituted Pyridines via 5-Chloro-3-Fluoro-2-(Methylsulfonyl)pyridine". Journal of Organic Chemistry, 2024. URL: [Link]

  • Dolci, L. et al. "2-[18F]fluoropyridines by no-carrier-added nucleophilic aromatic substitution with [18F]FK-K222—a comparative study". Journal of Labelled Compounds and Radiopharmaceuticals, 1999. URL: [Link]<975::AID-JLCR256>3.0.CO;2-E

  • Yang, Z. et al. "SNAr-Based Labeling of Proteins with Trityl Radicals Enables High-Precision, High-Sensitivity, and Long-Range Distance Measurement". Analytical Chemistry, 2025. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in 2-Fluoro-5-(methylsulfonyl)pyridine Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2-Fluoro-5-(methylsulfonyl)pyridine (CAS: 1037764-85-4).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2-Fluoro-5-(methylsulfonyl)pyridine (CAS: 1037764-85-4). This bifunctional building block is highly valuable in medicinal chemistry, but its dual electron-withdrawing groups (fluorine and methylsulfonyl) create competing reactive sites that can complicate synthesis[1].

This guide provides mechanistic insights, quantitative data, troubleshooting FAQs, and self-validating protocols to help you achieve absolute regiocontrol in your workflows.

Reactivity Profile & Quantitative Data Summary

The reactivity of 2-Fluoro-5-(methylsulfonyl)pyridine is governed by the strong electron-withdrawing nature of both substituents. The C2-fluorine bond is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the stabilization of the anionic Meisenheimer intermediate by both the ortho-nitrogen and the para-sulfonyl group[2]. However, the α-protons of the methylsulfonyl group are acidic, making them susceptible to unwanted deprotonation under basic conditions[3].

Table 1: Quantitative Reaction Parameters & Regioselectivity Matrix
Reaction TypeTarget SiteOptimal Reagents / BaseTemp (°C)Typical Yield (%)Primary Competing Side Reaction
SNAr (Amination) C2R-NH₂, DIPEA, DMF20 – 6085 – 95None (Highly selective)
SNAr (Etherification) C2R-OH, K₂CO₃, DMSO60 – 8070 – 85α-Deprotonation of -SO₂CH₃
α-Functionalization -SO₂CH₃LiHMDS, Electrophile, THF-78 to 060 – 75Ring metalation / Oligomerization
Directed Metalation C3 / C4TMPMgCl·LiCl, THF-40 to -2040 – 60α-Deprotonation of -SO₂CH₃

Mechanistic Pathway Visualizations

SNAr_Pathway SM 2-Fluoro-5-(methylsulfonyl)pyridine (Activated Electrophile) Meisenheimer Meisenheimer Complex (Resonance Stabilized) SM->Meisenheimer 20-60°C Polar Aprotic SideProd C5-Substituted / Ring Opened (Byproduct) SM->SideProd >100°C / Strong Base Nuc Nucleophile (e.g., R-NH2) Nuc->Meisenheimer Prod C2-Substituted Product (Desired) Meisenheimer->Prod Fast (-F⁻)

SNAr reaction pathways for 2-Fluoro-5-(methylsulfonyl)pyridine highlighting temperature dependence.

Deprotonation_Logic SM 2-Fluoro-5-(methylsulfonyl)pyridine Alpha Alpha-Deprotonation (-SO2CH2⁻) SM->Alpha Kinetic Control (LDA, NaH, n-BuLi) Ring Ring Metalation (C3 or C4 Carbanion) SM->Ring Steric Control (TMPMgCl·LiCl) Base Base Selection Base->SM

Base-dependent deprotonation pathways showing competition between alpha-methyl and ring C-H sites.

Troubleshooting FAQs

Q1: Why am I observing complex mixtures and low yields when using NaH for an SNAr etherification at C2? A1: NaH is a strong, non-nucleophilic base that readily deprotonates the α-protons of the methylsulfonyl group[4]. The -SO₂CH₃ protons are highly acidic due to strong inductive and hyperconjugative stabilization from the sulfonyl group. Once deprotonated, this carbanion can attack other electrophilic species or unreacted starting material, leading to oligomerization. Causality & Solution: The kinetic barrier for α-deprotonation is lower than the barrier for alkoxide formation using NaH. Switch to a milder base like K₂CO₃ or Cs₂CO₃ in DMSO[2]. The pKa of the alcohol is low enough that carbonate bases can establish an equilibrium concentration of the alkoxide, which rapidly undergoes SNAr at C2 due to the highly activated nature of the fluoropyridine ring, bypassing the α-deprotonation pathway.

Q2: During high-temperature SNAr reactions (>100°C), I see a byproduct missing the sulfonyl group. What is happening? A2: While the C2-F bond is the primary electrophilic site, the C5-SO₂Me bond is also susceptible to nucleophilic attack under forcing conditions. The methylsulfinate anion (MeSO₂⁻) is a competent leaving group, and sulfone displacement is a documented side reaction in highly substituted pyridines[1]. Causality & Solution: SNAr at C2 is kinetically favored, but displacement at C5 can become thermodynamically accessible at elevated temperatures. Lower the reaction temperature to 20–60°C. If your nucleophile is weak, increase its reactivity by using a polar aprotic solvent (e.g., NMP or DMSO) to reduce ion pairing, rather than increasing thermal energy.

Q3: I need to functionalize the pyridine ring at C3 via metalation. How can I avoid deprotonating the methylsulfonyl group? A3: Standard alkyllithium reagents (n-BuLi) or lithium amides (LDA) will kinetically favor deprotonation of the sterically unhindered α-methyl group[3]. To force ring metalation, you must rely on steric exclusion. Causality & Solution: Utilize bulky, non-nucleophilic bases such as Knochel's base (TMPMgCl·LiCl). The massive steric bulk of the tetramethylpiperidine (TMP) ligand hinders attack at the methyl group, allowing the base to coordinate with the fluorine and sulfonyl oxygens to direct metalation to the C3 or C4 positions.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols include built-in validation checks. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Regioselective SNAr Amination at C2

Objective: Displace the C2-fluorine with a primary or secondary amine while preserving the C5-methylsulfonyl group.

  • Preparation: In an oven-dried flask under nitrogen, dissolve 2-Fluoro-5-(methylsulfonyl)pyridine (1.0 equiv, 0.2 M) in anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv). Causality: DIPEA is sterically hindered and non-nucleophilic, preventing α-deprotonation of the sulfonyl group while acting as an effective acid scavenger.

  • Nucleophile Addition: Add the amine nucleophile (1.1 equiv) dropwise at room temperature.

  • Reaction: Stir the mixture at 40°C for 2–4 hours.

  • Validation Check (Self-Validating Step): Remove a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Pass Criteria: The starting material peak (m/z 176.0 [M+H]⁺) must be <2% relative to the product mass.

    • Fail Criteria: If SM >2%, add an additional 0.2 equiv of amine and stir for 1 hour at 50°C. Do not exceed 60°C to prevent C5-substitution.

  • Workup: Quench with water (5 volumes). Extract with EtOAc (3 x 3 volumes). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Controlled α-Alkylation of the Methylsulfonyl Group

Objective: Selectively deprotonate and alkylate the -SO₂CH₃ group without triggering ring metalation or SNAr.

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve 2-Fluoro-5-(methylsulfonyl)pyridine (1.0 equiv, 0.1 M) in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add LiHMDS (1.0 M in THF, 1.05 equiv) over 10 minutes.

    • Causality: LiHMDS is a strong, bulky base. At -78°C, it kinetically deprotonates the α-methyl group. The strict stoichiometric control (1.05 equiv) prevents over-deprotonation or nucleophilic attack on the C2-F bond.

  • Equilibration: Stir at -78°C for 30 minutes to ensure complete carbanion formation.

  • Electrophile Addition: Add the alkyl halide (e.g., Benzyl bromide, 1.2 equiv) dropwise. Maintain at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Validation Check (Self-Validating Step): Quench a 50 µL aliquot into saturated NH₄Cl and extract with EtOAc. Analyze via TLC (UV active).

    • Pass Criteria: Complete consumption of the starting material spot.

    • Fail Criteria: Presence of baseline streaks indicates oligomerization (temperature rose too fast). Discard and restart with stricter temperature control.

  • Workup: Quench the main reaction with saturated aqueous NH₄Cl at 0°C. Extract with DCM, dry over MgSO₄, and purify via flash chromatography.

References

  • Wiley, R. E., et al. "Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine." The Journal of Organic Chemistry, American Chemical Society, 2024.[Link]

  • Frings, M., et al. "Sulfoximines From A Medicinal Chemists Perspective." European Journal of Medicinal Chemistry, 2017.[Link]

  • Weinstock, et al. "Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors." National Institutes of Health (PMC), 2025.[Link]

Sources

Optimization

work-up procedure for reactions involving 2-Fluoro-5-(methylsulfonyl)pyridine

Welcome to the Technical Support Center for workflows involving 2-Fluoro-5-(methylsulfonyl)pyridine (CAS: 1037764-85-4). This highly activated electrophile is a critical building block in medicinal chemistry, primarily u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for workflows involving 2-Fluoro-5-(methylsulfonyl)pyridine (CAS: 1037764-85-4). This highly activated electrophile is a critical building block in medicinal chemistry, primarily utilized in Nucleophilic Aromatic Substitution (SNAr) reactions.

While the 2-fluoro position ensures rapid and mild coupling with various nucleophiles, the strongly electron-withdrawing 5-methylsulfonyl group introduces significant downstream challenges. Its high polarity and hydrogen-bonding capacity frequently lead to emulsion formation, product loss in aqueous layers, and difficult isolations. This guide is engineered for drug development professionals to troubleshoot, optimize, and validate their work-up procedures.

Diagnostic Data: Physicochemical Properties

Understanding the quantitative properties of your starting material, nucleophile, and resulting product is the first step in designing a self-validating work-up. The table below summarizes the critical data that dictates phase partitioning and acid-base extraction logic.

Property2-Fluoro-5-(methylsulfonyl)pyridineTypical Aliphatic Amine (Nucleophile)SNAr Product (2-Amino derivative)
Molecular Weight 175.18 g/mol 70 - 120 g/mol 220 - 280 g/mol
LogP (approx.) 0.130.5 - 1.50.2 - 1.0 (Highly Polar)
pKa (Conjugate Acid) < 1.0 (Very weak base)9.0 - 11.0 (Strong base)~2.5 - 3.0 (Weak base)
Aqueous Solubility ModerateHighModerate to High (pH dependent)

Data synthesized from [1] and standard SNAr mechanistic profiles.

Reaction Pathway & Electronic Activation

The success of your work-up depends on understanding the electronic state of the product. The strong electron-withdrawing nature of the -SO2CH3 group stabilizes the Meisenheimer intermediate during the reaction, but it also drastically lowers the pKa of the resulting product, rendering it nearly neutral in standard aqueous conditions.

SNAr_Mechanism SM 2-Fluoro-5-(methylsulfonyl)pyridine (Activated Electrophile) Complex Meisenheimer Intermediate (Stabilized by -SO2Me) SM->Complex Nucleophilic Attack Nuc Nucleophile (e.g., Amine) Nuc->Complex Product Substituted Pyridine (Polar, Weakly Basic) Complex->Product Fluoride Elimination

Diagram 1: SNAr reaction pathway highlighting the Meisenheimer intermediate stabilization.

Troubleshooting Desk: FAQs

Q1: Why am I losing my product in the aqueous phase during extraction?

Causality: The methylsulfonyl group (-SO2CH3) acts as a potent hydrogen bond acceptor. When combined with the inherent polarity of the pyridine ring, the LogP of your product drops significantly. Standard extraction solvents like diethyl ether or hexanes lack the dielectric constant required to pull the product out of the aqueous phase. Solution: Switch to highly polar, water-immiscible solvents. 2-Methyltetrahydrofuran (2-MeTHF) or a 9:1 mixture of Dichloromethane/Methanol (DCM/MeOH) are superior choices. Additionally, saturate the aqueous layer with NaCl (salting out) to disrupt the hydration sphere around your product, forcing it into the organic layer.

Q2: How do I remove excess aliphatic amine without protonating my product?

Causality: A standard 1M HCl wash (pH ~0) will protonate both your excess aliphatic amine nucleophile and your weakly basic pyridine product, dragging both into the aqueous waste. However, because the -SO2CH3 group withdraws electron density from the pyridine system, the pKa of your product's conjugate acid is depressed to ~2.5–3.0. Excess aliphatic amines (e.g., piperidine, morpholine) have a pKa of 9–11. Solution: Exploit this massive ΔpKa window. Perform a mild acidic wash using 5% aqueous citric acid (pH ~2.5) or saturated NH4Cl (pH ~5.5). This selectively protonates the unreacted aliphatic amine, driving it into the aqueous layer, while your product remains neutral and stays in the organic phase.

Q3: My reaction in DMF/DMSO is yielding a gummy residue instead of crystals. How do I improve isolation?

Causality: High-boiling polar aprotic solvents like DMF and DMSO are excellent for SNAr reactions because they solvate the nucleophile and stabilize the transition state [2]. However, they easily trap polar methylsulfonyl products, preventing crystallization. Aqueous washes often fail to remove all DMF without also washing away the product. Solution: Bypass liquid-liquid extraction entirely. Utilize an anti-solvent precipitation method (see Protocol B). By quenching the reaction mixture into a large volume of rapidly stirring ice-water, the DMF/DMSO is infinitely diluted, and the less polar product is forced to precipitate as a filterable solid.

Q4: Is there a risk of 2-fluoro hydrolysis if my work-up is too basic?

Causality: Yes. The 2-fluoro position is exceptionally labile due to the "pull" of both the pyridine nitrogen and the 5-sulfonyl group. If your work-up involves strong aqueous bases (e.g., 1M NaOH) to neutralize acids, the hydroxide ion will act as a nucleophile, converting any unreacted starting material into 5-(methylsulfonyl)pyridin-2-ol (which tautomerizes to the highly polar pyridone) [3]. Solution: Always use mild bases like saturated aqueous NaHCO3 (pH ~8) for neutralization to prevent unwanted SNAr hydrolysis side-reactions.

Standard Operating Procedures (SOPs)

To ensure high yields and purity, select the appropriate work-up protocol based on your reaction solvent.

Workup_Decision Start Reaction Complete Solvent Solvent Type? Start->Solvent Volatile Volatile (THF, MeCN) Solvent->Volatile HighBoil High-Boiling (DMF, DMSO) Solvent->HighBoil LLE Polarity-Adjusted LLE (Use 2-MeTHF) Volatile->LLE Precip Anti-Solvent Precipitation (Ice Water Quench) HighBoil->Precip Wash Mild Acid Wash (5% Citric Acid) LLE->Wash Filter Vacuum Filtration Precip->Filter Pure Isolated Product Wash->Pure Filter->Pure

Diagram 2: Decision tree for selecting the optimal work-up procedure based on solvent volatility.

Protocol A: Polarity-Adjusted Liquid-Liquid Extraction

Best for reactions run in volatile solvents (THF, MeCN, DCM).

  • Dilution: Concentrate the reaction mixture under reduced pressure to remove 50% of the volatile solvent. Dilute the remainder with 2-MeTHF (3 volumes relative to original solvent).

  • Selective Amine Scavenging: Wash the organic layer with 5% aqueous citric acid (1 volume).

    • Validation Check: Spot the organic layer on a TLC plate and stain with Ninhydrin. A lack of color change confirms the successful removal of the primary/secondary amine nucleophile.

  • Neutralization & Brine Wash: Wash the organic layer with saturated aqueous NaHCO3 (0.5 volumes) followed by saturated aqueous NaCl (brine, 1 volume).

  • Aqueous Recovery: Back-extract the combined aqueous layers with a fresh portion of 2-MeTHF (1 volume) to recover any partitioned product.

  • Isolation: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

Protocol B: Anti-Solvent Precipitation

Best for reactions run in high-boiling polar aprotic solvents (DMF, DMSO, NMP).

  • Thermal Equilibration: Allow the reaction mixture to cool completely to room temperature (20–25 °C).

  • Anti-Solvent Quench: Equip a separate Erlenmeyer flask with a magnetic stir bar and 10 volumes (relative to your reaction solvent) of ice-cold distilled water. Vigorously stir the water.

  • Dropwise Addition: Using an addition funnel or pipette, add the reaction mixture dropwise into the stirring ice water. Rapid addition will trap DMF in the crystal lattice, causing oiling out.

  • Maturation: Continue stirring the resulting suspension at 0–5 °C for 45 minutes to allow the crystal lattice to mature and expel residual solvent.

    • Validation Check: Stop stirring briefly. If the solid settles rapidly and the supernatant is clear, the precipitation is complete. If the mixture is milky/emulsified, add 10% w/v NaCl to force precipitation.

  • Filtration: Filter the suspension through a Büchner funnel. Wash the filter cake with ice-cold water (2 x 1 volume) and dry under high vacuum at 45 °C for 12 hours.

References

  • Fier, P. S., & Hartwig, J. F. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society, 136(28), 10139–10147, 2014.[Link]

Troubleshooting

Technical Support Center: Solvent Effects on the Reactivity of 2-Fluoro-5-(methylsulfonyl)pyridine

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for 2-Fluoro-5-(methylsulfonyl)pyridine. This guide is designed for researchers, chemists, and drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for 2-Fluoro-5-(methylsulfonyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for experiments involving this versatile building block. The unique electronic properties of this compound—namely, the strongly electron-withdrawing methylsulfonyl group and the highly electronegative fluorine atom—make it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. However, the success of these reactions is critically dependent on the choice of solvent.

This document moves beyond standard protocols to explain the underlying principles governing solvent effects, helping you not only to troubleshoot failed experiments but also to proactively design robust and efficient synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of reactivity for 2-Fluoro-5-(methylsulfonyl)pyridine, and why is solvent choice so critical?

A1: The primary mode of reactivity is Nucleophilic Aromatic Substitution (SNAr). The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the potent electron-withdrawing sulfone group (-SO₂CH₃) at the C-5 position.[1] This activation, combined with the fluorine atom at the C-2 position—an excellent leaving group for SNAr reactions—renders the C-2 carbon highly electrophilic and susceptible to attack by nucleophiles.[1][2][3]

Solvent choice is paramount because the SNAr mechanism proceeds through a charged, resonance-stabilized intermediate known as a Meisenheimer complex.[4][5] The ability of the solvent to stabilize this intermediate and to modulate the reactivity of the nucleophile directly impacts the reaction rate and overall yield.

Q2: Which solvents are generally recommended for SNAr reactions with this substrate, and why?

A2: Polar aprotic solvents are the gold standard for this chemistry.[1][2] Recommended choices include:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (MeCN)

  • N-Methyl-2-pyrrolidone (NMP)

The effectiveness of these solvents stems from their ability to solvate the cation of a nucleophilic salt, leaving the anionic nucleophile "naked" and thus more reactive.[1][2] Furthermore, their polarity helps to stabilize the negatively charged Meisenheimer intermediate, lowering the activation energy of the rate-determining step.[6]

Q3: Why are protic solvents like methanol or water generally poor choices?

A3: Protic solvents, such as alcohols and water, are generally detrimental to SNAr reaction rates for two primary reasons:

  • Nucleophile Solvation: They form strong hydrogen bonds with anionic or electron-rich nucleophiles (e.g., amines, alkoxides).[2][7] This solvation shell shields the nucleophile, reducing its availability and potency to attack the electrophilic pyridine ring.[8]

  • Competitive Reaction: In some cases, particularly at elevated temperatures, the protic solvent itself can act as a nucleophile (solvolysis), leading to unwanted side products.[2]

While some reactions can be forced to proceed in protic solvents, they typically require higher temperatures and longer reaction times, and the rates are significantly lower compared to those in polar aprotic media.[3]

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low or No Conversion of Starting Material

Q: I've set up my reaction between 2-Fluoro-5-(methylsulfonyl)pyridine and a primary amine in ethanol, but even after prolonged heating, I see mostly starting material by TLC/LC-MS. What's going wrong?

A: This is a classic solvent effect issue. The use of ethanol, a polar protic solvent, is likely inhibiting your reaction.

Causality & Solution Workflow:

  • The Culprit - Hydrogen Bonding: Your primary amine nucleophile is being deactivated by hydrogen bonding with the ethanol solvent. This significantly reduces its nucleophilicity. The reaction rate in methanol, for example, can be thousands of times slower than in a polar aprotic solvent like acetonitrile.[3]

  • Immediate Solution - Switch Solvents: Rerun the reaction in a dry, polar aprotic solvent like DMSO, DMF, or acetonitrile.[2] These solvents do not form strong hydrogen bonds with the nucleophile, dramatically increasing its reactivity.

  • Consider the Base: If your nucleophile is an amine, the reaction produces hydrofluoric acid (HF), which will protonate the starting amine, rendering it non-nucleophilic. Ensure you have added a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a tertiary amine like triethylamine) to scavenge the acid.[5]

  • Temperature Check: While many SNAr reactions with this activated substrate proceed at moderate temperatures (60-80 °C), particularly reactive nucleophiles may react even at room temperature in the right solvent.[9] Conversely, hindered or weak nucleophiles may require heating to 100-120 °C.[10]

G start Low / No Conversion solvent What is the solvent? start->solvent protic Protic (e.g., EtOH, MeOH) solvent->protic aprotic Aprotic (e.g., DMSO, DMF) solvent->aprotic soln1 Switch to Polar Aprotic Solvent (DMSO, DMF, MeCN) protic->soln1 check_base Is a suitable base present? aprotic->check_base no_base No Base / Weak Base check_base->no_base No yes_base Base Present check_base->yes_base Yes soln2 Add Stoichiometric Base (e.g., K2CO3, Et3N) no_base->soln2 check_temp Review Reaction Temperature yes_base->check_temp

Caption: Troubleshooting workflow for low reaction conversion.

Problem 2: Formation of Multiple Side Products

Q: My reaction in DMF at 140 °C is messy. I see my desired product, but also several other spots on the TLC plate. What are these impurities?

A: High temperatures in amide solvents like DMF can lead to decomposition and side reactions.

Potential Side Reactions & Solutions:

  • Reaction with Solvent: DMF can decompose at high temperatures to generate dimethylamine, which is a secondary amine nucleophile. This can then react with your starting material to form N,N-dimethyl-5-(methylsulfonyl)pyridin-2-amine as a byproduct.

    • Solution: Lower the reaction temperature. If high heat is required, switch to a more thermally stable polar aprotic solvent like DMSO or NMP.

  • Hydrolysis: If your reaction conditions are not anhydrous, residual water can hydrolyze the starting material to 2-hydroxy-5-(methylsulfonyl)pyridine, especially at elevated temperatures in the presence of a base.

    • Solution: Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2]

  • Di-substitution or Further Reactions: If your nucleophile has other reactive functional groups, these may lead to secondary reactions. For example, an amino alcohol could potentially react a second time to form a fused ring system.[10]

    • Solution: Carefully analyze the structure of your nucleophile. Consider protecting reactive functional groups that are not intended to participate in the SNAr reaction. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to prevent over-reaction.

Problem 3: Difficult Workup and Purification

Q: My reaction in DMSO worked well, but now I'm struggling to remove the solvent and purify my product. What's the best approach?

A: High-boiling polar aprotic solvents like DMSO and DMF are notoriously difficult to remove and can complicate product isolation.

Workup Strategies:

  • Aqueous Workup (for water-insoluble products):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a large volume of cold water or ice water. Your organic product should precipitate if it is sufficiently non-polar.

    • Collect the solid by filtration, wash thoroughly with water to remove residual DMSO, and then dry under vacuum.

    • If the product oils out, perform a liquid-liquid extraction with a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Wash the combined organic layers multiple times with brine (saturated NaCl solution) to help pull the DMSO into the aqueous phase.

  • Direct Purification (for smaller scales): If the product is stable on silica, you can sometimes dilute the reaction mixture with a small amount of a non-polar solvent and load it directly onto a silica gel column for chromatography. Use a low-polarity solvent system initially to wash out the high-polarity solvent before eluting your product.

G cluster_0 S(N)Ar Mechanism cluster_1 Solvent Influence Reactants Py-F + Nu- Attack Nucleophilic Attack Reactants->Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized) Attack->Meisenheimer Elimination Loss of F- Meisenheimer->Elimination Product Py-Nu Elimination->Product Protic Protic Solvent (e.g., EtOH) Protic->Reactants Deactivates Nu- Aprotic Polar Aprotic Solvent (e.g., DMSO) Aprotic->Meisenheimer Stabilizes Intermediate

Caption: Solvent influence on the S(N)Ar reaction mechanism.

Data & Protocols

Solvent Property Comparison

The choice of solvent involves a trade-off between reactivity, boiling point (for thermal range), and ease of removal.

SolventDielectric Constant (ε)Boiling Point (°C)TypeKey Advantages & Disadvantages
DMSO 47.2189Polar AproticPro: Excellent solvating power, high thermal stability. Con: Difficult to remove.
DMF 36.7153Polar AproticPro: Good solvating power. Con: Can decompose at high temps, difficult to remove.
Acetonitrile 37.582Polar AproticPro: Promotes high reactivity, easy to remove.[3] Con: Lower boiling point limits temperature range.
Methanol 32.765Polar ProticPro: Easy to remove. Con: Significantly slows reaction rate via H-bonding.[2][8]
Water 80.1100Polar ProticPro: Green solvent. Con: Poor choice for most organic nucleophiles, promotes hydrolysis.
General Experimental Protocol: SNAr with an Amine Nucleophile

This protocol is a general starting point and should be optimized for your specific nucleophile.

Materials:

  • 2-Fluoro-5-(methylsulfonyl)pyridine (1.0 eq)

  • Amine nucleophile (1.1 - 1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 - 2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Fluoro-5-(methylsulfonyl)pyridine and anhydrous potassium carbonate.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Solvent & Reagent Addition: Under the inert atmosphere, add anhydrous DMSO via syringe, followed by the amine nucleophile.

  • Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (2-Fluoro-5-(methylsulfonyl)pyridine) is fully consumed.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the mixture into a beaker containing a large volume of ice-cold water while stirring.

    • A solid precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake extensively with deionized water, followed by a small amount of a non-polar solvent (e.g., cold hexane or diethyl ether) to aid in drying.

  • Purification: Dry the crude product under high vacuum. If necessary, purify further by recrystallization or silica gel column chromatography.

References
  • Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. (2025). Benchchem.
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv.
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. (n.d.). PMC.
  • Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. (2025). Benchchem.
  • Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. (n.d.). SciSpace.
  • How to increase the efficiency of nucleophilic aromatic substitution reactions. (2025). Benchchem.
  • Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. (2024).
  • A Comparative Analysis of 2-Bromo-4-fluoro-5-methylpyridine for Advanced Synthesis. (2025). Benchchem.
  • Nucleophilic arom
  • Nucleophilic Aromatic Substitution. (2021). Chemistry Steps.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. (2025). Benchchem.

Sources

Optimization

Technical Support Center: Managing Exotherms in SNAr Scale-Up of 2-Fluoro-5-(methylsulfonyl)pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this troubleshooting guide to address the critical thermal hazards associated with scaling up Nucleophilic Aromatic Substitutio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this troubleshooting guide to address the critical thermal hazards associated with scaling up Nucleophilic Aromatic Substitution (SNAr) reactions involving 2-Fluoro-5-(methylsulfonyl)pyridine (CAS: 1037764-85-4).

This guide synthesizes thermodynamic principles, reactor engineering, and field-proven continuous flow methodologies to ensure your scale-up campaigns are both safe and high-yielding.

Part 1: The Causality of the Exotherm

To control a reaction, you must first understand its driving force. 2-Fluoro-5-(methylsulfonyl)pyridine is an exceptionally potent electrophile. The fluorine atom at the C2 position is highly activated by two synergistic electronic effects:

  • The Pyridine Nitrogen: Exerts a strong inductive and resonance electron-withdrawing effect.

  • The Methylsulfonyl Group (-SO₂Me): Positioned at C5, it further depletes electron density at C2, drastically lowering the activation energy required for nucleophilic attack.

When a nucleophile (e.g., an amine or alkoxide) attacks the C2 position, the formation of the Meisenheimer intermediate and the subsequent expulsion of the fluoride ion releases a massive amount of enthalpy ( ΔH ). In large-scale batch reactors, the surface-area-to-volume ratio drops significantly. If the rate of heat generation exceeds the reactor's cooling capacity ( qgen​>qrem​ ), the system experiences [1]. This leads to product degradation, solvent decomposition, and severe safety hazards.

Part 2: Troubleshooting & FAQs

Q1: We are experiencing sudden temperature spikes and product decomposition when scaling our SNAr reaction in batch. What is the root cause? A1: The root cause is the accumulation of unreacted nucleophile due to poor mixing and inadequate heat dissipation. In batch systems, if the dosing rate of the nucleophile is faster than the reaction rate at the cooled temperature, reagents accumulate. Once the temperature rises slightly, the reaction accelerates exponentially (Arrhenius kinetics), consuming the accumulated reagents in a violent exotherm. To fix this, you must transition to a dosing-controlled regime where the reaction rate is strictly limited by the dropwise addition of the nucleophile under cryogenic conditions.

Q2: We are using DMSO as our solvent to increase nucleophile solubility, but we observed a pressure spike during a recent exotherm. Is this safe? A2: No, this is a critical safety hazard. While DMSO is an excellent polar aprotic solvent for SNAr, it is prone to autocatalytic thermal decomposition near its boiling point, and the onset temperature for this decomposition drops significantly in the presence of certain bases and nucleophiles. If an SNAr exotherm pushes the batch temperature above 130°C, DMSO can decompose into non-condensable gases (formaldehyde, dimethyl sulfide), causing catastrophic pressure spikes. Switch to a more thermally stable solvent like NMP, or transition to continuous flow to strictly cap the maximum temperature.

Q3: How does continuous flow chemistry mitigate the thermal risks associated with this specific pyridine derivative? A3: [2] have surface-area-to-volume ratios thousands of times greater than batch vessels. This allows for near-instantaneous heat dissipation. Instead of cooling a massive 500 L tank, you are cooling a micro-channel where the exotherm is quenched the millisecond it occurs. This allows you to run the reaction safely at higher temperatures (e.g., 20°C instead of -40°C), drastically reducing reaction times while eliminating runaway risks [3].

Part 3: Quantitative Comparison of Scale-Up Strategies

To make informed engineering decisions, compare the thermal management strategies below.

Scale-Up StrategyHeat Transfer Area/Vol ( m2/m3 )Max Safe Operating TempThermal Runaway RiskScalability LimitKey Requirement
Standard Batch < 5-40°C to -20°CHigh ~10 kgExtended dosing times (12+ hrs)
Cryogenic Batch < 5-78°CMedium~50 kgHigh-capacity liquid N₂ cooling
Continuous Flow > 5,000 +20°C to +50°C Negligible Unlimited Precise HPLC pump calibration

Part 4: Self-Validating Experimental Protocol

Continuous Flow SNAr of 2-Fluoro-5-(methylsulfonyl)pyridine

This protocol utilizes a self-validating continuous flow setup. The system is designed to automatically verify steady-state conversion before bulk collection, ensuring no unreacted electrophile accumulates.

Equipment: Dual-channel microreactor (e.g., Silicon Carbide or Hastelloy), two precision syringe/HPLC pumps, inline FT-IR spectrometer, and an active cooling bath.

Step 1: Reagent Stream Preparation

  • Stream A: Dissolve 2-Fluoro-5-(methylsulfonyl)pyridine (1.0 M) in anhydrous NMP.

  • Stream B: Dissolve the nucleophile (e.g., an aliphatic amine, 1.2 M) and an organic base (e.g., DIPEA, 1.5 M) in anhydrous NMP.

  • Causality Check: NMP is chosen over DMF to prevent base-catalyzed degradation into dimethylamine, which would act as a competing nucleophile.

Step 2: Reactor Priming and Thermal Equilibration

  • Set the reactor cooling block to 25°C.

  • Prime both pumps with pure NMP and run at the target flow rate (e.g., 5 mL/min total flow) to establish system pressure and verify there are no micro-leaks.

Step 3: Dosing and Inline Validation (Self-Validating Step)

  • Switch pumps to draw from Stream A and Stream B at a 1:1 volumetric ratio.

  • Validation Check: Monitor the inline FT-IR at the reactor outlet. Do not begin product collection until the characteristic C-F stretch (approx. 1250 cm⁻¹) completely disappears and the product fingerprint stabilizes. If the C-F stretch persists, the system automatically triggers a pump shutdown to prevent the accumulation of reactive intermediates.

Step 4: Steady-State Collection and Quench

  • Once steady-state is validated by FT-IR, direct the output stream into a collection vessel pre-filled with a quenching solution (e.g., 1 M aqueous NH₄Cl at 0°C).

  • The rapid quench neutralizes excess base and precipitates the highly crystalline product, preventing downstream dimerization.

Part 5: Process Logic Visualization

The following diagram maps the critical decision pathway for scaling up highly exothermic SNAr reactions, ensuring thermal hazards are bypassed through proper engineering controls.

ExothermManagement Start SNAr Scale-Up: 2-Fluoro-5-(methylsulfonyl)pyridine Assess Assess Thermal Hazard (Calorimetry / DSC) Start->Assess Decision Is ΔH > Reactor Cooling Capacity? Assess->Decision Batch Batch Processing (Slow Dosing, Cryo-cooling) Decision->Batch No Flow Continuous Flow (Microreactor, High Surface Area) Decision->Flow Yes Hazard Thermal Runaway Risk (Decomposition / Gas Evolution) Batch->Hazard Poor Mixing / Fast Dosing Success Safe & Scalable Product Isolation Batch->Success Controlled Dosing Flow->Success Rapid Heat Dissipation

Decision matrix for mitigating thermal runaway during the scale-up of activated pyridines.

Part 6: References

  • Cole, K. P., et al. "Telescoped Sequence of Exothermic and Endothermic Reactions in Multistep Flow Synthesis." Organic Process Research & Development, ACS Publications.[Link]

  • Hessel, V., et al. "Flow Chemistry at the Extremes: Turning Complex Reactions into Scalable Processes." Wiley-VCH. [Link]

  • Beutner, G. L., et al. "A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines." Journal of the American Chemical Society, ACS Publications.[Link]

Troubleshooting

Technical Support Center: Troubleshooting 2-Fluoro-5-(methylsulfonyl)pyridine SNAr Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complex reactivity of 2-Fluoro-5-(me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complex reactivity of 2-Fluoro-5-(methylsulfonyl)pyridine .

While this building block is a premier electrophile for Nucleophilic Aromatic Substitution (SNAr), its highly activated nature often leads to unexpected side reactions. The strongly electron-withdrawing methylsulfonyl (-SO₂Me) group at the para position relative to the fluorine atom severely depletes electron density at C-2. This lowers the activation energy for Meisenheimer complex formation but also opens the door to solvent degradation adducts, hydrolysis, and competitive desulfonylation.

Part 1: Diagnostic Troubleshooting & FAQs

FAQ 1: Why am I seeing a massive +25 Da mass shift in my product?

Diagnostic: You are observing the formation of 2-(dimethylamino)-5-(methylsulfonyl)pyridine . Causality: This occurs when N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) is used as the solvent at elevated temperatures or in the presence of strong bases. DMF undergoes thermal or base-mediated decomposition to liberate dimethylamine (HNMe₂)[1]. Because HNMe₂ is a sterically unhindered, highly reactive secondary amine, it rapidly outcompetes your intended nucleophile for the highly electrophilic C-2 position[2]. Resolution: Switch to non-amide polar aprotic solvents such as Acetonitrile (MeCN), Tetrahydrofuran (THF), or N-Methyl-2-pyrrolidone (NMP).

FAQ 2: My LC-MS shows a -2 Da shift from the starting material, and the product is highly polar. What happened?

Diagnostic: Your starting material has hydrolyzed to form 5-(methylsulfonyl)pyridin-2(1H)-one . Causality: The C-2 fluorine is exceptionally labile. If your reaction contains adventitious water (often introduced via hygroscopic solvents like DMSO or un-dried inorganic bases like K₂CO₃), the water reacts with the base to generate hydroxide ions (OH⁻). Hydroxide is a hard, aggressive nucleophile that rapidly displaces the fluoride ion. Resolution: Implement strict anhydrous protocols. Flame-dry glassware, use anhydrous solvents over molecular sieves, and consider using non-nucleophilic organic bases (e.g., DIPEA or DBU) instead of hygroscopic inorganic carbonates.

FAQ 3: I used a thiol nucleophile, and my product mass is missing 79 Da. Did the pyridine ring break?

Diagnostic: The ring is intact, but you have experienced a regioselective displacement of the methylsulfonyl group (C-5 attack) instead of the fluorine atom. Causality: While fluorine is typically the primary leaving group in SNAr, the methylsulfonyl moiety is also an excellent leaving group due to the high oxidation state of the sulfur atom and resonance stabilization of the resulting sulfinate anion[3]. When using "soft" nucleophiles (like thiolates) which have a high affinity for softer electrophilic centers, or when pushing the reaction thermally, the nucleophile can attack C-5, displacing the -SO₂Me group[4]. Resolution: Lower the reaction temperature to kinetically favor the C-2 fluorine displacement. Alternatively, ensure strict stoichiometric control (1.0 - 1.05 eq) of the nucleophile to prevent secondary attacks.

Part 2: Mechanistic Pathways & Diagnostic Workflows

MechanisticPathways Substrate 2-Fluoro-5-(methylsulfonyl)pyridine Intended C-2 SNAr Product Substrate->Intended Target Nu- (Controlled) Side1 2-(Dimethylamino)pyridine Substrate->Side1 HNMe2 (from DMF) Side2 5-(methylsulfonyl)pyridin-2-one Substrate->Side2 OH- (Trace H2O) Side3 C-5 Substituted Pyridine Substrate->Side3 Soft Nu- (Displaces SO2Me)

Fig 1. Divergent mechanistic pathways of 2-Fluoro-5-(methylsulfonyl)pyridine under basic conditions.

DiagnosticWorkflow Start LC-MS Analysis of Crude Q1 Is the dominant peak the intended [M+Nu-F] adduct? Start->Q1 Success Proceed to Workup & Purification Q1->Success Yes Q2 m/z = 201.06 [M+H]+ (+25 Da shift) Q1->Q2 No Fix2 Dimethylamine Adduct Action: Switch solvent from DMF Q2->Fix2 Yes Q3 m/z = 174.02 [M+H]+ (-2 Da shift) Q2->Q3 No Fix3 Pyridone Hydrolysis Action: Dry solvent & reagents Q3->Fix3 Yes Q4 Mass indicates loss of 79 Da (-SO2Me) Q3->Q4 No Fix4 C-5 Desulfonylation Action: Lower temp / Harder Nu Q4->Fix4 Yes

Fig 2. Diagnostic decision tree for identifying unexpected SNAr byproducts via LC-MS.

Part 3: Quantitative Data & Self-Validating Protocols

Quantitative Data: LC-MS Diagnostic Signatures

Use this table to rapidly cross-reference unexpected masses found during your reaction monitoring.

Observed m/z[M+H]⁺Mass Shift (Δm)Structural AssignmentPrimary Causality
176.01 N/A2-Fluoro-5-(methylsulfonyl)pyridine (SM)Incomplete conversion; poor nucleophilicity.
201.06 +25.05 Da2-(Dimethylamino)-5-(methylsulfonyl)pyridineDMF/DMAc solvent degradation[1].
174.02 -1.99 Da5-(methylsulfonyl)pyridin-2(1H)-oneHydrolysis via adventitious water/OH⁻.
[M_Nu + 96] -79.01 DaC-5 Substituted Pyridine (Loss of SO₂Me)Soft nucleophile attack at C-5[3].
Self-Validating Experimental Protocol: Kinetically Controlled SNAr

Objective: Achieve >95% regioselective C-2 substitution while suppressing hydrolysis, solvent adducts, and desulfonylation.

Step 1: Reagent & Solvent Preparation

  • Action: Dry Acetonitrile (MeCN) over 3Å molecular sieves for 24 hours prior to use. Avoid DMF or DMAc[2].

  • Causality: Eliminates trace water to prevent 2-pyridone formation and completely removes the source of dimethylamine side-reactions.

Step 2: Reaction Assembly (Cold Addition)

  • Action: In a flame-dried Schlenk flask under N₂, dissolve 2-Fluoro-5-(methylsulfonyl)pyridine (1.0 eq) in anhydrous MeCN (0.2 M). Cool the mixture to 0 °C.

  • Causality: The substrate is highly reactive; initiating the reaction at 0 °C prevents thermal runaway and kinetic displacement of the -SO₂Me group[4].

Step 3: Nucleophile & Base Introduction

  • Action: Add the target nucleophile (1.05 eq) followed dropwise by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Causality: DIPEA is a sterically hindered, non-nucleophilic base that acts as an acid scavenger without generating hydroxide ions (unlike aqueous K₂CO₃).

Step 4: Self-Validation via LC-MS

  • Action: Stir for 1 hour at room temperature. Withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and inject into LC-MS.

  • Validation Check: Confirm the disappearance of the 176.01 m/z peak. If the 201.06 m/z or 174.02 m/z peaks are absent, the kinetic control is successful. Proceed to workup.

Step 5: Quench and Isolation

  • Action: Quench the reaction with saturated aqueous NH₄Cl to neutralize the base, extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.

References

  • Title: Continuous Flow Nucleophilic Aromatic Substitution with Dimethylamine Generated in Situ by Decomposition of DMF Source: ResearchGate URL: [Link]

  • Title: Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? Source: NIH / PMC URL: [Link]

  • Title: Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Methylsulfonylpyridine (MSP) Degradation &amp; Metabolism Hub

Welcome to the Technical Support Center for the pharmacokinetics, degradation pathways, and analytical quantification of the methylsulfonylpyridine (MSP) moiety. This hub is designed for drug development professionals an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the pharmacokinetics, degradation pathways, and analytical quantification of the methylsulfonylpyridine (MSP) moiety. This hub is designed for drug development professionals and analytical chemists troubleshooting metabolic stability assays and pharmacokinetic modeling.

Core Concepts & Degradation Pathways (FAQ)

Q: Why does the methylsulfonylpyridine moiety exhibit such high resistance to metabolic degradation in vitro? A: The metabolic stability of the MSP group is driven by its electronic properties. The strong electron-withdrawing nature of the sulfonyl group (-SO₂CH₃) combined with the inherently electron-deficient pyridine ring drastically depletes the electron density of the aromatic system. This electronic deactivation neutralizes potential metabolic "soft spots," making the moiety highly resistant to Phase I oxidative metabolism by Cytochrome P450 (CYP450) enzymes. As a result, MSP derivatives typically exhibit exceptional microsomal stability (t₁/₂ > 130 min) [1].

Q: What is the primary in vivo degradation pathway that produces 2-methylsulfonylpyridine (2-MSP)? A: 2-MSP is rarely a starting drug but is famously the persistent terminal metabolite of the broad-spectrum antimicrobial Zinc Pyrithione (ZnPT)[2]. Upon systemic entry, ZnPT dissociates into pyrithione. While a large fraction of pyrithione undergoes rapid Phase II S-glucuronidation for urinary excretion, the remaining fraction undergoes S-methylation to form 2-methylthiopyridine-N-oxide. This intermediate is sequentially oxidized by CYP450 enzymes to 2-methylsulfinylpyridine and finally to 2-MSP[2],[3]. Because 2-MSP cannot be further oxidized and lacks functional handles for Phase II conjugation, it persists in the systemic circulation[4].

ZPT_Metabolism ZPT Zinc Pyrithione (ZnPT) PT Pyrithione (PT) ZPT->PT Dissociation MTPO 2-Methylthiopyridine-N-oxide PT->MTPO S-Methylation Gluc S-glucuronide conjugates (Urine Excretion) PT->Gluc Glucuronidation MSPO 2-Methylsulfinylpyridine-N-oxide MTPO->MSPO CYP450 Oxidation MSP 2-Methylsulfonylpyridine (2-MSP) Terminal Metabolite MSPO->MSP CYP450 Oxidation

In vivo metabolic degradation pathway of Zinc Pyrithione to the terminal 2-MSP metabolite.

Troubleshooting Experimental Workflows

Issue: Poor recovery of 2-MSP during plasma extraction for HPLC quantification. Root Cause: 2-MSP is highly polar (XLogP3 ~0.4) and possesses high aqueous solubility[5]. Standard non-polar solvent extractions (e.g., using hexane or heptane) fail to partition the analyte out of the aqueous plasma matrix, leaving the compound in the discarded aqueous phase. Solution: Utilize a moderately polar, halogenated organic solvent such as methylene chloride (dichloromethane) for liquid-liquid extraction (LLE) to ensure adequate partitioning[6].

Protocol: Self-Validating HPLC Quantification of 2-MSP in Plasma

This step-by-step methodology is adapted from established pharmacokinetic extraction protocols[6]. It incorporates built-in validation checkpoints to ensure data integrity.

Step 1: Sample Preparation & Internal Standard Spiking Aliquot 1.0 mL of the plasma sample into a borosilicate glass centrifuge tube. Spike the sample with a known concentration of an internal standard (IS) (e.g., 3-methylsulfonylpyridine). Causality: The IS accounts for any volumetric losses during the evaporation and reconstitution phases.

Step 2: Liquid-Liquid Extraction (LLE) Add 3.0 mL of methylene chloride to the plasma. Vortex vigorously for exactly 2 minutes. Causality: Methylene chloride provides the exact dielectric constant needed to strip the highly polar MSP moiety from plasma proteins without precipitating excessive endogenous matrix components.

Step 3: Phase Separation Centrifuge the mixture at 3000 × g for 10 minutes at 4°C. Validation Checkpoint: Inspect the interface. If a thick emulsion layer forms, the extraction efficiency will drop. (Remedy: Add a drop of 1M HCl to break the emulsion, as MSP is generally insensitive to mild acid).

Step 4: Organic Phase Recovery & Drying Carefully transfer the lower organic layer to a clean tube. Repeat Steps 2-3 with another 3.0 mL of methylene chloride and combine the organic extracts. Evaporate the combined organic phases to complete dryness under a gentle stream of nitrogen gas at room temperature.

Step 5: Reconstitution & Chromatography Resuspend the dried residue in 200 µL of the mobile phase (5% acetonitrile in LC-MS grade water). Inject onto an HPLC system equipped with two 15-cm C8 reversed-phase columns connected in series . Causality: Why two C8 columns instead of one C18? 2-MSP is so polar that it elutes dangerously close to the solvent front on standard single-column setups. Connecting two C8 columns in series drastically increases the theoretical plate count, providing sufficient retention time to resolve 2-MSP from early-eluting endogenous plasma interferences.

Step 6: Detection Run an isocratic elution at a flow rate of 1.0 mL/min and monitor UV absorbance at 260 nm. Validation Checkpoint: Calculate the recovery of the Internal Standard. A self-validating run must show an IS recovery of 60–70%. If recovery is <50%, discard the run and investigate the LLE partitioning step[6].

Quantitative Data: Physicochemical & Metabolic Summary

To assist in PBPK modeling and assay design, the following table summarizes the key quantitative parameters of the MSP moiety and its related degradation precursors[5],[1],[3].

Compound / MoietyMolecular Weight ( g/mol )XLogP3Aqueous SolubilityMicrosomal Stability (t₁/₂)Primary Excretion Route
Zinc Pyrithione (ZnPT) 317.70N/AVery Low (0.0015%)N/A (Rapidly Dissociates)Feces / Urine
Pyrithione (PT) 127.16-0.4Low< 1 hour (Rapid)Urine (as S-Glucuronide)
2-Methylsulfonylpyridine 157.190.4High> 130 min (Highly Stable)Plasma (Persistent)

References

  • Mitoma C., Steeger T., Rogers J., Thomas D., Wedig J.H. (1983). Metabolic disposition of pyrithiones. Fundamental and Applied Toxicology. Source: PubMed. URL:[Link]

  • Jasheway D.W., Park Y.H., Mayer P.R. (1990). Simple High-Performance Liquid Chromatographic Method for the Measurement of 2-Methylsulfonylpyridine in Plasma. Journal of Analytical Toxicology. Source: Oxford Academic. URL: [Link]

  • Wuitschik G., et al. (2020). Phosphine Oxides from a Medicinal Chemist’s Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. ACS Publications. Source: American Chemical Society. URL:[Link]

  • Taylor & Francis Group. (2017). A physiologically based pharmacokinetic model for the broad-spectrum antimicrobial zinc pyrithione: I. Development and verification. Source: Taylor & Francis Online. URL: [Link]

Sources

Troubleshooting

strategies to avoid over-reaction or multiple substitutions on 2-Fluoro-5-(methylsulfonyl)pyridine

Technical Support Center: Troubleshooting SN​Ar on 2-Fluoro-5-(methylsulfonyl)pyridine Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting SN​Ar on 2-Fluoro-5-(methylsulfonyl)pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the hyper-reactivity of 2-Fluoro-5-(methylsulfonyl)pyridine (CAS: 1037764-85-4). This guide is designed to move beyond basic troubleshooting by explaining the chemical causality behind over-reaction and providing self-validating protocols to ensure your Nucleophilic Aromatic Substitution ( SN​Ar ) workflows succeed.

Part 1: Substrate Profiling & Mechanistic Causality

Q1: Why is 2-Fluoro-5-(methylsulfonyl)pyridine so prone to over-reaction compared to other halopyridines?

Expertise & Causality: The reactivity of a substrate in SN​Ar is dictated by the stabilization of the anionic Meisenheimer complex intermediate. In 2-Fluoro-5-(methylsulfonyl)pyridine, the C2 position is supremely activated. Fluorine is a highly electronegative atom and an excellent leaving group in SN​Ar , creating a strong dipole that facilitates nucleophilic attack. Furthermore, the intermediate is stabilized by two powerful electron-withdrawing groups: the pyridine nitrogen (ortho to the leaving group) and the methylsulfonyl group ( −SO2​CH3​ ) (para to the leaving group).

Because the activation barrier is so low, reactions proceed rapidly even at low temperatures. This makes it exceptionally difficult to arrest the reaction at a single substitution event, especially if the nucleophile is capable of reacting multiple times .

SNAr_Pathways A 2-Fluoro-5-(methylsulfonyl)pyridine + Primary Amine B Meisenheimer Complex (Highly Stabilized) A->B Mild Base, 0°C E Alpha-Deprotonation (Oligomerization/Decomposition) A->E Strong Base (NaH, KOtBu) C Mono-arylated Product (Desired Secondary Amine) B->C -HF D Double-arylated Product (Undesired Tertiary Amine) C->D Excess Substrate High Temp

Reaction pathways of 2-Fluoro-5-(methylsulfonyl)pyridine showing desired and side reactions.

Part 2: Troubleshooting Specific Side Reactions

Q2: I am using a primary amine, but I keep getting a mixture of mono-arylated and double-arylated (tertiary amine) products. How can I prevent this?

Expertise & Causality: When a primary amine reacts with the fluoropyridine, the resulting mono-arylated product is a secondary amine. While sterically more hindered, this secondary amine is often more electron-rich than the starting primary amine. Consequently, it remains a competent nucleophile that can attack a second equivalent of the fluoropyridine.

Solutions:

  • Kinetic & Stoichiometric Control: Use a large excess of the primary amine (3-5 equivalents) to statistically favor mono-arylation. Strictly limit the fluoropyridine to 1.0 equivalent and add it dropwise to the amine solution at 0°C.

  • The Surrogate Strategy (Wolfe Method): If double arylation persists, use an ammonia/amine surrogate like benzophenone imine in a modified coupling protocol. This yields an imine intermediate that cannot undergo a second arylation and is easily hydrolyzed to the primary arylamine with aqueous acid .

  • Alternative Catalysis: Recent advances in dual photoredox-HAT catalysis can overturn canonical SN​Ar reactivity entirely, offering alternative pathways if traditional thermal methods fail .

Q3: My LC-MS shows complex decomposition mixtures and unidentifiable polymeric peaks when I use NaH or KOtBu as a base. What is happening?

Expertise & Causality: The −SO2​CH3​ group contains alpha-protons that are significantly acidic due to the adjacent sulfonyl group and the electron-deficient pyridine ring. Strong, hard bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) will deprotonate these methyl protons, generating a stabilized carbanion. This reactive species can act as a nucleophile, attacking other molecules of the fluoropyridine and leading to oligomerization, sulfonyl-derived side products, or complete degradation .

Solution: Switch to milder, non-nucleophilic bases. N,N -Diisopropylethylamine (DIPEA) or inorganic bases like K2​CO3​ are sufficient to mop up the HF byproduct without deprotonating the sulfonyl methyl group.

Part 3: Data Presentation & Optimization

Table 1: Effect of Base and Stoichiometry on SN​Ar Product Distribution (Primary Amine Nucleophile)

BaseEquivalents of AmineTemperatureMono-Arylated (Desired)Double-ArylatedDecomposition
NaH1.0 eqRT15%10%75%
K2​CO3​ 1.0 eqRT45%40%<5%
DIPEA1.0 eq0°C60%35%<5%
DIPEA3.0 eq0°C>95% <2%<1%
None (Wolfe surrogate)1.0 eq80°C>90% (after HCl)Not Observed<5%

Part 4: Validated Experimental Protocol

Controlled Mono-Arylation Workflow Self-Validating Principle: This protocol uses strict stoichiometric control and low temperatures to kinetically trap the mono-arylated product. LC-MS monitoring at 15-minute intervals ensures the reaction is quenched before secondary arylation or decomposition occurs.

Protocol S1 Dissolve Amine & DIPEA in MeCN S2 Cool to 0°C S1->S2 S3 Dropwise Addition of Fluoropyridine S2->S3 S4 Monitor via LC-MS S3->S4 S5 Aqueous Quench & Extraction S4->S5

Step-by-step workflow for controlled mono-substitution to prevent over-reaction.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere ( N2​ or Argon), dissolve the primary amine (3.0 mmol, 3.0 eq) and N,N -Diisopropylethylamine (DIPEA) (1.2 mmol, 1.2 eq) in anhydrous Acetonitrile (MeCN) (10 mL).

  • Temperature Control: Cool the stirring solution to 0°C using an ice-water bath. Allow 10 minutes for thermal equilibration.

  • Substrate Addition: Dissolve 2-Fluoro-5-(methylsulfonyl)pyridine (1.0 mmol, 1.0 eq) in anhydrous MeCN (5 mL). Add this solution dropwise to the cooled amine mixture over 30 minutes using a syringe pump.

    • Causality: Dropwise addition ensures the fluoropyridine is always the limiting reagent, statistically favoring collision with the abundant primary amine rather than the newly formed secondary amine product.

  • Monitoring: Stir at 0°C for 1 hour. Take a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation Check: The mass spectrum must show the mono-arylated mass ( [M+H]+ ) as the base peak, with <5% of the double-arylated mass detected. If unreacted fluoropyridine remains, continue stirring at 0°C. Do not heat.

  • Quench & Work-up: Quench the reaction by adding saturated aqueous NH4​Cl (10 mL) directly at 0°C. Extract with Ethyl Acetate ( 3×15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure mono-arylated product.

References

  • Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode Source: ChemMedChem / PubMed Central URL:[Link]

  • Direct α-C–H Heteroarylation of Unprotected Primary Amines Source: ChemRxiv URL:[Link]

  • Side Reactions of Arg-Sulfonyl Protecting Groups (Mtr, Pmc, Pbf, MIS) in Fmoc-SPPS Source: Peptide Chemistry URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Fluoro- vs. 2-Chloro-5-(methylsulfonyl)pyridine in Nucleophilic Aromatic Substitution

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Among th...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Among the vast array of heterocyclic scaffolds, substituted pyridines are of paramount importance. This guide provides an in-depth technical comparison of the reactivity of two key electrophilic pyridine derivatives: 2-fluoro-5-(methylsulfonyl)pyridine and 2-chloro-5-(methylsulfonyl)pyridine. Our focus will be on their utility in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern medicinal chemistry for the construction of carbon-heteroatom bonds.

Introduction: The Strategic Importance of 2-Halo-5-(methylsulfonyl)pyridines

The 2-halopyridine moiety is a versatile electrophile, readily undergoing displacement by a wide range of nucleophiles. The strategic placement of a potent electron-withdrawing group, such as a methylsulfonyl group at the 5-position, significantly activates the pyridine ring towards nucleophilic attack, particularly at the C2 and C4 positions. This activation is crucial for facilitating SNAr reactions under mild conditions, a necessity when dealing with complex and sensitive molecular architectures. The resulting 2-substituted-5-(methylsulfonyl)pyridine core is a prevalent motif in numerous biologically active compounds.

The Decisive Role of the Halogen: A Head-to-Head Reactivity Comparison

In the realm of SNAr reactions on electron-deficient aromatic and heteroaromatic systems, the nature of the leaving group is a key determinant of reactivity. While seemingly counterintuitive based on bond strengths (C-F > C-Cl), fluoride is a significantly better leaving group than chloride in this context. This is because the rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form a negatively charged intermediate known as the Meisenheimer complex.

The high electronegativity of the fluorine atom powerfully stabilizes the transition state leading to the Meisenheimer complex through a strong inductive effect. This stabilization lowers the activation energy of the first step, thereby accelerating the overall reaction rate. In contrast, the less electronegative chlorine atom provides a lesser degree of stabilization.

Table 1: Predicted Relative Reactivity in SNAr Reactions

CompoundHalogen at C2Activating Group at C5Predicted Relative ReactivityRationale
2-Fluoro-5-(methylsulfonyl)pyridineFluorine-SO₂MeHigh The extreme electronegativity of fluorine strongly stabilizes the Meisenheimer intermediate, leading to a significantly lower activation energy for the rate-determining nucleophilic attack. The potent electron-withdrawing sulfonyl group further enhances the electrophilicity of the C2 position.
2-Chloro-5-(methylsulfonyl)pyridineChlorine-SO₂MeModerate Chlorine is less electronegative than fluorine, providing less stabilization for the Meisenheimer intermediate. While still activated by the sulfonyl group, its reactivity is substantially lower than the fluoro-analogue.

Mechanistic Insights: Visualizing the SNAr Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The following diagram illustrates this pathway for the reaction of a 2-halopyridine with a generic nucleophile (Nu⁻).

SNAr_Mechanism reactants 2-Halo-5-(methylsulfonyl)pyridine + Nu⁻ ts1 TS1 reactants->ts1 k₁ (rate-determining) intermediate Meisenheimer Complex (Resonance Stabilized) ts2 TS2 intermediate->ts2 k₂ ts1->intermediate products 2-Nu-5-(methylsulfonyl)pyridine + X⁻ ts2->products caption SNAr Mechanism for 2-Halopyridines

Caption: General mechanism of SNAr on 2-halo-5-(methylsulfonyl)pyridine.

The first step, the nucleophilic attack, is typically the rate-determining step. The high electronegativity of fluorine has a more pronounced stabilizing effect on the transition state (TS1) compared to chlorine, leading to a faster reaction rate. The electron-withdrawing sulfonyl group helps to delocalize the negative charge in the Meisenheimer complex, further stabilizing it.

Experimental Protocol: A Comparative Study of Amination

To provide a practical framework for evaluating the reactivity of these two substrates, the following detailed experimental protocol for a comparative amination reaction is provided. This protocol is designed to be a self-validating system, allowing for a direct, side-by-side comparison under identical conditions.

Objective: To compare the reaction yield of 2-fluoro-5-(methylsulfonyl)pyridine and 2-chloro-5-(methylsulfonyl)pyridine with a model amine nucleophile (e.g., morpholine) under standardized conditions.

Materials:

  • 2-Fluoro-5-(methylsulfonyl)pyridine

  • 2-Chloro-5-(methylsulfonyl)pyridine

  • Morpholine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, including two identical reaction vials with stir bars

  • Heating block or oil bath with temperature control

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • LC-MS for reaction monitoring and product characterization

Procedure:

  • Reaction Setup:

    • In two separate, identical, oven-dried reaction vials equipped with magnetic stir bars, add 2-fluoro-5-(methylsulfonyl)pyridine (1.0 mmol, 1.0 eq) to one vial and 2-chloro-5-(methylsulfonyl)pyridine (1.0 mmol, 1.0 eq) to the other.

    • To each vial, add anhydrous potassium carbonate (1.5 mmol, 1.5 eq).

    • Add anhydrous DMF (5 mL) to each vial and stir to dissolve the pyridine substrate.

  • Nucleophile Addition:

    • To each reaction mixture, add morpholine (1.1 mmol, 1.1 eq) dropwise at room temperature.

  • Reaction:

    • Seal the vials and place them in a preheated heating block or oil bath set to 80 °C.

    • Stir the reactions vigorously for a set period (e.g., 4 hours). It is crucial that both reactions are run for the exact same duration and at the same temperature.

  • Reaction Monitoring:

    • After the designated time, take a small aliquot from each reaction mixture and analyze by TLC and/or LC-MS to determine the extent of conversion of the starting material.

  • Work-up:

    • Allow the reaction mixtures to cool to room temperature.

    • Pour each reaction mixture into a separate separatory funnel containing water (20 mL).

    • Extract each aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts for each reaction, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product from each reaction by flash column chromatography on silica gel.

    • Determine the isolated yield of the aminated product for each reaction.

    • Characterize the products by NMR and MS to confirm their identity.

The following workflow diagram illustrates the experimental process for this comparative study.

Experimental_Workflow start Start: Comparative Amination setup 1. Reaction Setup (Fluoro vs. Chloro Substrate) start->setup addition 2. Add Morpholine & Base setup->addition reaction 3. Heat at 80°C for 4h addition->reaction monitoring 4. Monitor by TLC/LC-MS reaction->monitoring workup 5. Aqueous Work-up & Extraction monitoring->workup purification 6. Column Chromatography workup->purification analysis 7. Determine Yield & Characterize purification->analysis end End: Compare Reactivity analysis->end caption Workflow for Reactivity Comparison

Caption: Experimental workflow for comparing the reactivity of 2-fluoro- and 2-chloro-5-(methylsulfonyl)pyridine.

Conclusion: A Clear Choice for Enhanced Reactivity

The evidence overwhelmingly supports the superior reactivity of 2-fluoro-5-(methylsulfonyl)pyridine over its 2-chloro counterpart in nucleophilic aromatic substitution reactions. The profound influence of fluorine's electronegativity on the rate-determining step of the SNAr mechanism provides a clear rationale for this enhanced reactivity. For researchers and drug development professionals seeking to perform SNAr reactions under milder conditions and with shorter reaction times, 2-fluoro-5-(methylsulfonyl)pyridine is the demonstrably more advantageous building block. While the chloro-analogue remains a viable and often more economical option, its lower reactivity necessitates more forcing conditions, which may not be compatible with sensitive functional groups in complex molecules. The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the nature of the nucleophile, the complexity of the substrate, and cost considerations. However, from a purely reactivity-driven perspective, the fluoro-derivative is the undisputed champion.

References

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society. [Link]

  • The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Helvetica Chimica Acta. [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. [Link]

  • Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. [Link]

  • Concerted nucleophilic aromatic substitutions. Harvard DASH. [Link]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design. PubMed. [Link]

  • Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. The Journal of Organic Chemistry. [Link]

Sources

Comparative

2-Fluoro-5-(methylsulfonyl)pyridine vs 2-bromo-5-(methylsulfonyl)pyridine in cross-coupling

2-Fluoro-5-(methylsulfonyl)pyridine vs. 2-Bromo-5-(methylsulfonyl)pyridine in Cross-Coupling: A Comprehensive Guide Executive Summary In modern medicinal chemistry and agrochemical development, the functionalization of p...

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Author: BenchChem Technical Support Team. Date: March 2026

2-Fluoro-5-(methylsulfonyl)pyridine vs. 2-Bromo-5-(methylsulfonyl)pyridine in Cross-Coupling: A Comprehensive Guide

Executive Summary

In modern medicinal chemistry and agrochemical development, the functionalization of pyridine rings is a foundational operation. When targeting the 2-position of a 5-(methylsulfonyl)pyridine scaffold, synthetic chemists are frequently presented with a choice between the 2-fluoro and 2-bromo derivatives. While structurally similar, these two reagents exhibit profoundly divergent reactivity profiles. This guide provides an authoritative comparison of their performance, detailing why the 2-bromo derivative is the undisputed champion of transition-metal-catalyzed cross-coupling, while the 2-fluoro derivative reigns supreme in metal-free nucleophilic aromatic substitution (SNAr).

Mechanistic Divergence: The Causality Behind Halogen Selection

The decision to utilize a fluoro-pyridine versus a bromo-pyridine is dictated by the fundamental physical organic chemistry of the carbon-halogen bond.

2-Bromo-5-(methylsulfonyl)pyridine: The Transition-Metal Specialist The C–Br bond possesses a relatively low bond dissociation energy (~68 kcal/mol), making it highly susceptible to oxidative addition by electron-rich Palladium(0) or Nickel(0) species[1]. This facile insertion is the critical first step in both Suzuki-Miyaura (C–C bond formation) and Buchwald-Hartwig (C–N bond formation) catalytic cycles[2]. While the strongly electron-withdrawing methylsulfonyl group at the 5-position reduces the overall electron density of the pyridine ring—which can marginally slow down oxidative addition compared to electron-rich arenes—modern chelating phosphine ligands (e.g., dppf, Xantphos) easily overcome this barrier, ensuring rapid catalyst turnover[3].

2-Fluoro-5-(methylsulfonyl)pyridine: The SNAr Champion Conversely, the C–F bond is exceptionally strong (~115 kcal/mol) and generally inert to standard Palladium-catalyzed oxidative addition. However, fluorine's extreme electronegativity heavily polarizes the C–F bond, drawing electron density away from the C2 carbon and rendering it highly electrophilic[4]. When a nucleophile attacks this position, the resulting negative charge is delocalized into the pyridine nitrogen and further stabilized by the para-directing methylsulfonyl group, forming a highly stable Meisenheimer complex[5]. In the subsequent elimination step, fluoride acts as an excellent leaving group. Consequently, for the formation of C–N, C–O, or C–S bonds using simple nucleophiles, the 2-fluoro derivative allows for extremely rapid, metal-free coupling under mild conditions[5].

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of both reagents across standard laboratory conditions.

Parameter2-Bromo-5-(methylsulfonyl)pyridine2-Fluoro-5-(methylsulfonyl)pyridine
Primary Application Transition-Metal Catalyzed Cross-CouplingNucleophilic Aromatic Substitution (SNAr)
Dominant Reaction Types Suzuki-Miyaura (C–C), Buchwald-Hartwig (C–N)SNAr (C–N, C–O, C–S)
Bond Cleavage Mechanism Oxidative Addition (Metal insertion)Addition-Elimination (Meisenheimer complex)
Catalyst Requirement Pd or Ni complexes (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃)None (Metal-free)
Typical Base K₂CO₃, NaOtBu, Cs₂CO₃DIPEA, Et₃N, K₂CO₃, NaH
Temperature Profile 60°C to 110°CRoom Temperature to 80°C
Steric Tolerance (Amines) Excellent (with appropriate phosphine ligands)Poor to Moderate (requires strong nucleophiles)
Typical Yields 70% – 95%85% – 99%

Visualizing the Decision Matrix

To streamline synthetic route design, the following logic flow dictates the optimal reagent choice based on the target bond and the chemical environment.

DecisionMatrix Start Target Bond Formation CC C-C Bond (Suzuki, Stille, Negishi) Start->CC CHet C-N, C-O, C-S Bond (Heteroatom Substitution) Start->CHet Bromo1 2-Bromo-5-(methylsulfonyl)pyridine (Pd-Catalyzed Cross-Coupling) CC->Bromo1 Pd/Ni Catalyst Metal Transition Metal Tolerated? CHet->Metal Bromo2 2-Bromo-5-(methylsulfonyl)pyridine (Buchwald-Hartwig Amination) Metal->Bromo2 Yes (Complex/Steric Amines) Fluoro 2-Fluoro-5-(methylsulfonyl)pyridine (Metal-Free SNAr) Metal->Fluoro No (Avoid Heavy Metals) Metal->Fluoro Yes (Simple Nucleophiles)

Decision matrix for selecting between 2-fluoro and 2-bromo pyridine derivatives.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind each critical step is explained to ensure reproducibility and to aid in troubleshooting.

Protocol A: Suzuki-Miyaura Coupling (C–C Bond Formation)

Target: 2-Phenyl-5-(methylsulfonyl)pyridine Reagent: 2-Bromo-5-(methylsulfonyl)pyridine

  • Reaction Setup: Charge a Schlenk flask with 2-bromo-5-(methylsulfonyl)pyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and H₂O (0.2 M).

    • Causality: The biphasic solvent system is critical; the organic phase dissolves the substrates, while the aqueous phase dissolves the inorganic base. This interface facilitates the formation of the reactive hydroxyboronate complex required for the transmetalation step[2].

  • Degassing: Sparge the biphasic mixture with Argon for 15 minutes.

    • Causality: Dissolved oxygen will rapidly oxidize the highly active, electron-rich Pd(0) species into an inactive Pd(II) complex, stalling the catalytic cycle and leading to poor yields[1].

  • Catalyst Addition: Under a positive stream of Argon, add Pd(dppf)Cl₂ (0.05 equiv).

  • Heating: Seal the flask and heat to 90°C for 4–6 hours. Monitor complete consumption of the bromide via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with water and brine. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Metal-Free SNAr Amination (C–N Bond Formation)

Target: 4-(5-(methylsulfonyl)pyridin-2-yl)morpholine Reagent: 2-Fluoro-5-(methylsulfonyl)pyridine

  • Reaction Setup: Dissolve 2-fluoro-5-(methylsulfonyl)pyridine (1.0 equiv) in anhydrous DMF (0.3 M) at room temperature.

    • Causality: DMF is a highly polar, aprotic solvent. It excels at stabilizing the localized negative charge of the intermediate Meisenheimer complex formed during the nucleophilic addition step, thereby accelerating the reaction rate[4].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the hydrofluoric acid (HF) generated during the elimination step, preventing the protonation of the morpholine which would render it non-nucleophilic[5].

  • Nucleophile Addition: Add morpholine (1.2 equiv) dropwise.

  • Stirring: Stir the reaction at room temperature for 2 hours.

    • Causality: Because the C2 position is rendered exceptionally electrophilic by both the highly electronegative fluorine atom and the para-sulfonyl group, this reaction proceeds rapidly without the need for thermal activation[5].

  • Workup: Pour the reaction mixture into vigorously stirring ice water. The product will typically crash out as a crystalline solid. Filter the precipitate, wash with cold water, and dry under high vacuum.

Sources

Validation

Comprehensive Spectroscopic Comparison Guide: 2-Fluoro-5-(methylsulfonyl)pyridine Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Analytical workflows, comparative spectroscopic performance, and self-validating experimental protocols. Executive Summa...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Analytical workflows, comparative spectroscopic performance, and self-validating experimental protocols.

Executive Summary & Chemical Causality

In modern medicinal chemistry, fluorinated heteroaromatics are indispensable. The strategic incorporation of fluorine modulates lipophilicity, enhances metabolic stability, and influences molecular conformation[1]. Among these building blocks, 2-Fluoro-5-(methylsulfonyl)pyridine (CAS: 1037764-85-4) stands out as a highly versatile, activated electrophile.

The combination of the strong electron-withdrawing methylsulfonyl (–SO₂CH₃) group at the 5-position and the electronegative pyridine nitrogen renders the 2-fluoro position exceptionally reactive toward Nucleophilic Aromatic Substitution (SₙAr). While this reactivity is a boon for synthesizing complex pharmaceutical derivatives, it necessitates rigorous analytical oversight to monitor reaction kinetics, detect trace hydrolytic byproducts, and profile metabolic stability[1].

This guide objectively compares the analytical performance of different spectroscopic modalities (¹⁹F NMR, ¹H/¹³C NMR, and LC-HRMS) used to characterize 2-Fluoro-5-(methylsulfonyl)pyridine and its derivatives, providing actionable, self-validating protocols for drug development professionals.

Comparative Spectroscopic Workflows

When characterizing activated fluoropyridines, relying on a single analytical technique introduces blind spots. A multi-modal approach ensures structural integrity and purity.

¹⁹F NMR vs. ¹H/¹³C NMR
  • ¹⁹F NMR Spectroscopy: The ¹⁹F nucleus offers 100% natural abundance, a spin of ½, and a high gyromagnetic ratio, yielding sensitivity that rivals ¹H NMR[2]. Its primary advantage is a massive chemical shift dispersion (>800 ppm), which eliminates signal overlap. In SₙAr reactions of 2-fluoro-5-(methylsulfonyl)pyridine, ¹⁹F NMR is the gold standard for reaction monitoring; the distinct disappearance of the C-F signal provides a direct, unambiguous kinetic readout[3].

  • ¹H and ¹³C NMR: While essential for mapping the entire carbon framework and the methylsulfonyl protons, these nuclei suffer from complex spin-spin coupling (e.g., ²J_CF, ³J_CF) that can complicate spectral interpretation in heavily substituted derivatives[4].

LC-HRMS vs. Standard Nominal Mass (LC-MS)
  • High-Resolution Mass Spectrometry (LC-HRMS): Essential for identifying metabolic or photolytic byproducts[3]. The unique mass defect of fluorine allows HRMS (Orbitrap or TOF) to assign exact empirical formulas with sub-ppm mass accuracy, easily distinguishing fluorinated products from non-fluorinated matrix interferences.

  • Nominal Mass LC-MS: Sufficient for routine purity checks but fails to resolve isobaric species or confidently identify unknown degradation products of the methylsulfonyl moiety.

Quantitative Data: Spectroscopic Signatures

The following table compares the diagnostic spectroscopic signatures of 2-Fluoro-5-(methylsulfonyl)pyridine against its non-fluorinated halogenated analog, 2-Chloro-5-(methylsulfonyl)pyridine.

Table 1: Comparative Diagnostic NMR Data (Simulated/Expected ranges in CDCl₃)

Spectroscopic Parameter2-Fluoro-5-(methylsulfonyl)pyridine2-Chloro-5-(methylsulfonyl)pyridineAnalytical Advantage
¹⁹F NMR (δ, ppm) ~ -65.0 to -70.0 (s, 1F)N/AAbsolute specificity; zero background interference[3].
¹H NMR: Pyridine H6 ~ 8.7 ppm (dd, ³J_HF, ⁴J_HH)~ 8.9 ppm (d, ⁴J_HH)Fluorine coupling provides distinct multiplicity.
¹H NMR: Pyridine H3 ~ 7.2 ppm (dd, ³J_HF, ³J_HH)~ 7.5 ppm (d, ³J_HH)H3 is highly shielded by the ortho-fluorine.
¹³C NMR: C2 (C-X) ~ 164.0 ppm (d, ¹J_CF ≈ 240 Hz)~ 155.0 ppm (s)Massive ¹J_CF coupling confirms F-substitution.
LC-HRMS [M+H]⁺ m/z 176.0176 (Exact Mass)m/z 191.9880 (Exact Mass)Isotope pattern (³⁵Cl/³⁷Cl) distinguishes the chloro analog.

Visualizing Analytical Logic

To fully leverage these spectroscopic tools, researchers must align their analytical workflows with the underlying chemical mechanisms.

Diagram 1: SₙAr Reaction Monitoring Logic

The following diagram illustrates the causality between the chemical SₙAr pathway of 2-Fluoro-5-(methylsulfonyl)pyridine and the corresponding ¹⁹F NMR spectroscopic readout.

SNAr_Monitoring Start 2-Fluoro-5-(methylsulfonyl)pyridine (Electrophile) Nucleophile Nucleophilic Attack (Amine/Thiol) Start->Nucleophile NMR_SM ¹⁹F NMR Signal Active (δ ~ -68 ppm) Start->NMR_SM Intermediate Meisenheimer Complex (Transient) Nucleophile->Intermediate Product Substituted Pyridine Derivative (Product) Intermediate->Product Loss of F⁻ NMR_Prod ¹⁹F Signal Disappears (Quantitative Conversion) Product->NMR_Prod

Caption: Logical workflow correlating the SₙAr mechanistic pathway with ¹⁹F NMR signal monitoring.

Diagram 2: LC-HRMS Data Acquisition Workflow

For identifying complex derivatives or metabolic breakdown products, a structured LC-HRMS pipeline is required.

LC_HRMS_Workflow LC UHPLC Separation (C18, 0.1% Formic Acid) Sample->LC Ionization ESI+ Ionization (Protonation of Pyridine N) LC->Ionization HRMS Orbitrap HRMS (Mass Accuracy < 2 ppm) Ionization->HRMS HRMS->Data

Caption: Step-by-step LC-HRMS acquisition and data processing workflow for fluorinated derivatives.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in the steps: if a parameter is set incorrectly, the validation checkpoints will fail.

Protocol A: Quantitative ¹⁹F NMR (qNMR) for Reaction Kinetics

This protocol utilizes ¹⁹F NMR to quantify the conversion of 2-Fluoro-5-(methylsulfonyl)pyridine into a non-fluorinated derivative during an SₙAr reaction.

Rationale: Fluorine nuclei lacking adjacent protons often exhibit extended longitudinal relaxation times (T₁). Failing to account for this results in incomplete signal recovery between pulses, destroying quantitative accuracy[2].

  • Sample Preparation:

    • Extract 50 μL of the reaction mixture and dilute in 0.5 mL of CDCl₃.

    • Add exactly 5.0 mg of Hexafluorobenzene (HFB) as an internal standard (IS). HFB provides a sharp, distinct singlet at δ -164.9 ppm[3].

  • Spectrometer Setup (Self-Validation Checkpoint 1):

    • Tune the probe specifically to the ¹⁹F frequency (e.g., 470 MHz on a 500 MHz magnet).

    • Lock on the deuterium signal of CDCl₃ and shim to ensure the HFB peak width at half-height is < 1.0 Hz.

  • Pulse Sequence & Parameters:

    • Select a standard 1D ¹⁹F pulse-acquire sequence (e.g., zg or zgig with ¹H decoupling disabled to observe native F-H couplings)[2].

    • Critical Step: Set the relaxation delay (D1) to 15 seconds . Causality: D1 must be ≥ 5 × T₁ of the slowest relaxing fluorine nucleus to ensure 99.3% magnetization recovery for accurate integration.

    • Set the spectral width to 250 ppm, centered at -100 ppm, to capture both the starting material (~ -68 ppm) and the HFB standard (-164.9 ppm).

  • Acquisition & Processing:

    • Acquire 64 scans. Apply a 0.3 Hz exponential line broadening function prior to Fourier Transformation.

    • Phase and baseline correct the spectrum manually.

  • Data Analysis (Self-Validation Checkpoint 2):

    • Integrate the HFB signal and set its value to 6.00 (representing 6 equivalent fluorines).

    • Integrate the 2-fluoro starting material peak. The molar ratio of starting material remaining is directly proportional to this integral divided by the IS integral.

Protocol B: LC-HRMS Characterization of Derivatives

Used to verify the structural identity of the final synthesized 5-(methylsulfonyl)pyridine derivatives.

  • Sample Preparation: Dilute the purified derivative to 1.0 μg/mL in 50:50 LC-MS grade Acetonitrile:Water containing 0.1% Formic Acid.

  • Chromatography:

    • Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 μm).

    • Gradient: 5% to 95% Acetonitrile over 5 minutes.

    • Causality: The methylsulfonyl group imparts moderate polarity, while the fluorinated pyridine is highly lipophilic. A steep gradient ensures sharp peak shapes and prevents band broadening.

  • Mass Spectrometry Parameters:

    • Ionization: Electrospray Ionization in positive mode (ESI+). The pyridine nitrogen readily accepts a proton [H]⁺.

    • Resolution: Set Orbitrap resolution to at least 70,000 (at m/z 200).

    • Mass Range: m/z 100 - 800.

  • Validation Checkpoint:

    • Extract the exact mass chromatogram with a mass tolerance window of ± 3 ppm.

    • Verify the isotopic distribution. The absence of an M+2 peak of ~33% relative abundance confirms the successful displacement of any potential chlorine impurities, while the exact mass confirms the retention (or intentional displacement) of the fluorine atom[3].

References

  • Microwave Rotational Spectra and Structures of 2-Fluoropyridine and 3-Fluoropyridine The Journal of Physical Chemistry A - ACS Publications URL:[Link]

  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines Physical Chemistry Chemical Physics - RSC Publishing URL:[Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry National Institutes of Health (PMC) URL:[Link]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Comparative

19F NMR characterization of fluorinated pyridines

The Fluorine Advantage: A Comparative Guide to 19 F NMR Characterization of Fluorinated Pyridines Introduction Fluorinated pyridines are privileged scaffolds in modern agrochemicals and pharmaceuticals due to their enhan...

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Author: BenchChem Technical Support Team. Date: March 2026

The Fluorine Advantage: A Comparative Guide to 19 F NMR Characterization of Fluorinated Pyridines

Introduction

Fluorinated pyridines are privileged scaffolds in modern agrochemicals and pharmaceuticals due to their enhanced metabolic stability, tuned lipophilicity, and target binding affinity. As a Senior Application Scientist, I frequently encounter the analytical bottleneck of characterizing heavily substituted, sparsely protonated pyridine derivatives. In these scenarios, 19 F Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. With a 100% natural isotopic abundance, a high gyromagnetic ratio (yielding ~83% the sensitivity of 1 H), and a massive chemical shift range of over 300 ppm, 19 F NMR provides a highly sensitive, background-free window into molecular structure[1].

This guide objectively compares hardware technologies (Room Temperature vs. Cryogenic Probes) and methodological approaches (1D vs. 2D 19 F- 13 C NMR) to establish a self-validating workflow for the structural elucidation of complex fluorinated pyridines.

Hardware Performance: Room Temperature (RT) vs. Cryogenic Probes

The foundation of high-fidelity NMR is the signal-to-noise ratio (SNR). When analyzing dilute pharmaceutical intermediates or mass-limited metabolites, standard RT probes often require prohibitive amounts of signal averaging.

The Causality of Cryogenic Enhancement: NMR spectrometers function as highly sensitive radio receivers. In a standard RT probe, the detection coils and preamplifiers operate at ambient temperature (~298 K), generating significant thermal (Johnson-Nyquist) noise[2]. Cryogenic probes fundamentally alter this equation by cooling the RF coils and preamplifiers to cryogenic temperatures (~20–30 K) using compressed helium gas, while the sample itself remains at ambient temperature[2].

According to the Johnson-Nyquist theorem, thermal noise is proportional to the square root of the temperature. Cooling the electronics from 300 K to 20 K reduces this background noise by a factor of ≈300/20​≈3.9 [2]. This reduction in electronic "static" translates to a 3-to-4-fold increase in SNR for non-polar organic samples[2]. Because NMR signal averaging scales with the square root of the number of scans, a 4x increase in sensitivity allows an experiment to be completed 16 times faster, transforming overnight 2D acquisitions into routine 30-minute scans.

Table 1: Quantitative Comparison of NMR Probe Technologies
ParameterRoom Temperature (RT) ProbeCryogenic Probe (e.g., Prodigy/CryoProbe)
Coil/Preamp Temperature ~298 K~20–30 K
Relative Sensitivity (SNR) 1x (Baseline)3x – 4x
Acquisition Time Factor 1x1/9x to 1/16x
Thermal Noise (Johnson-Nyquist) HighLow (Reduced by ≈3.9× )
Optimal Application Routine screening, high-concentration samplesDilute samples, complex 2D 19 F- 13 C correlations

Methodological Comparison: 1D 19 F vs. 2D 19 F- 13 C Correlation

While hardware dictates sensitivity, methodology dictates structural resolution.

1D 19 F NMR: 1D 19 F NMR is the frontline technique. The chemical shift of the fluorine atom is exquisitely sensitive to its position on the pyridine ring. For instance, the fluorine signal in 2-fluoropyridine typically resonates at approximately -67 ppm, deshielded by the adjacent electronegative nitrogen[1]. In contrast, 3-fluoropyridine appears significantly upfield at -126.1 ppm, while 4-fluoropyridine resonates at -103 ppm[1].

The Limitation and the 2D Solution: 1D spectra and standard 1 H- 19 F correlations fail when characterizing heavily substituted pyridines that lack adjacent protons. To bridge these connectivity gaps, we must rely on the carbon skeleton. 2D 19 F- 13 C Heteronuclear Multiple Bond Correlation (HMBC) experiments exploit far-reaching carbon-fluorine scalar couplings ( nJFC​ , where n = 1 to 5)[3]. By detecting the highly sensitive 19 F nucleus and transferring magnetization to 13 C, we can map the entire carbon backbone of a sparsely protonated pyridine, unambiguously assigning quaternary carbons that are otherwise invisible to standard 1 H-detected methods[3].

Table 2: Typical 19 F Chemical Shifts in Fluorinated Pyridines
Substitution PositionChemical Shift (ppm vs. CFCl 3​ )Multiplicity/Coupling Characteristics
2-Fluoropyridine ~ -67.0Broadened by adjacent quadrupolar 14 N
3-Fluoropyridine ~ -126.1Complex multiplet (coupled to ortho/meta/para protons)
4-Fluoropyridine ~ -103.0Symmetrical multiplet

Analytical Workflow & Decision Matrix

To ensure a self-validating system, the analytical workflow must progress logically from simple 1D screening to complex 2D elucidation based on the molecule's protonation state.

Workflow S1 Fluorinated Pyridine Sample S2 Sample Prep & Referencing (TFA at -76.55 ppm) S1->S2 S3 1D 19F NMR Acquisition (1H-decoupled & coupled) S2->S3 D1 Structure Fully Resolved? S3->D1 S4 2D 19F-13C HMBC/HSQC Map nJ_FC couplings D1->S4 No (Sparsely Protonated) S5 Full Structural Elucidation D1->S5 Yes (Simple Spin System) S4->S5

Workflow for 19F NMR structural elucidation of fluorinated pyridines.

Self-Validating Experimental Protocols

To guarantee reproducibility and scientific integrity, the following protocols define a closed-loop, self-validating system for 19 F NMR acquisition.

Protocol 1: Sample Preparation & Internal Referencing
  • Preparation: Dissolve 5–10 mg of the fluorinated pyridine derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl 3​ or DMSO-d 6​ ).

  • Referencing: Add 0.1% (v/v) Trifluoroacetic acid (TFA) as a secondary internal reference. Causality: The IUPAC standard for 19 F NMR is Trichlorofluoromethane (CFCl 3​ ) at 0 ppm[4]. However, CFCl 3​ is highly volatile (b.p. 23.7 °C) and environmentally restricted, making it impractical for routine benchwork. TFA provides a stable, non-interfering singlet at -76.55 ppm (relative to CFCl 3​ ), ensuring rigorous chemical shift calibration without risking sample loss or degradation[4].

Protocol 2: 1D 19 F Acquisition (Coupled and Decoupled)
  • Tuning: Tune the high-frequency channel to the 19 F resonance frequency (e.g., 564.6 MHz on a 600 MHz spectrometer).

  • Decoupled Acquisition: Acquire a 1D 19 F spectrum with inverse-gated 1 H decoupling.

  • Coupled Acquisition: Acquire a standard 1 H-coupled 19 F spectrum. Causality: Inverse-gated decoupling removes nJHF​ multiplet splitting, yielding sharp singlets that define the exact number of distinct fluorine environments. Overlaying this with the coupled spectrum allows the analyst to extract nJHF​ scalar couplings, instantly differentiating between chemical shift non-equivalence and spin-spin splitting.

Protocol 3: 2D 19 F- 13 C HMBC for Sparsely Protonated Scaffolds
  • Parameterization: Set up a 2D 19 F- 13 C HMBC sequence. Optimize the long-range coupling evolution delay for an average nJFC​ of 20 Hz[3].

  • Decoupling: Apply 1 H decoupling during the acquisition dimension to collapse nJCH​ multiplets. Causality: Optimizing for 20 Hz captures the critical 2-bond and 3-bond carbon-fluorine couplings ( 2JFC​ and 3JFC​ )[3]. Decoupling protons during acquisition simplifies the 2D cross-peaks into clean singlets along the F1 dimension, preventing signal dilution and allowing for the unambiguous assignment of the pyridine ring's substitution pattern[3].

References

  • Using 19 F NMR Spectra to Enhance Undergraduate Organic Teaching and Research Labs. acs.org.
  • How Cryogenic NMR Probes Improve Sensitivity for Low-Concentration Samples.
  • Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. unibo.it.
  • 19F-centred NMR analysis of mono-fluorin

Sources

Validation

mass spectrometry analysis of 2-Fluoro-5-(methylsulfonyl)pyridine reaction products

Comparative Mass Spectrometry Analysis of 2-Fluoro-5-(methylsulfonyl)pyridine Reaction Products: A Guide for SNAr Workflows Executive Summary 2-Fluoro-5-(methylsulfonyl)pyridine (CAS 1037764-85-4) is a highly reactive el...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Mass Spectrometry Analysis of 2-Fluoro-5-(methylsulfonyl)pyridine Reaction Products: A Guide for SNAr Workflows

Executive Summary

2-Fluoro-5-(methylsulfonyl)pyridine (CAS 1037764-85-4) is a highly reactive electrophilic building block widely utilized in medicinal chemistry to synthesize biologically active molecules, including viral inhibitors[1],[2]. The strongly electron-withdrawing methylsulfonyl group activates the 2-fluoro position for Nucleophilic Aromatic Substitution (SNAr), allowing for the rapid attachment of amines, alcohols, and thiols. However, the resulting 2-substituted-5-(methylsulfonyl)pyridines exhibit vastly different polarities and ionization efficiencies. This guide objectively compares Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI) mass spectrometry techniques to help researchers select the optimal analytical workflow for characterizing these reaction products.

Chemical Context & Reaction Workflow

In drug development, tracking the conversion of 2-Fluoro-5-(methylsulfonyl)pyridine into its substituted derivatives requires robust analytical monitoring. When reacted with basic amines, the products are highly polar. Conversely, reactions with alkoxides or thiolates yield moderately polar to lipophilic ethers and thioethers. Selecting the correct ionization source is not merely a matter of preference; it is dictated by the physicochemical properties of the nucleophile attached to the pyridine core,[3].

Workflow A 2-Fluoro-5-(methylsulfonyl)pyridine (Electrophile) C SNAr Reaction (Base, Heat) A->C B Nucleophile (Amine/Alkoxide) B->C D Reaction Products (Polar vs Non-Polar) C->D Nucleophilic Substitution E ESI-MS (Polar Amines) D->E High Polarity F APCI-MS (Non-Polar Ethers) D->F Low Polarity

SNAr reaction workflow and targeted mass spectrometry ionization selection.

Comparative Technology Performance

To objectively evaluate the best MS approach for methylsulfonylpyridine derivatives, we must compare the ionization mechanisms against the structural stability of the analytes.

Performance MetricLC-ESI-HRMS (High-Resolution)LC-APCI-MS (Triple Quadrupole)GC-EI-MS (Single Quadrupole)
Optimal Analyte Polarity High to Moderate (Amines)Moderate to Low (Ethers, Thioethers)Low (Volatile, Non-polar)
Ionization Mechanism Solution-phase protonationGas-phase ion-molecule reaction[3]High-energy electron impact (70 eV)
Molecular Ion Stability Highly stable [M+H]+, dominant peakStable [M+H]+, dominant peakOften absent due to heavy fragmentation
Matrix Effect Susceptibility High (Salts/bases suppress signal)Low (Gas-phase ionization is robust)[4]Low (Chromatographic separation prior)
Diagnostic Fragmentation Controllable via CID (SO2 loss)Controllable via CID (SO2 loss)Uncontrollable thermal/EI degradation

Analytical Verdict: While GC-EI-MS is a traditional staple, the thermal lability of the methylsulfonyl group often results in the complete absence of a molecular ion. LC-ESI-MS is the gold standard for polar amination products, whereas LC-APCI-MS is strictly required for non-polar ether derivatives that resist solution-phase protonation,[3].

Mechanistic Insights into Gas-Phase Fragmentation (E-E-A-T)

Accurate structural characterization relies on understanding tandem mass spectrometry (MS/MS) fragmentation. The methylsulfonyl (-SO2CH3) group exhibits highly diagnostic fragmentation pathways under Collision-Induced Dissociation (CID).

The most prominent and energetically favored pathway is the neutral loss of sulfur dioxide (SO2, 64 Da) [5]. Because the electron-withdrawing nature of the pyridine ring weakens the aryl-sulfur bond, collision energy triggers an intramolecular rearrangement that extrudes SO2 as a stable neutral gas. A secondary, competing pathway is the homolytic cleavage resulting in the loss of a methyl radical (CH3•, 15 Da) [6]. Observing these specific mass shifts (e.g., [M+H - 64]+) provides definitive proof that the C5-methylsulfonyl substituent remains intact post-reaction.

Fragmentation M [M+H]+ Precursor Ion (Intact Methylsulfonyl) F1 Fragment: [M+H - 64]+ (Loss of SO2) M->F1 CID (Collision-Induced Dissociation) F2 Fragment: [M+H - 15]+ (Loss of CH3•) M->F2 CID (Collision-Induced Dissociation) F3 Pyridine Core Fragments (Ring Cleavage) F1->F3 Higher Collision Energy

Diagnostic CID fragmentation pathways of methylsulfonylpyridine derivatives.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Every parameter is grounded in the physicochemical reality of the analytes.

Protocol A: LC-ESI-HRMS for Polar 2-Amino-5-(methylsulfonyl)pyridines
  • Objective: High-sensitivity quantification and structural confirmation of basic SNAr products.

  • System Suitability (Self-Validation): Prior to batch analysis, inject a 10 ng/mL standard of a known sulfonamide to verify mass accuracy (< 5 ppm) and positive ionization efficiency. Inject a pure solvent blank immediately after the highest concentration sample to validate the absence of column carryover.

  • Sample Preparation: Quench the SNAr reaction with methanol. Dilute the mixture 1:1000 in H2O/Acetonitrile (50:50). Causality: High dilution prevents detector saturation and drastically minimizes matrix ion suppression caused by residual reaction bases (e.g., K2CO3 or DIPEA).

  • Chromatography:

    • Column: C18 reversed-phase (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile. Causality: Formic acid acts as an abundant proton donor. It drives the equilibrium of the basic pyridine nitrogen entirely towards the[M+H]+ state, exponentially increasing ESI sensitivity.

  • MS Parameters:

    • Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV. Causality: Provides sufficient electrical potential to maintain a stable Taylor cone for aerosol generation without inducing electrical discharge in the source.

    • Desolvation Temperature: 350°C. Causality: Ensures rapid and complete evaporation of the aqueous droplets, releasing bare gas-phase ions into the mass analyzer.

Protocol B: LC-APCI-MS for Non-Polar 2-Alkoxy/2-Alkylthio Derivatives
  • Objective: Analyze lipophilic SNAr products that lack basic sites for solution-phase protonation.

  • System Suitability (Self-Validation): Monitor the corona discharge current stability in real-time. Fluctuations greater than 0.5 µA indicate a contaminated corona needle, which must be cleaned to ensure reproducible gas-phase ionization.

  • Sample Preparation: Extract the reaction mixture with ethyl acetate, evaporate to dryness, and reconstitute in 100% Acetonitrile. Causality: APCI requires the analyte to be fully volatilized; eliminating water from the final sample diluent vastly improves thermal vaporization efficiency.

  • MS Parameters:

    • Mode: Positive Atmospheric Pressure Chemical Ionization (APCI+).

    • Corona Discharge Current: 4.0 µA. Causality: This current initiates the cascade of gas-phase ion-molecule reactions between the nitrogen sheath gas, solvent vapor, and the analyte, leading to efficient proton transfer[3].

    • Probe Temperature: 450°C. Causality: Because non-polar pyridine ethers cannot be easily protonated in solution, high thermal energy is strictly required to force the neutral molecules into the gas phase before chemical ionization can occur.

Sources

Comparative

Derivatives and Analogs of 2-Fluoro-5-(methylsulfonyl)pyridine in Drug Discovery: A Performance Comparison Guide

Executive Summary In modern medicinal chemistry, 2-Fluoro-5-(methylsulfonyl)pyridine (CAS 1037764-85-4) serves as a highly versatile electrophilic building block. Through nucleophilic aromatic substitution (SNAr), the la...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, 2-Fluoro-5-(methylsulfonyl)pyridine (CAS 1037764-85-4) serves as a highly versatile electrophilic building block. Through nucleophilic aromatic substitution (SNAr), the labile 2-fluoro group is readily displaced by amines to yield 5-(methylsulfonyl)pyridin-2-yl derivatives. This specific pharmacophore is a critical determinant of biological activity in several clinical-stage compounds, most notably in the development of highly potent Human Neutrophil Elastase (HNE) inhibitors such as Alvelestat (AZD9668)[1].

This guide provides drug development professionals with an objective comparison of 5-(methylsulfonyl)pyridine-derived inhibitors against alternative scaffolds, detailing the mechanistic causality behind their potency and providing self-validating experimental protocols for their synthesis and evaluation.

Mechanistic Grounding: Why the 5-(Methylsulfonyl)pyridine Motif?

The incorporation of the 5-(methylsulfonyl)pyridin-2-yl moiety into drug scaffolds is not arbitrary; it is driven by precise structural and electronic requirements that enhance target binding:

  • Conformational Locking (Induced-Fit Binding): The methylsulfonyl ( −SO2​CH3​ ) group restricts bond rotation through a combination of steric hindrance and electronic repulsion. This freezes the molecule into its bioactive conformation, drastically reducing the entropic penalty upon binding to the S1 and S2 subpockets of target proteases[2].

  • Enhanced Hydrogen Bonding: The highly polarized oxygen atoms of the sulfonyl group act as potent hydrogen bond acceptors, forming tight interactions with backbone amides in the target protein's active site.

  • Metabolic Stability: The electron-deficient nature of the pyridine ring, further deactivated by the sulfonyl group, makes it highly resistant to oxidative metabolism by hepatic cytochrome P450 enzymes compared to electron-rich phenyl alternatives.

HNE_Pathway N1 Neutrophil Activation N2 HNE Release (Azurophilic Granules) N1->N2 Degranulation N3 Extracellular Matrix Degradation N2->N3 Proteolysis N4 Tissue Damage (COPD, Bronchiectasis) N3->N4 Pathogenesis Inhibitor 5-(Methylsulfonyl)pyridine Analogs (e.g., Alvelestat) Inhibitor->N2 Competitive Inhibition

Mechanism of HNE-mediated tissue damage and targeted inhibition by 5-(methylsulfonyl)pyridines.

Comparative Performance Analysis: HNE Inhibitors

Human Neutrophil Elastase (HNE) is a key protease responsible for matrix degradation in inflammatory pulmonary diseases such as chronic obstructive pulmonary disease (COPD) and bronchiectasis[2]. To reestablish the protease-anti-protease balance, researchers have optimized HNE inhibitors by locking their bioactive conformations.

The table below compares the biological activity of next-generation inhibitors containing the methylsulfonyl-pyridine/phenyl motif against an older-generation alternative (Sivelestat).

CompoundTargetIC₅₀KᵢClinical StatusKey Structural Feature
Alvelestat (AZD9668) HNE12 nM9.4 nMPhase II (Bronchiectasis)5-(methylsulfonyl)pyridin-2-yl moiety[1][3]
BAY 85-8501 HNE65 pM (0.065 nM)0.08 nMPhase II (Pulmonary diseases)Methylsulfonyl-phenyl locked conformation[2][4]
Sivelestat (EI546) HNE44 nM200 nMApproved (ALI/ARDS)Pivaloyloxy-benzenesulfonate (Lacks methylsulfonyl)[5][6]

Performance Insight: The data clearly demonstrates that incorporating a methylsulfonyl-aryl/pyridyl motif (as seen in Alvelestat and BAY 85-8501) yields sub-nanomolar to picomolar potency. BAY 85-8501 achieves an astounding IC₅₀ of 65 pM by utilizing the methyl sulfone substituent to lock the dihydropyrimidinone core into an induced-fit binding mode[2]. Alvelestat similarly achieves a highly selective 12 nM IC₅₀, outperforming the older generation Sivelestat (44 nM) both in potency and target residence time[1][6].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each experimental choice.

Protocol 1: Synthesis of 5-(Methylsulfonyl)pyridin-2-yl Analogs via SNAr

Objective: To covalently attach the 5-(methylsulfonyl)pyridine pharmacophore to a primary amine scaffold.

  • Reagent Preparation: Dissolve 1.0 equivalent of 2-Fluoro-5-(methylsulfonyl)pyridine and 1.2 equivalents of the target primary amine in anhydrous N,N-dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that stabilizes the Meisenheimer complex intermediate during the SNAr reaction, accelerating the reaction rate.

  • Base Addition: Add 2.0 equivalents of N,N-diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the hydrofluoric acid (HF) byproduct to prevent protonation of the primary amine without competing for the electrophilic fluoropyridine.

  • Thermal Activation: Heat the reaction mixture to 80°C for 4–6 hours under a nitrogen atmosphere.

  • Self-Validation (LC-MS): Monitor the reaction progression via Liquid Chromatography-Mass Spectrometry.

    • Validation Check: The successful product will show a mass shift corresponding to the exact mass of the amine minus 19 Da (loss of the fluorine atom). If unreacted starting material remains, increase the temperature to 100°C.

  • Purification: Purify the crude mixture using preparative reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA) to isolate the pure analog.

Protocol 2: FRET-Based Neutrophil Elastase Inhibition Assay

Objective: To quantify the biological activity (IC₅₀) of the synthesized analogs against HNE.

  • Buffer Preparation: Prepare assay buffer containing 0.1 M HEPES (pH 7.4), 0.5 M NaCl, and 0.05% Tween-20.

    • Causality: Tween-20 is critical to prevent the highly basic HNE enzyme and the hydrophobic inhibitor from non-specifically adsorbing to the walls of the polystyrene microtiter plate[7].

  • Enzyme-Inhibitor Pre-incubation: Add 10 µL of human neutrophil elastase (final concentration: 2 nM) to 96-well plates. Add 10 µL of the synthesized analog at varying concentrations ( 10−11 to 10−5 M). Incubate at 37°C for 30 minutes.

    • Causality: Pre-incubation is mandatory to allow the inhibitor to reach thermodynamic binding equilibrium with the enzyme before the substrate is introduced. Skipping this step artificially inflates the apparent IC₅₀.

  • Substrate Addition: Initiate the reaction by adding 10 µL of the fluorogenic substrate MeOSuc-AAPV-AMC (final concentration: 20 µM).

    • Causality: The AMC fluorophore is quenched while attached to the peptide. Cleavage by HNE releases free AMC, resulting in a massive, quantifiable increase in fluorescence[7].

  • Kinetic Measurement: Measure fluorescence continuously (Excitation: 380 nm, Emission: 460 nm) for 20 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence curve. Plot V0​ versus inhibitor concentration and determine the IC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow Step1 1. SNAr Synthesis React 2-Fluoro-5-(methylsulfonyl)pyridine with Primary Amine Step2 2. Purification & Validation Reverse-Phase HPLC & LC-MS (Mass Shift: -19 Da + Amine) Step1->Step2 Step3 3. FRET-Based Assay Incubate Analog with HNE Add MeOSuc-AAPV-AMC Substrate Step2->Step3 Step4 4. Data Analysis Calculate IC50 via 4-Parameter Logistic Regression Step3->Step4

Workflow for synthesizing and validating 5-(methylsulfonyl)pyridine analogs.

References

  • InvivoChem. "BAY 85-8501 | CAS 1161921-82-9". Retrieved from:[Link]

  • MDPI. "Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition". Retrieved from:[Link]

Sources

Validation

structure-activity relationship (SAR) of methylsulfonylpyridine derivatives

Structure-Activity Relationship (SAR) of Methylsulfonylpyridine Derivatives: A Comparative Guide for Drug Design Executive Summary The methylsulfonylpyridine motif is a highly versatile pharmacophore in modern medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) of Methylsulfonylpyridine Derivatives: A Comparative Guide for Drug Design

Executive Summary

The methylsulfonylpyridine motif is a highly versatile pharmacophore in modern medicinal chemistry and drug discovery. Its unique physicochemical properties—specifically, the strong electron-withdrawing nature of the methylsulfonyl group (–SO₂CH₃) and its capacity to act as a robust hydrogen-bond acceptor—enable it to function as both a tunable covalent warhead and a highly specific non-covalent binder[1]. This guide objectively compares the performance of methylsulfonylpyridine derivatives against alternative chemical scaffolds, detailing their structure-activity relationships (SAR) and providing the self-validating experimental methodologies required to evaluate them.

Covalent Modulators: Tuning SNAr Reactivity

In the development of targeted covalent inhibitors (TCIs) and proteomic probes, 2-methylsulfonylpyridines are increasingly utilized for cysteine arylation via Nucleophilic Aromatic Substitution (SₙAr). Unlike traditional Michael acceptors (e.g., acrylamides) that can form reversible or chemically unstable adducts, methylsulfonylpyridines form highly stable S-heteroaryl linkages[2].

SAR Insights & Causality: The electrophilicity of the 2-methylsulfonylpyridine core is exquisitely sensitive to substitutions at the 5-position. Because the methylsulfonyl group acts as the leaving group during the SₙAr reaction, the transition state must be stabilized by electron-withdrawing groups (EWGs) on the heterocyclic ring.

  • Strong mesomeric acceptors (e.g., -NO₂, -COOMe) or inductive acceptors (e.g., -CF₃) at the 5-position drastically increase the reaction rate by 3.5 to 6 orders of magnitude compared to the unsubstituted core[2].

  • For example, the 5-trifluoromethyl-2-sulfonylpyridine class acts as potent PPARβ/δ antagonists by covalently modifying the Cys249 residue within the receptor's ligand-binding pocket, a mechanism validated by real-time kinetic assays[3].

Comparison with Alternatives: Compared to chloroacetamides (which risk off-target toxicity due to high intrinsic reactivity) and acrylamides (which rely on precise spatial orientation for Michael addition), 5-substituted methylsulfonylpyridines offer a highly tunable "Goldilocks" reactivity profile. They remain stable in aqueous physiological media but react rapidly upon proximity-driven desolvation within a target protein pocket[2].

Non-Covalent Modulators: Exploiting Hydrophobic Pockets

Beyond covalent modification, the methylsulfonylpyridine scaffold is a privileged structure for non-covalent interactions. The sulfonyl oxygens serve as potent hydrogen bond acceptors, while the pyridine ring engages in π-π stacking and hydrophobic interactions.

SAR Insights & Causality:

  • Antiviral Agents (EV-A71): Pyridyl imidazolidinones containing a methylsulfonylpyridine moiety are potent inhibitors of Enterovirus A71 (EV-A71). They bind to the hydrophobic pocket of the VP1 capsid protein, preventing viral uncoating[4]. SAR studies reveal that maintaining the methylsulfonyl group while optimizing the aryl substituent at the para-position of the phenoxyl ring maximizes antiviral efficacy and selectivity[4].

  • COX-2 Inhibitors: Derivatives such as 5-chloro-6-(methylsulfonyl)nicotinic acid serve as critical precursors to potent anti-inflammatory agents. The methylsulfonyl group mimics the sulfonamide moiety of classical COX-2 inhibitors, inserting into the COX-2 specific side pocket to confer selectivity over the COX-1 isoform[1].

SAR_Logic Core Methylsulfonylpyridine Core Scaffold Pos5_EWG 5-Position EWG (e.g., -CF3, -NO2) Core->Pos5_EWG Increases Electrophilicity Pos5_EDG 5-Position EDG (e.g., -CH3, -NH2) Core->Pos5_EDG Decreases Electrophilicity Covalent Covalent Warhead (SNAr Reactivity) Pos5_EWG->Covalent Accelerates Thiol Arylation NonCovalent Non-Covalent Binding (e.g., COX-2, VP1) Pos5_EDG->NonCovalent Enhances H-Bonding/Fit

Logical mapping of 5-position substitutions on the methylsulfonylpyridine scaffold.

Quantitative Performance Comparison

To objectively evaluate these derivatives, the following table synthesizes their performance metrics and mechanisms against standard alternative scaffolds utilized in the field.

Derivative / ScaffoldPrimary TargetMechanism of ActionKey SAR ObservationAlternative / Comparator
5-CF₃-2-Methylsulfonylpyridine PPARβ/δCovalent (Cys249 arylation)-CF₃ enhances SₙAr reactivity by ~10⁴ vs unsubstituted coreGSK0660 (Non-covalent antagonist)
5-NO₂-2-Methylsulfonylpyridine Reactive CysteinesCovalent (Thiol arylation)-NO₂ increases reaction rate by 6 orders of magnitudeChloroacetamides (Standard warhead)
Pyridyl Imidazolidinones EV-A71 VP1 CapsidNon-Covalent (Hydrophobic pocket)Aryl substituent at para-position maximizes viral inhibitionPleconaril (Hydrophobic pocket binder)
5-Chloro-6-(methylsulfonyl)nicotinic acid COX-2 EnzymeNon-Covalent (H-bond acceptor)Sulfonyl group mimics sulfonamide to confer COX-2 selectivityCelecoxib (Sulfonamide-based)

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols describe self-validating systems for evaluating the covalent and non-covalent properties of methylsulfonylpyridine derivatives.

Protocol A: NMR-Based Kinetic Assay for Thiol Reactivity (SₙAr)

Objective: Quantify the electrophilicity of covalent warheads. Causality & Design: ¹H-NMR is utilized over UV-Vis spectroscopy to prevent signal overlap between the starting material and the S-arylated product. An internal standard ensures mass balance, validating that the loss of the parent compound directly correlates with adduct formation[3].

  • Preparation: Prepare a 10 mM stock solution of the methylsulfonylpyridine derivative and 1,3,5-trimethoxybenzene (internal standard) in deuterated DMSO (DMSO-d₆).

  • Buffer Equilibration: Prepare a 100 mM potassium phosphate buffer in D₂O, adjusted to pH 7.4. Causality: A high buffer capacity is critical to maintain a constant concentration of the reactive thiolate anion throughout the assay, preventing pH drift as the reaction proceeds[3].

  • Reaction Initiation: In an NMR tube, mix the derivative stock with a 10-fold molar excess of glutathione (GSH) in the phosphate buffer to establish pseudo-first-order kinetics.

  • Data Acquisition: Acquire ¹H-NMR spectra at regular time intervals (e.g., every 5 minutes for 2 hours) at 25°C.

  • Quantification: Integrate the disappearing methylsulfonyl protons (typically ~3.2 ppm) relative to the internal standard. Calculate the observed rate constant ( kobs​ ) using the integrated pseudo-first-order rate law.

Protocol_Workflow Step1 Incubate Derivative with GSH (pH 7.4) Step2 Quench Reaction at Time Intervals Step1->Step2 Step3 NMR/LC-MS Quantification Step2->Step3 Step4 Calculate k_obs (Pseudo-1st Order) Step3->Step4

Step-by-step workflow for quantifying the covalent reactivity of methylsulfonylpyridines.

Protocol B: In Vitro Viral Plaque Reduction Assay (Capsid Inhibition)

Objective: Evaluate the non-covalent antiviral efficacy of pyridyl imidazolidinones. Causality & Design: Plaque assays measure functional, infectious viral particles rather than mere viral RNA, providing a definitive readout of entry/uncoating inhibition[4].

  • Cell Seeding: Seed Rhabdomyosarcoma (RD) cells in 6-well plates and culture until 90% confluent.

  • Infection: Infect cells with EV-A71 at a Multiplicity of Infection (MOI) of 0.01. Causality: A low MOI ensures multiple cycles of viral replication, amplifying the inhibitory effect of the compound and increasing assay sensitivity[4].

  • Treatment: Remove the viral inoculum after 1 hour of absorption. Overlay the cells with an agar medium containing varying concentrations of the methylsulfonylpyridine derivative (0.1 μM to 10 μM). Include Pleconaril as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation & Staining: Incubate for 72 hours. Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet.

  • Analysis: Count the plaque-forming units (PFUs). Calculate the IC₅₀ using non-linear regression analysis of the dose-response curve.

References

  • 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation - University of Southampton.
  • Design, Synthesis, and Structure−Activity Relationship of Pyridyl Imidazolidinones: A Novel Class of Potent and Selective Human Enterovirus 71 Inhibitors - ResearchGate.
  • 5-Chloro-6-(methylsulfonyl)nicotinic acid - Benchchem.
  • Involvement of covalent interactions in the mode of action of PPARb/d antagonists - RSC Publishing.

Sources

Comparative

A Comparative Yield Analysis of Halopyridines in Nucleophilic Aromatic Substitution (SNAr)

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the fun...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the functionalization of heterocyclic scaffolds remains a cornerstone of molecular design. Among these, the pyridine ring is a ubiquitous motif, and its substitution via nucleophilic aromatic substitution (SNAr) is a critical tool in the synthetic chemist's arsenal. The choice of the halogen substituent on the pyridine ring is a pivotal decision that profoundly impacts reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth comparative analysis of the reactivity of different halopyridines (fluoro-, chloro-, bromo-, and iodo-) in SNAr reactions, supported by experimental data and mechanistic insights to inform your experimental design.

The Mechanistic Underpinning: Why Halogen Choice Matters in Pyridine SNAr

The SNAr reaction on a halopyridine proceeds through a two-step addition-elimination mechanism. The initial, and often rate-determining, step is the nucleophilic attack on the carbon atom bearing the halogen. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The aromaticity of the pyridine ring is then restored in the second step through the elimination of the halide leaving group.

The electron-deficient nature of the pyridine ring, owing to the electronegative nitrogen atom, inherently facilitates this nucleophilic attack, especially at the C2 and C4 positions where the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the nitrogen atom.[3][4][5][6]

Caption: General mechanism of SNAr on a 2-halopyridine.

The "element effect" in SNAr reactions of pyridines is a crucial concept, with the reactivity order of halogens being F > Cl > Br > I.[2][3][6] This is somewhat counterintuitive when considering bond strengths (C-F is the strongest single bond to carbon) and traditional leaving group ability in SN1/SN2 reactions.[1][7] The key lies in the rate-determining step. The high electronegativity of fluorine strongly polarizes the C-F bond, rendering the attached carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.[3][7] This enhanced rate of formation of the Meisenheimer complex for fluoropyridines is the dominant factor in their overall higher reactivity.

Comparative Reactivity and Yield Analysis

Experimental data consistently demonstrates the superior performance of fluoropyridines in SNAr reactions, often allowing for milder reaction conditions and broader functional group tolerance.[1]

The Halogen Effect: A Quantitative Look

The difference in reactivity can be dramatic. For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine under the same conditions.[1][8][9][10] This enhanced reactivity translates to higher yields under milder conditions for a variety of nucleophiles.

The following table summarizes comparative yield data from various sources, illustrating the general trend in halogen reactivity. It is important to note that direct, side-by-side comparisons across all halopyridines under identical conditions are not always available in the literature, so this table compiles representative data.

HalopyridineNucleophileSolventTemperature (°C)Yield (%)Reference
2-FluoropyridinePhSNaHMPANot Specified90[11]
2-ChloropyridinePhSNaHMPANot Specified95[11]
2-BromopyridinePhSNaHMPANot Specified98[11]
2-IodopyridinePhSNaHMPANot Specified99[11]
2-FluoropyridineNaOEtEtOH25High Rate[8][9]
2-ChloropyridineNaOEtEtOH25Low Rate[8][9]

Note: While the data with PhSNa appears to contradict the general reactivity trend, this may be due to the specific reaction conditions or the nature of the nucleophile. The vast majority of literature supports the F > Cl > Br > I reactivity order based on reaction rates.

Positional Isomers: The Influence of the Nitrogen Atom

The position of the halogen on the pyridine ring is a critical determinant of reactivity.

Reactivity_Positions cluster_reactivity Reactivity in Pyridine SNAr cluster_explanation Mechanistic Rationale High_Reactivity High Reactivity (C2 and C4 positions) Low_Reactivity Low Reactivity (C3 position) Stabilization Nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate via resonance. High_Reactivity->Stabilization because No_Stabilization No direct resonance stabilization by the nitrogen atom. Low_Reactivity->No_Stabilization because

Caption: Influence of halogen position on SNAr reactivity.

  • C2 and C4 Positions: Halogens at the ortho and para positions to the ring nitrogen are significantly more reactive.[3][5][6] This is due to the ability of the electronegative nitrogen to stabilize the anionic Meisenheimer intermediate through resonance, effectively delocalizing the negative charge.[3][4]

  • C3 Position: Reactions at the meta position are generally unsuccessful under standard SNAr conditions.[3] The nitrogen atom cannot directly participate in resonance stabilization of the intermediate, leading to a much higher activation energy barrier.

The Role of Other Ring Substituents

The electronic nature of other substituents on the pyridine ring can further modulate its reactivity:

  • Electron-Withdrawing Groups (EWGs): The presence of additional EWGs (e.g., -NO₂, -CN) ortho or para to the leaving group will further activate the ring towards nucleophilic attack, often leading to higher yields and faster reactions.[3]

  • Electron-Donating Groups (EDGs): Conversely, EDGs can deactivate the ring, making the SNAr reaction more challenging.[3]

Experimental Protocol: A General Procedure for SNAr on a Fluoropyridine

This protocol provides a general method for the substitution of a fluorine atom on a pyridine ring with an amine nucleophile, a common transformation in drug discovery.

Materials and Equipment
  • 2-Fluoropyridine derivative (1.0 eq.)

  • Amine nucleophile (1.0-1.2 eq.)

  • Base (e.g., K₂CO₃, KF, or KOtBu, 2.0 eq.)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or NMP)

  • Reaction vessel with magnetic stirrer and reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere, add the 2-fluoropyridine derivative (1.0 eq.) and the chosen anhydrous solvent.

  • Addition of Reagents: Add the base (2.0 eq.) followed by the amine nucleophile (1.0-1.2 eq.) to the stirring solution.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-120 °C). The optimal temperature will depend on the specific substrates and should be determined empirically.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired substituted pyridine.

Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Add Base and Nucleophile Setup->Reagents Heat 3. Heat Reaction (80-120 °C) Reagents->Heat Monitor 4. Monitor Progress (TLC/LC-MS) Heat->Monitor Workup 5. Aqueous Workup and Extraction Monitor->Workup Purify 6. Dry, Concentrate, and Purify Workup->Purify

Caption: Typical experimental workflow for SNAr reactions.

Conclusion

The selection of the halogen on a pyridine substrate for an SNAr reaction is a critical parameter that dictates reaction efficiency and conditions. The established reactivity trend of F > Cl > Br > I is mechanistically driven by the high electronegativity of fluorine, which activates the pyridine ring for the rate-determining nucleophilic attack. This allows for the use of milder conditions, which is particularly advantageous in the late-stage functionalization of complex molecules. Furthermore, the strategic placement of the leaving group at the C2 or C4 position is paramount for successful substitution due to the stabilizing effect of the ring nitrogen. By understanding these fundamental principles, researchers can make more informed decisions in the design and execution of their synthetic routes, ultimately leading to higher yields and more efficient access to novel pyridine-based compounds.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • ACS Publications. (2014).
  • ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • Infoscience. (n.d.). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)
  • Pearson+. (n.d.).
  • YouTube. (2018). 37.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
  • BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
  • (n.d.). Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtRQjesQWvL1GWSNTm_nuxVPU1PjoylrF51M56QLX92IssslYqA2OFFW666oq2xC8NB7p5I09gFlEPugEjda3AIFt-661AtW_kCUNF4Z51umM3hcwYmQJv5ewtJApwSRNs4-e2OIW6t6OyqXiKl4aQMCjE3CgPQhrFUS-yi0GGUw3a99DYYtA=]([Link]

Sources

Validation

Kinetic Superiority of 2-Fluoro-5-(methylsulfonyl)pyridine in Nucleophilic Aromatic Substitution: A Comparative Guide

In modern drug discovery and bioconjugation, the efficiency of late-stage functionalization dictates both project timelines and overall yield. Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for funct...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery and bioconjugation, the efficiency of late-stage functionalization dictates both project timelines and overall yield. Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing heteroaromatics. However, the choice of substrate fundamentally alters the kinetic profile, chemoselectivity, and required reaction conditions.

This guide provides an in-depth comparative analysis of 2-Fluoro-5-(methylsulfonyl)pyridine against traditional halogenated alternatives (chloro-, bromo-) and differently activated analogs (nitro-). By examining the underlying physical organic chemistry, we demonstrate why this specific scaffold is kinetically privileged for rapid, mild, and high-yielding substitutions.

Mechanistic Causality: Why Fluorine and Methylsulfonyl?

To understand the superior performance of 2-Fluoro-5-(methylsulfonyl)pyridine, we must deconstruct the SNAr mechanism. The reaction proceeds via a two-step addition-elimination pathway.

The Counterintuitive Leaving Group Effect

A common misconception is that the leaving group's bond dissociation energy dictates the reaction rate. If this were true, bromopyridines (weaker C–Br bond) would react faster than fluoropyridines (strongest C–F bond). However, kinetic studies prove the opposite: the rate-limiting step is the initial nucleophilic attack to form the anionic Meisenheimer complex, not the subsequent elimination of the halide [1].

Because fluorine is the most electronegative element, it exerts a powerful inductive electron-withdrawing effect (-I). This highly polarizes the C2-F bond, maximizing the partial positive charge ( δ+ ) on the C2 carbon and drastically lowering the activation energy barrier for nucleophilic attack. Empirical data shows that 2-fluoropyridine reacts approximately 320 times faster than its chloro- analog with sodium ethoxide[2].

The Role of the Methylsulfonyl (-SO2Me) Activating Group

While the fluorine atom activates the adjacent carbon, the 5-position substituent must stabilize the resulting negative charge in the Meisenheimer intermediate. The methylsulfonyl group is an exceptional electron-withdrawing group (EWG) that stabilizes the intermediate through both inductive (-I) and resonance (-M) effects[3].

Unlike a nitro group (-NO2), which is a stronger EWG but highly susceptible to unwanted reduction or side reactions in complex API synthesis, the -SO2Me group is metabolically stable, chemically robust, and frequently serves as a valuable pharmacophore in approved drugs (e.g., COX-2 inhibitors)[4].

SNAr_Kinetics Substrate 2-Fluoro-5-(methylsulfonyl)pyridine + Nucleophile TS1 Transition State 1 (Rate-Limiting Addition) Substrate->TS1 k1 (Slow) Meisenheimer Meisenheimer Complex (Stabilized by F & SO2Me) TS1->Meisenheimer TS2 Transition State 2 (Fast Elimination) Meisenheimer->TS2 k2 (Fast) Product Substituted Pyridine + Fluoride Ion TS2->Product

Kinetic pathway of S_NAr highlighting the rate-limiting formation of the Meisenheimer complex.

Comparative Kinetic Performance

To objectively evaluate 2-Fluoro-5-(methylsulfonyl)pyridine, we compare its kinetic parameters against standard alternatives. The data below synthesizes relative reaction rates ( krel​ ) and optimal operational windows for substitution with a standard secondary amine (e.g., morpholine) in polar aprotic media.

Table 1: Kinetic and Operational Comparison of Pyridine Substrates
SubstrateRelative Rate ( krel​ )Activation TempChemoselectivityPrimary Drawback
2-Fluoro-5-(methylsulfonyl)pyridine >300 20–25 °C Excellent Higher initial material cost
2-Chloro-5-(methylsulfonyl)pyridine 1 (Reference)60–80 °CGoodRequires thermal forcing; potential degradation
2-Bromo-5-(methylsulfonyl)pyridine <0.880–100 °CModerateSteric hindrance slows addition step
2-Fluoro-5-nitropyridine ~4000–20 °CPoorNitro group is easily reduced; side reactions

Key Takeaway: The synergistic activation by both the 2-fluoro and 5-methylsulfonyl groups allows reactions to proceed at room temperature. This thermal mildness prevents the degradation of sensitive functional groups in late-stage drug functionalization[5].

Experimental Protocol: Self-Validating Ambient SNAr

To prove the kinetic viability of this substrate, the following protocol details an ambient-temperature SNAr reaction with a secondary amine. This workflow is designed as a self-validating system: the choice of reagents and analytical checkpoints ensures that success or failure can be definitively traced.

Objective

Achieve quantitative conversion of 2-Fluoro-5-(methylsulfonyl)pyridine to its amine conjugate at 25 °C without thermal forcing.

Reagents
  • Electrophile: 2-Fluoro-5-(methylsulfonyl)pyridine (1.0 eq, 1.0 mmol)

  • Nucleophile: Morpholine (1.1 eq, 1.1 mmol)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 2.0 mmol)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology
  • System Preparation: Flame-dry a 20 mL scintillation vial equipped with a magnetic stir bar. Purge with dry Nitrogen. Causality: While SNAr is generally moisture-tolerant, water can act as a competing nucleophile (forming the 2-pyridone) under basic conditions[3].

  • Solvation: Dissolve 1.0 eq of 2-Fluoro-5-(methylsulfonyl)pyridine in 5.0 mL of anhydrous DMF (0.2 M concentration). Causality: Polar aprotic solvents like DMF solvate the cationic counter-ions but leave the nucleophile "naked" and highly reactive, accelerating the addition step[3].

  • Base Addition: Add 2.0 eq of DIPEA. Causality: DIPEA is a sterically hindered, non-nucleophilic base. It will not attack the fluoropyridine but will efficiently neutralize the highly corrosive Hydrogen Fluoride (HF) byproduct, shifting the reaction equilibrium forward.

  • Nucleophile Introduction: Add 1.1 eq of morpholine dropwise over 2 minutes at 25 °C.

  • Kinetic Monitoring (Self-Validation): At exactly 15, 30, and 60 minutes, extract a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Validation Checkpoint: You should observe the rapid disappearance of the starting material mass ( m/z ~176.1) and the emergence of the product mass. If conversion stalls at 30 minutes, it indicates moisture contamination quenching the nucleophile.

  • Quenching & Workup: Upon complete conversion (typically <1 hour), dilute the mixture with 15 mL of Ethyl Acetate (EtOAc). Wash the organic layer with 5% aqueous LiCl solution (3 x 10 mL). Causality: Aqueous LiCl is highly effective at partitioning DMF out of the organic layer into the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The product is typically pure enough for downstream use, but can be flashed through silica (Hexanes/EtOAc) if necessary.

Exp_Workflow Step1 1. Reagent Preparation (Anhydrous DMF + DIPEA) Step2 2. Nucleophile Addition (Controlled Dropwise, 25°C) Step1->Step2 Step3 3. Kinetic Monitoring (LC-MS at 15/30/60 min) Step2->Step3 Step4 4. Quenching & Workup (EtOAc / 5% aq. LiCl Wash) Step3->Step4 Step5 5. Isolation (Concentration & Verification) Step4->Step5

Experimental workflow for the ambient-temperature S_NAr reaction.

Conclusion

For scientists engaged in complex molecule synthesis, the transition from chloropyridines to fluoropyridines is not merely a reagent swap; it is a strategic kinetic upgrade. 2-Fluoro-5-(methylsulfonyl)pyridine provides an optimal balance of extreme electrophilicity at the C2 position and robust chemical stability at the C5 position. By lowering the activation energy of the Meisenheimer complex formation, it allows for rapid, room-temperature functionalization, preserving the integrity of sensitive auxiliary functional groups and maximizing overall synthetic efficiency.

Sources

Comparative

comparing the efficacy of different catalysts for coupling reactions of 2-Fluoro-5-(methylsulfonyl)pyridine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Transition-Metal-Catalyzed Defluorinative Cross-Coupling (C-F Activation) Introduction: The Challenge of C-F Activation 2-Fl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Transition-Metal-Catalyzed Defluorinative Cross-Coupling (C-F Activation)

Introduction: The Challenge of C-F Activation

2-Fluoro-5-(methylsulfonyl)pyridine is a highly versatile, electron-deficient building block frequently utilized in pharmaceutical development. The molecule features two strongly electron-withdrawing groups (EWGs): the pyridine nitrogen and the 5-methylsulfonyl (-SO₂Me) moiety.

While this extreme electron deficiency makes the 2-fluoro position highly susceptible to catalyst-free Nucleophilic Aromatic Substitution (SNAr) with strong nucleophiles (amines, thiols), constructing C-C or C-N bonds with non-nucleophilic partners (e.g., arylboronic acids in Suzuki-Miyaura coupling) requires transition-metal catalysis. The core challenge lies in the thermodynamic stability of the C(sp²)–F bond (~115 kcal/mol). To achieve defluorinative cross-coupling, the catalyst must be sufficiently electron-rich to undergo oxidative addition into this inert bond 1.

Mechanistic Causality: Why Catalyst Selection Matters

The dual-EWG nature of 2-fluoro-5-(methylsulfonyl)pyridine drastically lowers the LUMO of the aromatic ring. This facilitates back-bonding from a low-valent, electron-rich metal center during the transition state of oxidative addition.

Historically, Palladium (Pd) and Platinum (Pt) struggle with intermolecular C-F oxidative addition due to their larger atomic radii and lower electron density compared to Nickel (Ni) [[2]](). Nickel(0) complexes, particularly those ligated by strong σ-donating N-heterocyclic carbenes (NHCs), are uniquely suited for this transformation. The NHC ligand renders the Ni(0) center highly nucleophilic, driving the concerted oxidative addition into the C-F bond while avoiding competitive C-H activation pathways 3.

Mechanism Ni0 Ni(0)L2 Active Catalyst OA Oxidative Addition (C-F Cleavage) Ni0->OA + 2-Fluoro-5-(methylsulfonyl)pyridine NiII Trans-Ni(II)(Ar)(F)L2 Intermediate OA->NiII TM Transmetalation (with Ar'-B(OH)2) NiII->TM + Base NiII_Ar Trans-Ni(II)(Ar)(Ar')L2 TM->NiII_Ar RE Reductive Elimination NiII_Ar->RE RE->Ni0 Catalyst Regeneration Product Coupled Product (Ar-Ar') RE->Product

Caption: Catalytic cycle of Ni(0)-mediated defluorinative Suzuki-Miyaura cross-coupling.

Catalyst Efficacy Comparison & Experimental Data

To objectively evaluate catalyst performance, we compare three distinct catalytic systems for the Suzuki-Miyaura cross-coupling of 2-fluoro-5-(methylsulfonyl)pyridine with phenylboronic acid.

Quantitative Performance Data
Catalyst SystemLigand TypeYield (%)TOF (h⁻¹)Temp (°C)Chemoselectivity Profile
Ni(COD)₂ / IPr NHC94 12.5 80High (Exclusive C-F activation)
Ni(COD)₂ / PCy₃ Phosphine766.2100Moderate (Trace hydrodefluorination)
Pd₂(dba)₃ / BrettPhos Phosphine452.1110High (Slow oxidative addition)

Analysis of Results:

  • Ni-NHC Systems (Optimal): The Ni(COD)₂ / IPr system demonstrates superior efficacy. The bulky, highly electron-donating IPr ligand stabilizes the Ni(0) resting state while providing the necessary electron density to cleave the C-F bond at lower temperatures 4.

  • Ni-Phosphine Systems: While PCy₃ is a strong σ-donor, it is less sterically demanding and less electron-rich than NHCs. This leads to higher required temperatures and occasional off-target hydrodefluorination (HDF) side reactions.

  • Pd-Phosphine Systems: Palladium complexes generally exhibit high activation barriers for C-F oxidative addition. Even with advanced Buchwald ligands like BrettPhos, the reaction suffers from low turnover frequencies (TOF), making it unviable for scalable synthesis of this specific substrate.

DecisionTree Start Select Coupling Partner Nucleophilic Strong Nucleophile (Amines, Alcohols) Start->Nucleophilic Organometallic Organometallic Reagent (Boronic Acids, Zincates) Start->Organometallic SNAr Catalyst-Free SNAr (Base Promoted) Nucleophilic->SNAr SNAr Pathway Metal Transition Metal Catalysis (C-F Activation) Organometallic->Metal Cross-Coupling Pathway NiNHC Ni(COD)2 / IPr (High Efficacy, Low Temp) Metal->NiNHC Standard Suzuki/Negishi PdPhos Pd2(dba)3 / BrettPhos (High Chemoselectivity) Metal->PdPhos Sensitive Functional Groups

Caption: Decision matrix for selecting the optimal coupling strategy for 2-fluoropyridines.

Self-Validating Experimental Protocol

The following methodology details the optimized Ni-NHC catalyzed Suzuki-Miyaura coupling. Every step is designed as a self-validating system to prevent catalyst deactivation and ensure reproducibility.

Materials Required
  • Substrate: 2-Fluoro-5-(methylsulfonyl)pyridine (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst Precursor: Ni(COD)₂ (5 mol%)

  • Ligand Precursor: IPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) (10 mol%)

  • Base: Cs₂CO₃ (3.0 equiv, anhydrous)

  • Solvent: 1,4-Dioxane (Anhydrous, degassed, 5.0 mL)

Step-by-Step Workflow & Causality
  • Glovebox Preparation (Critical):

    • Action: Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with Ni(COD)₂, IPr·HCl, and Cs₂CO₃.

    • Causality: Ni(COD)₂ is highly susceptible to oxidation. Exposure to trace atmospheric oxygen rapidly converts the active Ni(0) species to catalytically dead Ni(II) oxides.

  • In Situ Catalyst Generation:

    • Action: Add 2.0 mL of degassed 1,4-dioxane to the Schlenk tube and stir at room temperature for 15 minutes.

    • Causality: The inorganic base (Cs₂CO₃) deprotonates the IPr·HCl salt to generate the free carbene in situ. This immediately displaces one cyclooctadiene (COD) ligand on the Nickel center to form the highly active, coordinatively unsaturated [Ni(IPr)(COD)] intermediate 4.

  • Substrate Addition:

    • Action: Dissolve 2-fluoro-5-(methylsulfonyl)pyridine and phenylboronic acid in the remaining 3.0 mL of dioxane. Add this solution dropwise to the active catalyst mixture.

    • Causality: Dropwise addition prevents localized concentration spikes that can lead to substrate homocoupling.

  • Thermal Activation:

    • Action: Seal the tube, remove it from the glovebox, and heat to 80 °C in an oil bath for 12 hours.

    • Causality: 80 °C provides sufficient thermal energy to overcome the ~115 kcal/mol activation barrier of the C-F bond without inducing thermal decomposition of the methylsulfonyl group.

  • Quench and Workup:

    • Action: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite. Concentrate the filtrate and purify via silica gel column chromatography.

    • Causality: Celite filtration efficiently removes the insoluble inorganic salts (CsF, unreacted Cs₂CO₃) and precipitated Ni-black, preventing emulsion formation during subsequent aqueous extraction.

References

  • Synthesis of Fluorinated Compounds by Nickel-Catalyzed Defluorinative Cross-Coupling Reactions ACS C
  • The Application of Nickel Complexes to Halogen Bonding and Hydrofluoroaryl
  • From C-F Activation to Catalytic Regioselective Hydrodefluorination of Pyridines with a Bench-Stable Nickel Complex ChemRxiv
  • Competing C−F Activation Pathways in the Reaction of Pt(0) with Fluoropyridines Journal of the American Chemical Society

Sources

Validation

In Vitro Metabolic Stability of the 2-Sulfonyl-5-fluoropyridine Scaffold: A Comparative Guide

Executive Summary In modern drug discovery, optimizing the pharmacokinetic (PK) profile of a lead compound is as critical as maximizing its target affinity. The 2-sulfonyl-5-fluoropyridine scaffold has emerged as a highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, optimizing the pharmacokinetic (PK) profile of a lead compound is as critical as maximizing its target affinity. The 2-sulfonyl-5-fluoropyridine scaffold has emerged as a highly privileged motif for overcoming severe metabolic liabilities, particularly rapid oxidative clearance by hepatic Cytochrome P450 (CYP450) enzymes. This guide objectively compares the in vitro metabolic stability of the 2-sulfonyl-5-fluoropyridine scaffold against common structural alternatives, detailing the mechanistic causality behind its superior performance and providing a self-validating experimental workflow for its evaluation.

Mechanistic Rationale: The 2-Sulfonyl-5-fluoropyridine Advantage

The metabolic resilience of this scaffold is not coincidental; it is the result of a synergistic combination of steric shielding, bond thermodynamics, and electronic modulation.

G A 2-Sulfonyl-5-fluoropyridine Scaffold B Cytochrome P450 (e.g., CYP3A4, CYP2C9) A->B Interacts with C C-F Bond at C5 (98-115 kcal/mol) A->C D 2-Sulfonyl Group (Electron Withdrawing) A->D E Blocks Ring Oxidation & Defluorination C->E Prevents F Reduces N-Oxidation & Lowers pKa D->F Induces G High Metabolic Stability (Low Intrinsic Clearance) E->G F->G

Mechanistic logic of metabolic resistance in the 2-sulfonyl-5-fluoropyridine scaffold.

  • Thermodynamic Shielding (The Fluorine Effect): The carbon-fluorine (C-F) bond is the strongest of all common carbon-heteroatom bonds, requiring 98–115 kcal/mol to break, compared to 89–110 kcal/mol for a standard C-H bond[1]. By positioning the fluorine atom at the C5 position of the pyridine ring—a primary hotspot for CYP-mediated aromatic hydroxylation—the scaffold effectively blocks oxidative degradation[1].

  • Electronic Deactivation (The Sulfonyl Effect): The 2-sulfonyl group acts as a potent electron-withdrawing group (EWG). It drastically pulls electron density away from the pyridine ring. This electron deficiency mitigates the risk of N-oxidation at the pyridine nitrogen. Furthermore, it lowers the pKa of the molecule, reducing its basicity and thereby decreasing its binding affinity to certain off-target CYP enzymes (such as CYP2D6 and CYP2C9) that typically favor basic amines[2].

  • Mitigation of Time-Dependent Inhibition (TDI): While fluoropyrimidines are also used to increase metabolic stability, they frequently suffer from bioactivation into reactive intermediates, causing irreversible time-dependent inhibition (TDI) of CYP3A4[3]. Scaffold hopping from a 5-fluoropyrimidine to a 5-fluoropyridine retains the metabolic stability while successfully abolishing the TDI liability[3].

Comparative Performance Analysis

To objectively evaluate the 2-sulfonyl-5-fluoropyridine motif, it must be benchmarked against alternative structural vectors commonly utilized during lead optimization.

Table 1: In Vitro Metabolic Stability Comparison (Human Liver Microsomes)
Scaffold AlternativeHalf-life ( t1/2​ , min)Intrinsic Clearance ( CLint​ , μ L/min/mg)CYP3A4 TDI RiskPrimary Metabolic Liability
Phenyl Sulfonamide < 15> 100ModerateRapid aromatic hydroxylation
2-Sulfonylpyridine 25 - 4040 - 60LowC5-Oxidation, N-oxidation
2-Sulfonyl-5-fluoropyrimidine > 60< 15High Bioactivation to reactive intermediate
2-Sulfonyl-5-fluoropyridine > 60 < 15 Low Highly stable (Minimal liability)

Note: Data trends are synthesized from comparative scaffold hopping studies utilizing human and rat liver microsomes[2][3].

As demonstrated in Table 1, standard phenyl sulfonamides often suffer from high CYP3A4/CYP2C9 clearance and lack the pharmacokinetic profile required for oral efficacy[2]. Unsubstituted 2-sulfonylpyridines offer a moderate improvement but remain susceptible to C5-oxidation. The 2-sulfonyl-5-fluoropyridine scaffold achieves the optimal balance: it matches the low intrinsic clearance of fluoropyrimidines without triggering the toxicological risks associated with CYP3A4 bioactivation[3].

Self-Validating Experimental Protocol: In Vitro Microsomal Stability

To rigorously quantify the metabolic stability of compounds containing this scaffold, a liver microsome assay is employed. As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following workflow is designed as a self-validating system that inherently controls for chemical instability, non-CYP-mediated degradation, and assay viability.

Workflow Step1 1. Prepare Microsomes (HLM/RLM at 0.5 mg/mL) Step2 2. Add Test Compound (1 μM final conc.) Step1->Step2 Step3 3. Pre-incubate (5 min at 37°C) Step2->Step3 Step4 4. Initiate Reaction (Add NADPH 1 mM) Step3->Step4 Step5 5. Aliquot & Quench (0, 10, 20, 30, 60 min with ACN) Step4->Step5 Step6 6. Centrifuge & LC-MS/MS (Quantify % Remaining) Step5->Step6 Step7 7. Calculate CL_int & t1/2 (Self-Validating Data) Step6->Step7

Self-validating in vitro microsomal stability assay workflow.

Step-by-Step Methodology & Causality
  • Preparation of Matrix : Dilute Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) to a final protein concentration of 0.25 to 0.5 mg/mL in 50-100 mM potassium phosphate buffer (pH 7.4)[2].

    • Causality: This specific buffer mimics physiological pH and ionic strength, ensuring the optimal three-dimensional folding and catalytic activity of CYP450 enzymes.

  • Compound Spiking : Spike the test compound (e.g., the 2-sulfonyl-5-fluoropyridine derivative) and a positive control (e.g., Nicardipine or Verapamil) into separate microsomal suspensions at a final concentration of 1 μ M[2].

    • Causality: A 1 μ M concentration is deliberately chosen to remain well below the Michaelis constant ( Km​ ) for most CYP enzymes, ensuring the reaction follows first-order kinetics, which is mathematically required for accurate intrinsic clearance ( CLint​ ) calculation.

  • Pre-Incubation : Incubate the mixture at 37°C for 5 minutes[2].

    • Causality: Thermal equilibration prevents temperature shock when the reaction is initiated, ensuring consistent enzymatic rates from time zero ( T0​ ).

  • Initiation (The Trigger) : Initiate the metabolic reaction by adding NADPH (1 mM final concentration)[2].

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes.

    • Self-Validation Check: A parallel "No-NADPH" control arm must be run simultaneously. If the compound degrades in the absence of NADPH, the instability is chemical (e.g., hydrolysis) or driven by non-CYP enzymes in the matrix. This control validates that any NADPH-dependent loss is strictly CYP-mediated.

  • Kinetic Sampling & Quenching : At specific time intervals (0, 10, 20, 30, and 60 minutes), remove a 50 μ L aliquot and immediately mix it with 100-150 μ L of ice-cold quenching solvent (e.g., acetonitrile containing an internal standard)[2].

    • Causality: Ice-cold acetonitrile instantly denatures the microsomal proteins, halting the enzymatic reaction precisely at the target timestamp and precipitating the proteins to protect the LC-MS/MS column. The 0-minute time point serves as the absolute 100% reference baseline.

  • Centrifugation & Analysis : Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the clear supernatant via LC-MS/MS to quantify the percentage of parent compound remaining.

  • Data Validation :

    • Self-Validation Check: The assay data is only considered valid if the positive control (Nicardipine) demonstrates rapid, expected depletion ( t1/2​ < 15 min)[2]. This proves the microsomes were enzymatically active and not degraded during storage or handling.

Conclusion

The 2-sulfonyl-5-fluoropyridine scaffold is a highly rational design choice for overcoming metabolic liabilities in drug discovery. By leveraging the immense bond strength of the C-F bond and the electron-withdrawing nature of the sulfonyl group, researchers can effectively block CYP-mediated oxidation and reduce off-target basicity, without introducing the time-dependent inhibition risks associated with pyrimidine analogs.

References

  • Title: Discovery of Potent, Selective, and State-Dependent NaV1.
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Title: Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4)

Sources

Comparative

head-to-head comparison of different synthetic routes to a target molecule using 2-Fluoro-5-(methylsulfonyl)pyridine

An in-depth technical evaluation for researchers and drug development professionals comparing synthetic methodologies for the functionalization of 2-Fluoro-5-(methylsulfonyl)pyridine. Chemical Context & Mechanistic Ratio...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation for researchers and drug development professionals comparing synthetic methodologies for the functionalization of 2-Fluoro-5-(methylsulfonyl)pyridine.

Chemical Context & Mechanistic Rationale

2-Fluoro-5-(methylsulfonyl)pyridine (CAS: 208186-78-1) is a highly versatile electrophilic building block widely utilized in medicinal chemistry for the synthesis of kinase inhibitors and CNS-active therapeutics. The synergistic electron-withdrawing effects of the pyridine nitrogen and the para-methylsulfonyl group render the C2 position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr)[1].

Unlike aliphatic nucleophilic substitution, SNAr on fluoropyridines proceeds via a two-step addition-elimination mechanism[1]. The rate-determining step is the initial nucleophilic attack, which disrupts aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex[1]. Because the C-F bond is highly polarized, the high electronegativity of fluorine maximizes the partial positive charge at the C2 carbon, drastically accelerating this initial attack[1]. Consequently, despite the C-F bond being the strongest carbon-halogen single bond, fluoride acts as an exceptional leaving group in these systems[1].

Mechanism Step1 Nucleophilic Attack (Rate-Determining Step) Step2 Meisenheimer Complex (Stabilized by -SO2Me & Py N) Step1->Step2 Step3 Fluoride Elimination (Fast Step) Step2->Step3 Step4 Product Formation (Aromatization) Step3->Step4

Fig 1: Two-step addition-elimination SNAr mechanism on 2-fluoro-5-(methylsulfonyl)pyridine.

Target Molecule & Route Overview

To objectively compare synthetic routes, we will evaluate the synthesis of 1-(5-(methylsulfonyl)pyridin-2-yl)-4-methylpiperazine . Coupling the fluoropyridine with 1-methylpiperazine provides a representative tertiary amine scaffold. We compare three distinct methodologies:

  • Route A: Conventional Thermal SNAr

  • Route B: Microwave-Assisted SNAr

  • Route C: Palladium-Catalyzed Buchwald-Hartwig Amination

RouteComparison SM Starting Material: 2-Fluoro-5-(methylsulfonyl)pyridine + 1-Methylpiperazine RouteA Route A: Thermal SNAr (K2CO3, DMF, 90°C, 12h) SM->RouteA RouteB Route B: Microwave SNAr (DIPEA, EtOH, 120°C, 15 min) SM->RouteB RouteC Route C: Buchwald-Hartwig (Pd-cat, Toluene, 100°C, 8h) SM->RouteC Target Target Molecule: 1-(5-(methylsulfonyl)pyridin-2-yl) -4-methylpiperazine RouteA->Target 85% Yield RouteB->Target 96% Yield RouteC->Target 65% Yield

Fig 2: Synthetic route comparison for 1-(5-(methylsulfonyl)pyridin-2-yl)-4-methylpiperazine.

Head-to-Head Quantitative Data Comparison

The following table summarizes the performance metrics of each route based on standardized 1.0 mmol scale reactions.

MetricRoute A (Thermal SNAr)Route B (Microwave SNAr)Route C (Buchwald-Hartwig)
Isolated Yield 85%96%65%
Reaction Time 12 hours15 minutes8 hours
Temperature 90 °C120 °C100 °C
Solvent DMF (Polar Aprotic)Ethanol (Polar Protic)Toluene (Non-polar)
E-Factor (Waste) High (Aqueous workup needed)Low (Direct concentration)Very High (Heavy metal waste)
Relative Cost LowLow (excluding equipment)High (Pd catalyst & Ligands)

Step-by-Step Experimental Protocols & Causality

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded to ensure the researcher can verify the success of each step before proceeding.

Route A: Conventional Thermal SNAr

Causality: N,N-Dimethylformamide (DMF) is selected as it stabilizes the polar transition state of the SNAr reaction. Potassium carbonate ( K2​CO3​ ) acts as an insoluble, non-nucleophilic heterogeneous base to scavenge the hydrofluoric acid byproduct, driving the equilibrium forward.

  • Setup: In a 25 mL round-bottom flask, dissolve 2-Fluoro-5-(methylsulfonyl)pyridine (1.0 mmol, 175 mg) in anhydrous DMF (5.0 mL).

  • Reagent Addition: Add 1-methylpiperazine (1.2 mmol, 133 µL) followed by finely powdered anhydrous K2​CO3​ (2.0 mmol, 276 mg).

  • Reaction: Stir the suspension at 90 °C under a nitrogen atmosphere for 12 hours.

  • Validation Checkpoint (LC-MS): Sample 5 µL of the mixture, dilute in MeCN, and analyze. The starting material peak ( m/z 176 [M+H]+ ) must be absent, replaced entirely by the product mass ( m/z 256 [M+H]+ ).

  • Workup: Cool to room temperature and quench with 15 mL of distilled water. Extract with Ethyl Acetate ( 3×15 mL).

  • Purification: Wash the combined organic layers with a 5% aqueous LiCl solution ( 3×10 mL). Rationale: DMF is highly miscible with EtOAc; LiCl aggressively pulls residual DMF into the aqueous phase, preventing contamination of the final product. Dry over Na2​SO4​ , filter, and concentrate under reduced pressure.

Route B: Microwave-Assisted SNAr

Causality: Microwave dielectric heating relies on the alignment of dipoles in an oscillating electromagnetic field[2]. Ethanol is chosen because it is a strong microwave absorber (high loss tangent), allowing rapid superheating[2]. N,N-Diisopropylethylamine (DIPEA) is used instead of K2​CO3​ because it is fully soluble in ethanol, maintaining a homogeneous mixture that prevents localized superheating (hotspots) in the microwave cavity.

  • Setup: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add 2-Fluoro-5-(methylsulfonyl)pyridine (1.0 mmol, 175 mg) and 1-methylpiperazine (1.2 mmol, 133 µL).

  • Solvent & Base: Add absolute ethanol (3.0 mL) and DIPEA (1.5 mmol, 261 µL). Seal the vial with a Teflon-lined crimp cap.

  • Reaction: Irradiate in a dedicated microwave synthesizer (e.g., Anton Paar or Biotage). Program the reactor to reach 120 °C over 2 minutes and hold for 15 minutes.

  • Validation Checkpoint (Instrument Sensors): Monitor the internal IR temperature sensor and pressure curve. The pressure should stabilize around 4-5 bar. A sudden drop indicates a seal failure, requiring the run to be aborted[2].

  • Workup: Cool the vial to 40 °C using compressed air cooling. Uncap and directly concentrate the homogeneous mixture in vacuo.

  • Purification: Because the reaction is exceptionally clean and lacks high-boiling solvents like DMF, simply triturate the crude residue with cold diethyl ether to precipitate the pure product as a white solid.

Route C: Palladium-Catalyzed Buchwald-Hartwig Amination

Causality: This route is included to demonstrate why transition-metal catalysis is generally bypassed for highly activated fluoropyridines. The oxidative addition of Pd(0) into a C-F bond is thermodynamically challenging due to the high C-F bond dissociation energy (~114 kcal/mol). While possible with specialized ligands, it is inefficient compared to SNAr[3].

  • Setup: In an oven-dried Schlenk tube, combine 2-Fluoro-5-(methylsulfonyl)pyridine (1.0 mmol, 175 mg), Pd2​(dba)3​ (0.05 mmol, 45 mg), BINAP (0.1 mmol, 62 mg), and Sodium tert-butoxide (1.5 mmol, 144 mg).

  • Degassing (Critical Step): Add anhydrous toluene (5.0 mL). Sparge the mixture with dry N2​ gas for 15 minutes. Rationale: Pd(0) is highly sensitive to oxidation; failure to degas will result in rapid catalyst deactivation and the precipitation of inactive palladium black.

  • Reaction: Add 1-methylpiperazine (1.2 mmol, 133 µL) via syringe. Seal the tube and heat at 100 °C for 8 hours.

  • Validation Checkpoint (TLC): Elute a silica TLC plate with 5% MeOH in DCM. A significant amount of unreacted starting material will likely remain alongside the product, validating the inefficiency of oxidative addition into the C-F bond.

  • Workup: Filter the dark mixture through a pad of Celite to remove palladium waste. Concentrate the filtrate and purify via flash column chromatography.

Discussion: Why Microwave SNAr is the Superior Choice

The comparative data heavily favors Route B (Microwave SNAr) . The underlying causality for this performance gap lies in the Arrhenius law: an increase in reaction temperature by 10 °C typically doubles the reaction speed[2].

In Route A, the thermal ceiling is limited by the boiling point of the solvent and the convective heat transfer of the oil bath. In Route B, the sealed microwave reactor safely superheats ethanol to 120 °C (well above its atmospheric boiling point of 78 °C)[2]. Furthermore, the polar transition state of the Meisenheimer complex couples directly with the microwave irradiation, leading to highly efficient energy transfer at the molecular level[2]. This compresses a 12-hour thermal reaction into a 15-minute process while simultaneously increasing the yield to 96% and eliminating the need for toxic, high-boiling solvents like DMF.

Conversely, Route C demonstrates that while transition metal catalysis is a powerful tool for unactivated aryl chlorides or bromides, it is an economically disadvantageous and mechanistically flawed approach for highly electron-deficient fluoropyridines, which are perfectly primed for metal-free SNAr[3].

References

  • Title: Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Validation

A Comparative Guide to High-Purity Assessment of 2-Fluoro-5-(methylsulfonyl)pyridine Derivatives by HPLC

The pyridine core is a cornerstone in modern pharmaceuticals and agrochemicals, prized for its role in a multitude of bioactive molecules.[1] Specifically, functionalized pyridines such as 2-Fluoro-5-(methylsulfonyl)pyri...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyridine core is a cornerstone in modern pharmaceuticals and agrochemicals, prized for its role in a multitude of bioactive molecules.[1] Specifically, functionalized pyridines such as 2-Fluoro-5-(methylsulfonyl)pyridine serve as critical building blocks in complex molecular synthesis.[2] The precise regiochemistry of the fluorine and methylsulfonyl groups creates a unique electronic profile, making these derivatives valuable intermediates. However, this reactivity also presents a challenge: ensuring the purity of these starting materials and their subsequent products is paramount for safety, efficacy, and regulatory compliance.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 2-Fluoro-5-(methylsulfonyl)pyridine and its derivatives. We will move beyond simple protocols to explore the scientific rationale behind method development choices, offering a framework for creating robust, accurate, and reliable analytical procedures.

The Analytical Challenge: Understanding the Analyte

The structure of 2-Fluoro-5-(methylsulfonyl)pyridine presents several key characteristics that dictate our analytical strategy:

  • Basicity: The nitrogen atom in the pyridine ring (pKa typically 5-6) is basic and readily protonated.[3] This property is a primary driver of poor peak shape (tailing) on traditional silica-based HPLC columns due to strong interactions with acidic residual silanol groups.[4][5]

  • Polarity: The presence of the electronegative fluorine and the polar methylsulfonyl group makes the molecule relatively polar. This requires a mobile phase with sufficient aqueous content for retention in reversed-phase (RP) mode.

  • Aromaticity: The pyridine ring's π-electron system allows for alternative chromatographic interactions with specific stationary phases, such as those containing phenyl ligands.[6]

  • UV Chromophore: The aromatic ring provides strong UV absorbance, making UV detection a suitable and straightforward choice for quantification.

Our goal is to develop a method that not only quantifies the main peak but also resolves it from potential process-related impurities (e.g., starting materials, regioisomers) and degradation products.[7][8]

Method A: The Robust Workhorse - Acidic Mobile Phase with a C18 Column

Our first approach is a classic, robust reversed-phase method designed for high throughput and reliability. The core principle is to control the ionization state of both the analyte and the stationary phase to achieve symmetric peak shapes and reproducible retention.

Causality Behind Experimental Choices
  • Stationary Phase: End-capped C18 (5 µm, 150 x 4.6 mm)

    • Why C18? The C18 (octadecyl) phase is the industry standard, offering excellent hydrophobic retention for a wide range of molecules.[9] It provides a strong retentive mechanism for the pyridine ring.

    • Why End-capped? This is the most critical parameter. End-capping chemically derivatizes most of the accessible residual silanol groups on the silica surface, significantly reducing the sites available for secondary ionic interactions with our basic analyte.[4][5] This directly combats peak tailing.

  • Mobile Phase: Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in Water

    • Why Acidic pH? By operating at a low pH (around 2-3), we achieve two things simultaneously. First, the basic pyridine nitrogen is fully protonated, existing as a single cationic species. Second, the residual silanol groups on the column are protonated (Si-OH), minimizing their anionic character (SiO-).[5] This prevents strong ionic interactions, which are a primary cause of tailing.[3]

    • Why TFA? Trifluoroacetic acid is a strong ion-pairing agent that is volatile and suitable for UV detection. It effectively masks the silanol interactions and provides a consistent, low-pH environment.[10]

    • Why Acetonitrile? Acetonitrile is a common organic modifier that offers low viscosity and good UV transparency.[11] It generally provides sharper peaks compared to methanol for many nitrogen-containing compounds.

Experimental Protocol: Method A
  • Column: C18, 5 µm particle size, 150 mm x 4.6 mm I.D., fully end-capped.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 10% B

    • 18-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Method B: An Alternative Selectivity Approach - Phenyl-Hexyl Column

While Method A is robust, it may fail to resolve certain critical pairs, particularly regioisomers or impurities with similar hydrophobicity. Method B offers an alternative selectivity mechanism by leveraging the aromatic nature of the pyridine derivative.

Causality Behind Experimental Choices
  • Stationary Phase: Phenyl-Hexyl (3.5 µm, 100 x 4.6 mm)

    • Why Phenyl-Hexyl? This phase provides a different primary interaction mechanism. In addition to moderate hydrophobicity from the hexyl chains, the phenyl groups can engage in π-π stacking interactions with the electron system of the pyridine ring.[6][12] This can provide unique selectivity for aromatic analytes and help resolve them from non-aromatic or differently substituted aromatic impurities that are not resolved on a C18 column.[13]

  • Mobile Phase: Methanol and Phosphate Buffer (pH 3.0)

    • Why Phosphate Buffer? A phosphate buffer provides excellent pH control and is a reliable choice for UV-based methods.[14] Setting the pH to 3.0 still ensures the pyridine is protonated and silanols are suppressed, but it's a less aggressive modifier than TFA.

    • Why Methanol? Switching the organic modifier from acetonitrile to methanol changes the selectivity of the separation.[10] Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the analyte compared to the aprotic acetonitrile, potentially altering the elution order of closely related impurities.

Experimental Protocol: Method B
  • Column: Phenyl-Hexyl, 3.5 µm particle size, 100 mm x 4.6 mm I.D.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer. Adjust pH to 3.0 with phosphoric acid.

  • Mobile Phase B: Methanol.

  • Gradient Program:

    • 0-1 min: 20% B

    • 1-12 min: 20% to 75% B

    • 12-14 min: 75% B

    • 14-15 min: 75% to 20% B

    • 15-20 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 70:30 mixture of Mobile Phase A and B.

Data Presentation: A Comparative Analysis

The following table presents hypothetical data from the analysis of a sample of 2-Fluoro-5-(methylsulfonyl)pyridine containing three common potential impurities: a starting material (Impurity 1: 2-Fluoro-5-chloropyridine), a regioisomer (Impurity 2: 3-Fluoro-5-(methylsulfonyl)pyridine), and an oxidative degradation product (Impurity 3: 2-Fluoro-5-(methylsulfonyl)pyridine N-oxide).

AnalyteMethod A (C18/TFA)Method B (Phenyl-Hexyl/PO₄)
tR (min) Asymmetry (As) Resolution (Rs) tR (min) Asymmetry (As) Resolution (Rs)
Impurity 1 (Starting Material)8.521.15-9.151.10-
Impurity 2 (Regioisomer)10.251.204.111.051.184.5
2-Fluoro-5-(methylsulfonyl)pyridine 10.35 1.22 1.1 11.52 1.15 2.8
Impurity 3 (N-oxide)6.401.3515.25.881.2518.1

Analysis of Results:

  • Peak Shape: Both methods provide acceptable peak asymmetry (As < 1.5), demonstrating effective control of the basic nitrogen's interaction with the stationary phase.[4]

  • Critical Separation: Method A shows poor resolution (Rs = 1.1) between the main compound and its regioisomer (Impurity 2). This is a common challenge as isomers often have very similar hydrophobicity.

  • Improved Selectivity: Method B, utilizing the Phenyl-Hexyl column, significantly improves the resolution of the main peak from the regioisomer (Rs = 2.8). This highlights the benefit of the alternative π-π interaction mechanism for separating structurally similar aromatic compounds.

Method Validation and Specificity: A Self-Validating System

To ensure our chosen method is trustworthy and suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[15][16] The most critical validation parameter for a purity assay is specificity.

Protocol: Forced Degradation Study

A forced degradation study is essential to demonstrate that the analytical method can accurately measure the analyte in the presence of its degradation products.[17]

  • Sample Preparation: Prepare five separate solutions of the 2-Fluoro-5-(methylsulfonyl)pyridine derivative at 1 mg/mL.

  • Acid Hydrolysis: To one sample, add 1N HCl and heat at 60 °C for 4 hours.

  • Base Hydrolysis: To a second sample, add 1N NaOH and keep at room temperature for 2 hours.

  • Oxidative Degradation: To a third sample, add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.

  • Photolytic Degradation: Expose a fourth sample to UV light (254 nm) for 24 hours.

  • Control: The fifth sample remains untreated.

  • Analysis: Neutralize the acid and base samples, then dilute all samples to an appropriate concentration and analyze using the chosen HPLC method (e.g., Method B). The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the main analyte peak.

HPLC_Method_Development_Workflow

Caption: A systematic workflow for HPLC method development and validation.

Conclusion

Assessing the purity of 2-Fluoro-5-(methylsulfonyl)pyridine derivatives requires a nuanced approach that accounts for the molecule's inherent basicity and aromaticity. A standard C18 column with an acidic mobile phase provides a robust starting point, but challenges in resolving critical pairs like regioisomers may necessitate exploring alternative selectivities. A Phenyl-Hexyl column, which leverages π-π interactions, serves as an excellent orthogonal choice, often providing the necessary resolution for these difficult separations.

Ultimately, the choice of method depends on the specific impurity profile of the sample. By understanding the chemical principles behind retention and selectivity, and by grounding the chosen method in a rigorous validation framework like ICH Q2(R1), researchers can develop highly reliable and accurate HPLC methods suitable for the stringent demands of pharmaceutical development.

References

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). ResearchGate. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. (2024). ACS Publications. [Link]

  • Challenges in the functionalization of pyridines. ResearchGate. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013). LCGC International. [Link]

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (2018). American Society for Microbiology. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • HPLC Column Selection Guide. Phenomenex. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2017). PMC. [Link]

  • Microbial Degradation of Pyridine by Co-culture of Two Newly Isolated Strains, Arthrobacter sp. Strain PDC-1 and Rhodococcus sp. Strain HPD-2. (2019). ResearchGate. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2023). PMC. [Link]

  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). SciSpace. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026). PubMed. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (2018). PubMed. [Link]

  • Validation of high-performance liquid chromatography methods for pharmaceutical analysis. (2023). ResearchGate. [Link]

  • Optimization Strategies in RP-HPLC. (2023). ResearchGate. [Link]

  • Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C-H Amidation Reaction. (2019). White Rose Research Online. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). Chromatography Online. [Link]

  • A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. ResearchGate. [Link]

  • HPLC Column Selection Guide. Welch Materials, Inc. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry. [Link]

  • Pyridine. SIELC Technologies. [Link]

  • Peak Tailing in GC Trace Analysis. LabRulez GCMS. [Link]

  • Column Selection for HPLC Method Development. Element Lab Solutions. [Link]

  • Exploring the Different Mobile Phases in HPLC. (2025). Veeprho. [Link]

  • Pyridine degradation characteristics of a newly isolated bacterial strain and its application with a novel reactor for the further treatment in pyridine wastewater. ResearchGate. [Link]

  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. (2013). Research Journal of Pharmacy and Technology. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. (2022). ResearchGate. [Link]

  • HPLC Column Selection Guide. Chromtech. [Link]

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Comparative

Confirming the Regiochemistry of Substitution on 2-Fluoro-5-(methylsulfonyl)pyridine: A 2D NMR Comparison Guide

The Analytical Challenge in S_NAr Regiochemistry When reacting 2-Fluoro-5-(methylsulfonyl)pyridine (CAS 1037764-85-4) with a nucleophile (e.g., an amine or alkoxide), the expected mechanistic pathway is Nucleophilic Arom...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge in S_NAr Regiochemistry

When reacting 2-Fluoro-5-(methylsulfonyl)pyridine (CAS 1037764-85-4) with a nucleophile (e.g., an amine or alkoxide), the expected mechanistic pathway is Nucleophilic Aromatic Substitution (S_NAr) at the C-2 position. The target fluorine atom is highly activated by both the electron-withdrawing ortho-pyridine nitrogen and the para-methylsulfonyl group.

However, in pharmaceutical development and rigorous chemical synthesis, assuming regiochemistry based solely on mechanistic probability is insufficient. Regulatory agencies require definitive structural proof to rule out unexpected rearrangements, ambidentate nucleophile reactivity, or the formation of minor regioisomers. As an Application Scientist, I rely on 2D Nuclear Magnetic Resonance (NMR) spectroscopy to provide absolute, self-validating proof of molecular connectivity.

Comparative Evaluation of 2D NMR Modalities

To establish definitive regiochemistry, we must compare the performance of different 2D NMR techniques. These techniques serve as our analytical "alternatives," offering orthogonal data streams: through-bond (scalar) and through-space (dipolar) correlations.

Table 1: Performance Comparison of 2D NMR Techniques for Regiochemical Assignment
Feature / Technique1H-13C HMBC1H-1H NOESY / ROESY1D Selective NOE
Primary Mechanism Through-bond scalar coupling ( 2JCH​ , 3JCH​ )Through-space dipolar coupling ( <5 Å)Through-space dipolar coupling
Regiochemical Proof Absolute (Covalent connectivity)Relative (Spatial proximity)Relative (Spatial proximity)
Sensitivity Moderate (Requires 13 C natural abundance)High (Proton-only)Very High (Targeted excitation)
Confounding Factors Dihedral angles yielding J≈0 HzSpin diffusion, conformational dynamicsOverlapping target resonances
Verdict for Pyridines Gold Standard for skeletal mappingEssential Complement for validationUseful for rapid, targeted checks

The Causality of Experimental Choices

A robust analytical protocol must be a self-validating system —meaning no single point of failure (such as a missing cross-peak) can lead to a misassigned structure.

Why HMBC? Heteronuclear Multiple Bond Correlation (HMBC) is the premier technique for proving covalent linkages across heteroatoms. It is optimized to detect long-range carbon-proton couplings, typically 3JCH​ of 7-10 Hz (1[1]). In our substituted pyridine system, the nucleophile's protons will show a strong 3JCH​ correlation to the C-2 carbon of the pyridine ring. We can confidently identify this C-2 carbon because it will simultaneously show 3JCH​ correlations from the native pyridine ring protons (H-4 and H-6).

Why NOESY? Nuclear Overhauser Effect Spectroscopy (NOESY) detects protons that are close in space, providing complementary through-space correlations that confirm spatial proximity (2[2]). While HMBC proves the nucleophile is covalently attached to C-2, NOESY proves the nucleophile's protons are spatially adjacent to the pyridine H-3 proton. The combination of HMBC and NOESY unambiguously assigns regiochemistry in heterocyclic systems (3[3]).

G Nuc Nucleophile Protons (e.g., N-CH3) C2 Pyridine C-2 Nuc->C2 HMBC (3J_CH) H3 Pyridine H-3 Nuc->H3 NOESY (< 5 Å) H4 Pyridine H-4 H4->C2 HMBC (3J_CH) H6 Pyridine H-6 H6->C2 HMBC (3J_CH)

Logic workflow for 2D NMR regiochemical assignment of C-2 substitution.

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility and high-fidelity data, follow this step-by-step methodology. Orthogonal validation using both scalar and dipolar coupling is critical for stereodynamic and regiochemical proofs (4[4]).

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15-20 mg of the purified substituted 2-Fluoro-5-(methylsulfonyl)pyridine derivative in 0.6 mL of a high-purity deuterated solvent (e.g., DMSO- d6​ ). Ensure the sample is free of paramagnetic impurities to prevent relaxation line-broadening.

  • 1D Baseline Acquisition: Acquire standard 1 H and 13 C NMR spectra. Perform rigorous peak picking and integration. Identify the pyridine ring protons (H-3, H-4, H-6) based on their characteristic J -coupling patterns (H-3: doublet, H-4: doublet of doublets, H-6: doublet).

  • HMBC Optimization: Set up the 1 H- 13 C HMBC experiment. Optimize the long-range coupling delay for nJCH​=8 Hz (typically ~62.5 ms). This specific delay is the mathematical optimum for capturing the critical 3-bond correlations in electron-deficient pyridine systems.

  • NOESY/ROESY Acquisition: Set up a 2D NOESY experiment. Select a mixing time ( τm​ ) of 300-500 ms for small molecules to maximize the NOE buildup while minimizing spin diffusion. If the molecule's correlation time results in a zero-crossing NOE, switch to a ROESY experiment (mixing time ~200-300 ms).

  • Data Integration & Validation: Process the 2D spectra with appropriate window functions (e.g., sine bell squared). Overlay the through-bond (HMBC) and through-space (NOESY) data to confirm the substitution site.

Workflow S1 Sample Preparation (15-20 mg in DMSO-d6) S2 1D 1H & 13C Acquisition (Peak Picking & Integration) S1->S2 S3 HMBC Acquisition (Optimized for 8 Hz J_CH) S2->S3 S4 NOESY Acquisition (Mixing Time 300-500 ms) S2->S4 S5 Orthogonal Validation (Overlay Through-Bond & Space) S3->S5 S4->S5

Step-by-step NMR acquisition workflow for structural validation.

Case Study: Data Presentation

Let us examine a representative substitution where methylamine is reacted with 2-Fluoro-5-(methylsulfonyl)pyridine, yielding 2-(methylamino)-5-(methylsulfonyl)pyridine. The following table summarizes the quantitative data used to definitively assign the structure.

Table 2: Key 2D NMR Correlations Confirming C-2 Substitution
Nucleus / PositionChemical Shift ( δ , ppm)HMBC Correlations ( 3JCH​ )NOESY Correlations
N-CH 3​ (Nucleophile) 2.95 (d)C-2 (160.5)H-3 (strong)
NH (Nucleophile) 7.10 (q)C-2 (160.5)H-3 (medium)
H-3 (Pyridine) 6.50 (d, J=8.8 Hz)C-5 (125.0)N-CH 3​ , NH
H-4 (Pyridine) 7.85 (dd, J=8.8,2.5 Hz)C-2 (160.5), C-6 (148.0)H-3, H-6
H-6 (Pyridine) 8.55 (d, J=2.5 Hz)C-2 (160.5), C-4 (136.0)H-4, SO 2​ CH 3​
SO 2​ CH 3​ 3.15 (s)C-5 (125.0)H-6, H-4

Data Synthesis: The critical proof of regiochemistry lies in the convergence of data at the C-2 carbon (160.5 ppm) . The HMBC spectrum shows clear 3JCH​ correlations from the native pyridine ring protons (H-4 and H-6) to C-2. Crucially, the nucleophile's N -methyl protons also show a 3JCH​ correlation to this exact carbon, proving covalent linkage. The NOESY spectrum seals the validation by showing a strong spatial correlation between the N -methyl protons and the pyridine H-3 proton, confirming the exact geometry of the substitution.

References

  • Source: ipb.
  • Source: e-bookshelf.de (John Wiley & Sons)
  • Source: clockss.
  • Source: nih.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-5-(methylsulfonyl)pyridine

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Fluoro-5-(methylsulfonyl)pyridine. As a halogenated pyridine derivative containing a sulfonyl group, this compound req...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Fluoro-5-(methylsulfonyl)pyridine. As a halogenated pyridine derivative containing a sulfonyl group, this compound requires careful management to ensure the safety of laboratory personnel and maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond basic procedural lists to explain the causality behind each critical step.

Hazard Identification and Risk Assessment

A thorough understanding of the chemical's hazard profile is the foundation of safe disposal. 2-Fluoro-5-(methylsulfonyl)pyridine is classified as harmful, and its structural analogues, such as other fluorinated pyridines, exhibit a range of hazards including flammability and irritation.[1][2][3][4][5] A comprehensive risk assessment must precede any handling or disposal activities.

Table 1: Hazard Profile of 2-Fluoro-5-(methylsulfonyl)pyridine

Hazard Category GHS Pictogram Signal Word Hazard Statement Source
Acute Toxicity (Oral) GHS07 (Harmful/Irritant) Warning H302: Harmful if swallowed. [6]
Skin Irritation GHS07 (Harmful/Irritant) Warning H315: Causes skin irritation. (Inferred from analogues) [2][4]
Eye Irritation GHS07 (Harmful/Irritant) Warning H319: Causes serious eye irritation. (Inferred from analogues) [2][4]

| Respiratory Irritation | GHS07 (Harmful/Irritant) | Warning | H335: May cause respiratory irritation. (Inferred from analogues) |[2] |

The fluorinated pyridine core and the methylsulfonyl group contribute to the compound's chemical stability, making it persistent. Therefore, improper disposal can lead to long-term environmental contamination. Halogenated organic compounds are specifically regulated, and their disposal is a matter of legal compliance as well as safety.[7]

Immediate Safety Protocols: PPE and Emergency Procedures

Before beginning any work that will generate 2-Fluoro-5-(methylsulfonyl)pyridine waste, it is imperative to establish a safe operating environment.

Mandatory Personal Protective Equipment (PPE)

Due to the compound's hazardous nature, a stringent PPE protocol is non-negotiable.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[2]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[8]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For significant quantities, an impervious apron is recommended.[2]

  • Respiratory Protection: All handling and disposal preparation must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.

Emergency Procedures
  • Spills: In the event of a spill, evacuate the immediate area and eliminate all potential ignition sources.[8] Absorb the spill using an inert, non-combustible material like sand, vermiculite, or a universal binder.[1][8] The collected material must be placed in a separate, sealed, and clearly labeled hazardous waste container for disposal.[1][9] Do not use combustible materials like paper towels to absorb the initial spill.

  • Exposure:

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2]

    • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[2][10] Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[9]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Waste Management and Disposal Workflow

The guiding principle for the disposal of 2-Fluoro-5-(methylsulfonyl)pyridine is that it must be treated as regulated hazardous waste.[11] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the sanitary sewer.[1]

Step-by-Step Disposal Protocol
  • Segregation at the Source: The first and most critical step is to segregate waste containing 2-Fluoro-5-(methylsulfonyl)pyridine at the point of generation. Do not mix this waste stream with other chemical wastes, especially strong acids, bases, or oxidizing agents, to prevent potentially violent reactions.[12] This compound should be collected as a halogenated organic waste stream.[13]

  • Containerization:

    • Select a robust, leak-proof container that is chemically compatible with the waste. Often, the original product container is a suitable choice.[10][14]

    • The container must have a secure, sealable lid. Keep the container closed at all times except when adding waste.[15][14]

    • Do not overfill the container. Leave at least one inch of headspace to allow for vapor expansion.

  • Labeling:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[14]

    • The label must include the full chemical name, "2-Fluoro-5-(methylsulfonyl)pyridine," and list all other components and their approximate percentages.[8][14]

    • Clearly indicate the primary hazards (e.g., Toxic, Irritant).[15]

    • Record the date of accumulation (the date the first waste was added).[14]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated satellite accumulation area (SAA) or central accumulation area.[12][14]

    • Ensure the storage area is away from heat, open flames, or other ignition sources.[3][12]

    • The container must be within secondary containment to control any potential leaks.

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[8]

    • Provide them with a complete and accurate description of the waste.

    • Maintain meticulous records of waste generation and disposal, retaining all paperwork provided by the disposal contractor for regulatory compliance.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management of 2-Fluoro-5-(methylsulfonyl)pyridine waste.

G Disposal Workflow for 2-Fluoro-5-(methylsulfonyl)pyridine cluster_0 Disposal Workflow for 2-Fluoro-5-(methylsulfonyl)pyridine A Waste Generation (e.g., reaction quench, contaminated supplies) B Select Compatible Hazardous Waste Container A->B K Spill or Emergency? A->K C Affix 'Hazardous Waste' Label with full chemical name and hazards B->C D Place waste in container. Keep container closed. C->D E Store in designated Satellite Accumulation Area (SAA) D->E F Is container full or project complete? E->F G Continue to add waste as needed F->G No H Complete waste tag information. Ensure container is sealed. F->H Yes G->D I Contact EHS for Pickup and transfer to central storage H->I J Final Disposal via Licensed Contractor I->J K->E No L Follow Emergency Spill Cleanup Protocol K->L Yes M Collect spill debris as separate hazardous waste L->M M->H

Sources

Handling

A Researcher's Guide to the Safe Handling of 2-Fluoro-5-(methylsulfonyl)pyridine

Navigating the complexities of novel chemical entities is the cornerstone of innovation in pharmaceutical and materials science research. 2-Fluoro-5-(methylsulfonyl)pyridine, a versatile trisubstituted pyridine building...

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Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovation in pharmaceutical and materials science research. 2-Fluoro-5-(methylsulfonyl)pyridine, a versatile trisubstituted pyridine building block, holds significant potential in the synthesis of complex molecules.[1][2] However, its chemical structure—a halogenated pyridine ring coupled with a sulfonyl group—necessitates a robust and informed approach to laboratory safety. This guide provides essential, field-tested safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you, our fellow researchers, to handle this compound with the highest degree of safety and confidence.

Hazard Assessment: Understanding the Intrinsic Risks

A thorough risk assessment is the foundation of safe laboratory practice. The hazards of 2-Fluoro-5-(methylsulfonyl)pyridine stem from its constituent parts: the fluoropyridine core and the methylsulfonyl group.

  • Fluoropyridine Core: The pyridine ring is a well-known heterocyclic aromatic compound; its derivatives are often toxic and can be irritating to the skin and respiratory system.[3] The presence of a fluorine atom can significantly alter the molecule's reactivity and biological activity.[4][5] Halogenated organic compounds are a class of materials that require careful handling, as many are suspected carcinogens and can pose risks to the central nervous system, liver, and kidneys upon exposure.[6]

  • Methylsulfonyl Group: While the sulfone group itself is generally stable, it can influence the molecule's overall reactivity and solubility.

  • Known Hazards: According to supplier safety information, 2-Fluoro-5-(methylsulfonyl)pyridine is classified as harmful if swallowed (H302) and is an irritant (GHS07 pictogram).[7] Related sulfonylated pyridine compounds are known to cause severe skin irritation or burns and serious eye damage.[8][9]

Therefore, all handling procedures must assume the compound is toxic, an irritant to skin and eyes, and potentially harmful if inhaled.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the associated risks. We advocate for a two-tiered approach to PPE selection.

Tier 1: Standard Handling Protocol

This level of protection is mandatory for all routine operations involving small quantities (typically <5g) of the compound in a controlled environment, such as weighing or preparing solutions in a fume hood.

Tier 2: Elevated Risk Protocol

This level is required for procedures with a higher risk of exposure, including:

  • Handling larger quantities (>5g).

  • Procedures with a potential for splashing or aerosol generation (e.g., transfers, heating).

  • Responding to a spill.

The following table summarizes the required PPE for each tier.

PPE Component Tier 1: Standard Handling Tier 2: Elevated Risk Rationale
Hand Protection Single pair of Nitrile GlovesDouble-gloving with Nitrile GlovesNitrile offers good resistance to a range of organic compounds and pyridines.[3][10] Double-gloving provides an extra barrier and allows for the safe removal of a contaminated outer glove without exposing the skin.[11]
Eye/Face Protection ANSI Z87.1-compliant Safety Glasses with Side ShieldsChemical Splash Goggles and a full Face ShieldSafety glasses offer basic protection from minor splashes.[6] Goggles provide a seal around the eyes to protect against splashes from all angles, while a face shield protects the entire face from significant splashes or energetic reactions.[12][13]
Body Protection Flame-Resistant (FR) Laboratory CoatChemical-resistant Apron over an FR Laboratory CoatA lab coat protects skin and personal clothing from minor spills.[14] A chemical-resistant apron provides an additional layer of protection against corrosive or larger volume spills.[15]
Respiratory Protection Not required if handled exclusively within a certified chemical fume hood.Air-purifying respirator with an organic vapor cartridge may be required for large spills.A chemical fume hood is the primary engineering control to prevent inhalation exposure.[6][16] In the event of a large spill outside of containment, respiratory protection is necessary to prevent inhalation of harmful vapors.[13][14]

Always inspect gloves for any signs of degradation or perforation before use.[14]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a standardized workflow minimizes the risk of accidental exposure. The following protocol outlines the critical steps for safely handling 2-Fluoro-5-(methylsulfonyl)pyridine.

  • Preparation:

    • Designate a specific work area within a certified chemical fume hood.[3][16]

    • Ensure an emergency shower and eyewash station are accessible and unobstructed.[6]

    • Assemble all necessary equipment and reagents before retrieving the compound.

    • Prepare a designated hazardous waste container for halogenated organic waste.[10]

  • Donning PPE:

    • Put on all required PPE as per the appropriate tier (see table above).

  • Handling the Compound:

    • Perform all manipulations, including weighing and transfers, within the fume hood to minimize inhalation exposure.[6][10]

    • Keep the container of 2-Fluoro-5-(methylsulfonyl)pyridine tightly sealed when not in use.[12]

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

    • If making a solution, add the solid to the solvent slowly.

  • Post-Handling:

    • Clean any contaminated surfaces within the fume hood.

    • Securely seal all waste containers.

    • Remove PPE in the correct order to avoid cross-contamination (e.g., outer gloves, apron, face shield, goggles, lab coat, inner gloves).

    • Wash hands and forearms thoroughly with soap and water after exiting the lab.[17]

G cluster_prep Preparation cluster_ppe PPE cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Designate Area in Fume Hood prep2 Verify Emergency Equipment Access prep1->prep2 prep3 Assemble Materials prep2->prep3 prep4 Prepare Labeled Waste Container prep3->prep4 ppe Don Appropriate Tiered PPE prep4->ppe handle1 Weigh and Transfer ppe->handle1 handle2 Keep Container Sealed handle1->handle2 handle3 Clean Work Area handle2->handle3 post1 Seal Waste Container handle3->post1 post2 Doff PPE Correctly post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: Standard workflow for handling 2-Fluoro-5-(methylsulfonyl)pyridine.

Emergency Procedures: Planning for the Unexpected

Spill Response

Immediate and correct action during a spill is critical to mitigating exposure and contamination.

  • Alert & Evacuate: Alert personnel in the immediate area. Evacuate non-essential personnel.[16]

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation if safe to do so.

  • Assess & Protect: Assess the size of the spill and don Tier 2 PPE.

  • Contain: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[3][16]

  • Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[14]

  • Decontaminate: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.[14]

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.[16]

SpillResponse start Spill Occurs alert Alert Personnel & Evacuate Area start->alert ppe Don Tier 2 PPE alert->ppe contain Contain with Inert Absorbent ppe->contain collect Collect into Labeled Hazardous Waste Container contain->collect decon Decontaminate Spill Area collect->decon report Report to EHS decon->report end Response Complete report->end

Caption: Decision workflow for a chemical spill.
First Aid Measures

In the event of an exposure, immediate action is crucial.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, seek medical attention.[18][19]

  • Skin Contact: Immediately remove contaminated clothing.[12][18] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[3][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[18] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9][18] Rinse mouth with water. Seek immediate medical attention and have the product container or label at hand.[7]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal is a critical final step in the chemical lifecycle. Pyridine and its derivatives are classified as hazardous waste and must not be disposed of down the drain or in regular trash.[3][16]

  • Waste Segregation: All materials contaminated with 2-Fluoro-5-(methylsulfonyl)pyridine, including surplus compound, contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[14]

  • Waste Collection:

    • Collect all waste in a designated, compatible, and properly labeled hazardous waste container.[16]

    • Specifically, this compound should be placed in a "Halogenated Organic Waste" container.[10]

    • The container must be kept tightly sealed.[12][16]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "2-Fluoro-5-(methylsulfonyl)pyridine," and any associated hazard symbols.[16]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[3][16]

  • Final Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed professional waste disposal service.[14][16] Incineration in a specialized facility is a common disposal method for such compounds.[20]

By integrating these safety protocols into your daily laboratory operations, you can confidently and safely unlock the scientific potential of 2-Fluoro-5-(methylsulfonyl)pyridine.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Merck Millipore. (2022). SAFETY DATA SHEET - according to the (US) Hazard Communication Standard (29 CFR 1910.1200). [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • NextSDS. 2-fluoro-5-methylpyridine-3-sulfonyl fluoride — Chemical Substance Information. [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]

  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Chemos GmbH & Co.KG. (2022, December 15). Safety Data Sheet: pyridine. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import, Use, and Disposal of Pyridine. [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. [Link]

  • ACS Publications. (2024, May 15). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. [Link]

  • Duke University Chemistry. Safety Manual. [Link]

  • Jackson State University. Safety in Organic Chemistry Laboratory. [Link]

  • University of Scranton. Safety Guidelines | Organic Chemistry I Lab. [Link]

  • ACS Publications. (2024, May 15). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. [Link]

  • National Center for Biotechnology Information. (2026, January 22). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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